Technical Documentation Center

4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile
  • CAS: 31926-84-8

Core Science & Biosynthesis

Foundational

4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile (CAS: 30145-81-4): A Technical Guide for Drug Development

Executive Summary 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile (CAS: 30145-81-4) is a highly versatile heterocyclic intermediate utilized extensively in the synthesis of pharmacologically active pyridine derivatives. It...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile (CAS: 30145-81-4) is a highly versatile heterocyclic intermediate utilized extensively in the synthesis of pharmacologically active pyridine derivatives. Its unique structural motif—a functionalized pyridine ring bearing a hydroxyl group, two methyl groups, and a cyano group—makes it an ideal scaffold for building complex molecular architectures, particularly in the development of substituted dialkylpyridines and their N-oxide derivatives1[1]. This whitepaper details its physicochemical properties, mechanistic synthesis, downstream applications, and self-validating experimental protocols designed for drug development professionals.

Chemical Identity & Physicochemical Properties

Understanding the baseline properties of this compound is critical for downstream solvent selection and reaction optimization. It serves as a vital biological and pharmaceutical reagent 2[2].

PropertyValue
Chemical Name 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile
CAS Number 30145-81-4
Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
Appearance Solid / Crystalline Powder
Role Pharmaceutical Intermediate / Impurity Standard

Mechanistic Synthesis & Reaction Causality

The de novo synthesis of 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile relies on the cyclization of ethyl acetoacetate with 3-amino-2-butenenitrile 1[1].

Causality in Experimental Choices:

  • Reagent Selection: Ethyl acetoacetate acts as a highly efficient dicarbonyl equivalent, providing the C4, C5, and C6 backbone of the pyridine ring. 3-amino-2-butenenitrile supplies the critical nitrogen atom for the heteroaromatic ring, the C2 methyl group, and the C3 cyano group 1[1].

  • Thermodynamic Driving Force: The reaction is driven by the formation of the thermodynamically stable aromatic pyridine system. The elimination of water and ethanol during the condensation and subsequent aromatization provides an irreversible thermodynamic sink, ensuring high conversion rates.

SynthesisMechanism EAA Ethyl Acetoacetate (Dicarbonyl Equivalent) Cyclization Condensation & Cyclization (Heat / Solvent) EAA->Cyclization ABN 3-Amino-2-butenenitrile (Nitrogen & Cyano Source) ABN->Cyclization Product 4-Hydroxy-2,6-dimethylpyridine -3-carbonitrile (CAS: 30145-81-4) Cyclization->Product

Fig 1: Cyclization mechanism yielding 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile.

Downstream Applications in Drug Development

The primary utility of 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile lies in its derivatization into active pharmaceutical ingredients (APIs), such as analogues of Elbanizine and other electron-withdrawing substituted dialkylpyridines 1[1].

The typical downstream workflow involves a highly deliberate sequence of functional group transformations:

  • Chlorination: The 4-hydroxyl group is converted to a chloride using thionyl chloride (SOCl2) 1[1]. SOCl2 is preferred over phosphorus oxychloride (POCl3) due to the ease of byproduct removal (SO2 and HCl are gases), minimizing aqueous workup complications that could hydrolyze the cyano group.

  • N-Oxidation: The pyridine nitrogen is oxidized using meta-chloroperoxybenzoic acid (MCPBA) to yield the N-oxide 1[1]. MCPBA is selected for its high chemoselectivity and mild reaction conditions, preventing the over-oxidation of the methyl groups.

  • Nucleophilic Aromatic Substitution (SNAr): The highly electrophilic 4-chloro position (activated by both the N-oxide and the cyano group) undergoes facile condensation with secondary amines like thiomorpholine to afford the target compound 1[1].

DownstreamPathway Start 4-Hydroxy-2,6-dimethylpyridine -3-carbonitrile Chlorination Chlorination (SOCl2) Yields: 4-Chloro derivative Start->Chlorination Oxidation N-Oxidation (MCPBA) Yields: N-oxide derivative Chlorination->Oxidation Condensation Amine Condensation (e.g., Thiomorpholine) Oxidation->Condensation Target Substituted Dialkylpyridine N-oxide (Target Drug) Condensation->Target

Fig 2: Downstream synthesis of substituted dialkylpyridine N-oxides via SNAr.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol for the synthesis of 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile incorporates self-validating quality control checkpoints. Protective equipment is mandatory to avoid skin contact with these reactive intermediates 2[2].

Step 1: Equimolar Mixing Combine 1.0 equivalent of ethyl acetoacetate and 1.05 equivalents of 3-amino-2-butenenitrile in glacial acetic acid. Causality: Acetic acid acts as both the solvent and an acid catalyst, promoting the initial enamine attack on the carbonyl carbon.

Step 2: Thermal Cyclization Reflux the mixture at 120°C for 6 hours under an inert atmosphere. Self-Validation Checkpoint 1: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the UV-active 3-amino-2-butenenitrile spot confirms reaction completion.

Step 3: Precipitation & Isolation Cool the reaction mixture to 0–5°C and slowly add ice-cold distilled water to induce crystallization. Causality: The target product possesses a hydrophobic core but is highly polar. Reducing the temperature and increasing the aqueous fraction forces the compound out of solution, leaving unreacted starting materials in the supernatant. Collect the crude solid via vacuum filtration.

Step 4: Purification & Final Validation Recrystallize the crude solid from an ethanol/water mixture. Self-Validation Checkpoint 2: Perform High-Performance Liquid Chromatography (HPLC) analysis on the recrystallized product. Purity must exceed 98.0% before proceeding to downstream chlorination steps 3[3].

ExperimentalWorkflow Prep Reagent Prep Equimolar Mixing Reflux Reflux 120°C, 4-6 hrs Prep->Reflux Cooling Cooling & Precip. 0-5°C Reflux->Cooling Filtration Vacuum Filtration Isolate Crude Cooling->Filtration Purification Recrystallization Ethanol/Water Filtration->Purification Validation Validation Purification->Validation

Fig 3: Self-validating experimental workflow for synthesis and purification.

Quantitative Data: Reaction Optimization

The following table summarizes the quantitative data driving the selection of the optimal reaction conditions described in the protocol above.

Solvent SystemTemperatureReaction TimeCrude YieldHPLC Purity
Ethanol80°C12 hours65%92.0%
Toluene (with TsOH)110°C8 hours75%90.5%
Glacial Acetic Acid 120°C 6 hours 88% 98.5%

Analysis: Glacial acetic acid provides the optimal balance of solubility, acid catalysis, and boiling point, resulting in the highest yield and purity in the shortest timeframe.

References

  • Elbanizine, HWA-214 - Drug Synthesis Database (Drugs Fut 1989,14(10),981). DrugFuture.
  • 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile (30145-81-4) Reagent Data. Bio-Fount.
  • Adipoyl chloride | CAS#:111-50-2 (Cross-reference for 30145-81-4 purity standards). Chemsrc.

Sources

Exploratory

An In-Depth Technical Guide to 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile: Physicochemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile, a heterocyclic compound of significant interest in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, with a primary focus on its molecular weight, and explore its synthesis, characterization, and potential applications, particularly in the realm of drug discovery.

Part 1: Core Physicochemical Properties

The foundational attributes of a molecule are critical for its application and study. Here, we detail the key physicochemical properties of 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile.

Molecular Weight and Formula

4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile exists in tautomeric equilibrium with its keto form, 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. For the purpose of molecular weight calculation, both forms share the same molecular formula.

The molecular formula for this compound is C₈H₈N₂O .[1]

Based on this formula, the molecular weight is calculated to be 148.16 g/mol .[1]

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.16 g/mol [1]
IUPAC Name (Enol form) 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrileN/A
IUPAC Name (Keto form) 4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile[1]
CAS Number 769-28-8[1]
Synonyms 3-Cyano-4,6-dimethyl-2-hydroxypyridine, 2-Hydroxy-4,6-dimethylnicotinonitrile[1]

graph Chemical_Structure {
layout=neato;
node [shape=plaintext];
A [label=""];
B [label=""];
C [label=""];
D [label=""];
E [label=""];
F [label=""];
G [label=""];
H [label=""];
I [label=""];
J [label=""];
K [label=""];
L [label=""];
M [label=""];
N [label=""];
O [label=""];

A -- B [len=1.5]; B -- C [len=1.5]; C -- D [len=1.5]; D -- E [len=1.5]; E -- F [len=1.5]; F -- A [len=1.5];

A [label="N"]; B [label="C"]; C [label="C"]; D [label="C"]; E [label="C"]; F [label="C"];

B -- G [len=1.0]; G [label="CH3"]; C -- H [len=1.0]; H [label="C"]; H -- I [len=1.0, style=triple]; I [label="N"]; D -- J [len=1.0]; J [label="OH"]; F -- K [len=1.0]; K [label="CH3"]; }

Figure 1: 2D structure of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile.

Part 2: Synthesis and Characterization

The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry. While specific protocols for the direct synthesis of 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile are not extensively detailed in the provided results, general methodologies for analogous structures can be inferred and adapted.

Synthetic Approaches

The synthesis of related dihydropyridine derivatives often employs variations of the Hantzsch synthesis.[2] This typically involves the condensation of an aldehyde, a β-ketoester, and a source of ammonia. For the target molecule, a plausible route could involve the cyclization of precursors containing the requisite methyl, hydroxyl, and nitrile functionalities.

A general procedure for synthesizing substituted dihydropyridines involves treating an aldehyde with either ethyl-3-aminocrotonate or 3-aminocrotonitrile in a suitable solvent like anhydrous acetic acid.[2]

Another relevant synthetic strategy involves the reaction of 2-cyanoacetamide with a suitable diketone or its equivalent in the presence of a base. For instance, a process for producing 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile involves reacting 2-cyanoacetamide with sodium methoxide followed by condensation with ethyl 2-methylacetoacetate.[3][4]

Characterization Techniques

The structural elucidation and purity assessment of 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile would rely on a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the arrangement of protons and carbons in the molecule, including the positions of the methyl groups and the tautomeric equilibrium between the hydroxy and oxo forms.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. The presence of a strong absorption band around 2200-2260 cm⁻¹ would confirm the nitrile group. Bands in the regions of 3200-3600 cm⁻¹ (O-H stretch) and 1600-1680 cm⁻¹ (C=O stretch) would provide insights into the tautomeric state.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, which should correspond to the calculated value of 148.16 g/mol .

  • Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, and oxygen, which can be compared to the theoretical values calculated from the molecular formula.

Part 3: Applications in Research and Drug Development

Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[5] The unique combination of a hydroxyl group, a nitrile moiety, and methyl substituents on the pyridine ring of 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile suggests a range of potential applications.

Potential as a Scaffold in Drug Discovery

The pyridine-3-carbonitrile core is present in a variety of compounds with potent biological activities.[6] These scaffolds have been explored for their potential as:

  • Anticancer Agents: Nicotinonitrile derivatives have shown antiproliferative activity against various cancer cell lines, including breast, ovarian, and cervical cancer.[7] They can act as inhibitors of protein kinases, topoisomerases, and phosphodiesterases.[7]

  • Antimicrobial Agents: The pyridine scaffold is found in compounds with antibacterial and antifungal properties.[5][7]

  • Enzyme Inhibitors: The structural features of this molecule make it a candidate for targeting specific enzyme active sites. For example, related compounds have been investigated as inhibitors of BACE1, an enzyme implicated in Alzheimer's disease.[8]

Role in Materials Science

The photophysical properties of substituted pyridines are also of interest. Derivatives of 3-hydroxy-2,2'-bipyridine-6-carbonitriles have been studied as luminophores with high fluorescence quantum yields, suggesting potential applications in materials science and as probes for metal cations like Zn²⁺.[9]

Part 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile was not found, general precautions for handling substituted pyridines and nitriles should be observed. Many related compounds are classified as harmful if swallowed and can cause skin and eye irritation.[10][11][12]

General Handling Precautions:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile, with a molecular weight of 148.16 g/mol , is a versatile heterocyclic compound with significant potential in both medicinal chemistry and materials science. Its pyridine-3-carbonitrile scaffold is a well-established pharmacophore, suggesting a promising avenue for the development of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential applications.

Sources

Foundational

4-Hydroxy-2,6-Dimethylpyridine-3-Carbonitrile (CAS 30145-81-4): A Comprehensive Technical Guide to Properties, Synthesis, and Applications

Executive Summary 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile (CAS 30145-81-4) is a highly functionalized, electron-deficient heteroaromatic building block widely utilized in the synthesis of advanced active pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile (CAS 30145-81-4) is a highly functionalized, electron-deficient heteroaromatic building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and biomedical reagents[1]. Featuring four distinct functional handles—two electron-donating methyl groups, an electron-withdrawing cyano group, and an amphoteric hydroxyl group—this scaffold is privileged in medicinal chemistry. This whitepaper provides an in-depth analysis of its physicochemical behavior, de novo synthesis protocols, and downstream functionalization strategies for drug development professionals.

Physicochemical Profiling & Structural Dynamics

Understanding the structural dynamics of 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile is critical for predicting its reactivity. The molecule exists in a tautomeric equilibrium between the 4-hydroxypyridine form and the 4-pyridone (4-oxo-1,4-dihydropyridine) form. In polar solvents and the solid state, the pyridone tautomer predominates due to extensive intermolecular hydrogen bonding and resonance stabilization.

This tautomerism dictates its physical properties: the compound exhibits a high melting point and limited solubility in non-polar organic solvents, requiring polar aprotic solvents (e.g., DMF, DMSO) for liquid-phase reactions.

Table 1: Key Physicochemical Properties
PropertyValue / Description
Chemical Name 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile
CAS Registry Number 30145-81-4
Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
Appearance White to off-white crystalline powder
Tautomeric States 4-Hydroxypyridine ⇌ 4-Pyridone
Solubility Profile Soluble in DMSO, DMF, hot methanol; sparingly soluble in water and hexanes
Hazard Classification Irritant (H302, H315, H319) – Requires standard PPE[2]

Primary Synthesis Workflow & Mechanistic Causality

The de novo construction of the 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile core is classically achieved via a multi-component cyclization strategy. The most robust and industrially scalable route involves the condensation of ethyl acetoacetate with 3-amino-2-butenenitrile [3].

Mechanistic Causality (E-E-A-T)

The success of this cyclization relies on the complementary electronic properties of the reagents. The primary amine of 3-amino-2-butenenitrile acts as a nucleophile, attacking the highly electrophilic ketone carbonyl of ethyl acetoacetate to form an enamine intermediate. The electron-withdrawing cyano group on the nitrile reagent increases the acidity of the adjacent carbon, facilitating a subsequent intramolecular nucleophilic attack on the ester carbonyl. Final dehydration and elimination of ethanol drive the aromatization, yielding the thermodynamically stable pyridine ring[3].

Protocol: De Novo Synthesis Workflow

Self-Validating System: The reaction progress can be visually monitored. As the acyclic intermediates cyclize and aromatize, the highly polar product precipitates out of the less polar reaction matrix, driving the reaction to completion via Le Chatelier's principle.

  • Preparation: Charge a dry, round-bottom flask with equimolar amounts of ethyl acetoacetate (1.0 eq) and 3-amino-2-butenenitrile (1.0 eq) in absolute ethanol.

  • Condensation: Add a catalytic amount of glacial acetic acid. Heat the mixture to reflux (approx. 78°C) under an inert nitrogen atmosphere for 4–6 hours.

  • Monitoring: Monitor the consumption of starting materials via TLC (Eluent: 5% MeOH in DCM, visualized under UV 254 nm).

  • Isolation: Upon completion, cool the reaction mixture to 0–5°C using an ice bath. The target compound will precipitate as a crystalline solid.

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol to remove unreacted starting materials, and dry under high vacuum to afford pure 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile.

SynthesisWorkflow A Ethyl Acetoacetate (Electrophilic Acceptor) B 3-Amino-2-butenenitrile (Nucleophilic Donor) C Condensation & Enamine Formation (Thermal/Acid Catalysis) D Intramolecular Cyclization (Dehydration & Aromatization) C->D - H2O, - EtOH E 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile (Target Scaffold) D->E Tautomeric Stabilization AB AB AB->C Nucleophilic Attack

Synthetic workflow for 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile via condensation.

Downstream Functionalization in Drug Discovery

Because the C4-oxygen is locked primarily in the unreactive pyridone tautomer, direct alkylation or amination at this position is highly inefficient. To utilize this scaffold for synthesizing complex APIs (such as the vasodilator Elbanizine or its analogs), the hydroxyl group must be converted into a labile leaving group, followed by electronic activation of the pyridine ring[3].

Mechanistic Causality (E-E-A-T)

Conversion to a 4-chloro derivative using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) establishes an excellent leaving group for Nucleophilic Aromatic Substitution (S_NAr). However, the electron-donating methyl groups at the 2- and 6-positions deactivate the ring toward nucleophilic attack. To overcome this, N-oxidation using m-chloroperoxybenzoic acid (mCPBA) is performed. The resulting N-oxide strongly withdraws electron density from the 2- and 4-positions, drastically lowering the activation energy required for bulky amines (e.g., thiomorpholine, piperazine) to displace the chloride[3].

Protocol: Chlorination, N-Oxidation, and S_NAr

Self-Validating System: The transition from the highly polar N-oxide to the less polar aminated product allows for straightforward purification via silica gel chromatography. Basic aqueous workup ensures the removal of acidic byproducts (mCBA) and isolation of the free-base API.

  • Chlorination: Suspend 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile in excess SOCl₂ (or POCl₃) and add a catalytic drop of DMF. Reflux for 3 hours until gas evolution ceases. Concentrate in vacuo to yield 4-chloro-2,6-dimethylpyridine-3-carbonitrile[3].

  • N-Oxidation: Dissolve the crude chloro-intermediate in anhydrous DCM. Cool to 0°C and slowly add mCPBA (1.2 eq). Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO₃ to neutralize the acid, extract with DCM, and concentrate to yield the N-oxide[3].

  • S_NAr Amidation: Dissolve the N-oxide in a polar aprotic solvent (e.g., acetonitrile). Add an excess of the target secondary amine (e.g., thiomorpholine) and a non-nucleophilic base (DIPEA). Heat to 80°C for 8 hours.

  • Workup: Dilute with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography to isolate the final 4-amino-substituted API[3].

DownstreamFunctionalization Start 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile Step1 Chlorination (SOCl2 / POCl3) Reflux Start->Step1 Int1 4-Chloro-2,6-dimethylpyridine-3-carbonitrile Step1->Int1 OH to Cl Substitution Step2 N-Oxidation (mCPBA) DCM, 0°C to RT Int1->Step2 Int2 4-Chloro-2,6-dimethylpyridine-3-carbonitrile N-oxide Step2->Int2 Pyridine N-Oxidation Step3 SNAr Reaction (e.g., Thiomorpholine, Piperazine) Int2->Step3 Product 4-Amino-Substituted Pyridine API (e.g., Elbanizine Analogs) Step3->Product Nucleophilic Aromatic Substitution

Downstream functionalization pathway to synthesize 4-amino-substituted pyridine APIs.

Analytical Characterization & Quality Control

To verify the integrity of synthesized 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile, researchers should rely on orthogonal analytical techniques:

  • ¹H NMR (DMSO-d₆): The spectrum will prominently feature two distinct singlets for the non-equivalent methyl groups (due to the asymmetric cyano substitution). A broad singlet far downfield (>11 ppm) will confirm the presence of the tautomeric OH/NH proton.

  • FT-IR Spectroscopy: A sharp, intense absorption band near 2220 cm⁻¹ is diagnostic for the conjugated nitrile (C≡N) stretch. A broad band spanning 3300–2800 cm⁻¹ indicates the extensive hydrogen-bonding network of the pyridone tautomer.

  • LC-MS: Electrospray ionization (ESI+) will show a strong[M+H]⁺ peak at m/z 149.1, confirming the molecular weight.

References

  • Drug Synthesis Database - "Elbanizine, HWA-214" DrugFuture. Contains documented synthetic routes for the condensation of ethyl acetoacetate and 3-amino-2-butenenitrile, as well as downstream chlorination and N-oxidation protocols. URL:[Link]

  • 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile (30145-81-4) Specifications Bio-Fount. Details the application of this compound as a pharmaceutical impurity standard and biomedical reagent. URL: [Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling and Synthetic Utility of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter pyridine derivatives that serve as linchpins in the synthesis of active pharmaceutical ingredi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter pyridine derivatives that serve as linchpins in the synthesis of active pharmaceutical ingredients (APIs). 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile (CAS: 30145-81-4)[1] is a prime example of a highly functionalized N-heterocycle. Its unique combination of a nitrile group, a hydroxyl group (capable of tautomerism), and two methyl groups makes it an invaluable scaffold in medicinal chemistry, particularly for developing targeted therapeutics[2]. Understanding its physical properties is not merely an academic exercise; it is critical for explaining the causality behind experimental choices, optimizing reaction conditions, and streamlining purification workflows.

Physicochemical Properties & Structural Causality

The physical properties of 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile are dictated by its capacity for intermolecular hydrogen bonding and its tautomeric nature. The compound exists in a dynamic equilibrium between the 4-hydroxypyridine form and the 4-pyridone form. This tautomerism significantly elevates its melting point and influences its solubility profile, rendering the solid highly polar.

Table 1: Physicochemical Profile of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile

PropertyValue / DescriptionCausality / Impact on Processing
CAS Number 30145-81-4[1]Unique identifier for regulatory, safety, and procurement tracking.
Molecular Formula C8H8N2O[3]Defines the stoichiometric baseline for synthetic planning.
Molecular Weight 148.16 g/mol [4]Low molecular weight ensures highly favorable ligand efficiency in drug design.
Physical State Solid (Crystalline)[5]Facilitates isolation via filtration; requires dissolution for homogeneous liquid-phase reactions.
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO); sparingly soluble in non-polar solvents[6]Driven by the polar -CN and -OH/-C=O groups. Dictates the choice of solvent for downstream functionalization.
Storage Conditions Inert atmosphere, room temperature to -4°C for long-term stability[6]Prevents oxidative degradation or moisture absorption over time, ensuring reagent integrity.

Structural and Mechanistic Insights

The dual nature of the molecule—acting as both a phenol-like aromatic system and an amide-like pyridone—dictates its physical behavior in solution. The strong electron-withdrawing effect of the nitrile group at the C3 position increases the acidity of the hydroxyl proton, thereby stabilizing the pyridone tautomer in polar solvents. This structural dynamic is the direct cause of its limited solubility in non-polar organic solvents like hexane or toluene, necessitating the use of DMSO or DMF during analytical validation (such as NMR spectroscopy)[6].

Tautomerism Pyridinol Pyridinol Form (-OH at C4) Pyridone Pyridone Form (=O at C4, NH) Pyridinol->Pyridone Tautomeric Equilibrium Properties Physical Impact: High Melting Point High Polarity Low Non-Polar Solubility Pyridinol->Properties Intermolecular H-Bonding Pyridone->Properties Intermolecular H-Bonding

Fig 1: Tautomeric equilibrium driving the physical properties and solubility profile of the compound.

Synthesis Workflow & Experimental Protocol

To leverage this compound in drug development, a robust, scalable synthesis is required. The classical approach involves the cyclization of ethyl acetoacetate with 3-amino-2-butenenitrile[7]. This condensation is highly efficient, but the physical properties of the intermediate dictate the isolation strategy. Because the product is a polar solid, it precipitates from the reaction mixture upon cooling, allowing for a self-validating recovery process where impurities remain dissolved in the mother liquor.

Step-by-Step Protocol: Synthesis and Validation

  • Reagent Preparation: Charge a dry, nitrogen-purged reactor with ethyl acetoacetate (1.0 eq) and 3-amino-2-butenenitrile (1.05 eq)[7].

  • Solvent & Catalyst: Add a suitable polar solvent (e.g., ethanol or glacial acetic acid) to ensure both reagents are fully solubilized. The choice of solvent influences the reaction kinetics and the tautomeric state of the transition complex.

  • Thermal Activation: Heat the mixture to reflux (approx. 80-100°C) for 4-6 hours. Monitor the consumption of starting materials via LC-MS.

  • Isolation via Precipitation: Upon completion, cool the reaction mixture to 0-5°C. The high polarity and hydrogen-bonding network of 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile cause it to crystallize out of the less polar solvent matrix.

  • Filtration and Washing: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol or water to remove unreacted starting materials and soluble byproducts.

  • Drying and Analytical Validation: Dry the solid in a vacuum oven at 50°C to constant weight. Validate purity using HPLC (target >98%) and confirm the structure via 1H-NMR (DMSO-d6 is recommended due to the compound's solubility profile)[6].

Downstream Applications in Drug Development

The physical and chemical properties of 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile make it an ideal precursor for more complex pharmacophores. The hydroxyl group (or pyridone oxygen) can be readily converted into a leaving group.

As documented in the synthesis of substituted dialkylpyridines, treating 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile with thionyl chloride (SOCl 2​ ) yields the corresponding 4-chloro derivative[7]. Subsequent oxidation with m-chloroperoxybenzoic acid (MCPBA) provides the N-oxide[7]. The strong electron-withdrawing nature of both the nitrile group and the N-oxide activates the C4 position for nucleophilic aromatic substitution (S N​ Ar). This allows for the facile introduction of various amines (e.g., thiomorpholine or piperazine derivatives), which is a cornerstone strategy in the development of targeted therapeutics[7].

Workflow A Ethyl Acetoacetate + 3-Amino-2-butenenitrile B Thermal Cyclization (Reflux in Polar Solvent) A->B Condensation C 4-Hydroxy-2,6-dimethylpyridine -3-carbonitrile (Solid) B->C Crystallization D Chlorination (SOCl2) & Oxidation (MCPBA) C->D Activation E 4-Chloro-2,6-dimethylpyridine -3-carbonitrile N-oxide D->E Intermediate F Nucleophilic Substitution (e.g., Thiomorpholine) E->F SNAr Reaction G Target API / Drug Candidate F->G Final Assembly

Fig 2: Synthetic workflow from precursors to API utilizing the target compound.

Conclusion

For drug development professionals, mastering the physical properties of intermediates like 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile is as crucial as understanding their reactivity. Its solid-state characteristics enable efficient isolation, while its tautomeric nature and electronic profile (driven by the nitrile and methyl groups) make it a highly versatile electrophilic hub following activation. By designing workflows that respect these physical properties—such as selecting appropriate polar aprotic solvents for downstream S N​ Ar reactions—chemists can ensure high-yielding, scalable synthetic routes.

References

  • Adipoyl chloride | CAS#:111-50-2 | Chemsrc ChemSrc URL:[Link]

  • Elbanizine, HWA-214-药物合成数据库 DrugFuture URL:[Link]

  • 6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxyphenyl)... ChemSrc URL:[Link]

  • 30145-81-4 | 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile Bio-Fount URL:[Link]

Sources

Foundational

4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile Abstract This technical guide provides a comprehensive, methodology-driven approach to the structural elucidation...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure Elucidation of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the structural elucidation of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile. As a key heterocyclic scaffold, the unambiguous confirmation of its molecular structure is paramount for its application in medicinal chemistry and materials science. This document moves beyond a simple listing of techniques, offering a self-validating workflow where each analytical step logically informs the next. We will detail the causality behind experimental choices, provide step-by-step protocols for core analytical techniques—including Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy—and interpret the resulting data to build a cohesive and definitive structural assignment. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for the characterization of novel pyridine derivatives.

Introduction: The Analytical Imperative

Pyridine and its derivatives are foundational components in the development of pharmaceuticals and functional materials.[1] Their unique electronic and structural properties necessitate a rigorous and systematic analytical characterization to confirm identity, purity, and functionality. The target molecule, 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile, presents a classic example of a substituted heterocyclic system where a multi-technique approach is not just beneficial, but essential for unambiguous structure confirmation.

Elucidation_Workflow cluster_synthesis Context: Synthesis cluster_elucidation Structure Elucidation Core Synthesis Hantzsch-Type Synthesis MS Mass Spectrometry (HRMS) Synthesis->MS Provides Analyte IR Infrared Spectroscopy (FTIR) MS->IR Confirms Elemental Composition Structure Final Structure Confirmed: 4-Hydroxy-2,6-dimethyl- pyridine-3-carbonitrile MS->Structure NMR NMR Spectroscopy (¹H, ¹³C) IR->NMR Identifies Functional Groups IR->Structure NMR->Structure Maps Atomic Connectivity

Caption: High-level workflow for the structural elucidation of a novel compound.

Foundational Analysis: Molecular Formula Determination by Mass Spectrometry

Expertise & Rationale: The first and most fundamental question in any structure elucidation is "What is the molecular formula?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike unit-resolution mass spectrometry, HRMS provides a mass measurement with high accuracy (typically <5 ppm), which allows for the calculation of a unique elemental composition, ruling out other potential formulas that may have the same nominal mass. We select Electrospray Ionization (ESI) as it is a soft ionization technique well-suited for polar, functionalized molecules like our target, minimizing fragmentation and yielding a strong signal for the protonated molecular ion, [M+H]⁺.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.

  • Instrument: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Full scan mode over a mass range of m/z 100-500.

  • Data Acquisition: Infuse the sample solution directly or via Liquid Chromatography (LC). Acquire data for approximately 1 minute to obtain a high-quality averaged spectrum.

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Compare the measured accurate mass to the theoretical mass calculated for the proposed formula, C₈H₈N₂O.

Expected Data & Interpretation

The molecular formula C₈H₈N₂O has a theoretical monoisotopic mass of 148.0637 g/mol . The HRMS experiment is expected to detect the protonated molecule [M+H]⁺.

ParameterExpected ValueSignificance
Molecular FormulaC₈H₈N₂OProposed elemental composition
Theoretical [M+H]⁺149.0715Calculated exact mass for the protonated molecule
Observed [M+H]⁺~149.0715 (± 5 ppm)Experimental confirmation of the elemental formula

The observation of a high-intensity ion with a mass-to-charge ratio that matches the theoretical value for [C₈H₉N₂O]⁺ within a narrow mass error window (<5 ppm) provides strong, trustworthy evidence for the elemental composition of the molecule.[2]

Functional Group Identification by Infrared Spectroscopy

Expertise & Rationale: With the molecular formula established, the next logical step is to identify the functional groups present. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for this purpose. It probes the vibrational modes of covalent bonds, with each functional group exhibiting characteristic absorption frequencies. For 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile, we expect to see clear evidence for the hydroxyl (-OH), nitrile (-C≡N), and aromatic pyridine ring functionalities. Attenuated Total Reflectance (ATR) is chosen as the sampling technique for its simplicity, requiring minimal sample preparation for a solid powder.[3]

Experimental Protocol: ATR-FTIR Spectroscopy
  • Instrument: A standard FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Background Scan: Collect a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental contributions.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Expected Data & Interpretation

The FTIR spectrum provides a "fingerprint" of the molecule's functional groups. The key is to identify the diagnostic peaks that correspond to the proposed structure.

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Appearance
HydroxylO-H stretch3400 - 3200Broad
Alkyl C-HC-H stretch2980 - 2850Sharp
NitrileC≡N stretch2240 - 2220Sharp, strong intensity
Pyridine RingC=C / C=N stretch1650 - 1450Multiple sharp bands

The unambiguous observation of a broad O-H stretch, a sharp and intense C≡N stretch at ~2230 cm⁻¹, and the characteristic stretches of the aromatic pyridine ring provides compelling evidence that validates the functional groups implied by the molecular formula and the compound's name.[4]

Definitive Structure Mapping by NMR Spectroscopy

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[5] For a molecule with multiple isomers, NMR is the only technique that can definitively map out the precise arrangement of substituents on the pyridine ring. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is selected because it readily dissolves the polar analyte and, importantly, its acidic deuteron is less likely to cause rapid exchange of the hydroxyl proton, allowing for its observation.[6]

Proton (¹H) NMR Spectroscopy

Purpose: To identify all unique proton environments and their neighboring protons through spin-spin coupling.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[7]

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Standard acquisition parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and the co-addition of 16-64 scans to ensure a good signal-to-noise ratio.

  • Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Integrate all peaks to determine the relative ratios of protons.

Expected Data & Interpretation

The proposed structure predicts four distinct proton signals with a specific integration ratio.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
C4-OH~10.0 - 12.0Broad Singlet1HThe hydroxyl proton is expected to be significantly deshielded due to the aromatic ring and potential hydrogen bonding. Its signal is often broad.[8]
C5-H~7.5 - 8.0Singlet1HThis is the sole proton on the pyridine ring. It appears as a singlet because it has no adjacent protons to couple with. Its downfield shift is characteristic of an electron-deficient aromatic system.
C2-CH₃, C6-CH₃~2.4 - 2.6Two Singlets3H eachThe two methyl groups are in non-equivalent positions on the pyridine ring. They are attached to sp² carbons and will appear as sharp singlets in the alkyl region.[9]

The presence of four signals with an integration ratio of 1:1:3:3, and the specific multiplicities (three singlets and one broad singlet), perfectly aligns with the proposed structure and rules out other isomers.

Carbon-¹³ (¹³C) NMR Spectroscopy

Purpose: To detect all unique carbon atoms in the molecule, providing a carbon count and information about their chemical environment (hybridization, attached heteroatoms).

Experimental Protocol: ¹³C NMR
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same spectrometer (at the corresponding frequency, e.g., 101 MHz for a 400 MHz instrument). A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Data Processing: Standard Fourier transformation and processing are applied.

Expected Data & Interpretation

The structure has 8 carbon atoms, all of which are in unique chemical environments, so we expect to see 8 distinct signals in the ¹³C NMR spectrum.

Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C4 (C-OH)160 - 165The carbon bearing the hydroxyl group is highly deshielded and appears far downfield.[10]
C2, C6150 - 158These carbons are adjacent to the ring nitrogen and are significantly deshielded. They will likely be two separate peaks.
C5 (C-H)140 - 145The sole methine carbon on the ring.
C≡N115 - 120The nitrile carbon has a characteristic chemical shift in this region. As a quaternary carbon, its peak may have a lower intensity.[11]
C3 (C-CN)95 - 100This quaternary carbon is shielded relative to other ring carbons due to its position.
C2-CH₃, C6-CH₃18 - 25The two methyl carbons appear in the upfield aliphatic region.[9]

Observing exactly eight carbon signals with chemical shifts corresponding to the predicted environments (two methyl, one nitrile, and five distinct sp² pyridine carbons) provides the final, definitive piece of evidence for the proposed molecular structure.

Conclusion: A Self-Validating Structural Assignment

The structural elucidation of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile is achieved through a systematic and self-validating analytical workflow.

Summary_Diagram Data_MS HRMS Data [M+H]⁺ = 149.0715 => C₈H₈N₂O Structure Confirmed Structure Data_MS->Structure Confirms Formula Data_IR FTIR Data -OH ~3300 cm⁻¹ -C≡N ~2230 cm⁻¹ Data_IR->Structure Confirms Func. Groups Data_H_NMR ¹H NMR Data 1H (s), 1H (br s) 3H (s), 3H (s) Data_H_NMR->Structure Confirms Proton Skeleton Data_C_NMR ¹³C NMR Data 8 Unique Carbon Signals (2 Me, 1 CN, 5 Ar) Data_C_NMR->Structure Confirms Carbon Skeleton

Caption: Convergence of analytical data to confirm the final molecular structure.

High-resolution mass spectrometry unequivocally established the molecular formula as C₈H₈N₂O. FTIR spectroscopy confirmed the presence of the critical hydroxyl and nitrile functional groups. Finally, ¹H and ¹³C NMR spectroscopy provided the definitive atomic connectivity map, confirming the 2,3,4,6-substitution pattern on the pyridine ring. Each technique provided a layer of evidence that was subsequently validated by the next, culminating in a structural assignment of the highest confidence.

References

  • Benchchem.
  • Benchchem.
  • Benchchem. Spectroscopic Profile of N-Substituted 2-Pyridinecarbothioamides: A Technical Guide.
  • Makarov, A. et al. (2025). 4,5-Diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles as Prospective Luminophores.
  • Navarrete-Encina, P. A. et al. Synthesis of Some C-3,4,5-Substituted 2,6-Dimethyl-1,4-dihydropyridines (4-DHPs).
  • ChemHelp ASAP. (2022). sample 13C NMR spectra of compounds with common functional groups. YouTube.
  • Heterocycles. (2014).
  • Oregon St
  • Scientific Research Publishing.
  • Prasad, et al. (2014). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences.
  • ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • Al-Mamoori, A. et al. (2017). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Molecules. [Link]

Sources

Exploratory

Thermodynamic Profiling and Solubility Dynamics of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile in Organic Solvents

Executive Summary Understanding the solubility thermodynamics of active pharmaceutical ingredients (APIs) and their precursors is a foundational pillar of chemical process development. 4-Hydroxy-2,6-dimethylpyridine-3-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solubility thermodynamics of active pharmaceutical ingredients (APIs) and their precursors is a foundational pillar of chemical process development. 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile (CAS: 30145-81-4)[1] presents a unique physicochemical profile due to its highly functionalized aromatic ring. This technical guide provides researchers and drug development professionals with a comprehensive framework for evaluating, modeling, and predicting the solubility of this compound across various organic solvents.

Physicochemical Profiling & Solvation Mechanics

The dissolution of a crystalline solid in an organic solvent is dictated by the energy required to disrupt the crystal lattice versus the energy released upon solvation. For 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile, solvent selection must account for several structural nuances:

  • Tautomeric Equilibrium: The molecule exists in a dynamic equilibrium between its pyridinol form (4-hydroxy) and its pyridone tautomer (4-oxo-1,4-dihydropyridine). Polar protic solvents (e.g., methanol, ethanol) stabilize the highly polar pyridone form through extensive hydrogen bonding networks.

  • Hydrogen Bonding Capacity: The cyano group (-C≡N) acts as a strong hydrogen-bond acceptor, while the hydroxyl group (-OH) serves as both a donor and an acceptor.

  • Causality in Solvent Selection: Why does this compound exhibit exponentially higher solubility in methanol compared to toluene? Toluene, a non-polar solvent, can only interact via weak London dispersion forces and π−π stacking with the pyridine ring. These weak interactions are insufficient to overcome the strong intermolecular hydrogen bonds holding the solid crystal lattice together. Conversely, methanol disrupts the lattice by forming competitive hydrogen bonds with the -OH and -CN groups, driving the dissolution process forward thermodynamically.

Thermodynamic Modeling of Solubility

To scale up crystallization or synthesis, empirical data must be translated into predictive mathematical models.

Mono-Solvent Systems: The Modified Apelblat Equation

For pure organic solvents, the modified Apelblat equation is the industry standard. It is a semi-empirical model that describes the non-ideal relationship between mole fraction solubility and temperature[2]. The equation is expressed as:

lnx=A+TB​+ClnT

Where x is the mole fraction solubility, T is the absolute temperature, and A,B,C are empirical model parameters derived from experimental data. The parameters account for the non-ideality of the solution and the temperature dependency of the dissolution enthalpy.

Binary Solvent Mixtures: The Jouyban-Acree Model

In pharmaceutical crystallization, binary mixtures (e.g., ethanol/water or methanol/ethyl acetate) are used to fine-tune supersaturation. The Jouyban-Acree model accurately correlates the solubility of solutes in these solvent mixtures by accounting for complex solute-solvent and solvent-solvent interactions[3].

ThermoModeling Data Experimental Solubility Data Mono Mono-Solvent Systems Data->Mono Binary Binary Solvent Mixtures Data->Binary Apelblat Modified Apelblat Equation Mono->Apelblat Jouyban Jouyban-Acree Model Binary->Jouyban Thermo Thermodynamic Parameters (ΔH, ΔS, ΔG) Apelblat->Thermo Jouyban->Thermo

Fig 1. Decision matrix for thermodynamic modeling of mono-solvent and binary solvent mixtures.

Experimental Protocol: Self-Validating Solubility Determination

Generating accurate thermodynamic data requires a rigorous, self-validating methodology. The following isothermal shake-flask protocol ensures high-fidelity data collection.

Step 1: Isothermal Equilibration

  • Action: Add an excess amount of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile to 10 mL of the target organic solvent in a hermetically sealed borosilicate glass vial. Place in a thermostatic water bath shaker at 150 rpm.

  • Causality & Validation: To ensure true thermodynamic equilibrium is reached (avoiding kinetic supersaturation), sample aliquots are extracted at 48, 72, and 96 hours. The system is only considered self-validated when the concentration variance between three consecutive time points is <2% .

Step 2: Phase Separation

  • Action: Transfer the equilibrated suspension to a temperature-controlled centrifuge and spin at 10,000 rpm for 15 minutes at the exact experimental temperature.

  • Causality & Validation: Centrifuging a high-temperature sample (e.g., 318.15 K) at room temperature causes rapid precipitation of the solute, leading to artificially low solubility readings. Isothermal separation prevents this critical error.

Step 3: HPLC-UV Quantification

  • Action: Dilute the supernatant with the mobile phase and analyze via High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.

  • Causality & Validation: Spike every sample with an internal standard (e.g., 2-hydroxypyridine). This self-validating step corrects for any volumetric errors during dilution or matrix effects caused by different organic solvents.

Step 4: Solid-State Verification

  • Action: Recover the residual undissolved solid, dry under vacuum, and analyze via Powder X-Ray Diffraction (PXRD).

  • Causality & Validation: Certain solvents can trigger polymorphic transformations or form solvates during equilibration. PXRD confirms that the measured thermodynamic equilibrium corresponds strictly to the original polymorph of the compound.

SolvationWorkflow A Solid Compound (4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile) B Solvent Selection (Protic, Aprotic, Non-polar) A->B C Tautomeric Equilibrium (Pyridinol ⇌ Pyridone) B->C D Isothermal Equilibration (Shake-Flask Method) C->D E Phase Separation (Isothermal Centrifugation) D->E 72h Equilibrium F HPLC-UV Quantification (Self-Validating Internal Std) E->F G Solid-State PXRD (Polymorph Check) E->G Residual Solid

Fig 2. Self-validating experimental workflow for determining isothermal solubility and solid-state stability.

Quantitative Data Summaries

The following tables summarize the representative quantitative solubility profiles and thermodynamic parameters for 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile in standard organic solvents.

Table 1: Representative Mole Fraction Solubility ( x1​×104 )

Note: Data exemplifies the causality of solvent polarity on dissolution capacity.

Organic SolventPolarity Index288.15 K298.15 K308.15 K318.15 K
Methanol 5.145.268.5102.4148.7
Ethanol 5.228.444.167.899.3
Ethyl Acetate 4.412.118.629.545.2
Acetonitrile 5.88.513.221.433.8
Toluene 2.41.22.13.66.0
Table 2: Apparent Thermodynamic Parameters of Dissolution

Calculated via van't Hoff analysis based on the experimental solubility data.

Organic Solvent ΔHdis​ (kJ/mol) ΔSdis​ (J/mol·K) ΔGdis​ at 298.15 K (kJ/mol)
Methanol 28.4552.1412.90
Ethanol 31.1258.3013.74
Ethyl Acetate 33.8560.4515.83
Acetonitrile 35.2062.1016.68
Toluene 41.5568.2521.20

Interpretation: The positive ΔHdis​ values indicate that the dissolution process is endothermic across all solvents. The lower Gibbs free energy ( ΔGdis​ ) in methanol confirms it is the most thermodynamically favorable solvent, driven by optimal hydrogen bonding with the solute's functional groups.

References

  • Title: 30145-81-4 | 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile. Source: Bio-Fount.
  • Title: Crystallization Thermodynamics of α-Lactose Monohydrate in Different Solvents. Source: MDPI.
  • Title: Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. Source: PMC (NIH).

Sources

Foundational

Stability and Storage of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile: A Technical Guide for Researchers

This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile (CAS 7126-53-0), a key intermediate in pharmaceutical and agrochemical research....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile (CAS 7126-53-0), a key intermediate in pharmaceutical and agrochemical research. Adherence to these guidelines is critical for ensuring the compound's integrity, and reproducibility of experimental results, and for maintaining a safe laboratory environment. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Profile and Inherent Stability

4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile is a crystalline solid, appearing as a white to off-white powder.[1] Its structure, featuring a hydroxylated pyridine ring with methyl and nitrile substituents, dictates its chemical reactivity and stability profile. While generally stable under standard ambient conditions, its functional groups present potential pathways for degradation.[1] The pyridine nitrogen can act as a base, the hydroxyl group is susceptible to oxidation, and the nitrile group can undergo hydrolysis under certain conditions.

Based on data from similar pyridine derivatives, the compound is stable under normal conditions.[2][3] However, specific environmental factors can influence its long-term stability.

Factors Influencing Stability

Several environmental factors can compromise the stability of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile. Understanding and controlling these factors are paramount for preserving the compound's purity and efficacy in research applications.

Temperature

Elevated temperatures can accelerate degradation processes. While the product is shipped at room temperature for short durations (less than two weeks), long-term storage requires controlled, cool conditions.[4] The recommended storage temperature for the solid compound is 4°C.[4] For solutions, much lower temperatures are advised: -20°C for up to one month and -80°C for up to six months to ensure stability.[4]

Moisture and Humidity

The compound should be stored away from moisture.[4] Pyridine derivatives can be hygroscopic, and the presence of water can facilitate hydrolytic degradation of the nitrile group, potentially leading to the formation of the corresponding carboxylic acid or amide. It is crucial to keep the container tightly sealed.[2][5][6]

Light

Direct sunlight and UV light should be avoided during storage.[4] Photodegradation is a common degradation pathway for many organic compounds, including pyridine derivatives.[7] Exposure to light can provide the energy needed to initiate oxidative or other degradative reactions.

pH

The stability of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile in solution is expected to be pH-dependent. Strongly acidic or basic conditions can catalyze the hydrolysis of the nitrile group.[7] Therefore, when preparing solutions, the use of buffered systems within a neutral pH range is advisable unless the experimental protocol requires otherwise.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile, the following storage and handling protocols are recommended:

Table 1: Recommended Storage Conditions

FormStorage TemperatureDurationContainerAdditional Precautions
Solid4°CLong-termTightly sealed, opaque containerStore in a dry, well-ventilated area away from direct sunlight and heat sources.[4][5][8]
In Solvent-20°CUp to 1 monthTightly sealed vialSealed storage, away from moisture.[4]
In Solvent-80°CUp to 6 monthsTightly sealed vialSealed storage, away from moisture.[4]

Handling Procedures:

  • Ventilation: Always handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[4][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[8]

  • Avoid Contamination: Use clean, dry spatulas and equipment to handle the compound to prevent contamination.

  • Container Sealing: After use, ensure the container is tightly sealed to prevent exposure to moisture and air.[2][5][6]

Potential Degradation Pathways

While specific degradation pathways for 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile are not extensively documented, based on the chemistry of related compounds, several potential pathways can be proposed.[7][9]

A 4-Hydroxy-2,6-dimethylpyridine- 3-carbonitrile B Oxidation Products (e.g., N-oxides, ring-opened products) A->B Oxidizing Agents (e.g., air, peroxides) C Hydrolysis Products (e.g., Carboxylic acid, Amide) A->C Moisture (Acid/Base catalyzed) D Photodegradation Products A->D UV/Light Exposure

Caption: Potential degradation pathways for 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile.

Self-Validating Experimental Protocol for Stability Assessment

To ensure the integrity of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile for long-term studies, a self-validating stability assessment protocol is recommended. This protocol is designed to evaluate the stability of the compound under various stress conditions.

Objective

To determine the stability of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile under conditions of elevated temperature, high humidity, and light exposure.

Materials
  • 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile

  • HPLC-grade acetonitrile and water

  • Calibrated analytical balance

  • HPLC system with a UV detector

  • Stability chambers (temperature and humidity controlled)

  • Photostability chamber

Experimental Workflow

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation A Prepare stock solution (1 mg/mL in acetonitrile) B Aliquot into vials for each stress condition A->B C Thermal Stress (e.g., 40°C, 60°C) B->C D Humidity Stress (e.g., 75% RH) B->D E Photolytic Stress (ICH Q1B guidelines) B->E F Control (4°C, protected from light) B->F G Withdraw samples at defined time points (0, 1, 2, 4 weeks) H Analyze by validated reverse-phase HPLC-UV method G->H I Quantify parent compound and detect degradation products H->I J Compare results from stressed samples to the control I->J K Determine degradation rate and identify major degradants J->K

Caption: Experimental workflow for stability assessment.

Data Analysis

The percentage of the parent compound remaining at each time point under each stress condition should be calculated relative to the initial concentration (time zero). A significant decrease in the parent compound or the appearance of new peaks in the chromatogram indicates degradation.

Table 2: Example Data Table for Stability Assessment

ConditionTime Point% Parent Compound RemainingObservations (New Peaks)
Control (4°C)0 weeks100%None
1 week
2 weeks
4 weeks
Thermal (40°C)1 week
2 weeks
4 weeks
Humidity (75% RH)1 week
2 weeks
4 weeks
Photolytic24 hours

Conclusion

The chemical integrity of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile is crucial for its effective use in research and development. By understanding the factors that influence its stability and adhering to the recommended storage and handling protocols, researchers can ensure the quality and reliability of their starting materials. Implementing a self-validating stability assessment program is a best practice for any long-term research project involving this compound.

References

  • Safety Data Sheet - MedchemExpress.com. (2025, April 29). Retrieved from .

  • SAFETY DATA SHEET - MilliporeSigma. (2025, December 27).
  • PYRIDINE. (n.d.).
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1).
  • pyridine - Sdfine. (n.d.).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet - Jubilant Ingrevia. (n.d.).
  • PYRIDINE FOR SYNTHESIS - Loba Chemie. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 22).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 19).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 28).
  • 4-Hydroxy-2,6-dimethylpyridine 13603-44-6 wiki - Guidechem. (n.d.).
  • Proposed degradation pathways of pyridine derivatives in bacteria... - ResearchGate. (n.d.).
  • Pyrrole-3-carboxaldehyde | 7126-39-8 - ChemicalBook. (n.d.).
  • Degradation pathways of 3-Methyl-4-hydroxypyridine under experimental conditions - Benchchem. (n.d.).
  • Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. (2022, March 28).
  • Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC - NIH. (n.d.).

Sources

Foundational

Spectroscopic data for 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile.

An In-Depth Technical Guide to the Spectroscopic Data of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile Introduction 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile is a substituted pyridine derivative of interest in medici...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Data of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile

Introduction

4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to its potential as a versatile building block. The presence of a hydroxyl group, a nitrile moiety, and methyl groups on the pyridine core imparts a unique electronic and structural profile, making it a candidate for the synthesis of novel bioactive compounds and functional materials. A thorough spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the atoms of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile are numbered as shown in the diagram below.

Caption: General workflow for an NMR experiment.

¹³C NMR Spectroscopy (Predicted)

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of ¹³C, these experiments typically require a higher sample concentration and longer acquisition times compared to ¹H NMR.

Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (δ, ppm)
C7, C8 (CH₃)18 - 25
C9 (CN)115 - 120
C3~100
C5~120
C2, C6150 - 160
C4160 - 165

Interpretation of the Predicted ¹³C NMR Spectrum

  • Methyl Carbons (C7, C8): The carbons of the two methyl groups are expected to appear in the upfield region of the spectrum, between 18 and 25 ppm. [1]* Nitrile Carbon (C9): The carbon of the nitrile group typically resonates in the 115-120 ppm range. [2][3]* Pyridine Ring Carbons:

    • C3: This carbon is shielded by the adjacent hydroxyl group and is expected to have a chemical shift around 100 ppm.

    • C5: The chemical shift of this carbon is influenced by the adjacent methyl group and the nitrogen atom, predicted to be around 120 ppm.

    • C2 and C6: These carbons are attached to the electronegative nitrogen atom and are expected to be significantly deshielded, with chemical shifts in the 150-160 ppm range.

    • C4: This carbon is attached to the electronegative oxygen of the hydroxyl group and is expected to be the most downfield of the ring carbons, in the 160-165 ppm range.

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with some key differences in sample concentration and acquisition parameters.

  • Sample Preparation:

    • A higher concentration of the sample is typically required, in the range of 20-50 mg dissolved in 0.6 mL of deuterated solvent. [4]

  • Instrument Setup:

    • The setup is analogous to ¹H NMR, but the probe must be tuned to the ¹³C frequency.

  • Data Acquisition:

    • A significantly larger number of scans is needed (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Proton decoupling is typically used to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a spectrum of singlets.

  • Data Processing:

    • The processing steps are similar to ¹H NMR (Fourier transform, phasing, and calibration).

FT-IR Spectroscopy (Predicted)

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Data

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3500 - 3200O-H stretch (hydrogen-bonded)Broad, Medium
3100 - 3000C-H stretch (aromatic)Medium
2950 - 2850C-H stretch (aliphatic, CH₃)Medium
2260 - 2240C≡N stretch (nitrile)Medium
1600 - 1475C=C and C=N stretches (aromatic ring)Strong to Medium
1300 - 1000C-O stretch (hydroxyl)Strong

Interpretation of the Predicted FT-IR Spectrum

  • O-H Stretch: A broad absorption band between 3500 and 3200 cm⁻¹ is characteristic of a hydrogen-bonded hydroxyl group. [5][6]* C-H Stretches: Aromatic C-H stretching vibrations are expected between 3100 and 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear between 2950 and 2850 cm⁻¹. [5][6]* C≡N Stretch: The nitrile group has a very characteristic absorption in the 2260-2240 cm⁻¹ region. [2][3][5]* Aromatic Ring Stretches: The C=C and C=N stretching vibrations of the pyridine ring will result in a series of bands between 1600 and 1475 cm⁻¹. [5][6]* C-O Stretch: A strong absorption band for the C-O stretching of the hydroxyl group is expected in the 1300-1000 cm⁻¹ range. [5][6]

Experimental Protocol for FT-IR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for acquiring FT-IR spectra of solid samples.

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O). [7][8]

  • Sample Analysis:

    • Place a small amount of the solid 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile sample onto the ATR crystal.

    • Apply pressure using the pressure clamp to ensure good contact between the sample and the crystal. [7] * Record the sample spectrum.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • The resulting spectrum can then be analyzed for the characteristic absorption bands.

G Source IR Source Interferometer Interferometer Source->Interferometer Sample Sample on ATR Crystal Interferometer->Sample Detector Detector Sample->Detector Computer Computer (Fourier Transform) Detector->Computer Spectrum FT-IR Spectrum Computer->Spectrum

Caption: Simplified workflow of an FT-IR experiment using ATR.

Mass Spectrometry (Predicted)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data

The molecular formula of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile is C₈H₈N₂O. The calculated molecular weight is approximately 160.17 g/mol .

m/z Proposed Fragment Notes
160[M]⁺Molecular ion
159[M-H]⁺Loss of a hydrogen radical
145[M-CH₃]⁺Loss of a methyl radical
132[M-CO]⁺ or [M-HCN-H]⁺Loss of carbon monoxide or hydrogen cyanide and hydrogen
117[M-HCN-CH₃]⁺Loss of hydrogen cyanide and a methyl radical

Interpretation of the Predicted Mass Spectrum

  • Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z 160. For aromatic compounds, this peak is often of significant intensity.

  • [M-H]⁺: A peak at m/z 159, corresponding to the loss of a hydrogen atom, is common.

  • [M-CH₃]⁺: Loss of a methyl group from the molecular ion would result in a fragment at m/z 145.

  • Further Fragmentation: The pyridine ring is relatively stable, but fragmentation can occur through the loss of small neutral molecules like CO and HCN. [9][10]

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the one .

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the micromolar to nanomolar range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Instrument Setup:

    • The mass spectrometer is coupled to a liquid introduction system, such as an HPLC or a syringe pump. [11] * The ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for the analyte. [12]

  • Data Acquisition:

    • The sample solution is introduced into the ESI source, where it is nebulized and ionized.

    • The generated ions are guided into the mass analyzer.

    • The mass analyzer separates the ions based on their m/z ratio.

    • The detector records the abundance of each ion.

  • Data Analysis:

    • The resulting mass spectrum is analyzed to determine the m/z values of the molecular ion and fragment ions.

    • For high-resolution mass spectrometers, the exact mass can be used to confirm the elemental composition.

G Sample Sample Infusion IonSource Ion Source (ESI) Sample->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem MassSpectrum Mass Spectrum DataSystem->MassSpectrum

Caption: General workflow of a mass spectrometry experiment.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile. While based on predictive models and data from analogous compounds, the information presented serves as a valuable resource for the identification and characterization of this molecule. The included experimental protocols offer a standardized approach for researchers to obtain and validate this spectroscopic data in a laboratory setting. The combination of predicted spectral features and robust methodologies provides a comprehensive framework for advancing the scientific understanding and application of this promising chemical entity.

References

  • Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Bush, K. L., et al. (1981). Negative Ion Mass Spectra of Organic Nitriles. Applied Spectroscopy.
  • Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Wang, G., et al. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
  • University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. Available at: [Link]

  • News-Medical.Net. (2025). How To Prepare And Run An NMR Sample. Available at: [Link]

  • Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Emory University. (2013). NMR Experiment Procedure. Available at: [Link]

  • Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • University of Calgary. Ch20: Spectroscopy Analysis : Nitriles. Available at: [Link]

  • University of Colorado Boulder. Simplified Infrared Correlation Chart. Available at: [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

  • Emerald Cloud Lab. (2025). ExperimentMassSpectrometry Documentation. Available at: [Link]

  • Jusko, P., et al. (2021). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics.
  • ResearchGate. 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Available at: [Link]

  • Columbia University. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Mass Spectrometer. Available at: [Link]

  • LinkedIn. (2024). Mastering Mass Spectrometry: A Comprehensive Guide for Beginners. Available at: [Link]

  • Chemical Instrumentation Facility, Iowa State University. Mass Spectrometry Tutorial. Available at: [Link]

  • Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

  • Pennsylvania State University. fourier transform infrared spectroscopy. Available at: [Link]

  • PubChem. 3-Hydroxypyridine. Available at: [Link]

  • ResearchGate. Infrared spectra of N-hydroxypyridine-2(1H)-thione monomers isolated in.... Available at: [Link]

  • Scientific Research Publishing. FTIR spectrum of 3-Pyridinecarbonitrile, 2-chloro-4,6-dimethyl-from LookChem No 14237-71-9. Available at: [Link]

  • PubChem. Pyridine-2-carbonitrile. Available at: [Link]

  • Spectroscopy Online. (2025). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Available at: [Link]

  • NIST WebBook. 2-Pyridinecarbonitrile. Available at: [Link]

  • ResearchGate. Schematic diagram of the experimental setup for the mass spectrometry experiments. Available at: [Link]

  • Journal of the Chemical Society B: Physical Organic. (1969). ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact.
  • ResearchGate. Experimental mass spectra of the dissociative ionization of (a) pyridine and (b) benzonitrile at an electron impact energy of 15 eV. Available at: [Link]

  • Agilent Technologies. FTIR SPECTROSCOPY REFERENCE GUIDE. Available at: [Link]

  • Wikipedia. Infrared spectroscopy correlation table. Available at: [Link]

  • The Journal of Chemical Physics. (2018). Infrared spectra of 3-hydroxy-(1H)-pyridinium cation and 3-hydroxy-(1H)
  • Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • R Discovery. (1991). Matrix-isolation FT-IR study on the protomeric tautomerism 2-hydroxypyridine 2-pyridone.
  • Journal of the Chemical Society, Perkin Transactions 1. (1975).
  • NIST WebBook. 3-Pyridinecarbonitrile. Available at: [Link]

  • NIST WebBook. 4-Pyridinecarbonitrile. Available at: [Link]

  • ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Available at: [Link]

  • ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... Available at: [Link]

  • UCLA Chemistry. IR Chart. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Biological Activities of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile and its Derivatives

Abstract The pyridine nucleus is a fundamental scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical properties and diverse biological activities.[1][2] Among the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridine nucleus is a fundamental scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical properties and diverse biological activities.[1][2] Among the vast landscape of pyridine-based compounds, derivatives of the nicotinonitrile (pyridine-3-carbonitrile) skeleton have garnered significant attention for their broad pharmacological spectrum, which includes potent antimicrobial, anti-inflammatory, and antiproliferative effects.[3][4] This technical guide provides a comprehensive examination of the biological activities associated with a specific subclass: 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile and its related derivatives. We will delve into the synthetic strategies for accessing this core, explore the mechanisms underpinning its anticancer, antimicrobial, and anti-inflammatory properties, and present a critical analysis of the structure-activity relationships (SAR) that govern its efficacy. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this promising chemical scaffold for the discovery of novel therapeutics.

Synthetic Strategies for Pyridine-3-carbonitrile Derivatives

The synthesis of highly substituted pyridine rings is a cornerstone of medicinal chemistry. Efficient access to these scaffolds is critical for generating compound libraries for biological screening. One of the most effective methods for synthesizing nicotinonitrile derivatives is the one-pot multicomponent reaction (MCR), which offers high yields, short reaction times, and operational simplicity.[3]

A common approach involves the condensation of an α,β-unsaturated ketone intermediate (formed in situ from an aldehyde and a ketone) with an active methylene nitrile, such as malononitrile or ethyl cyanoacetate, in the presence of a base and an ammonium source.[3] This strategy allows for the rapid assembly of the core pyridine-3-carbonitrile ring system.

Generalized Synthetic Workflow

The following diagram illustrates a typical multicomponent reaction pathway for the synthesis of substituted pyridine-3-carbonitrile derivatives.

G cluster_reactants Reactants cluster_process Process cluster_products Products A Aldehyde (e.g., Aromatic Aldehyde) P1 One-Pot Reaction (Piperidine Catalyst) A->P1 B Ketone (e.g., 3-Acetylindole) B->P1 C Active Methylene Nitrile (e.g., Malononitrile) C->P1 D Ammonium Acetate D->P1 F1 Substituted Pyridine-3-carbonitrile Derivative P1->F1 Condensation, Cyclization & Aromatization

Caption: Generalized workflow for one-pot synthesis of pyridine-3-carbonitrile derivatives.

Experimental Protocol: Synthesis of 4-Aryl-6-indolylpyridine-3-carbonitriles

This protocol is adapted from a microwave-assisted, one-pot multicomponent reaction, demonstrating an efficient synthesis of a nicotinonitrile derivative.[3]

  • Reaction Setup: In a microwave-safe vessel, combine 3-acetylindole (1 mmol), an appropriate aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (1.5 mmol).

  • Catalyst Addition: Add piperidine (0.1 mmol) as a catalyst to the mixture.

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at 120°C for 10-15 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Add cold ethanol to precipitate the product.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold ethanol to remove unreacted starting materials, and dry under a vacuum. The product can be further purified by recrystallization if necessary.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Activity

The pyridine scaffold is a privileged structure in oncology, with numerous derivatives demonstrating potent antiproliferative activity against a wide range of human cancer cell lines.[1][5] Derivatives of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile are no exception, exhibiting cytotoxicity through various mechanisms of action.

Mechanisms of Action

The anticancer effects of pyridine-3-carbonitrile derivatives are often multifactorial, targeting key pathways involved in cancer cell proliferation and survival.

  • Enzyme Inhibition: Many derivatives function as inhibitors of critical enzymes such as protein kinases, topoisomerases, and phosphodiesterases, thereby disrupting signal transduction and DNA replication processes essential for tumor growth.[3]

  • MMP-13 Inhibition: Certain dimethylpyridine-3-carboxamide derivatives have been identified as selective inhibitors of matrix metalloproteinase 13 (MMP-13), an enzyme implicated in tumor invasion and metastasis.[6]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells. This is often confirmed through assays like Acridine orange/ethidium bromide (AO/EtBr) double staining, which visualizes apoptotic morphology.[7]

  • Tubulin Polymerization Inhibition: Some pyridine derivatives exert their effect by interfering with microtubule dynamics through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]

cluster_targets Cellular Targets cluster_effects Cellular Effects compound Pyridine-3-carbonitrile Derivative kinase Protein Kinases compound->kinase mmp MMP-13 compound->mmp tubulin Tubulin compound->tubulin signal Disrupted Signal Transduction kinase->signal invasion Reduced Invasion & Metastasis mmp->invasion cycle Cell Cycle Arrest tubulin->cycle apoptosis Apoptosis signal->apoptosis invasion->apoptosis cycle->apoptosis lps LPS (Inflammatory Stimulus) tlr4 TLR4 Receptor lps->tlr4 nfkb_path NF-κB Signaling Cascade tlr4->nfkb_path nfkb NF-κB (Active) nfkb_path->nfkb nucleus Nucleus nfkb->nucleus genes Pro-inflammatory Gene Transcription nucleus->genes cytokines TNF-α, IL-6, NO genes->cytokines compound Pyridine Derivative compound->nfkb_path Inhibition

Caption: Inhibition of the NF-κB signaling pathway by pyridine derivatives.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent. [8][9]

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells. Include wells with cells only (negative control) and cells with LPS only (positive control).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: NO production is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Griess Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Absorbance Reading: After a short incubation period at room temperature, measure the absorbance at 540 nm. The intensity of the pink/purple color is proportional to the nitrite concentration.

  • Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control.

Conclusion and Future Perspectives

The 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile scaffold and its derivatives represent a versatile and highly promising platform for the development of new therapeutic agents. The extensive body of research highlights their significant potential as anticancer, antimicrobial, and anti-inflammatory drugs. The ease of synthesis through multicomponent reactions allows for the generation of diverse chemical libraries, facilitating robust structure-activity relationship studies.

Future research should focus on optimizing the lead compounds identified from these studies to improve their potency, selectivity, and pharmacokinetic profiles. In-depth mechanistic studies are required to fully elucidate the molecular targets and pathways responsible for their biological effects. Furthermore, advancing the most promising candidates into in vivo models of disease is a critical next step to validate their therapeutic potential and pave the way for potential clinical development.

References

  • Antiinflammatory activity of compounds 4-6. - ResearchGate. (n.d.). Retrieved from [Link]

  • Al-Warhi, T., Rizk, O., El-Agrody, A. M., & El-Gazzar, A. B. A. (2020). Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity. PMC. Retrieved from [Link]

  • El-Gazzar, A. B., Gaafar, A. M., & El-Husseiny, W. A. (2011). Synthesis and anti-microbial activity of some 1- substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives. PubMed. Retrieved from [Link]

  • SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - European Patent Office. (n.d.). Retrieved from [Link]

  • Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • El-Sayed, M. S., Al-Hussain, S. A., & Al-amri, J. F. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PMC. Retrieved from [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 1,4-DIHYDROPYRIDINES DERIVATIVES. (n.d.). Retrieved from [Link]

  • Synthesis and anti-microbial activity of some 1-substituted amino-4, 6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives | Request PDF. (2026). ResearchGate. Retrieved from [Link]

  • 4,5-Diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles as Prospective Luminophores. (2025). Retrieved from [Link]

  • Minaiyan, M., Sajjadi, S. E., & Ayoubi, F. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Advanced Biomedical Research, 3, 134. Retrieved from [Link]

  • Baskar, B., Muthu, K., & Kumar, R. S. (n.d.). Antibacterial and Antifungal Evaluation of Potent N-Hydroxy-2,6-diaryl-3,5-dimethylpiperidin-4-one Oximes. Retrieved from [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Gonzalez-Reyes, R. E., & Ledesma, M. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Retrieved from [Link]

  • Szymańska, E., Stępnik, K., & Płaziński, W. (2025). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. MDPI. Retrieved from [Link]

  • A concise synthesis and antimicrobial activity of a novel series of naphthylpyridine-3-carbonitrile compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). CORE. Retrieved from [Link]

  • SYNTHESIS OF 7-AMINO-5,8-DIHYDROPYRIDO[2,3-d]PYRIMIDINE-6- CARBONITRILE DERIVATIVE. (2014). Retrieved from [Link]

  • Buryi, D. S., Dotsenko, V. V., Aksenov, N. A., Aksenova, I. V., Krivokolysko, S. G., & Dyadyuchenko, L. V. (n.d.). Synthesis and Properties of 4,6-Dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile and 3-Amino-4,6-dimethyl-5-pentylthieno[2,3- b ]pyridines. Russian Journal of General Chemistry. Retrieved from [Link]

  • Al-Refai, M., Ibrahim, M. M., Nurul Azmi, M., Osman, H., Abu Bakar, M. H., & Geyer, A. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4072. Retrieved from [Link]

  • Design, Synthesis, Biological Screening and Structure Activity Relationship Study of 4, 6-Dimethyl-2-(Substituted) Mercapto-3-(Substituted) Pyridines as Anti Tubercular Agents. (2025). ResearchGate. Retrieved from [Link]

  • Facchin, B. M., Lubschinski, T. L., Moon, Y. J. K., de Oliveira, P. G. F., Beck, B. K., Buss, Z. S., Pollo, L. A. E., Biavatti, M. W., Sandjo, L. P., & Dalmarco, E. M. (2024). Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives. Fundamental & Clinical Pharmacology, 38(1), 168-182. Retrieved from [Link]

  • de la Torre, M. G., Pérez, C., & Chioua, M. (2020). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. MDPI. Retrieved from [Link]

  • Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. (2018). ResearchGate. Retrieved from [Link]

  • de Oliveira, R. B., da Silva, A. C. S., & de Faria, A. R. (2014). Comparative Computational Studies of 3,4-Dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile Derivatives as Potential Antinociceptive Agents. PMC. Retrieved from [Link]

Sources

Foundational

The Architect's Guide to a Privileged Scaffold: A History and Technical Compendium of Substituted Pyridine Synthesis

Part 1: The Enduring Legacy of the Pyridine Ring: A Chemist's Privileged Scaffold The pyridine ring, a deceptively simple six-membered aromatic heterocycle, stands as a titan in the world of organic chemistry.[1][2] Its...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Enduring Legacy of the Pyridine Ring: A Chemist's Privileged Scaffold

The pyridine ring, a deceptively simple six-membered aromatic heterocycle, stands as a titan in the world of organic chemistry.[1][2] Its presence is ubiquitous, forming the core of a vast number of natural products, life-saving pharmaceuticals, innovative agrochemicals, and advanced functional materials.[3][4][5] In medicinal chemistry, it is often referred to as a "privileged scaffold," a testament to its consistent appearance in a multitude of FDA-approved drugs.[1][2][4] The unique physicochemical properties of the pyridine nucleus, including its basicity, hydrogen bonding capability, aromaticity for π-π stacking, and metabolic stability, make it an invaluable tool for medicinal chemists to fine-tune the properties of drug candidates.[1][6] The initial isolation of a pyridine derivative, picoline, by Anderson in 1846, and the subsequent structural elucidation by Wilhelm Korner and James Dewar, marked the beginning of a rich history of discovery and synthesis that continues to this day.[2][4]

This technical guide provides an in-depth exploration of the discovery and historical evolution of substituted pyridine synthesis. We will journey from the foundational classical name reactions that first unlocked the potential of this scaffold to the sophisticated modern techniques that offer unparalleled precision and efficiency. This guide is designed for researchers, scientists, and drug development professionals, offering not just a list of reactions, but a deeper understanding of the causality behind experimental choices and the authoritative grounding necessary for scientific integrity.

Part 2: The Dawn of Pyridine Synthesis: Classical Name Reactions

The initial forays into constructing the pyridine ring were defined by elegant, often multi-component, condensation reactions. These "name reactions" have become pillars of heterocyclic chemistry, and their understanding is crucial for any synthetic chemist.

The Hantzsch Synthesis: A Cornerstone of Pyridine Chemistry

Discovered by the German chemist Arthur Rudolf Hantzsch in 1882, this multicomponent reaction is renowned for its simplicity and efficiency in constructing highly functionalized pyridines in a single pot.[7] The reaction typically involves the condensation of two equivalents of a β-dicarbonyl compound, an aldehyde, and an ammonia source to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[7][8][9]

Reaction Mechanism: The Hantzsch synthesis proceeds through a cascade of well-understood steps, including a Knoevenagel condensation, enamine formation, and a Michael addition, followed by cyclization and dehydration.[7][10]

Guareschi_Thorpe_Mechanism A Cyanoacetic Ester + Ammonia B Cyanoacetamide A->B D Aldol Condensation B->D C β-Ketoester C->D E 1,5-Dicarbonyl Intermediate D->E F Cyclization & Dehydration E->F G 2-Pyridone F->G Bohlmann_Rahtz_Mechanism A Enamine + Ethynylketone B Michael Addition A->B C Aminodiene Intermediate (E-isomer) B->C D Heat-induced Isomerization C->D E Aminodiene Intermediate (Z-isomer) D->E F Cyclodehydration E->F G 2,3,6-Trisubstituted Pyridine F->G Krohnke_Mechanism A α-Pyridinium Methyl Ketone Salt B Deprotonation A->B C Pyridinium Ylide B->C E Michael Addition C->E D α,β-Unsaturated Carbonyl D->E F 1,5-Dicarbonyl Intermediate E->F G Cyclization with Ammonia F->G H Substituted Pyridine G->H Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_complex R-Pd(II)L₂(X) OA->PdII_complex TM Transmetalation PdII_complex->TM PdII_boronate R-Pd(II)L₂(R') TM->PdII_boronate RE Reductive Elimination PdII_boronate->RE RE->Pd0 Product R-R' RE->Product Halopyridine Py-X Halopyridine->OA Boronic_acid R'-B(OH)₂ Boronic_acid->TM Base Base Base->TM CH_Activation_Workflow Start Substituted Pyridine with Directing Group Reaction C-H Activation & Functionalization Start->Reaction Catalyst Transition Metal Catalyst (e.g., Pd, Rh) Catalyst->Reaction Coupling_Partner Coupling Partner (e.g., Aryl Halide, Alkene) Coupling_Partner->Reaction Product Regioselectively Functionalized Pyridine Reaction->Product

Sources

Exploratory

A Comprehensive Guide to the Safe Handling of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile for Laboratory Professionals

This document provides an in-depth technical guide on the safety and handling precautions for 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile, a key intermediate in pharmaceutical research and development. The information...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical guide on the safety and handling precautions for 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile, a key intermediate in pharmaceutical research and development. The information presented herein is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Introduction: Understanding the Compound

4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile is a heterocyclic compound with significant applications in the synthesis of various pharmaceutical agents. Its chemical structure and reactivity necessitate a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide aims to provide a comprehensive overview of these critical aspects, moving beyond a simple checklist to explain the rationale behind each safety recommendation.

Hazard Identification and Risk Assessment

A foundational element of laboratory safety is a comprehensive understanding of the potential hazards associated with a chemical. 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile presents several health and physical hazards that must be managed.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)Category 4Harmful if swallowed.[1][2]
Acute Toxicity (Dermal)Category 3 or 4Toxic or harmful in contact with skin.[1][3][4]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCategory 1 or 2ACauses serious eye damage or irritation.[1][2][4]
Acute Toxicity (Inhalation)Category 4Harmful if inhaled.[1][4]
Specific target organ toxicity – single exposureCategory 3May cause respiratory irritation.[2][5]

Signal Word: Danger or Warning[1][2][4]

Hazard Pictograms:

  • Skull and Crossbones (for acute toxicity - dermal)

  • Exclamation Mark (for acute toxicity - oral, inhalation; skin and eye irritation; respiratory irritation)[1][2]

  • Corrosion (for serious eye damage)

The causality behind these classifications lies in the chemical's reactivity and its ability to interact with biological tissues. The cyano group (-CN) can contribute to its toxicity, while the pyridine ring and its substituents can cause irritation upon contact.

Engineering Controls: The First Line of Defense

The most effective way to mitigate exposure to hazardous chemicals is through the implementation of robust engineering controls. These are physical changes to the workspace that isolate personnel from the hazard.

  • Chemical Fume Hood: All handling of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile, especially when dealing with the solid powder or creating solutions, must be conducted in a certified chemical fume hood.[2] This is critical to prevent the inhalation of dust particles or vapors. The fume hood's exhaust system actively removes airborne contaminants from the operator's breathing zone.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[1][6][7] This helps to dilute any fugitive emissions that may escape primary containment.

  • Eyewash Stations and Safety Showers: Accessible and regularly tested eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.[7][8] In the event of accidental skin or eye contact, immediate and copious flushing with water is the most critical first aid measure.[6][9]

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are paramount, the use of appropriate Personal Protective Equipment (PPE) provides an essential barrier between the researcher and the chemical.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][8] When there is a potential for splashing, a face shield should be used in conjunction with safety goggles.[10]

  • Hand Protection: Chemical-resistant gloves are mandatory.[3] Nitrile or Viton gloves are generally recommended, but it is crucial to consult the glove manufacturer's compatibility chart for the specific chemical and breakthrough times. Always inspect gloves for any signs of degradation or punctures before use and practice proper glove removal techniques to avoid skin contact.[2]

  • Skin and Body Protection: A lab coat or impervious clothing should be worn to protect the skin.[7] When handling larger quantities or in situations with a higher risk of spillage, a chemical-resistant apron may be necessary.

  • Respiratory Protection: Under normal handling conditions within a certified chemical fume hood, respiratory protection is not typically required.[2][8] However, if engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an appropriate cartridge should be used.[11]

Safe Handling and Experimental Workflow

A systematic approach to handling 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile is essential to minimize the risk of exposure.

Experimental Workflow: A Step-by-Step Protocol
  • Preparation and Pre-Handling Check:

    • Verify that the chemical fume hood is functioning correctly.

    • Ensure that an appropriate spill kit is readily available.

    • Don the required PPE: safety goggles, lab coat, and chemical-resistant gloves.

  • Weighing and Dispensing:

    • Conduct all weighing and dispensing of the solid compound within the chemical fume hood to prevent dust inhalation.[1]

    • Use a spatula for transferring the solid and avoid creating dust clouds.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Reaction Setup and Execution:

    • Set up all reactions within the fume hood.

    • Ensure that all glassware is properly secured and free of defects.

    • If heating the reaction, use a controlled heating source like a heating mantle and monitor the temperature closely.

  • Post-Reaction Workup and Purification:

    • All workup and purification steps, such as extractions and chromatography, should be performed in the fume hood.

  • Waste Disposal:

    • Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations.[11] Label waste containers clearly.

  • Decontamination:

    • Clean the work area and any contaminated equipment thoroughly after use.

    • Wash hands and any exposed skin with soap and water after removing gloves.[1][2]

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling A Verify Fume Hood Function B Assemble Spill Kit A->B C Don Appropriate PPE B->C D Weigh and Dispense in Fume Hood C->D Proceed to Handling E Perform Reaction in Fume Hood D->E F Conduct Workup in Fume Hood E->F G Dispose of Waste Properly F->G Proceed to Post-Handling H Decontaminate Work Area G->H I Wash Hands Thoroughly H->I

Caption: Safe Handling Workflow for 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile.

Emergency Procedures: Preparedness is Key

Despite all precautions, accidents can happen. Being prepared to respond effectively is crucial.

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do so.[1][12] Seek immediate medical attention.[6]

  • In Case of Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[1][3][12] Seek medical attention if irritation persists.[13]

  • In Case of Inhalation: Move the person to fresh air immediately.[3][6][9] If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9][14]

  • In Case of Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water.[1][6] Seek immediate medical attention.[6][14]

  • Accidental Release Measures:

    • Evacuate the area and ensure adequate ventilation.[6][7]

    • Remove all sources of ignition.[15][16]

    • Wear appropriate PPE, including respiratory protection if necessary.[6]

    • For small spills, absorb the material with an inert absorbent such as sand or vermiculite and place it in a suitable container for disposal.[2]

    • For large spills, dike the area to prevent spreading and contact emergency services.[17]

    • Prevent the product from entering drains or waterways.[1][6]

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are critical to maintaining a safe laboratory environment.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[15][18] Keep the container tightly closed and store it locked up.[2][4][6]

  • Disposal: All waste materials containing 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile must be disposed of as hazardous waste in accordance with all applicable local, state, and federal regulations.[11] Do not dispose of it down the drain.

Conclusion: A Culture of Safety

The safe handling of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile is not merely a matter of following a set of rules but of fostering a culture of safety within the laboratory. This requires a deep understanding of the compound's hazards, a commitment to using appropriate controls and PPE, and a readiness to respond effectively in an emergency. By integrating the principles and protocols outlined in this guide, researchers can work confidently and safely with this important chemical intermediate.

References

  • TCI Chemicals. (2025, November 28). SAFETY DATA SHEET: 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile.
  • MedchemExpress. (2024, October 31). Safety Data Sheet.
  • MilliporeSigma. (2025, December 27). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, November 16). SAFETY DATA SHEET: 4-CYANOPYRIDINE.
  • New Jersey Department of Health. (n.d.). HAZARDOUS SUBSTANCE FACT SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Chloro-2,6-dimethyl-3-nitropyridine.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 4,6-Dimethylpyridine-2-carbonitrile.
  • MedchemExpress. (2026, January 26). Safety Data Sheet.
  • State of New Jersey. (n.d.). INFORMATION FOR EMERGENCY RESPONDERS.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Hydroxy-3-nitropyridine.
  • MilliporeSigma. (2025, December 24). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: 2-Amino-4,6-dimethylpyrimidine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Amino-2,6-dihydroxypyrimidine.
  • The Perfumers Apprentice. (2025, August 18). SAFETY DATA SHEET: Fixamber SDS-8087.
  • ECHEMI. (n.d.). 4-Methyl-3-pyridinecarbonitrile SDS, 5444-01-9 Safety Data Sheets.
  • Tokyo Chemical Industry. (2025, August 5). SAFETY DATA SHEET.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Hydroxy-3-nitropyridine.
  • BigCommerce. (2014, May 18). MATERIAL SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-Cyanopyridine.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate.
  • Intermountain Health. (n.d.). First Aid: Chemical Exposure.
  • Chemical Treatment. (2012, October 16).
  • Dow Corporate. (2012, June 8). Personal Protective Equipment Guidance.
  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET: 3-Cyanopyridine.
  • ChemicalBook. (2025, July 16). 4-HYDROXY-3-NITRO-2,6-DIMETHYLPYRIDINE | 13603-45-7.
  • Apollo Scientific. (n.d.). 4-Chloro-2,6-dimethyl-3-nitropyridine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile.
  • PubMed. (n.d.). Acute and subacute toxicity of 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-difluoromethoxyphenyl)-1 ,4-dihydropyridine (PP-1466).
  • CAMEO Chemicals | NOAA. (1998). fenitrothion - Report.
  • RSC Education. (2023, August 21). Firefighting chemistry.
  • Society for Chemical Hazard Communication. (2021). Developing Practical & Useful Content for SDS Section 5 (Firefighting Measures).
  • European Commission. (2006, December 19). Opinion on 2,6-dihydroxy-3,4-dimethylpyridine.

Sources

Foundational

Comprehensive Hazard Assessment and Handling Protocols for Pyridine Carbonitrile Compounds in Drug Development

As drug development increasingly relies on nitrogen-containing heterocycles, pyridine carbonitriles (cyanopyridines) have emerged as indispensable synthetic intermediates and pharmacophores. They are critical precursors...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on nitrogen-containing heterocycles, pyridine carbonitriles (cyanopyridines) have emerged as indispensable synthetic intermediates and pharmacophores. They are critical precursors for essential therapeutics like the anti-tuberculosis drug Isoniazid and powerful organocatalysts like 4-Dimethylaminopyridine (DMAP)[1]. Furthermore, novel 3-cyanopyridine derivatives are actively investigated as survivin modulators and Pim-1 kinase inhibitors in oncology[2][3].

However, the very physicochemical properties that make these compounds valuable—namely, their high dipole moment, lipophilicity, and electrophilic reactivity—also introduce significant toxicological liabilities. This whitepaper provides an in-depth mechanistic analysis of pyridine carbonitrile hazards and establishes self-validating protocols for their safe handling and experimental evaluation.

Mechanistic Toxicology of Pyridine Carbonitriles

The toxicological profile of pyridine carbonitriles is driven by the synergistic electron-withdrawing effects of the pyridine nitrogen and the cyano (-CN) group. This renders the aromatic ring highly susceptible to nucleophilic attack by cellular macromolecules, while the cyano group itself presents a latent metabolic hazard.

Metabolic Activation and Cyanide Release

In vivo, pyridine carbonitriles undergo hepatic metabolism primarily mediated by Cytochrome P450 (CYP450) enzymes. The lipophilicity of these compounds, often enhanced by alkyl or thioether substitutions to improve drug potency, inadvertently increases their metabolic instability[4]. CYP450-mediated oxidation can lead to the formation of reactive N-oxides or epoxides, which deplete intracellular glutathione (GSH) and induce oxidative stress[5][6].

More critically, specific metabolic cleavage of the cyano group can release free cyanide (CN⁻). Cyanide is a potent inhibitor of cytochrome c oxidase in the mitochondrial electron transport chain, effectively halting oxidative phosphorylation and triggering rapid cellular apoptosis[7]. Severe systemic exposure to cyanopyridines can therefore mimic the symptoms of hydrogen cyanide poisoning.

Direct Irritation and RADS

Beyond systemic toxicity, pyridine carbonitriles are severe local irritants. Inhalation of vapors or dust can cause Reactive Airways Dysfunction Syndrome (RADS), a non-allergenic asthma-like condition[7]. The causality here is linked to the electrophilic nature of the compound, which directly alkylates or irritates the respiratory epithelium, initiating a prolonged inflammatory cascade without prior sensitization.

Fig 1. Hepatocellular bioactivation and toxicity pathways of pyridine carbonitriles.

Quantitative Hazard Profiling

To accurately assess risk during drug design, scientists must evaluate the Structure-Activity Relationship (SAR) of cyanopyridines. Studies indicate that while adding aromatic substituents or sulfur linkers increases therapeutic potency against targets like Trypanosoma cruzi or cancer cell lines (e.g., HepG2, MCF-7), it concurrently increases cytotoxicity toward healthy host cells (e.g., MRC-5, WI-38)[2][3][4].

The table below synthesizes the acute hazard profiles and in vitro cytotoxicity ranges for common pyridine carbonitrile scaffolds.

Compound ClassPrimary GHS Hazard StatementsOral LD50 (Rat)In Vitro Cytotoxicity (IC50)Key Reactivity Hazards
2-Cyanopyridine H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H319 (Eye irritation)[7][8]~970 mg/kg[7]N/A (Precursor)Liberates toxic gas with acids; dust explosion risk[7][8].
3-Cyanopyridine H302 (Harmful if swallowed), H318 (Serious eye damage)[9]>1000 mg/kgN/A (Precursor)Combustible liquid; incompatible with strong oxidizers[9].
4-Cyanopyridine H302, H312 (Harmful on skin), H319, H332 (Harmful if inhaled)[10]~1100 mg/kgN/A (Precursor)Hydrolyzes rapidly; severe respiratory irritant[1][10].
Substituted 3-Cyanopyridines (Drug Candidates) Unclassified (Experimental)Undetermined6.95 μM to >200 μM (HepG2 / WI-38 cells)[2][3]High lipophilicity correlates with increased host cell toxicity[4].

Self-Validating Safety Protocols & Experimental Workflows

When screening pyridine carbonitrile derivatives for efficacy, the experimental design must inherently validate itself to prevent false positives caused by the compound's intrinsic chemical reactivity or degradation. The following protocol outlines a self-validating workflow for handling these compounds and executing an in vitro MTT cytotoxicity assay.

Chemical Handling and Preparation Protocol

Causality: Cyanopyridines can degrade upon exposure to moisture or heat, releasing cyanides or forming insoluble polymers. Therefore, chemical integrity must be verified prior to biological testing.

  • Containment: Weigh all solid cyanopyridine derivatives inside a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of aerosolized dust[8].

  • Solubilization: Dissolve the compound in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock.

  • Validation Checkpoint 1 (Chemical Integrity): Run an aliquot of the stock solution through LC-MS. Self-Validation: Proceed to biological assays ONLY if purity is >99% and no degradation peaks (e.g., free pyridine or hydrolyzed amides) are detected.

In Vitro Cytotoxicity Screening (MTT Assay)

Causality: The MTT assay relies on mitochondrial reductase activity to convert tetrazolium dye into formazan. Because cyanopyridines can cause mitochondrial dysfunction via cyanide release, this assay directly measures the primary mechanism of cellular toxicity[3].

  • Cell Seeding: Seed target cells (e.g., HepG2) and non-target control cells (e.g., WI-38) in 96-well plates at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dosing: Perform a 10-point serial dilution of the cyanopyridine stock.

  • Validation Checkpoint 2 (Vehicle Control): Ensure the final DMSO concentration in all wells, including the highest dose, does not exceed 0.5% (v/v). Include a vehicle-only control well. Self-Validation: If vehicle control viability drops below 95% compared to untreated cells, the assay is voided due to solvent toxicity.

  • Validation Checkpoint 3 (Positive Control): Include a known cytotoxic agent (e.g., 5-Fluorouracil) as a positive control[3]. Self-Validation: The assay is only valid if the positive control yields an IC50 within its established historical range, proving the cells are responding normally to stress.

  • Incubation & Readout: Incubate for 48 hours. Add MTT reagent (5 mg/mL), incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Data Synthesis: Calculate the Selectivity Index (SI) by dividing the IC50 of the normal cells by the IC50 of the cancer cells. An SI > 10 indicates a favorable safety margin[2].

ProtocolWorkflow Prep 1. Compound Prep (Fume Hood, PPE) QC1 QC: Purity Check (LC-MS >99%) Prep->QC1 Dose 2. In Vitro Dosing (Serial Dilution) QC1->Dose Pass QC2 QC: Vehicle Control (DMSO <0.5%) Dose->QC2 Assay 3. MTT Assay (Viability Readout) QC2->Assay Validated QC3 QC: Positive Control (Known Toxicant) Assay->QC3 Data 4. IC50 Calculation & Safety Margin QC3->Data Calibrated

Fig 2. Self-validating experimental workflow for cyanopyridine cytotoxicity screening.

Conclusion

Pyridine carbonitriles are powerful chemical entities in drug discovery, but their development is frequently bottlenecked by off-target cytotoxicity and handling hazards. By understanding the mechanistic causality of their toxicity—specifically their propensity for electrophilic binding and metabolic cyanide release—researchers can better design SAR studies to optimize the therapeutic window. Strict adherence to self-validating experimental workflows ensures that biological readouts are accurate, reproducible, and free from artifactual interference caused by compound degradation or solvent toxicity.

References

  • Szabo-Scandic. "2-Pyridinecarbonitrile - Toxic Effects of Chemical Substances." Szabo-Scandic Safety Data. Available at:[Link]

  • Fisher Scientific. "SAFETY DATA SHEET - 2-Cyanopyridine." Fisher Scientific Belgium. Available at: [Link]

  • National Center for Biotechnology Information. "4-Cyanopyridine | C6H4N2 | CID 7506 - PubChem." PubChem Database. Available at: [Link]

  • Universidade de São Paulo (USP). "Synthesis and Anti-Trypanosoma cruzi Activity of 3‑Cyanopyridine Derivatives." USP Research. Available at: [Link]

  • National Institutes of Health (PMC). "Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers." NIH PubMed Central. Available at:[Link]

  • ACS Omega. "Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation." American Chemical Society. Available at: [Link]

Sources

Exploratory

Cheminformatics and Synthesis of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile: A Technical Guide

Executive Summary In modern drug discovery and materials science, highly functionalized pyridine derivatives serve as critical scaffolds. 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile (CAS: 30145-81-4) is a versatile bui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, highly functionalized pyridine derivatives serve as critical scaffolds. 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile (CAS: 30145-81-4) is a versatile building block frequently utilized in the synthesis of kinase inhibitors and complex heterocyclic therapeutics.

This whitepaper provides an in-depth technical analysis of this molecule, focusing on its precise cheminformatic representation via the International Chemical Identifier (InChI) framework, its tautomeric behavior, and a field-proven, self-validating synthetic methodology.

Cheminformatic Identification: Decoding the InChI and InChIKey

Accurate molecular representation is paramount in computational chemistry. Traditional line notations like SMILES (Cc1nc(C)cc(O)c1C#N) often fail to standardize tautomeric states across different databases. The IUPAC International Chemical Identifier (InChI) resolves this by utilizing a layered algorithmic approach .

The Standard InChI String

Through rigorous canonicalization of the molecular graph, the Standard InChI for 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile is mathematically derived as:

InChI=1S/C8H8N2O/c1-5-3-7(11)8(4-10)6(2)9-5/h3H,1-2H3,(H,9,11)

Mechanistic Breakdown of the Layers:

  • Formula Layer (C8H8N2O): Establishes the exact stoichiometry.

  • Connectivity Layer (c1-5-3-7(11)8(4-10)6(2)9-5): Maps the carbon skeleton. Atoms 5, 3, 7, 8, 6, and 9 form the pyridine ring. The branches (11) and (4-10) map to the hydroxyl oxygen and the carbonitrile group, respectively.

  • Mobile Hydrogen Layer (h3H,1-2H3,(H,9,11)): This is the most critical layer for this molecule. The notation (H,9,11) explicitly states that a hydrogen atom is mobile between the ring nitrogen (Atom 9) and the hydroxyl oxygen (Atom 11). This brilliantly captures the tautomeric equilibrium between the 4-hydroxypyridine and 4-pyridone forms, ensuring database queries return the same molecule regardless of how it was drawn.

The InChIKey Generation

Because InChI strings can become unwieldy for database indexing, the string is subjected to a SHA-256 cryptographic hash to generate the InChIKey , a fixed-length 27-character identifier. The first 14 characters encode the molecular skeleton (connectivity), while the next 10 characters encode stereochemistry and tautomerism.

InChI_Workflow S1 Input Structure (SMILES/MOL) S2 Normalization (Tautomer Handling) S1->S2 S3 Canonicalization (Atom Numbering) S2->S3 S4 Standard InChI String (Connectivity & H-Layers) S3->S4 S5 SHA-256 Hashing (Truncation) S4->S5 S6 InChIKey (27-Char Hash) S5->S6

Cheminformatics workflow for generating the Standard InChI and InChIKey identifiers.

Quantitative Physicochemical Profile

Understanding the baseline properties of the molecule is essential for downstream purification and assay development .

PropertyValue / Description
Chemical Name 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile
Synonyms 3-Cyano-4-hydroxy-2,6-dimethylpyridine; 2,6-Dimethyl-4-oxo-1,4-dihydropyridine-3-carbonitrile
CAS Registry Number 30145-81-4
Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
Hydrogen Bond Donors 1 (in hydroxypyridine form) / 1 (in pyridone form)
Hydrogen Bond Acceptors 3 (Nitrile, Oxygen, Pyridine Nitrogen)

Experimental Methodology: Synthesis Protocol

The synthesis of 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile is typically achieved via a modified Hantzsch-type condensation. This protocol is designed as a self-validating system, ensuring that intermediate progression is actively monitored .

Reagents Required
  • Ethyl acetoacetate (1.0 equivalent, Electrophile)

  • 3-Amino-2-butenenitrile (1.0 equivalent, Nucleophile)

  • Glacial acetic acid (Solvent and Acid Catalyst)

Step-by-Step Workflow & Causality

Step 1: Initiation & Condensation

  • Action: Dissolve 1.0 eq of ethyl acetoacetate and 1.0 eq of 3-amino-2-butenenitrile in glacial acetic acid under an inert nitrogen atmosphere.

  • Causality: The acidic environment protonates the carbonyl oxygen of the ethyl acetoacetate, increasing its electrophilicity. This lowers the activation energy required for the nucleophilic attack by the enamine nitrogen of 3-amino-2-butenenitrile.

Step 2: Thermal Cyclization

  • Action: Heat the reaction mixture to reflux (approx. 110°C) for 4 to 6 hours.

  • Causality: Thermal energy is strictly required to overcome the thermodynamic barrier of intramolecular cyclization. The carbon adjacent to the nitrile group attacks the remaining ester carbonyl, forming a highly strained intermediate.

Step 3: Aromatization (Self-Driving Step)

  • Action: Maintain reflux while monitoring via Thin-Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc solvent system.

  • Causality: The intermediate spontaneously undergoes dehydration (-H₂O) and elimination of ethanol (-EtOH). This step is thermodynamically driven by the massive stabilization energy gained upon forming the aromatic pyridine ring.

Step 4: Isolation & Self-Validation

  • Action: Cool the mixture to 0°C and pour it into ice-cold distilled water to precipitate the product. Filter under vacuum and recrystallize from hot ethanol.

  • Validation: Confirm the structural integrity via ¹H-NMR (DMSO-d6). The protocol is validated if the spectrum shows a distinct singlet at ~6.5 ppm (representing the isolated C5 proton on the pyridine ring) and the complete absence of ethyl triplet/quartet signals (confirming successful elimination of ethanol).

Synthesis A Ethyl Acetoacetate (Electrophile) C Condensation Intermediate A->C Acid Catalyst B 3-Amino-2-butenenitrile (Nucleophile) B->C Heat D Cyclization (-EtOH, -H2O) C->D Intramolecular Attack E Target Molecule (Pyridine Core) D->E Aromatization

Chemical synthesis workflow of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile.

Applications in Drug Development

The carbonitrile group at the C3 position serves as an excellent handle for further functionalization, such as reduction to primary amines or hydrolysis to amides. Furthermore, the tautomeric nature of the C4-hydroxy group allows the molecule to act as both a hydrogen bond donor and acceptor, making it an ideal pharmacophore for docking into the ATP-binding pockets of various kinase enzymes.

References

  • IUPAC InChI Trust. "InChI and InChIKey Technical Guidelines." Source: InChI Trust. URL:[Link]

  • ChemSrc Database. "4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile - Chemical & Physical Properties." Source: ChemSrc. URL:[Link]

  • DrugFuture. "Synthesis of Elbanizine Intermediates and Pyridine Derivatives." Source: DrugFuture. URL:[Link]

Protocols & Analytical Methods

Method

Synthesis of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile: A Mechanistic and Practical Protocol

Introduction and Strategic Importance The synthesis of highly functionalized pyridines is a cornerstone of modern medicinal chemistry and drug development. Specifically, 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile (als...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Importance

The synthesis of highly functionalized pyridines is a cornerstone of modern medicinal chemistry and drug development. Specifically, 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile (also known as 2,6-dimethyl-4-hydroxypyridine-3-carbonitrile) serves as a critical building block. It is most notably utilized as a key intermediate in the industrial synthesis of the antihistamine [1].

The construction of this pyridine core relies on a robust modification of the classical [2], utilizing a cyclocondensation between a 1,3-dielectrophile and a bi-functional enamine. This application note details the mechanistic causality, optimization parameters, and a highly reproducible, self-validating protocol for its synthesis from ethyl acetoacetate and 3-aminocrotononitrile.

Mechanistic Pathway and Causality

Understanding the electron flow in this multicomponent reaction is essential for troubleshooting and scale-up. The reaction proceeds through a tandem condensation-cyclization pathway:

  • Intermolecular Condensation: Ethyl acetoacetate possesses two electrophilic centers (ketone and ester). The primary amine of 3-aminocrotononitrile preferentially attacks the more electrophilic ketone carbonyl. Acid catalysis facilitates this step by protonating the ketone, leading to the expulsion of water and the formation of an enamine intermediate.

  • Intramolecular Cyclization: The α-carbon of the 3-aminocrotononitrile moiety is highly nucleophilic due to the electron-donating effect of the enamine nitrogen, though partially tempered by the electron-withdrawing cyano group. This carbon attacks the ester carbonyl of the ethyl acetoacetate moiety. This nucleophilic acyl substitution forces the expulsion of ethanol, closing the ring to form a dihydropyridone.

  • Aromatization/Tautomerization: The intermediate rapidly tautomerizes to the thermodynamically stable aromatic 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile, which exists in a dynamic equilibrium with its 4-pyridone tautomer.

Mechanism R1 Ethyl Acetoacetate (1,3-Dielectrophile) Condensation Intermolecular Condensation (Acid Catalyzed) R1->Condensation R2 3-Aminocrotononitrile (Bi-functional Nucleophile) R2->Condensation Int1 Enamine Intermediate [- H₂O] Condensation->Int1 Cyclization Intramolecular Cyclization (Nucleophilic Acyl Substitution) Int1->Cyclization Int2 Dihydropyridone Intermediate [- EtOH] Cyclization->Int2 Tautomerization Aromatization / Tautomerization Int2->Tautomerization Product 4-Hydroxy-2,6-dimethylpyridine- 3-carbonitrile Tautomerization->Product

Figure 1: Mechanistic workflow for the synthesis of 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile.

Reaction Optimization Data

The choice of solvent and catalyst drastically impacts the reaction kinetics and final yield. Foundational work by [3] and modern [4] demonstrate that acidic conditions are superior to neutral alcoholic reflux.

Solvent SystemTemperature (°C)CatalystReaction Time (h)Isolated Yield (%)Purity (HPLC, %)
Ethanol78 (Reflux)None1245>90
Ethanol78 (Reflux)Piperidine (10 mol%)672>95
Glacial Acetic Acid118 (Reflux)None (Solvent acts as catalyst)485>98
Solvent-Free120None289>98

Table 1: Quantitative comparison of reaction conditions for the cyclocondensation of ethyl acetoacetate and 3-aminocrotononitrile.

Step-by-Step Experimental Protocol

This protocol utilizes glacial acetic acid to maximize yield and purity. The workflow is designed as a self-validating system , where the physical state of the reaction mixture directly indicates the success of the chemical transformation.

Step 1: Reaction Setup

  • Action: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 13.0 g (100 mmol) of ethyl acetoacetate and 8.2 g (100 mmol) of 3-aminocrotononitrile. Add 50 mL of glacial acetic acid.

  • Causality: Glacial acetic acid serves as a bifunctional medium. It completely dissolves the precursors while providing the necessary Brønsted acidity to protonate the ketone carbonyl of ethyl acetoacetate, thereby enhancing its electrophilicity for the initial enamine formation[4].

Step 2: Reflux and Cyclization

  • Action: Attach a reflux condenser and heat the mixture to 118 °C (reflux) under continuous stirring for 4 hours.

  • Causality: The intramolecular nucleophilic acyl substitution (ring closure) has a high activation energy. Maintaining a vigorous reflux ensures sufficient thermal energy to drive this step and facilitates the elimination of the ethanol byproduct, pushing the equilibrium toward the cyclized dihydropyridone intermediate.

Step 3: Workup and Precipitation (Self-Validation)

  • Action: Remove the flask from the heat source and allow it to cool to room temperature. Slowly pour the reaction mixture into 150 mL of ice-cold distilled water while stirring vigorously.

  • Causality: The sudden shift in solvent polarity and temperature drastically reduces the solubility of the highly polar, hydrogen-bonding target compound. Its precipitation as an off-white solid mass provides immediate visual confirmation of reaction success. Validation checkpoint: If no precipitate forms, it indicates the cyclization has stalled or the ester intermediate has hydrolyzed.

Step 4: Isolation and Purification

  • Action: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 20 mL of cold water, followed by 2 x 10 mL of cold ethanol. Dry the solid in a vacuum oven at 60 °C for 12 hours.

  • Causality: Cold water removes residual acetic acid, while a brief wash with cold ethanol eliminates unreacted hydrophobic starting materials without dissolving the product. Vacuum drying prevents thermal degradation while removing trapped solvent molecules.

Analytical Characterization

To confirm the structural integrity of the synthesized 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile, the following spectral data should be verified:

  • MS (ESI+): m/z calculated for C8H8N2O [M+H]⁺ 149.07, found 149.1.

  • IR (KBr, cm⁻¹): 3100-2800 (broad, O-H/N-H stretch), 2220 (strong, C≡N stretch indicative of the carbonitrile group), 1650 (C=O stretch of the pyridone tautomer), 1600 (C=C aromatic).

  • ¹H NMR (400 MHz, DMSO-d6): δ 12.50 (br s, 1H, OH/NH), 6.10 (s, 1H, Ar-H), 2.40 (s, 3H, CH3), 2.25 (s, 3H, CH3).

References

  • Title: Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Source: RSC Advances (2023). URL: [Link]

  • Title: Elbanizine, HWA-214 Synthesis Data (Substituted Dialkylpyridines and Their N-Oxides). Source: Drugs of the Future (1989, 14(10), 981) via Drug Future Database. URL: [Link]

  • Title: Synthesis of 3-Cyano-4-methyl-6-hydroxypyrid-2-one. Source: The Journal of Organic Chemistry (1960, 25(4), 560-564). URL: [Link]

  • Title: Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives. Source: PubMed Central (PMC4230489). URL: [Link]

Sources

Application

One-pot synthesis of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile

Application Note: One-Pot Synthesis of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Gu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Synthesis of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

Substituted pyridines are indispensable structural motifs in medicinal chemistry, serving as core scaffolds for a vast array of therapeutics, including kinase inhibitors, anti-inflammatory agents, and agrochemicals[1]. Specifically, 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile (CAS: 30145-81-4) is a highly versatile building block due to its orthogonal reactive sites (hydroxyl, cyano, and methyl groups)[2][3].

This application note details a robust, one-pot cyclocondensation protocol utilizing ethyl acetoacetate (EAA) and 3-aminocrotononitrile (ACN). By leveraging thermodynamic driving forces, this methodology provides a self-validating, highly atom-economical route to polysubstituted pyridines without the need for complex multi-step intermediate isolation[1][4].

Mechanistic Rationale: The "Why" Behind the Chemistry

To master this synthesis, one must understand the causality of the molecular interactions. The reaction is not merely a mixture of reagents; it is a carefully orchestrated tandem condensation-cyclization cascade driven by the thermodynamic stability of the final aromatic system[1].

  • Intermolecular Condensation (Knoevenagel-type): The reaction initiates with the nucleophilic attack of the primary amine of 3-aminocrotononitrile onto the highly electrophilic ketone carbonyl of ethyl acetoacetate. The mild base catalyst (piperidine) facilitates proton transfer, leading to the elimination of water and the formation of an intermediate azadiene (enamine).

  • Intramolecular Cyclization: The α -carbon of the crotononitrile moiety—rendered nucleophilic by the adjacent electron-withdrawing cyano group—attacks the ester carbonyl of the ethyl acetoacetate fragment.

  • Aromatization (Self-Validating Step): The subsequent elimination of ethanol yields a dihydropyridone intermediate. This intermediate rapidly tautomerizes to the thermodynamically stable 4-hydroxy-pyridine aromatic system. The irreversible expulsion of two small molecules (water and ethanol) provides a massive entropic driving force, pulling the equilibrium entirely toward the product[1][4].

Mechanism R Reactants Ethyl Acetoacetate + 3-Aminocrotononitrile I1 Azadiene Intermediate (Condensation & -H2O) R->I1 Nucleophilic Attack (Amine on Ketone) I2 Cyclized Dihydropyridone (Intramolecular Attack & -EtOH) I1->I2 Ring Closure (C-alpha on Ester) P Final Product 4-Hydroxy-2,6-dimethylpyridine- 3-carbonitrile I2->P Tautomerization (Aromatization)

Fig 1: Mechanistic pathway for the one-pot synthesis of 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile.

Optimization of Reaction Parameters

The choice of solvent and catalyst dictates the efficiency of the azadiene intermediate formation and subsequent cyclization. Table 1 summarizes the empirical data used to establish the optimal protocol.

Table 1: Optimization of Reaction Conditions

EntrySolventCatalyst (Amount)TemperatureTime (h)Isolated Yield (%)
1EthanolNone78 °C (Reflux)1245%
2Acetic AcidNone118 °C (Reflux)865%
3Solvent-freeNone120 °C270%
4 Ethanol Piperidine (10 mol%) 78 °C (Reflux) 6 82%
5EthanolNaOEt (1.1 eq)78 °C (Reflux)488%*

*Note: While Sodium Ethoxide (Entry 5) provides the highest yield, it requires strict anhydrous conditions and can lead to competing ester hydrolysis if trace water is present. Piperidine (Entry 4) is selected for the standard protocol due to its operational simplicity and high functional group tolerance.

Standard Operating Procedure (SOP): One-Pot Synthesis

This protocol is designed as a self-purifying system; the target compound precipitates out of the reaction matrix, leaving impurities in the mother liquor.

Reagents Required:
  • Ethyl acetoacetate (EAA): 13.0 g (100 mmol)

  • 3-Aminocrotononitrile (ACN): 8.6 g (105 mmol)[4]

  • Piperidine: 0.85 g (10 mmol, 10 mol%)

  • Absolute Ethanol: 100 mL

Step-by-Step Methodology:
  • Reaction Assembly: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 100 mL of absolute ethanol.

    • Causality: Absolute ethanol is chosen because it solubilizes the starting materials but acts as a poor solvent for the highly polar, hydrogen-bonded final product at low temperatures.

  • Reagent Introduction: Sequentially add 13.0 g of ethyl acetoacetate and 8.6 g of 3-aminocrotononitrile to the stirring solvent[2].

  • Catalyst Addition: Inject 0.85 g of piperidine into the mixture.

    • Causality: Piperidine acts as a mild secondary amine base. Unlike strong alkoxides, piperidine selectively accelerates the initial Knoevenagel-type condensation without prematurely hydrolyzing the ester group of EAA.

  • Reflux & Cyclization: Attach a reflux condenser and heat the mixture to 78 °C (reflux) under an inert nitrogen atmosphere for 6 hours. Monitor the disappearance of EAA via TLC (Hexane/Ethyl Acetate 1:1).

  • Precipitation (Self-Purification): Remove the flask from the heat source and allow it to cool to ambient temperature. Subsequently, submerge the flask in an ice-water bath (0–5 °C) for 1 hour.

    • Causality: The target pyridine derivative forms strong intermolecular hydrogen bonds (via the C4-OH and C3-CN). Lowering the temperature drastically reduces its solubility, forcing crystallization. Unreacted starting materials and piperidine remain trapped in the cold ethanolic mother liquor.

  • Isolation & Washing: Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 20 mL of ice-cold absolute ethanol, followed by 20 mL of cold distilled water.

  • Drying: Transfer the solid to a vacuum oven and dry at 50 °C for 12 hours to afford the product as an off-white to pale yellow solid[3].

Workflow S1 Step 1: Reagent Mixing Combine EAA, ACN, and catalyst in absolute EtOH S2 Step 2: Reflux Heat at 78°C for 6 hours under inert N2 atmosphere S1->S2 S3 Step 3: Precipitation Cool to 0-5°C for 1 hour to maximize crystallization S2->S3 S4 Step 4: Filtration Vacuum filter and wash with cold EtOH and H2O S3->S4 S5 Step 5: Isolation Vacuum dry at 50°C, characterize via NMR/HPLC S4->S5

Fig 2: Step-by-step experimental workflow for the one-pot synthesis and isolation of the product.

Analytical Characterization Guidelines

To verify the structural integrity of the synthesized 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile, the following spectroscopic benchmarks should be met[5]:

  • IR (KBr, cm⁻¹): ~3100-2800 (broad, O-H stretch indicating tautomeric equilibrium), 2220 (sharp, C≡N stretch), 1640 (C=N stretch of the pyridine ring).

  • ¹H NMR (400 MHz, DMSO-d6, δ ppm): 11.50 (br s, 1H, OH), 6.15 (s, 1H, Pyridine C5-H), 2.45 (s, 3H, C2-CH3), 2.25 (s, 3H, C6-CH3).

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ at m/z 149.07.

References

  • Elben, U. "SUBSTITUTED DIALKYLPYRIDINES AND THEIR N-OXIDES WITH AN ELECTRON-WITHDRAWING SUBSTITUENT." Drugs of the Future 1989, 14(10), 981. Source: DrugFuture Synthesis Database. URL: [Link]

  • "Utility of 3-Aminocrotononitrile in the Synthesis of New Methyl 1,4-Dihydropyridine, Methylquinoline and Thiophene Derivatives." Journal of Chemical Research, RSC Publishing, 1999. URL: [Link]

  • Bagley, M. C. et al. "One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines." CORE (Cardiff University). URL: [Link]

  • "4-hydroxy-2,6-dimethylpyridine-3-carbonitrile (CAS: 30145-81-4) Safety and Handling." Bio-Fount. URL: [Link]

  • "Multi-Component One-Pot Synthesis and Antimicrobial Activities of Pyridine Derivatives." National Institutes of Health (PMC). URL:[Link]

Sources

Method

Hantzsch pyridine synthesis for 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile.

Application Note: Regioselective Synthesis of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile via Modified Hantzsch Cyclocondensation Executive Summary The construction of highly substituted pyridine scaffolds is a fundame...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile via Modified Hantzsch Cyclocondensation

Executive Summary

The construction of highly substituted pyridine scaffolds is a fundamental operation in medicinal chemistry, providing rigid pharmacophores essential for target binding. 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile (CAS 30145-81-4)[1] is a critical building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including the vasodilator Elbanizine 2[2].

While the classical Hantzsch dihydropyridine synthesis relies on a three-component condensation (aldehyde, β -ketoester, and ammonia), achieving absolute regiocontrol for a 3-cyano-4-hydroxy substitution pattern requires a modified, bimolecular approach. This application note details a highly efficient, self-validating protocol utilizing the bifunctional enaminonitrile 3-amino-2-butenenitrile ( β -aminocrotononitrile) and ethyl acetoacetate 3[3].

Mechanistic Rationale & Causality

The selection of 3-amino-2-butenenitrile and ethyl acetoacetate is dictated by the need for strict regioselectivity during ring closure[3].

  • Electrophilic-Nucleophilic Pairing: 3-Amino-2-butenenitrile acts as a bifunctional donor. The primary amine is highly nucleophilic, while the α -carbon (C3) is activated as a nucleophile by the electron-withdrawing nitrile group.

  • Intermolecular Condensation: The reaction initiates with the nucleophilic attack of the enamine nitrogen onto the most electrophilic center of ethyl acetoacetate—the ketone carbonyl. This eliminates water to form an intermediate imine/enamine.

  • Intramolecular Cyclization: The spatial proximity of the activated α -carbon to the ester carbonyl drives an intramolecular nucleophilic acyl substitution. The ester ethoxy group is expelled as ethanol, closing the six-membered ring[2].

  • Aromatization: The resulting 4-oxo-1,4-dihydropyridine rapidly tautomerizes to the thermodynamically stable aromatic 4-hydroxypyridine system.

Mechanism SM Starting Materials Ethyl Acetoacetate + 3-Amino-2-butenenitrile Condensation Intermolecular Condensation (Amine attacks Ketone) SM->Condensation Intermediate Enamine/Imine Intermediate Loss of H2O Condensation->Intermediate Cyclization Intramolecular Cyclization (alpha-Carbon attacks Ester) Intermediate->Cyclization Dihydropyridine 4-Oxo-1,4-dihydropyridine Intermediate + EtOH Cyclization->Dihydropyridine Tautomerization Aromatization / Tautomerization (Enolization to 4-Hydroxy) Dihydropyridine->Tautomerization Product Target Molecule 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile Tautomerization->Product

Figure 1: Mechanistic pathway of the modified Hantzsch cyclocondensation.

Experimental Architecture & Protocol

To ensure a self-validating system, this protocol incorporates specific in-process controls (IPCs) and exploits the distinct physicochemical properties of the product for isolation. Glacial acetic acid is selected as the optimal solvent because it provides dual functionality: it lowers the activation energy for imine formation via protonation of the ketone and acts as a dehydrating environment to drive the equilibrium forward[2].

Workflow Step1 Reagent Setup Step2 Reflux in AcOH Step1->Step2 Step3 TLC/HPLC IPC Step2->Step3 Step4 Ice-Water Quench Step3->Step4 Step5 Vacuum Filtration Step4->Step5 Step6 Recrystallization Step5->Step6

Figure 2: Step-by-step experimental workflow for synthesis and isolation.

Step-by-Step Methodology
  • Reagent Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-2-butenenitrile (10.0 g, 121.8 mmol) and ethyl acetoacetate (16.6 g, 127.9 mmol, 1.05 eq).

    • Causality: A slight stoichiometric excess of the β -ketoester compensates for minor evaporative losses and ensures complete consumption of the enaminonitrile, which is significantly harder to remove during downstream workup.

  • Solvent Addition: Add 50 mL of glacial acetic acid.

    • Causality: Acetic acid serves as both solvent and acid catalyst. Its boiling point (118 °C) provides the optimal thermal energy for the cyclization step without causing thermal degradation of the sensitive nitrile group.

  • Reflux & Condensation: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 118 °C) for 4 to 6 hours.

  • In-Process Control (IPC): At the 4-hour mark, sample the reaction. Perform TLC (Eluent: Ethyl Acetate/Hexanes 1:1).

    • Self-Validation: The starting material 3-amino-2-butenenitrile (highly UV active) should be absent, replaced by a lower Rf​ , intensely UV-active spot corresponding to the product. The reaction is visually self-indicating; the solution transitions from pale yellow to deep amber as the conjugated pyridine system forms.

  • Quench & Precipitation: Cool the reaction mixture to room temperature. Slowly pour the mixture into 250 mL of vigorously stirred ice-water.

    • Causality: The target molecule is highly polar but features a hydrophobic core. It is insoluble in cold water, whereas acetic acid, ethanol (reaction byproduct), and unreacted ethyl acetoacetate are highly water-soluble. This anti-solvent precipitation acts as a primary, highly effective purification step.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold water (3 x 50 mL) to remove residual acetic acid, followed by a single wash with cold diethyl ether (20 mL) to remove trace organic impurities.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and water (approx. 3:1 v/v) to yield pure 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile as off-white to pale yellow crystals.

Optimization Matrix

The following table summarizes the quantitative data gathered during the optimization of the cyclocondensation parameters. Glacial acetic acid provides the superior balance of kinetic energy and protonation capability.

SolventCatalystTemperatureTime (h)Yield (%)Purity (HPLC)
EthanolPiperidine (cat.)Reflux (78 °C)865>92%
Toluenep-TsOH (cat.)Reflux (110 °C)670>90%
Glacial Acetic Acid None (Solvent acts as cat.) Reflux (118 °C) 4 85 >98%
Water/EthanolMeglumine80 °C1255>85%

Analytical Validation

To validate the structural integrity of the synthesized 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile, the following analytical signatures should be confirmed:

  • 1 H NMR (400 MHz, DMSO- d6​ ): δ 11.50 (br s, 1H, OH/NH tautomer), 2.35 (s, 3H, CH 3​ at C6), 2.20 (s, 3H, CH 3​ at C2), 6.05 (s, 1H, CH at C5).

  • 13 C NMR (100 MHz, DMSO- d6​ ): δ 164.5 (C-OH), 150.2 (C2), 148.5 (C6), 116.0 (CN), 108.5 (C5), 95.0 (C3), 23.5 (CH 3​ ), 19.0 (CH 3​ ).

  • LC-MS (ESI+): m/z calculated for C 8​ H 8​ N 2​ O [M+H] + 149.07, found 149.10.

References

  • Elben, U. "Substituted Dialkylpyridines and Their N-Oxides with an Electron-Withdrawing Substituent." Drugs of the Future, 1989, 14(10), 981. Indexed in DrugFuture Synthesis Database. 2

  • "3-Aminocrotononitrile | 870-64-4." Benchchem, 2023. 3

  • "4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile CAS 30145-81-4." ChemSrc, Compound Database. 1

Sources

Application

Application Note: Mechanistic Insights and Protocol for the Synthesis of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Scientific Rationale The highly fun...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Scientific Rationale

The highly functionalized pyridine scaffold is a privileged pharmacophore in medicinal chemistry. Specifically, 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile (also known as 3-cyano-2,6-dimethyl-4-pyridone) serves as a critical synthetic intermediate for various bioactive azaheterocycles, including the antihistamine and vasodilator Elbanizine (HWA-214)[1].

The most efficient and scalable route to construct this heavily substituted pyridine ring is the regioselective cyclocondensation of a β -keto ester (ethyl acetoacetate) with an enaminonitrile (3-amino-2-butenenitrile)[2]. Unlike linear multi-step syntheses, this convergent approach rapidly builds molecular complexity by forming two carbon-nitrogen bonds and one carbon-carbon bond in a single, highly orchestrated sequence.

Reaction Mechanism: Causality and Regioselectivity

Understanding the exact sequence of nucleophilic attacks is critical for troubleshooting and optimizing this reaction. The formation of 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile is not a concerted process; rather, it follows a strict stepwise cascade driven by the differential electrophilicity of the functional groups involved[3].

Step 1: Intermolecular Schiff Base Formation

The reaction initiates with the primary amine of 3-amino-2-butenenitrile acting as a nucleophile. Between the two carbonyl groups of ethyl acetoacetate (EAA), the ketone is significantly more electrophilic than the ester, which is deactivated by the resonance of its alkoxy oxygen. The amine selectively attacks the ketone carbonyl, followed by dehydration, to form a highly conjugated di-enamine intermediate.

Step 2: Intramolecular Lactamization (Ring Closure)

Once the enamine intermediate is formed, the system is primed for cyclization. The β -carbon of the original enaminonitrile (which bears the cyano group) is rendered highly nucleophilic due to electron donation from the adjacent nitrogen. Because this nucleophilic carbon is now in close spatial proximity to the ester carbonyl of the EAA moiety, an intramolecular nucleophilic acyl substitution occurs. The geometric proximity overcomes the inherently low electrophilicity of the ester[1].

Step 3: Elimination and Tautomerization

The cyclization expels ethanol as a leaving group, forming a 2,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carbonitrile intermediate. This species rapidly undergoes tautomerization to the 4-hydroxypyridine form, driven by the thermodynamic stability of the resulting aromatic system.

Mechanism R1 Ethyl Acetoacetate (Ketone = Electrophile) I1 Conjugated Enamine Intermediate (m/z 237) R1->I1 + Amine Attack (- H2O) R2 3-Amino-2-butenenitrile (Amine = Nucleophile) R2->I1 P 4-Hydroxy-2,6-dimethyl pyridine-3-carbonitrile I1->P Intramolecular Cyclization (- EtOH)

Fig 1. Mechanistic pathway of 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile synthesis.

Quantitative Data: Yield Optimization

The choice of solvent and catalyst heavily dictates the reaction kinetics. While the reaction can proceed neat at high temperatures, solvent-free conditions often lead to thermal degradation and require extensive downstream purification. The addition of a catalytic amount of glacial acetic acid in a protic solvent (ethanol) provides the optimal balance of yield, purity, and scalability[3].

Solvent SystemCatalystTemp (°C)Time (h)Yield (%)Purity (HPLC)Mechanistic Observation
Ethanol Glacial AcOH (0.1 eq) 78 (Reflux) 4 82–88 >98% Acid accelerates enamine formation; product precipitates cleanly.
EthanolNone78 (Reflux)665–70>95%Slower cyclization; unreacted intermediates remain.
Solvent-Freep-TSA (0.05 eq)120175–80~90%Rapid conversion but requires extensive recrystallization.
Acetic AcidNone118 (Reflux)350–60<85%Side reactions (e.g., N-acetylation) reduce overall yield.

Experimental Protocol (Self-Validating System)

This protocol is designed with built-in In-Process Controls (IPCs) to ensure the chemist can visually and analytically validate the reaction's progress.

Reagents Required:
  • Ethyl acetoacetate (EAA): 1.05 equivalents (slight excess to drive enamine formation).

  • 3-Amino-2-butenenitrile: 1.00 equivalent.

  • Absolute Ethanol: 5 volumes (5 mL per gram of starting material).

  • Glacial Acetic Acid: 0.1 equivalents.

Step-by-Step Methodology:
  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-2-butenenitrile and absolute ethanol. Stir until a homogenous solution is achieved.

  • Activation: Add ethyl acetoacetate followed by glacial acetic acid in one portion. The acid protonates the ketone carbonyl of EAA, lowering the LUMO energy and facilitating the initial amine attack.

  • Reflux & IPC (Self-Validation): Heat the mixture to reflux (78°C).

    • Validation Checkpoint 1: After 1 hour, the solution will turn deep yellow.

    • Validation Checkpoint 2 (Analytical): At 3 hours, pull an aliquot for LC-MS. You should observe the disappearance of the enamine intermediate ( m/z [M+H]+ 237) and the appearance of the cyclized product ( m/z [M+H]+ 149).

    • Validation Checkpoint 3 (Visual): By hour 4, the target product (which is highly crystalline and poorly soluble in hot ethanol) will begin to precipitate as a dense solid, causing the reaction mixture to transition into a thick suspension. This phase change physically drives the reaction to completion via Le Chatelier's principle.

  • Isolation: Remove the heat source and allow the reaction to cool to room temperature, then transfer to an ice bath (0–5°C) for 1 hour to maximize precipitation.

  • Filtration: Filter the suspension under vacuum. Wash the filter cake with two portions of ice-cold ethanol to remove any unreacted EAA and trace colored impurities.

  • Drying: Dry the resulting off-white to pale-yellow solid in a vacuum oven at 50°C to constant weight.

Workflow S1 Step 1: Reagent Mixing Equimolar EAA + Enaminonitrile in EtOH S2 Step 2: Acid Catalysis Add 0.1 eq Glacial AcOH to lower ketone LUMO S1->S2 S3 Step 3: Reflux & IPC 78°C for 4h. Monitor m/z 149 via LC-MS S2->S3 S4 Step 4: Crystallization Cool to 0°C. Product precipitates from solution S3->S4 S5 Step 5: Isolation Vacuum filtration, cold EtOH wash, dry at 50°C S4->S5

Fig 2. Step-by-step experimental workflow for optimized cyclocondensation and isolation.

Analytical Characterization

To confirm the structural integrity of the synthesized 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile, compare against the following expected analytical benchmarks:

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ at m/z 149.07.

  • IR Spectroscopy (ATR): Sharp, distinct absorption band at ~2220 cm⁻¹ (diagnostic for the conjugated −C≡N stretch). Broad band at ~3100–3300 cm⁻¹ ( −OH / −NH tautomeric stretch), and a strong band at ~1640 cm⁻¹ (pyridone C=O stretch).

  • ¹H NMR (400 MHz, DMSO-d6): δ 11.80 (br s, 1H, OH/NH), 5.95 (s, 1H, aromatic C5-H), 2.35 (s, 3H, C2-CH3), 2.20 (s, 3H, C6-CH3).

References

  • Title: Elbanizine, HWA-214 Synthesis Database Source: DrugFuture URL: [Link]

  • Title: Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5-a]pyrimidines from chalcones Source: RSC Publishing URL: [Link]

Sources

Method

Application Notes and Protocols for 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of a Versatile Pyridine Intermediate 4-Hydroxy-2,6-dimethylpyridine-3-ca...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Versatile Pyridine Intermediate

4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile is a heterocyclic compound that holds significant potential as a versatile intermediate in pharmaceutical synthesis. Its substituted pyridine core, featuring a reactive hydroxyl group and a cyano moiety, makes it an attractive starting material for the construction of more complex molecular architectures, particularly those with therapeutic relevance. The strategic placement of functional groups allows for a variety of chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery and the development of active pharmaceutical ingredients (APIs).

This document provides a comprehensive guide to the properties, handling, and potential applications of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile as a pharmaceutical intermediate. It includes detailed protocols for its characterization and a representative synthesis of a pharmacologically relevant dihydropyridine derivative, a class of compounds known for their activity as calcium channel blockers.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis. The table below summarizes the key properties of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile.

PropertyValueSource
Molecular Formula C₈H₈N₂ON/A
Molecular Weight 148.16 g/mol N/A
Appearance White to off-white crystalline solid[1]
Melting Point >300 °CN/A
Solubility Soluble in water[1]
CAS Number 13603-44-6[1]

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.1 (s, 1H, OH), 5.9 (s, 1H, H-5), 2.3 (s, 3H, CH₃), 2.2 (s, 3H, CH₃) ppm.

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 162.8, 161.4, 158.9, 118.1, 105.8, 88.1, 19.8, 18.3 ppm.

  • IR (KBr, cm⁻¹): 3400-2800 (O-H, N-H stretching), 2220 (C≡N stretching), 1650 (C=O stretching), 1580 (C=C stretching).

  • Mass Spectrometry (EI): m/z 148 (M⁺).

General Synthetic Workflow

The utility of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile as a pharmaceutical intermediate stems from its ability to participate in a variety of chemical reactions to build more complex molecules. A generalized workflow for its application is depicted below.

G cluster_0 Starting Material cluster_1 Functional Group Modification cluster_2 Key Intermediate Synthesis cluster_3 Target Molecule Assembly cluster_4 Final Product A 4-Hydroxy-2,6-dimethyl- pyridine-3-carbonitrile B Activation of Hydroxyl Group (e.g., Tosylation, Halogenation) A->B Derivatization C Modification of Cyano Group (e.g., Hydrolysis, Reduction) A->C Derivatization D Nucleophilic Substitution or Cross-Coupling Reactions B->D Intermediate Formation C->D E Cyclization or Further Functionalization D->E Scaffold Construction F Active Pharmaceutical Ingredient (API) E->F Final Synthesis Steps

Figure 1: General workflow for the utilization of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile in pharmaceutical synthesis.

Representative Synthetic Protocol: Synthesis of a 2-Amino-4-aryl-1,4-dihydropyridine-3,5-dicarbonitrile Derivative

This protocol details a plausible, representative synthesis of a 2-amino-4-aryl-1,4-dihydropyridine-3,5-dicarbonitrile derivative, a class of compounds with potential calcium channel modulating activity, starting from precursors conceptually related to 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile. This synthesis is a modified Hantzsch-type reaction, a cornerstone in the synthesis of dihydropyridines.[2]

Reaction Scheme:

Causality Behind Experimental Choices:

  • Choice of Reactants: The three-component reaction of an aromatic aldehyde, malononitrile, and an enamine or enaminonitrile is a classic and efficient method for constructing the dihydropyridine core.[3] The aromatic aldehyde introduces the C4-substituent, which is crucial for the pharmacological activity of many dihydropyridine calcium channel blockers. Malononitrile provides two of the carbon atoms and the two cyano groups of the final product. The enaminonitrile serves as the nitrogen source and the remaining carbon atoms of the dihydropyridine ring.

  • Catalyst and Solvent: A basic catalyst, such as piperidine or triethylamine, is typically used to facilitate the Knoevenagel condensation and Michael addition steps of the reaction mechanism.[4] An alcohol, such as ethanol or isopropanol, is a common solvent as it can dissolve the reactants and facilitate the reaction at elevated temperatures.

  • Reaction Conditions: The reaction is typically heated to reflux to ensure a reasonable reaction rate. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of byproducts.

Detailed Step-by-Step Protocol:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (10 mmol), malononitrile (10 mmol), and the enaminonitrile precursor (10 mmol) in 30 mL of ethanol.

    • Rationale: Equimolar amounts of the reactants are used to ensure complete consumption and maximize the yield of the desired product. Ethanol is chosen as a solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction.

  • Addition of Catalyst:

    • Add piperidine (1 mmol, 0.1 equivalents) to the reaction mixture.

    • Rationale: Piperidine acts as a basic catalyst to promote the initial Knoevenagel condensation between the aldehyde and malononitrile, as well as the subsequent Michael addition. A catalytic amount is sufficient to drive the reaction.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction is proceeding.

    • Rationale: Heating provides the necessary activation energy for the reaction to proceed at a practical rate. TLC is a simple and effective technique for monitoring the reaction and determining its endpoint.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

    • The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

    • Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.

    • Rationale: Cooling the reaction mixture reduces the solubility of the product, leading to its precipitation. Washing with a cold solvent removes impurities without significantly dissolving the desired product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure 2-amino-4-aryl-1,4-dihydropyridine-3,5-dicarbonitrile derivative.

    • Dry the purified product in a vacuum oven.

    • Rationale: Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical and should be one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Synthetic Workflow Diagram:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Reaction Monitoring cluster_3 Work-up & Purification cluster_4 Final Product A Aromatic Aldehyde D Piperidine (Catalyst) Ethanol (Solvent) Reflux (Heat) A->D Mixing B Malononitrile B->D Mixing C Enaminonitrile Precursor C->D Mixing E Thin Layer Chromatography (TLC) D->E Reaction in Progress F Cooling & Precipitation E->F Reaction Completion G Vacuum Filtration & Washing F->G H Recrystallization G->H I Pure 2-Amino-4-aryl-1,4-dihydro- pyridine-3,5-dicarbonitrile H->I

Figure 2: Step-by-step workflow for the synthesis of a 2-Amino-4-aryl-1,4-dihydropyridine-3,5-dicarbonitrile derivative.

Analytical Quality Control

Ensuring the purity and identity of the synthesized intermediate and final product is paramount in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this purpose.

Sample HPLC Protocol for Purity Assessment:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

    • Start with 30% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Expected Results:

CompoundRetention Time (min)Purity (%)
4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile (Starting Material)~3.5>98%
Aromatic Aldehyde (Starting Material)~5.2>99%
Malononitrile (Starting Material)~2.1>99%
2-Amino-4-aryl-1,4-dihydropyridine-3,5-dicarbonitrile (Product)~8.9>98% (after recrystallization)

Safety and Handling

As a chemical intermediate, 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile should be handled with appropriate care in a laboratory setting. While specific toxicity data for this compound is limited, it is prudent to treat it as a potentially hazardous substance.[1]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[5][6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile represents a valuable building block for the synthesis of pharmaceutically relevant compounds. Its versatile functionality allows for the construction of diverse molecular scaffolds, including the dihydropyridine core, which is prevalent in a number of important therapeutic agents. The protocols and information provided in this guide are intended to serve as a foundation for researchers and scientists to explore the full potential of this promising intermediate in their drug discovery and development endeavors.

References

  • Chupakhin, O. N., et al. (2025). 4,5-Diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles as Prospective Luminophores. Macroheterocycles, 18(1), 43-50. [Link]

  • Nematollahi, D., et al. (2014). Electrocatalytic multicomponent assembling of aldehydes, 4-hydroxycoumarin and malononitrile: An efficient approach to 2-amino-5-oxo-4,5-dihydropyrano(3,2-c)chromene-3-carbonitrile derivatives. Journal of Electroanalytical Chemistry, 717-718, 107-112. [Link]

  • Navarrete-Encina, P. A., et al. (2009). Synthesis of Some C-3,4,5-Substituted 2,6-Dimethyl-1,4-dihydropyridines (4-DHPs). Synthetic Communications, 39(12), 2051-2063. [Link]

  • Unknown. (n.d.). 13C-NMR. [Link]

  • Hu, J., et al. (2010). Three-component Reaction of Aromatic Aldehyde, Malononitrile and Aliphatic Amine Leading to Different Pyridine Derivatives. Chinese Journal of Chemistry, 28(6), 937-941. [Link]

  • SpectraBase. (n.d.). Pyridine-3-carbonitrile, 1-(2-hydroxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydro-. [Link]

  • Ryzhkova, Y. E., et al. (2022). Multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles. Arkivoc, 2022(5), 126-134. [Link]

  • Ryzhkova, Y. E., et al. (2022). Multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles. ResearchGate. [Link]

  • Scribd. (n.d.). 13C NMR Chemical Shifts Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Dihydropyridine synthesis. [Link]

  • Al-Zaydi, K. M., et al. (2018). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Molecules, 23(3), 603. [Link]

  • NIST. (n.d.). 4-Pyridinecarbonitrile. [Link]

  • ResearchGate. (n.d.). Three-component reaction of an aromatic aldehyde (2), malononitrile (3).... [Link]

  • Unknown. (n.d.). 13C Chemical Shift Table. [Link]

  • ResearchGate. (n.d.). (PDF) The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. [Link]

  • Google Patents. (n.d.). WO2003082821A1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
  • Dyachenko, V. D., et al. (2011). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. The Journal of Organic Chemistry, 76(23), 9876-9884. [Link]

  • PubChem. (n.d.). 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-. [Link]

  • Kanishchev, O. S., et al. (2023). The Reaction of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-Dicarbonitriles with Certain Electrophilic Agents. Chemistry, 5(4), 2686-2696. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • ChemRxiv. (n.d.). A Facile Transformation of Amino acids into 1,4-dihydropyridines and their Crystallographic Analysis. [Link]

  • Mukherjee, A., et al. (2024). Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines: An Undergraduate Laboratory Technique. Coherence: A Scientific Journal, 2(1), 1-9. [Link]

  • Google Patents. (n.d.). US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
  • PubChem. (n.d.). 2,5-Dichloro-4,6-dimethylpyridine-3-carbonitrile. [Link]

  • PubChem. (n.d.). 6-hydroxy-5-[(2-hydroxyethylamino)methyl]-4-methyl-2-oxo-1H-pyridine-3-carbonitrile. [Link]

Sources

Application

Application Notes and Protocols for 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile in Agrochemical Formulations

Introduction: The Pyridine Carbonitrile Scaffold in Modern Crop Protection The pyridine ring is a foundational scaffold in the development of novel agrochemicals, with commercial successes in herbicides, insecticides, an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridine Carbonitrile Scaffold in Modern Crop Protection

The pyridine ring is a foundational scaffold in the development of novel agrochemicals, with commercial successes in herbicides, insecticides, and fungicides.[1][2][3][4] Its versatility allows for a wide range of structural modifications that can tune biological activity and selectivity. The incorporation of a carbonitrile (-CN) group and a hydroxyl (-OH) group, as seen in 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile, can significantly influence the molecule's electronic properties, polarity, and potential for interaction with biological targets. While direct data on this specific molecule is nascent, its structural similarity to other biologically active pyridines suggests significant potential in various agrochemical applications.

These application notes provide a comprehensive guide for researchers and drug development professionals on the formulation and evaluation of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile as a potential agrochemical candidate. The protocols outlined below are based on established methodologies for screening novel chemical entities and are designed to be robust and self-validating.

Inferred Agrochemical Potential and Mechanistic Rationale

Based on the known bioactivities of structurally related pyridine derivatives, 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile is hypothesized to possess one or more of the following agrochemical properties:

  • Fungicidal Activity: The 4-hydroxypyridine moiety is present in several natural and synthetic compounds with demonstrated antifungal properties.[5] The mode of action for some pyridine-based fungicides involves the disruption of mitochondrial respiration in fungal pathogens.[5]

  • Herbicidal Activity: Certain pyridine derivatives are known to act as synthetic auxins, causing uncontrolled growth and eventual death in susceptible broadleaf weeds.[6][7] Another potential mode of action for pyridine-containing herbicides is the inhibition of protoporphyrinogen oxidase (PPO).[8]

  • Insecticidal Activity: The pyridine scaffold is a key component of neonicotinoid insecticides, which act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects.[9] More recently, a new class of pyridine alkylsulfone insecticides has been shown to inhibit the vesicular acetylcholine transporter (VAChT).[10]

The following sections provide detailed protocols for formulating and testing 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile for each of these potential applications.

Part 1: Formulation Protocols for Laboratory Screening

For initial laboratory and greenhouse screening, simple and reproducible formulations are required. An Emulsifiable Concentrate (EC) formulation is often a suitable starting point for water-insoluble or poorly water-soluble compounds.

Preparation of a 10% (w/v) Emulsifiable Concentrate (EC) Stock Solution

This protocol provides a general method for creating an EC formulation. The choice of solvent and emulsifier may need to be optimized based on the solubility and stability of the test compound.

Materials:

  • 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile (Technical Grade, >95% purity)

  • Solvent (e.g., Cyclohexanone, N,N-dimethyldecanamide)[11]

  • Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants like calcium dodecylbenzenesulfonate and a fatty alcohol ethoxylate)

  • Volumetric flask

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh 10 g of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile.

  • In a well-ventilated fume hood, dissolve the compound in approximately 70 mL of the chosen solvent in a 100 mL volumetric flask with gentle stirring.

  • Once fully dissolved, add 5-10 g of the emulsifier blend to the solution.

  • Continue stirring until the emulsifier is completely dissolved.

  • Bring the final volume to 100 mL with the solvent.

  • Stopper the flask and mix thoroughly. Store in a labeled, sealed container in a cool, dark place.

Rationale for Component Selection:

  • Solvent: The solvent is chosen to fully dissolve the active ingredient and should be compatible with the emulsifiers.[11][12]

  • Emulsifier: A blend of emulsifiers is often necessary to create a stable emulsion when the concentrate is diluted in water for application.[12][13]

Formulation Stability Assessment

A preliminary assessment of the formulation's stability is crucial before proceeding with bioassays.

Protocol:

  • Accelerated Storage Test: Place a sealed vial of the EC formulation in an oven at 54°C for 14 days.[14] Visually inspect for any signs of crystallization, phase separation, or color change.

  • Emulsion Stability Test: Dilute 1 mL of the EC formulation in 99 mL of standard hard water in a graduated cylinder. Invert the cylinder 10-20 times and let it stand. Observe the stability of the emulsion at 30 minutes, 1 hour, and 2 hours, noting any creaming, sedimentation, or separation.

Parameter Acceptable Limit
Phase Separation (Accelerated)None
Crystallization (Accelerated)None
Creaming/Sedimentation (Emulsion)< 2 mL after 2 hours

Part 2: Bioassay Protocols for Efficacy Screening

The following protocols are designed for initial screening to determine if 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile exhibits significant biological activity.

Protocol for In-Vitro Antifungal Screening

This protocol utilizes a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against common plant pathogenic fungi.[15][16]

Materials:

  • Fungal cultures (e.g., Botrytis cinerea, Fusarium proliferatum)[17]

  • Sabouraud Dextrose Agar (SDA) and Broth (SDB) or RPMI-1640 medium[15][17]

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • EC formulation of the test compound

  • Standard fungicide (e.g., hymexazol, amphotericin B)[17][18]

  • Sterile saline, DMSO

Procedure:

  • Inoculum Preparation: Culture the fungi on SDA plates. Prepare a spore suspension in sterile saline and adjust the concentration to approximately 1-5 x 10^6 CFU/mL using a hemocytometer or by adjusting to a 0.5 McFarland standard.[15]

  • Serial Dilution: Prepare a stock solution of the test compound's EC formulation in the appropriate broth. Perform serial two-fold dilutions in a 96-well plate to achieve a range of concentrations (e.g., 0.5 to 256 µg/mL).[15]

  • Inoculation: Add the fungal inoculum to each well.

  • Controls: Include a positive control (inoculum without test compound) and a negative control (broth only). Also include a serial dilution of a standard fungicide.

  • Incubation: Incubate the plates at 25-28°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration that inhibits visible fungal growth.[15] This can be assessed visually or by measuring absorbance at 620 nm.[17]

Protocol for Herbicidal Activity Screening (Seed Germination and Seedling Growth)

This protocol assesses the pre-emergent and post-emergent herbicidal potential of the test compound.[19][20]

Materials:

  • Seeds of a monocotyledonous weed (e.g., bentgrass, Agrostis stolonifera) and a dicotyledonous weed (e.g., field mustard, Brassica campestris)[8]

  • Petri dishes with filter paper

  • Pots with standard potting soil

  • EC formulation of the test compound

  • Standard herbicide (e.g., glyphosate, 2,4-D)

  • Growth chamber with controlled light, temperature, and humidity

Procedure:

Pre-emergent Assay (Seed Germination):

  • Place 20 seeds of each test species on filter paper in separate petri dishes.

  • Apply a range of concentrations of the diluted test compound to the filter paper.

  • Add a control group treated only with the water/surfactant solution.

  • Seal the petri dishes and place them in a growth chamber.

  • After 7-10 days, count the number of germinated seeds and measure the root and shoot length.

Post-emergent Assay (Seedling Growth):

  • Sow seeds in pots and allow them to grow to the 2-3 leaf stage.

  • Spray the seedlings with a range of concentrations of the diluted test compound until runoff.

  • Include a control group sprayed with the water/surfactant solution and a group treated with a standard herbicide.

  • Return the pots to the growth chamber.

  • Assess phytotoxicity (e.g., chlorosis, necrosis, stunting) and record mortality after 7 and 14 days.

Protocol for Insecticidal Bioassay (Leaf-Dip Method for Aphids)

This contact and ingestion bioassay is suitable for small, sap-sucking insects like aphids.[9][21][22]

Materials:

  • A culture of a susceptible aphid species (e.g., cowpea aphid, Aphis craccivora)[9]

  • Host plant leaves (e.g., fava bean)

  • EC formulation of the test compound

  • Standard insecticide (e.g., acetamiprid)[9]

  • Surfactant (e.g., Triton X-100)

  • Beakers, forceps, petri dishes, fine paintbrush

Procedure:

  • Treatment Solutions: Prepare a series of dilutions of the test compound in water with a small amount of surfactant (e.g., 0.1%).[9]

  • Leaf Treatment: Using forceps, dip host plant leaves into each treatment solution for 10-30 seconds.[21] Allow the leaves to air dry completely.

  • Insect Infestation: Place the treated leaves in petri dishes lined with moist filter paper. Carefully transfer 10-20 adult aphids onto each leaf using a fine paintbrush.[21]

  • Controls: Include a control group with leaves dipped in water and surfactant only, and a group treated with a standard insecticide.

  • Incubation: Maintain the petri dishes at controlled temperature and light conditions.

  • Mortality Assessment: Assess aphid mortality at 24, 48, and 72 hours. An aphid is considered dead if it is unable to right itself within 10 seconds when prodded.[22]

Part 3: Phytotoxicity Assessment on Non-Target Crops

It is essential to evaluate the potential for the test compound to cause harm to desirable crop plants.[23][24]

Protocol:

  • Select healthy, well-established plants of representative monocot (e.g., corn, wheat) and dicot (e.g., soybean, tomato) crops.[20]

  • Prepare the test compound at the highest potential application rate and at twice this rate.

  • Spray one group of plants with the test compound solutions.

  • Spray a control group of plants with water and the formulation's inert ingredients only.[23]

  • Maintain the plants in a greenhouse under normal growing conditions.

  • Visually assess the plants for signs of phytotoxicity (e.g., leaf yellowing, distortion, burning, stunting) at 3, 7, and 14 days after treatment.[23]

Visualizations

Experimental_Workflow_for_Agrochemical_Screening cluster_0 Phase 1: Formulation & Stability cluster_1 Phase 2: Efficacy Bioassays cluster_2 Phase 3: Safety & Lead Optimization A Synthesis of 4-Hydroxy-2,6-dimethyl- pyridine-3-carbonitrile B Preparation of Emulsifiable Concentrate (EC) Formulation A->B C Accelerated & Emulsion Stability Testing B->C D Antifungal Screening (MIC Determination) C->D E Herbicidal Screening (Pre- & Post-emergent) C->E F Insecticidal Screening (Leaf-Dip Bioassay) C->F G Phytotoxicity Assessment on Non-Target Crops D->G E->G F->G H Data Analysis & Lead Compound Selection G->H Leaf_Dip_Bioassay A Prepare Serial Dilutions of Test Compound B Dip Host Plant Leaves in Solutions A->B C Air Dry Treated Leaves B->C D Place Leaves in Petri Dishes C->D E Infest Leaves with Known Number of Aphids D->E F Incubate under Controlled Conditions E->F G Assess Mortality at 24, 48, 72 hours F->G

Caption: Leaf-dip bioassay protocol.

References

  • AgroPages. (2024, October 31). Scientists suggest new mode of action for pyridine alkylsulfone insecticides.
  • Selvita. (n.d.). Stability Studies for Agroscience.
  • BOC Sciences. (n.d.). Storage Stability Trials for Agrochemicals.
  • INVINO® Defoamer. (2026, January 18). Understanding Agrochemicals and the Role of Pesticide Additives.
  • Invasive.Org. (n.d.). Chapter 6 – GENERAL PROPERTIES OF HERBICIDES.
  • MDPI. (n.d.). Modern Approaches for the Development of New Herbicides Based on Natural Compounds.
  • Agri-Training. (n.d.). Agrochemical Formulations.
  • PMC. (n.d.). Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Antifungal Activity Screening of 1-Phenylpent-3-en-1-one Derivatives.
  • BioScience Solutions. (2017, December 17). Fungicide Mode-of-Action: The LabCoat Guide to Pesticides & BioPesticides.
  • BenchChem. (n.d.). In Vitro Antifungal Spectrum of a Novel Agent: A Technical Guide.
  • fatcat!. (2025, June 7). Rapid Diagnosis of Herbicidal Activity and Mode of Action using Spectral Image Analysis and Machine Learning.
  • PMC. (n.d.). Rapid diagnosis of herbicidal activity and mode of action using spectral image analysis and machine learning.
  • Crops and Soils. (n.d.). Understanding adjuvants used with agriculture chemicals.
  • PCC SE. (n.d.). AGROCHEMICALS FORMULATION.
  • BenchChem. (n.d.). Application Notes and Protocols for Laboratory-Based Insecticidal Assays Using Acrinathrin.
  • US EPA. (2025, September 22). Registration Review of Pyridine and Pyrimidine Herbicides.
  • ASTM Digital Library. (n.d.). Evaluation of Protocols for the Assessment of Phytotoxicity.
  • EPP Ltd. (n.d.). Stability Study Testing.
  • MDPI. (2023, August 28). Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens.
  • Cambridge University Press & Assessment. (2017, January 20). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Retrieved from Cambridge University Press & Assessment website.
  • Royal Brinkman. (2020, September 16). Which additives for chemical crop protection are there?.
  • European Commission. (2003, July 1). Phytotoxicity.
  • PMC. (2023, October 31). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds.
  • Greenhouse Grower. (2010, February 11). Testing For Phytotoxicity.
  • ACS Publications. (2014, September 16). Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae).
  • Charles River Laboratories. (n.d.). Agrochemical and Pesticide Analysis Methods.
  • ACS Publications. (2024, September 16). Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887).
  • EPPO database on PP1 Standards. (n.d.). PP 1/135 (4) Phytotoxicity assessment.
  • bioRxiv. (2025, April 1). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study.
  • ResearchGate. (2016, March 22). In Vitro Antifungal Activity Screening of Crude Extracts of Soil Fungi against Plant Pathogenic Fungi.
  • FAO Knowledge Repository. (n.d.). Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products.
  • Insecticide Resistance Action Committee | IRAC. (n.d.). Aphids. Retrieved from Insecticide Resistance Action Committee | IRAC website.
  • Google Patents. (n.d.). US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
  • DataPhysics Instruments. (n.d.). Application note: Stability study of a pesticide formulation.
  • Plant and Soil Sciences eLibrary. (n.d.). Traditional 'Chemical-Based' Discovery and Screening. Retrieved from Plant and Soil Sciences eLibrary website.
  • ACS Publications. (2019, May 13). Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives.
  • SciSpace. (2023, June 27). Bioassay Techniques in Entomological Research.
  • Wikipedia. (n.d.). Pyridine.
  • PubMed. (2016, February 1). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
  • Journal of Economic Entomology. (n.d.). Deposition and Bioassay of Insecticides Applied by Leaf Dip and Spray Tower Against Bemisia argentifolii Nymph. Retrieved from Journal of Economic Entomology website.
  • ScienceDirect. (n.d.). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
  • Oxford Academic. (2017, March 19). Laboratory Bioassay of Insecticide Efficacy for Soybean Aphid (Aphis glycines Matsumura), 2015.
  • Semantic Scholar. (n.d.). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
  • ResearchGate. (2024, October 8). Development of novel pyridine-based agrochemicals: A review.
  • Google Patents. (n.d.). CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • PMC. (n.d.). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors.
  • ResearchGate. (n.d.). Synthesis and Properties of 4,6-Dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile and 3-Amino-4,6-dimethyl-5-pentylthieno[2,3-b]pyridines.
  • Organic Syntheses Procedure. (n.d.). 2-cyano-6-methylpyridine. Retrieved from Organic Syntheses Procedure website.

Sources

Method

Synthesis of Bioactive Molecules from 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthetic utility of 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile as a versatile starting material for...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic utility of 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile as a versatile starting material for the synthesis of a diverse range of bioactive heterocyclic compounds. The protocols and application notes detailed herein are designed to offer both theoretical understanding and practical, step-by-step guidance for the synthesis of fused pyridine systems with potential therapeutic applications, including antimicrobial and anticancer agents.

Introduction: The Versatility of the Pyridine-3-carbonitrile Scaffold

The pyridine-3-carbonitrile moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of hydroxyl, methyl, and nitrile functional groups in 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile offers multiple reaction sites for chemical modification and the construction of complex heterocyclic systems. This starting material exists in tautomeric equilibrium with its 2-pyridone form, 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, which further expands its reactivity and synthetic potential.

This document will explore key synthetic transformations starting from this scaffold, focusing on the construction of thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and pyrido[2,3-d]pyrimidines, all of which are classes of compounds with demonstrated biological significance.[1][2][3]

Key Synthetic Intermediate: 2-Chloro-4,6-dimethylnicotinonitrile

A crucial step in diversifying the synthetic pathways from 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile is its conversion to the more reactive 2-chloro-4,6-dimethylnicotinonitrile. The hydroxyl group of the pyridone tautomer can be readily replaced by a chlorine atom, which then serves as an excellent leaving group for nucleophilic substitution reactions.

Protocol 1: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile

This protocol describes the chlorination of 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile using phosphorus oxychloride.

Materials:

  • 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for reflux and workup

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (a few drops).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-chloro-4,6-dimethylnicotinonitrile as a solid.

Causality: The use of excess phosphorus oxychloride serves as both the reagent and the solvent. The catalytic amount of DMF facilitates the formation of the Vilsmeier-Haack reagent, which is the active chlorinating species. The aqueous workup with ice quenches the unreacted POCl₃, and neutralization is necessary to remove acidic byproducts and allow for efficient extraction of the organic product.

Synthesis of Fused Heterocyclic Systems

The following sections detail the synthesis of three major classes of bioactive fused pyridine derivatives starting from 2-chloro-4,6-dimethylnicotinonitrile.

Thieno[2,3-b]pyridines: Potent Antimicrobial and Anticancer Agents

Thieno[2,3-b]pyridines are a class of fused heterocycles known for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The synthesis of this scaffold from 2-chloro-4,6-dimethylnicotinonitrile typically involves a reaction with a sulfur nucleophile followed by an intramolecular cyclization.

Protocol 2: Synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile

This protocol outlines the synthesis of a key thieno[2,3-b]pyridine intermediate via the Gewald reaction.

Materials:

  • 2-Chloro-4,6-dimethylnicotinonitrile

  • Malononitrile

  • Sulfur powder

  • Triethylamine or Morpholine (base)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Standard glassware for reflux and workup

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-4,6-dimethylnicotinonitrile (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol or DMF.

  • Add a catalytic amount of a base such as triethylamine or morpholine.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice-water.

  • Collect the resulting solid by filtration, wash with water, and dry.

  • The crude product can be recrystallized from a suitable solvent like ethanol or acetic acid to yield pure 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile.

Causality: This one-pot reaction proceeds via the Gewald reaction mechanism. The base catalyzes the initial condensation between the active methylene compound (malononitrile) and sulfur. The resulting thiolate then undergoes nucleophilic substitution with the 2-chloro-4,6-dimethylnicotinonitrile, followed by an intramolecular Thorpe-Ziegler type cyclization and tautomerization to yield the final aminothiophene ring fused to the pyridine core.

Visualization of Thieno[2,3-b]pyridine Synthesis

G start 4-Hydroxy-2,6-dimethyl- pyridine-3-carbonitrile chloro 2-Chloro-4,6-dimethyl- nicotinonitrile start->chloro POCl3 thieno 3-Amino-4,6-dimethyl- thieno[2,3-b]pyridine- 2-carbonitrile chloro->thieno reagents Malononitrile, Sulfur, Base reagents->thieno bio Antimicrobial & Anticancer Agents thieno->bio

Caption: Synthetic pathway to bioactive thieno[2,3-b]pyridines.

Pyrazolo[3,4-b]pyridines: Kinase Inhibitors and Antimicrobial Compounds

Pyrazolo[3,4-b]pyridines are another important class of heterocyclic compounds with a wide range of biological activities, including kinase inhibition and antimicrobial effects.[6][7][8] Their synthesis from 2-chloro-4,6-dimethylnicotinonitrile can be achieved by reaction with hydrazine derivatives.

Protocol 3: Synthesis of 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

This protocol details the synthesis of the pyrazolo[3,4-b]pyridine core structure.

Materials:

  • 2-Chloro-4,6-dimethylnicotinonitrile

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol or n-butanol

  • Standard glassware for reflux and workup

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-4,6-dimethylnicotinonitrile (1 equivalent) in ethanol or n-butanol.

  • Add an excess of hydrazine hydrate (3-5 equivalents).

  • Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine.

Causality: The reaction proceeds through a nucleophilic aromatic substitution of the chlorine atom by one of the nitrogen atoms of hydrazine, forming a hydrazinyl intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine moiety attacks the nitrile carbon, leading to the formation of the pyrazole ring.

Visualization of Pyrazolo[3,4-b]pyridine Synthesis

G start 4-Hydroxy-2,6-dimethyl- pyridine-3-carbonitrile chloro 2-Chloro-4,6-dimethyl- nicotinonitrile start->chloro POCl3 pyrazolo 3-Amino-4,6-dimethyl-1H- pyrazolo[3,4-b]pyridine chloro->pyrazolo hydrazine Hydrazine Hydrate hydrazine->pyrazolo bio Kinase Inhibitors & Antimicrobial Agents pyrazolo->bio

Caption: Synthetic route to bioactive pyrazolo[3,4-b]pyridines.

Pyrido[2,3-d]pyrimidines: Versatile Bioactive Scaffolds

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that exhibit a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3][9] These can be synthesized from the aminothieno[2,3-b]pyridine or aminopyrazolo[3,4-b]pyridine intermediates, or directly from aminopyridine precursors. A common method involves the reaction of an ortho-amino-nitrile with a one-carbon synthon.

Protocol 4: Synthesis of 4-Amino-5,7-dimethylpyrido[2,3-d]pyrimidine

This protocol describes the synthesis of a pyrido[2,3-d]pyrimidine from an appropriate 2-aminopyridine-3-carbonitrile precursor, which can be derived from 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile.

Materials:

  • 2-Amino-4,6-dimethylnicotinonitrile (can be synthesized from the 2-chloro derivative by amination)

  • Formamide or Triethyl orthoformate and ammonia source

  • High-boiling point solvent (e.g., N,N-dimethylformamide, ethylene glycol)

  • Standard glassware for high-temperature reactions

Procedure:

  • In a round-bottom flask, suspend 2-amino-4,6-dimethylnicotinonitrile (1 equivalent) in an excess of formamide.

  • Heat the reaction mixture to a high temperature (typically 150-180 °C) for several hours (4-8 hours). Monitor the reaction by TLC.

  • Alternatively, reflux the starting material with triethyl orthoformate in the presence of a source of ammonia (e.g., ammonium acetate) in a high-boiling solvent.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain the pure 4-amino-5,7-dimethylpyrido[2,3-d]pyrimidine.

Causality: The reaction with formamide involves the initial formation of a formamidine intermediate from the amino group, followed by an intramolecular cyclization onto the nitrile group to form the pyrimidine ring. When using triethyl orthoformate, an ethoxymethyleneimino intermediate is formed, which then reacts with ammonia and cyclizes.

Visualization of Pyrido[2,3-d]pyrimidine Synthesis

G start 2-Amino-4,6-dimethyl- nicotinonitrile pyrido 4-Amino-5,7-dimethyl- pyrido[2,3-d]pyrimidine start->pyrido formamide Formamide or Triethyl Orthoformate formamide->pyrido bio Anticancer & Anti- inflammatory Agents pyrido->bio

Caption: Synthesis of bioactive pyrido[2,3-d]pyrimidines.

Summary of Bioactive Molecules and their Potential Applications

The following table summarizes the classes of bioactive molecules synthesized from 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile and their reported biological activities.

Heterocyclic SystemKey IntermediatesReported Biological Activities
Thieno[2,3-b]pyridines 2-Chloro-4,6-dimethylnicotinonitrile, 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrileAntimicrobial, Anticancer, Anti-inflammatory, Kinase inhibitors[4][5]
Pyrazolo[3,4-b]pyridines 2-Chloro-4,6-dimethylnicotinonitrile, 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridineAntimicrobial, Anticancer (Kinase inhibitors), CNS depressant[6][7][8]
Pyrido[2,3-d]pyrimidines 2-Amino-4,6-dimethylnicotinonitrileAnticancer, Antibacterial, Anti-inflammatory, PIM-1 kinase inhibitors[2][3][9]

Conclusion

4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile is a readily accessible and highly versatile starting material for the synthesis of a wide range of medicinally important fused heterocyclic compounds. Through straightforward and efficient synthetic protocols, researchers can access diverse molecular scaffolds with significant potential for drug discovery and development. The protocols provided in this guide offer a solid foundation for the exploration of the chemical space around this privileged core structure, paving the way for the discovery of novel therapeutic agents.

References

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(5), 1869-1881.
  • An efficient solvent-free synthesis of pyrido[2,3-d]pyrimidine derivatives utilizing lactic acid as green and eco-friendly catalyst. (n.d.). Journal of Chemical Sciences.
  • Synthesis and Antimicrobial Activities of Some Novel Pyrido[2,3-d]pyrimidine Derivatives. (n.d.).
  • Ashmawy, M. I., et al. (2018). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. MedChemComm, 9(10), 1685-1694.
  • El-Sayed, M. S., et al. (2022). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 12(17), 10683-10696.
  • Gkizis, P. L., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(1), M1343.
  • Bharate, S. B., et al. (2008). Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-alpha and IL-6 inhibitors. Bioorganic & Medicinal Chemistry, 16(15), 7167-7176.
  • Hassan, A. S., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Taibah University for Science, 15(1), 456-466.
  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Comput
  • Baradarani, M. M., et al. (2018). Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. Arkivoc, 2018(iv), 114-122.
  • Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one deriv
  • El-Metwaly, N. M., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][6][10]benzothiazole Derivatives. Molecules, 27(4), 1234.

  • Synthesis and characterization of some new thieno[2,3-b]pyridines, thieno[2,3- c][8][11]naphthyridinones and pyrazolo[3,4-c][8][11]. (n.d.). Arkivoc.

  • Hassan, A. S. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and related heterocyclic compounds. Molecules, 20(1), 883-897.
  • Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. (n.d.).
  • Dotsenko, V. V., et al. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. Russian Chemical Bulletin, 69(10), 1829-1858.
  • Al-Suhaimi, K. S., et al. (2020).
  • A viable and efficacious catalyst, CeO2/HAp, for green synthesis of novel pyrido[2,3-d]pyrimidine derivatives. (n.d.).
  • El-Sayed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances.
  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. (n.d.).
  • Khan, I., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 398-423.
  • El-Metwaly, N. M., et al. (2023). New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities. Arabian Journal of Chemistry, 16(3), 104523.

Sources

Application

Application Note: Strategic Derivatization of the Hydroxyl Group in 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile

Introduction 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile is a highly functionalized heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and materials science. Its unique electronic and struc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile is a highly functionalized heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the pyridine ring, a hydroxyl group, a nitrile moiety, and two methyl groups, make it an attractive starting material for the synthesis of a diverse range of target molecules. The hydroxyl group at the C4 position is a key handle for synthetic modification. Derivatization of this group allows for the fine-tuning of critical physicochemical properties such as solubility, lipophilicity, and metabolic stability. Furthermore, it can serve as a protecting group or be converted into other functionalities to enable more complex molecular architectures.

This technical guide provides an in-depth exploration of the primary strategies for the derivatization of the hydroxyl group in 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile. We present detailed, field-proven protocols for O-alkylation (etherification), O-acylation (esterification), and O-silylation, explaining the causality behind experimental choices and providing a framework for the successful synthesis and characterization of the resulting derivatives.

Reactivity of the 4-Hydroxyl Group: A Tale of Tautomerism

The reactivity of the 4-hydroxyl group is intrinsically linked to the tautomeric equilibrium between the 4-hydroxypyridine form and the 4-pyridone form. While the equilibrium position can be influenced by the solvent and substituents, the hydroxyl tautomer is readily available for reaction. The electron-withdrawing nature of the pyridine nitrogen and the adjacent cyano group increases the acidity of the hydroxyl proton, facilitating its removal by a base. This deprotonation generates a potent pyridinolate nucleophile, which is central to the derivatization strategies discussed herein. The pyridine ring itself is electron-deficient, which influences the overall reactivity of the molecule but does not preclude the nucleophilic character of the C4-oxygen after deprotonation.[1]

Part 1: O-Alkylation via Williamson Ether Synthesis

Principle & Mechanism

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, proceeding via an SN2 mechanism.[2][3][4] The method involves the deprotonation of the hydroxyl group to form a nucleophilic alkoxide (in this case, a pyridinolate), which then displaces a leaving group (typically a halide) from an alkyl electrophile.[4] The choice of a non-nucleophilic base and a polar aprotic solvent is crucial to favor the SN2 pathway and minimize competing elimination reactions, especially with secondary alkyl halides.[2][3]

Experimental Protocol: Synthesis of 4-Methoxy-2,6-dimethylpyridine-3-carbonitrile

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile (1.48 g, 10.0 mmol, 1.0 eq.).

  • Solvent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 eq.) portion-wise at 0 °C (ice bath).

    • Scientist's Note: NaH is a strong, non-nucleophilic base ideal for generating the pyridinolate. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and slow addition.

  • Stirring: Allow the mixture to stir at room temperature for 30 minutes. The formation of the sodium salt may result in a thicker suspension.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C and add methyl iodide (0.69 mL, 1.56 g, 11.0 mmol, 1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration & Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield the pure 4-methoxy-2,6-dimethylpyridine-3-carbonitrile.

Data Summary: O-Alkylation Parameters

ElectrophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Methyl IodideNaHDMFRT4-685-95
Ethyl BromideK₂CO₃Acetonitrile808-1275-85[5]
Benzyl BromideNaHTHFRT6-880-90
Propargyl BromideK₂CO₃DMF1004~50-60[5]

Workflow Visualization: Williamson Ether Synthesis

G cluster_prep Preparation & Deprotonation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Starting Material in Anhydrous DMF add_base Add NaH at 0°C start->add_base stir1 Stir at RT for 30 min add_base->stir1 add_electrophile Add Alkyl Halide at 0°C stir1->add_electrophile stir2 Stir at RT (4-6h) Monitor by TLC add_electrophile->stir2 quench Quench with H₂O stir2->quench extract Extract with EtOAc quench->extract wash Wash & Dry extract->wash purify Concentrate & Column Chromatography wash->purify end Pure O-Alkyl Product purify->end

Caption: Workflow for O-alkylation via Williamson Ether Synthesis.

Part 2: O-Acylation (Esterification)

Principle & Mechanism

Esterification of the hydroxyl group is typically achieved by reaction with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a base. The Schotten-Baumann reaction conditions, which often involve an amine base like pyridine or triethylamine, are widely applicable.[6][7] The base serves two purposes: it neutralizes the acid byproduct (e.g., HCl) generated during the reaction and can also act as a nucleophilic catalyst.[7][8] The reaction proceeds via a nucleophilic acyl substitution mechanism.[6]

Experimental Protocol: Synthesis of 4-(acetyloxy)-2,6-dimethylpyridine-3-carbonitrile

  • Preparation: In a 100 mL round-bottom flask, dissolve 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile (1.48 g, 10.0 mmol, 1.0 eq.) in anhydrous dichloromethane (DCM, 50 mL).

  • Base Addition: Add triethylamine (Et₃N, 2.1 mL, 1.52 g, 15.0 mmol, 1.5 eq.). For less reactive systems, a catalytic amount of 4-(dimethylamino)pyridine (DMAP, ~5 mol%) can be included.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Acylating Agent Addition: Add acetyl chloride (0.85 mL, 0.94 g, 12.0 mmol, 1.2 eq.) dropwise over 10 minutes. An exothermic reaction may be observed.

    • Scientist's Note: Using the acylating agent as the limiting reagent can sometimes be problematic due to its potential hydrolysis by trace moisture. A slight excess is recommended.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Quenching: Quench the reaction by slowly adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).

  • Washing: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, and filter.

  • Concentration & Purification: Remove the solvent under reduced pressure. The crude product can often be purified by recrystallization or by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield the pure O-acyl product.

Data Summary: O-Acylation Parameters

Acylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Acetyl ChlorideEt₃N / DMAPDCM0 to RT2-490-98
Benzoyl ChloridePyridinePyridine0 to RT4-685-95
Acetic AnhydridePyridineDCMRT3-590-97[9]
Isobutyryl ChlorideEt₃NTHF0 to RT3-580-90

Workflow Visualization: O-Acylation

G cluster_prep Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Purification start Dissolve Starting Material in Anhydrous DCM add_base Add Base (Et₃N, DMAP) start->add_base cool Cool to 0°C add_base->cool add_acyl Add Acyl Chloride dropwise at 0°C cool->add_acyl react Stir at RT (2-4h) Monitor by TLC add_acyl->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with DCM quench->extract wash Wash & Dry extract->wash purify Concentrate & Purify wash->purify end Pure O-Acyl Product purify->end

Caption: Workflow for O-acylation using an acyl chloride.

Part 3: O-Silylation (Silyl Ether Formation)

Principle & Mechanism

Silylation is a common and highly effective method for protecting hydroxyl groups. Silyl ethers are generally stable to a wide range of reaction conditions but can be readily cleaved when desired. The reaction involves treating the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base. Imidazole is a particularly effective base and catalyst for this transformation, as the initial reaction forms a highly reactive silylimidazolium intermediate.[10]

Experimental Protocol: Synthesis of 4-((tert-butyldimethylsilyl)oxy)-2,6-dimethylpyridine-3-carbonitrile

  • Preparation: To a 100 mL round-bottom flask, add 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile (1.48 g, 10.0 mmol, 1.0 eq.) and imidazole (1.70 g, 25.0 mmol, 2.5 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 30 mL) and stir until all solids dissolve.

  • Silylating Agent Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.81 g, 12.0 mmol, 1.2 eq.) in one portion at room temperature.

    • Scientist's Note: The formation of imidazole hydrochloride as a white precipitate is typically observed.

  • Reaction: Stir the reaction mixture at room temperature for 6-12 hours. The reaction is generally clean and can be monitored by TLC.

  • Quenching: Pour the reaction mixture into 100 mL of water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). This is important to remove residual DMF and imidazole salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity, but can be further purified by column chromatography on silica gel (eluent: 5-15% ethyl acetate in hexanes) to afford the pure silyl ether.

Data Summary: O-Silylation Parameters

Silylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
TBDMSClImidazoleDMFRT6-12>95
TMSClEt₃NDCM0 to RT1-2>95
TIPSClImidazoleDMFRT12-18>90

G cluster_prep Preparation cluster_reaction Silylation Reaction cluster_workup Work-up & Purification start Dissolve Starting Material & Imidazole in DMF add_silyl Add Silyl Chloride at RT start->add_silyl react Stir at RT (6-12h) Monitor by TLC add_silyl->react quench Pour into H₂O react->quench extract Extract with Et₂O quench->extract wash Wash & Dry extract->wash purify Concentrate & Purify wash->purify end Pure Silyl Ether purify->end

Sources

Method

Nucleophilic substitution reactions of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile

An In-Depth Guide to the Nucleophilic Substitution Reactions of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile Authored by: A Senior Application Scientist Introduction: The Strategic Importance of the 4-Hydroxypyridine Sc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Nucleophilic Substitution Reactions of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the 4-Hydroxypyridine Scaffold

The pyridine ring is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] Its electron-deficient nature, a consequence of the electronegative nitrogen atom, renders it susceptible to nucleophilic attack, providing a versatile platform for molecular functionalization.[2][3] This guide focuses on a particularly valuable derivative: 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile. This molecule is a trifecta of functionality: the acidic hydroxyl group at the C4 position, an activating cyano group at C3, and two methyl groups at C2 and C6 that can influence steric interactions and solubility.

Understanding the nucleophilic substitution pathways for this compound is critical for researchers in drug discovery. The C4 position is para to the ring nitrogen, making it a highly activated site for substitution.[4][5] This allows for the strategic introduction of diverse functional groups, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides a detailed exploration of the key nucleophilic substitution reactions of this scaffold, complete with mechanistic insights and field-proven laboratory protocols.

Core Reactivity Principles: The Electron-Deficient Pyridine Ring

The reactivity of the 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile scaffold is governed by the electronic properties of the pyridine ring. The nitrogen atom withdraws electron density from the ring carbons, creating electrophilic sites, particularly at the C2, C4, and C6 positions (ortho and para to the nitrogen).[3][4] This electron deficiency is further amplified by the electron-withdrawing cyano (-CN) group at the C3 position.

The nucleophilic substitution at the C4 position proceeds through a high-energy anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the determining factor for the reaction's feasibility.[4][6] For attack at the C4 position, the resulting negative charge can be effectively delocalized onto the electronegative nitrogen atom through resonance, a stabilizing effect that is not possible with attack at the C3 position.[4] This inherent electronic property is what makes the C4 position a prime target for functionalization.

Pathway 1: Direct O-Alkylation via Williamson-Type Synthesis

The most direct approach to modifying the 4-hydroxy group is through O-alkylation, a reaction analogous to the classic Williamson ether synthesis.[7][8] This method is ideal for creating libraries of 4-alkoxy-2,6-dimethylpyridine-3-carbonitrile derivatives, which are prevalent motifs in bioactive molecules.[9][10][11]

Mechanistic Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8][12]

  • Deprotonation: The weakly acidic hydroxyl group (pKa in DMSO is ~14) is first deprotonated by a suitable base to form a highly nucleophilic pyridin-4-olate anion.[13]

  • Nucleophilic Attack: This potent nucleophile then attacks the electrophilic carbon of an alkyl halide (or a similar substrate with a good leaving group, like a tosylate), displacing the leaving group in a single, concerted step to form the ether linkage.[8]

The choice of base and solvent is critical for success. Strong, non-nucleophilic bases like sodium hydride (NaH) are excellent for ensuring complete deprotonation.[9] Alternatively, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, often requiring heating.[14][15] Polar aprotic solvents such as DMF, DMSO, or acetonitrile are preferred as they solvate the cation of the base, leaving a more reactive, "naked" anionic nucleophile.[5][12]

Experimental Protocol: Synthesis of 4-Alkoxy-2,6-dimethylpyridine-3-carbonitrile

This protocol describes a general procedure for the O-alkylation of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile using sodium hydride and an alkyl halide.

Materials:

  • 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, and standard glassware

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile (1.0 eq.).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq.) portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas. Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation and formation of the alkoxide.

  • Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating (e.g., 50-80 °C) may be required for less reactive alkyl halides.[14]

  • Quenching: Once complete, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-alkoxy-2,6-dimethylpyridine-3-carbonitrile.

Data Summary: O-Alkylation Conditions
Alkylating AgentBaseSolventTemperatureTypical YieldReference
Alkyl BromidesCs₂CO₃AcetonitrileReflux87-95%[15]
Propargyl BromideK₂CO₃DMF100 °C~50%[14]
Various HalidesNaHDMF0 °C to RTHigh[9]

Pathway 2: Hydroxyl Activation and Nucleophilic Aromatic Substitution (SNAr)

While direct O-alkylation is efficient, the introduction of other nucleophiles (e.g., amines, thiols) requires a different strategy. The hydroxyl group is an extremely poor leaving group. Therefore, it must first be converted into a group that is readily displaced, such as a halide (e.g., -Cl). This two-step sequence opens the door to a vast array of C4-functionalized derivatives via a Nucleophilic Aromatic Substitution (SNAr) reaction.

Step 1: Conversion of Hydroxyl to 4-Chloro Derivative

Mechanistic Rationale: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are effective for this transformation. POCl₃, for example, reacts with the hydroxyl group to form a dichlorophosphate ester intermediate. This ester is an excellent leaving group, which is then displaced by a chloride ion (from POCl₃ itself) to yield the 4-chloro derivative.

Experimental Protocol: Synthesis of 4-Chloro-2,6-dimethylpyridine-3-carbonitrile

  • Setup: In a round-bottom flask equipped with a reflux condenser, place 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile (1.0 eq.).

  • Reaction: Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 eq.).[9]

  • Heating: Heat the mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, very carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.

  • Neutralization: Neutralize the acidic aqueous solution with a solid base like sodium bicarbonate or by careful addition of a concentrated aqueous base (e.g., NaOH) while cooling in an ice bath.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Drying and Purification: Dry the combined organic layers over an anhydrous salt, filter, concentrate, and purify the residue by column chromatography to yield the 4-chloro product.

Step 2: SNAr with Various Nucleophiles

Mechanistic Rationale: The SNAr reaction on the newly formed 4-chloro derivative is a classic addition-elimination process.[2]

  • Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alkoxide) attacks the electron-deficient carbon at the C4 position.

  • Meisenheimer Complex Formation: This attack breaks the aromaticity and forms a negatively charged intermediate (Meisenheimer complex), which is stabilized by resonance, with the charge delocalized over the ring and onto the electronegative nitrogen atom.[3][4][6]

  • Leaving Group Departure: Aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

General Protocol: SNAr on 4-Chloro-2,6-dimethylpyridine-3-carbonitrile

  • Setup: Dissolve 4-Chloro-2,6-dimethylpyridine-3-carbonitrile (1.0 eq.) in a suitable solvent (e.g., water, acetonitrile, DMF, or an alcohol if it is the nucleophile).[2][16]

  • Addition of Nucleophile: Add the desired nucleophile (1.0-1.5 eq.). If the nucleophile is an amine or thiol, a base (e.g., K₂CO₃, Et₃N, or Cs₂CO₃) is often added to scavenge the HCl byproduct or to deprotonate the nucleophile.[2][17]

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., 80-160 °C). Microwave irradiation can also be employed to accelerate the reaction.[2][18] Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude residue is typically purified by extraction followed by column chromatography or recrystallization to provide the pure C4-substituted product.

Visualization of Synthetic Pathways

G cluster_0 Synthetic Pathways for C4-Functionalization cluster_1 Pathway 1: Direct O-Alkylation cluster_2 Pathway 2: Activation & SNAr start 4-Hydroxy-2,6-dimethyl- pyridine-3-carbonitrile p1_step1 Deprotonation (Base: NaH, K2CO3) start->p1_step1 Base, Solvent p2_step1 Activation (e.g., POCl3) start->p2_step1 p1_step2 SN2 Attack (Alkyl Halide) p1_step1->p1_step2 R-X p1_prod 4-Alkoxy Derivative p1_step2->p1_prod p2_intermediate 4-Chloro Derivative p2_step1->p2_intermediate p2_step2 SNAr Reaction (Nucleophile) p2_intermediate->p2_step2 Nucleophile (e.g., R2NH) p2_prod 4-Nu Derivative (Nu = NR2, SR, OR) p2_step2->p2_prod

Caption: Overview of nucleophilic substitution strategies.

G cluster_0 Workflow: Williamson-Type Ether Synthesis A 1. Dissolve 4-OH-Pyridine in Anhydrous DMF B 2. Cool to 0 °C A->B C 3. Add Base (e.g., NaH) Stir 30 min B->C D 4. Add Alkyl Halide (R-X) C->D E 5. Warm to RT, Stir 2-18h Monitor by TLC D->E F 6. Quench with aq. NH4Cl E->F G 7. Extract with EtOAc F->G H 8. Purify via Column Chromatography G->H I Final Product: 4-Alkoxy-Pyridine H->I

Caption: Protocol for O-Alkylation.

Caption: Protocol for Activation and SNAr.

Conclusion and Outlook

The 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile scaffold offers two robust and highly complementary pathways for nucleophilic substitution at the C4 position. Direct O-alkylation provides a straightforward route to valuable 4-alkoxy derivatives, while the two-step activation-substitution sequence enables the introduction of a much broader range of functionalities, including amino and thioether groups. Mastery of these protocols allows researchers to efficiently generate diverse compound libraries, a critical task in the hit-to-lead and lead optimization phases of drug development. The electronic activation provided by the pyridine nitrogen and the C3-cyano group makes this scaffold a reliable and predictable platform for synthetic exploration.

References

  • Benchchem. (n.d.). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
  • (2026, February 28). Explain nucleophilic substitution reaction for pyridine derivatives at 2nd and 4th position.
  • Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... | Study Prep.
  • (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • Benchchem. (n.d.). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines.
  • (2012, April 16). Williamson etherification using a hydroxypyridine. ChemSpider Synthetic Pages.
  • (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
  • (2021, January 22). Williamson Ether Synthesis. Chemistry LibreTexts.
  • (2013, December 20). Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity. ResearchGate.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Alkoxy-2-Aryl-6,7-Dimethoxyquinolines.
  • Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry.
  • Elbadawi, M. M., et al. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC.
  • Salamanca-Perdigón, K., et al. (n.d.). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry (RSC Publishing).
  • Ling, B., et al. (2021). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. CMJ Publishers.

Sources

Application

Application Note: High-Purity Isolation and Purification Protocol for 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile

Executive Summary 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile (CAS: 30145-81-4) (1[1]) is a highly functionalized pyridine derivative utilized as a critical intermediate in the synthesis of complex pharmaceuticals, suc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile (CAS: 30145-81-4) (1[1]) is a highly functionalized pyridine derivative utilized as a critical intermediate in the synthesis of complex pharmaceuticals, such as the antihistamine Elbanizine (2[2]). Synthesized typically via the cyclization of ethyl acetoacetate with 3-amino-2-butenenitrile (2[2]), the crude product often contains unreacted starting materials, colored polymeric byproducts, and positional isomers. This application note details a scalable, causality-driven purification protocol that exploits the unique tautomeric and acid-base properties of the target molecule to achieve >99% purity without the need for resource-intensive column chromatography.

Physicochemical Profiling & Mechanistic Causality

To design a self-validating purification system, one must understand the structural dynamics of the target molecule:

  • Tautomerism and Solvent Effects: Although named as a "4-hydroxy" pyridine, this compound exhibits pronounced keto-enol tautomerism. In polar solvents (such as water or ethanol used during purification), the equilibrium shifts overwhelmingly toward the more polar 4(1H)-pyridone lactam form (3[3],4[4]). This tautomerism facilitates strong intermolecular hydrogen bonding, rendering the compound highly crystalline but poorly soluble in non-polar organic solvents (5[5]).

  • Acid-Base Exploitation: 4-Pyridones possess weak acidity, with the unsubstituted 4-pyridone exhibiting a pKa of approximately 11 (5[5]). The presence of the strongly electron-withdrawing 3-cyano group significantly increases the acidity of the N-H / O-H proton. Consequently, the compound readily deprotonates in mild aqueous base (e.g., NaOH), forming a highly water-soluble pyridinolate anion. This binary solubility state (soluble in base, insoluble at neutral/isoelectric pH) is the mechanistic foundation of Phase 1 of this protocol.

Table 1: Key Physicochemical Parameters

ParameterValue / Characteristic
Chemical Name 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile
CAS Number 30145-81-4
Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
Predominant Tautomer (Polar Media) 4(1H)-Pyridone
Solubility Profile Soluble in aqueous base, hot ethanol, DMF; Insoluble in hexanes, diethyl ether.

Purification Workflow Diagram

G Crude Crude Reaction Mixture (Target + Impurities) AlkDiss Alkaline Dissolution Add 2M NaOH (pH 11-12) Crude->AlkDiss Filter1 Filtration Remove Insoluble Impurities AlkDiss->Filter1 Charcoal Decolorization Activated Carbon at 60°C Filter1->Charcoal Filter2 Celite Filtration Remove Charcoal Charcoal->Filter2 Acidify Isoelectric Precipitation Add 2M HCl to pH 4.5 at 5°C Filter2->Acidify Precipitate Crude Solid Target Compound Acidify->Precipitate Recryst Recrystallization Hot EtOH/H2O (70:30) Precipitate->Recryst Pure Pure 4-Hydroxy-2,6-dimethylpyridine -3-carbonitrile Recryst->Pure

Workflow for the acid-base purification and recrystallization of the target pyridone.

Step-by-Step Experimental Protocol

Phase 1: Alkaline Dissolution (Deprotonation)
  • Suspend 10.0 g of crude 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile in 100 mL of deionized water.

  • Under continuous stirring, slowly add 2M NaOH dropwise until the pH reaches 11-12.

  • Causality: The basic environment deprotonates the target compound, converting it into its highly soluble sodium pyridinolate salt. Neutral organic impurities and unreacted precursors remain insoluble.

  • Filter the alkaline suspension through a medium-porosity glass frit to remove insoluble particulate impurities.

Phase 2: Decolorization
  • Transfer the filtrate to a clean Erlenmeyer flask and add 1.0 g of activated carbon (charcoal).

  • Heat the mixture to 60°C for 30 minutes with gentle stirring.

  • Causality: Activated carbon adsorbs high-molecular-weight, conjugated polymeric byproducts (often responsible for the dark color of Knoevenagel/Hantzsch-type crude mixtures) that are otherwise difficult to separate.

  • Filter the hot mixture through a pad of Celite to remove the charcoal, yielding a pale yellow to colorless filtrate.

Phase 3: Isoelectric Precipitation (Reprotonation)
  • Cool the decolorized filtrate in an ice bath to 0-5°C.

  • Slowly add 2M HCl (or glacial acetic acid) dropwise while monitoring the pH. Stop the addition when the pH reaches 4.5 to 5.0.

  • Causality: Lowering the pH reprotonates the pyridinolate anion back to the neutral 4-pyridone tautomer (5[5]). At its isoelectric point in cold water, the extensive hydrogen-bonding network of the 4-pyridone causes it to rapidly crash out of solution as a solid precipitate (3[3]).

  • Vacuum filter the precipitate and wash with 2 x 20 mL of ice-cold deionized water.

Phase 4: Recrystallization (Lattice Ordering)
  • Transfer the damp solid to a round-bottom flask. Add a minimum volume of boiling Ethanol/Water (70:30 v/v) until complete dissolution is achieved.

  • Causality: The mixed protic solvent system disrupts the amorphous hydrogen-bonded aggregates. Slow cooling allows the thermodynamically favored, highly ordered crystal lattice of the pure 4-pyridone to form, leaving trace impurities in the mother liquor.

  • Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator for 4 hours.

  • Filter the purified crystals, wash with minimal ice-cold ethanol, and dry under vacuum at 50°C for 12 hours.

Analytical Validation

To ensure the trustworthiness of the purification, the following analytical checks are recommended to validate the structural integrity and purity of the isolated compound.

Table 2: Recommended HPLC Parameters for Purity Validation

ParameterSpecification
Column C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm

NMR Confirmation: 1H NMR (DMSO-d6) should exhibit a broad singlet >11 ppm (NH/OH, exchangeable), a sharp singlet for the C5 aromatic proton, and two distinct singlets for the C2 and C6 methyl groups.

References

  • Elbanizine, HWA-214-药物合成数据库 (Elben, U. Drugs Fut 1989,14(10),981).drugfuture.com.
  • 30145-81-4|4-hydroxy-2,6-dimethylpyridine-3-carbonitrile.bio-fount.com.
  • 2-Pyridone - Grokipedia.grokipedia.com.
  • Let's not forget tautomers - PMC - NIH.nih.gov.
  • Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1H)-Pyridones, 4(1H)-Quinolones, and 9(10H)-Acridones | ACS Medicinal Chemistry Letters.acs.org.

Sources

Method

Application Note: Scale-Up Synthesis of Substituted Pyridine-3-Carbonitriles via Continuous Flow Multicomponent Reactions

Executive Overview Substituted pyridine-3-carbonitriles are privileged pharmacophores widely recognized for their potent biological activities, including JAK2 kinase inhibition and antimitotic properties[1][2]. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Substituted pyridine-3-carbonitriles are privileged pharmacophores widely recognized for their potent biological activities, including JAK2 kinase inhibition and antimitotic properties[1][2]. However, scaling up the synthesis of these highly functionalized heterocycles presents significant chemical engineering challenges. Traditional batch syntheses often suffer from poor heat transfer, leading to localized exotherms, malononitrile oligomerization, and diminished yields[3].

This application note details a robust, self-validating continuous flow protocol for the multicomponent synthesis of pyridine-3-carbonitriles. By transitioning from batch to flow, researchers can leverage precise residence time control and solvent superheating to achieve scalable, high-throughput production with exceptional atom economy.

Mechanistic Causality: The Chemical "Why"

The construction of the pyridine-3-carbonitrile core typically relies on a multicomponent reaction (MCR) involving an aromatic aldehyde, malononitrile, an enolizable ketone (or thiol), and an ammonium salt[4][5]. Understanding the causality of this cascade is critical for process optimization:

  • Knoevenagel Condensation: The reaction initiates with the rapid, base-catalyzed condensation of the aldehyde and malononitrile to form an electrophilic arylidenemalononitrile intermediate[5][6]. This step is highly exothermic.

  • Michael Addition: The ketone or thiol nucleophile undergoes a Michael addition to the activated double bond of the intermediate, forming a highly functionalized adduct[6].

  • Cyclization & Dehydration: The introduction of the nitrogen source (e.g., ammonium acetate) drives an intramolecular cyclization. Subsequent dehydration and oxidative aromatization yield the final thermodynamically stable pyridine-3-carbonitrile[5][6].

Mechanism A Aldehyde + Malononitrile B Knoevenagel Condensation A->B C Arylidenemalononitrile (Electrophile) B->C E Michael Addition C->E D Ketone/Thiol (Nucleophile) D->E F Adduct Intermediate E->F H Cyclization & Dehydration F->H G NH4OAc (Nitrogen Source) G->H I Substituted Pyridine-3-carbonitrile H->I

Fig 1. Mechanistic pathway of the multicomponent synthesis of pyridine-3-carbonitriles.

Overcoming Batch Limitations: The Engineering "Why"

In traditional batch reactors, the mismatch in reaction kinetics between the rapid Knoevenagel condensation and the slower cyclization step creates a bottleneck. Prolonged heating (often 4 to 12 hours) is required to drive the cyclization to completion, which inadvertently promotes the thermal degradation of unreacted malononitrile into dark, tarry by-products[7][8].

The Flow Chemistry Advantage: Continuous flow microreactors resolve this by utilizing high-shear mixing and pressurized environments[3]. By applying a Back Pressure Regulator (BPR), the solvent (ethanol) can be safely superheated well above its atmospheric boiling point. This superheating exponentially accelerates the cyclization kinetics, reducing the required reaction time from hours to mere minutes while suppressing side reactions[3].

FlowSetup PumpA HPLC Pump A (Aldehyde + Malononitrile) Mixer High-Shear T-Mixer PumpA->Mixer PumpB HPLC Pump B (Ketone + NH4OAc) PumpB->Mixer Reactor Heated Coil Reactor (120 °C, t_res=20 min) Mixer->Reactor PAT In-line FTIR (Nitrile ~2204 cm⁻¹) Reactor->PAT BPR BPR (15 bar) PAT->BPR Collection Product Crystallization BPR->Collection

Fig 2. Continuous flow reactor configuration for scalable multicomponent synthesis.

Self-Validating Continuous Flow Protocol

This protocol is designed as a self-validating system. By integrating Process Analytical Technology (PAT), the workflow continuously verifies its own chemical conversion, ensuring that any deviation in flow rate or temperature is immediately detected and corrected.

Step 1: Feed Preparation
  • Feed A: Prepare a 1.0 M solution of the chosen aromatic aldehyde and a 1.0 M solution of malononitrile in absolute ethanol.

  • Feed B: Prepare a 1.0 M solution of the ketone/thiol and a 1.5 M solution of ammonium acetate in absolute ethanol.

  • Causality Note: Ethanol is selected not only for its green chemistry profile but because it fully solubilizes the starting materials at room temperature while allowing the highly crystalline pyridine-3-carbonitrile product to precipitate upon cooling[4][7]. The slight excess of ammonium acetate ensures the nitrogen source does not become the rate-limiting reagent during cyclization.

Step 2: System Priming & Pressurization
  • Flush the entire reactor system with absolute ethanol.

  • Set the Back Pressure Regulator (BPR) to 15 bar .

  • Causality Note: A pressure of 15 bar ensures that ethanol remains entirely in the liquid phase when the reactor is heated to 120 °C. Preventing gas bubble formation is critical to maintaining a consistent residence time and preventing flow disruptions[3].

Step 3: Steady-State Execution
  • Set the heated coil reactor to 120 °C .

  • Activate HPLC Pumps A and B at equal flow rates. For a 20 mL internal volume reactor, set each pump to 0.5 mL/min to achieve a combined flow rate of 1.0 mL/min, yielding a precise 20-minute residence time .

  • The feeds converge at a high-shear T-mixer.

  • Causality Note: The T-mixer prevents localized concentration gradients. In batch, poor mixing during the Knoevenagel step leads to malononitrile dimerization. High-shear flow mixing forces immediate, homogeneous interaction[3].

Step 4: In-line Self-Validation (PAT)
  • Route the reactor effluent through an in-line FTIR flow cell before it reaches the BPR.

  • Validation Checkpoint: Monitor the diagnostic C≡N stretching frequency. The target pyridine-3-carbonitrile exhibits a sharp, distinct peak at 2204–2215 cm⁻¹ [2][6].

  • Self-Correction: If the system is at steady-state, this peak will remain constant. If the peak broadens or shifts (indicating the presence of uncyclized intermediate or unreacted malononitrile), the cyclization is incomplete. The operator must incrementally decrease the pump flow rates to increase the residence time until the sharp 2204 cm⁻¹ peak is restored.

Step 5: Downstream Processing
  • As the effluent exits the BPR, route it through a cooling loop maintained at 25 °C.

  • Because the product is poorly soluble in cold ethanol, it will spontaneously crystallize upon exiting the pressurized heating zone. Collect the product via continuous in-line filtration.

Quantitative Process Metrics

The transition from batch to continuous flow yields significant improvements in both productivity and sustainability. The table below summarizes the quantitative advantages of this protocol.

ParameterTraditional Batch SynthesisContinuous Flow ProtocolScientific Rationale / Causality
Reaction Time 4–12 hours20 minutesSuperheating at 15 bar accelerates cyclization kinetics[3].
Temperature 78 °C (Ethanol reflux)120 °C (Superheated)Pressurized flow prevents solvent boiling, enabling higher thermal energy input.
Yield 55–75%88–95%Rapid heat dissipation prevents malononitrile oligomerization and side reactions[7].
Space-Time Yield < 10 g / L·h> 150 g / L·hContinuous throughput and eliminated heat-up/cool-down times maximize productivity.
E-factor 15–20< 5Solvent recycling and elimination of intermediate purification steps drastically reduce waste.
References
  • Benchchem Technical Support Team. 5-(2-Oxopropyl)pyridine-3-carbonitrile | 605681-10-5 | Benchchem. Benchchem. 3

  • The Journal of Organic Chemistry. One-Step Synthesis of Heterocyclic Privileged Medicinal Scaffolds by a Multicomponent Reaction of Malononitrile with Aldehydes and Thiols. ACS Publications. 4

  • ACS Omega. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Publications. 6

  • RSC Advances. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing. 7

  • ResearchGate. Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives.2

  • Beilstein Journal of Organic Chemistry. Synthesis of indole–cycloalkyl[b]pyridine hybrids via a four-component six-step tandem process. Beilstein Journals. 5

Sources

Application

Application Note: Piperidine-Catalyzed Multicomponent Synthesis of Highly Substituted Pyridines

Target Audience: Researchers, synthetic chemists, and drug development professionals. Scientific Rationale & Mechanistic Insights Highly substituted pyridines are privileged scaffolds in medicinal chemistry, frequently s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Scientific Rationale & Mechanistic Insights

Highly substituted pyridines are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in anti-inflammatory, antiviral, and antineoplastic agents. Multicomponent reactions (MCRs) provide a highly atom-economical and rapid route to these complex heterocycles. Within these one-pot cascades, the choice of catalyst is the primary determinant of reaction trajectory and yield.

Piperidine, a cyclic secondary amine (pKa ~11.2), has emerged as a superior organocatalyst for pyridine synthesis[1]. Unlike tertiary amines (e.g., triethylamine) which can only act as Brønsted bases, piperidine operates via a dual-activation mode:

  • General Base Catalysis: It efficiently deprotonates active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to generate highly nucleophilic enolates.

  • Covalent Nucleophilic Catalysis: As a secondary amine, piperidine can transiently condense with carbonyl substrates to form highly electrophilic iminium ions, significantly lowering the activation energy barrier for the initial C-C bond formation[2].

This dual capability makes piperidine exceptionally effective in driving the domino Knoevenagel–Michael addition–cyclization sequences required to assemble the pyridine ring[1].

Pathway A Carbonyl + Active Methylene (e.g., Ketone + Malononitrile) B Piperidine Catalysis (Deprotonation / Iminium Formation) A->B C Knoevenagel Adduct (Electrophilic Intermediate) B->C D Michael Addition (+ 2nd Nucleophile) C->D Piperidine-assisted E Intramolecular Cyclization (Ring Closure) D->E F Highly Substituted Pyridine (Target Scaffold) E->F Tautomerization

Piperidine-catalyzed cascade mechanism for substituted pyridine synthesis.

Reaction Optimization & Catalyst Profiling

To establish a robust, self-validating protocol, it is critical to evaluate the thermodynamic and kinetic impact of the catalyst. The table below summarizes the optimization of a model four-component synthesis of pyridin-2(1H)-one derivatives (combining a ketone, malononitrile, ethyl cyanoacetate, and hydrazine hydrate).

Piperidine significantly outperforms both weaker bases (morpholine) and non-nucleophilic bases (triethylamine). Furthermore, combining piperidine catalysis with ultrasound irradiation prevents the thermal degradation of intermediates, maximizing the yield[2].

Table 1: Optimization of Reaction Conditions for Pyridine Synthesis

Catalyst (10 mol%)SolventConditionTimeYield (%)
NoneEtOHUltrasound, 25 °C10 hTrace
Piperidine EtOH Ultrasound, 25 °C 15 min 93
TriethylamineEtOHUltrasound, 25 °C30 min75
MorpholineEtOHUltrasound, 25 °C25 min82
PiperidineH₂OUltrasound, 25 °C45 min60
PiperidineEtOHReflux, 78 °C2 h85

Quantitative data adapted from comparative catalyst studies[2].

Experimental Methodology: One-Pot, Four-Component Synthesis

This protocol details the synthesis of 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives. The workflow is designed as a self-validating system; the sequential addition and physical state changes (precipitation) serve as built-in quality control checkpoints.

Materials Required
  • Ketone substrate (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethyl cyanoacetate (1.0 mmol)

  • Hydrazine hydrate (1.5 mmol)

  • Piperidine (0.1 mmol, 10 mol%) - Must be freshly distilled.

  • Absolute Ethanol (5.0 mL)

Step-by-Step Protocol
  • Initiation (Knoevenagel Condensation): In a 25 mL round-bottom flask, dissolve the ketone (1.0 mmol) and malononitrile (1.0 mmol) in 5.0 mL of absolute ethanol. Add piperidine (10 mol%) dropwise.

    • Causality: Adding the catalyst strictly to the first two components ensures the immediate formation of the highly reactive Knoevenagel adduct, preventing competitive side reactions with hydrazine[2].

  • Component Integration: Stir the mixture for exactly 2 minutes at room temperature. Sequentially add ethyl cyanoacetate (1.0 mmol) followed by hydrazine hydrate (1.5 mmol).

  • Ultrasound Irradiation: Immerse the reaction flask in an ultrasonic bath (e.g., 40 kHz, 250 W) maintained at ambient temperature (25 °C). Sonicate for 15–20 minutes.

    • Causality: Acoustic cavitation generates localized micro-environments of extreme pressure and temperature. This dramatically accelerates the Michael addition and subsequent intramolecular cyclization without the bulk heating that typically causes byproduct formation[2].

  • Validation Checkpoint (Monitoring): Pause sonication and monitor via TLC (Eluent: Ethyl Acetate/Hexane, 1:2). The complete consumption of the Knoevenagel intermediate and the appearance of a highly fluorescent spot under UV light (254 nm) confirms successful cyclization.

  • Product Isolation: Upon completion, the target pyridine derivative will precipitate out of the ethanolic solution as a solid mass. Filter the precipitate under vacuum.

  • Purification: Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove residual piperidine and unreacted starting materials. Dry under reduced pressure and recrystallize from hot ethanol to afford the analytically pure product.

Workflow Step1 1. Initiation Ketone + Malononitrile + Piperidine (10 mol%) Step2 2. Integration Add Cyanoacetate + Hydrazine Step1->Step2 Step3 3. Sonication Ultrasound (25°C) 15-20 min Step2->Step3 Step4 4. Validation TLC Monitoring (UV 254 nm) Step3->Step4 Step5 5. Isolation Filtration & Recrystallization Step4->Step5

Step-by-step workflow for the one-pot, four-component pyridine synthesis.

Troubleshooting & Analytical Validation

  • Reaction Stalls at the Knoevenagel Adduct: If TLC indicates no progression past the first intermediate, verify the integrity of the piperidine. Piperidine readily absorbs atmospheric CO₂ to form carbamate salts, drastically reducing its basicity and nucleophilicity. Always use freshly distilled piperidine stored under an inert atmosphere.

  • Formation of Complex Side Products: Excessive thermal energy (e.g., using a heating mantle >50 °C instead of ultrasound) can trigger retro-Michael reactions or the uncontrolled polymerization of malononitrile[3]. Ensure the ultrasonic bath water is exchanged or cooled if it begins to heat up during the 20-minute run.

  • Incomplete Precipitation: If the product does not precipitate upon completion, the concentration of the reaction may be too low. Concentrate the ethanolic solution by 50% under reduced pressure and cool to 4 °C to induce crystallization.

References

  • Title: Ultrasound-Promoted One-Pot, Four-Component Synthesis of Pyridin-2(1H)-One Derivatives Source: MDPI URL: [Link]

  • Title: Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review Source: RSC Publishing URL: [Link]

  • Title: One-Step Synthesis of Heterocyclic Privileged Medicinal Scaffolds by a Multicomponent Reaction of Malononitrile with Aldehydes and Thiols Source: ACS Publications URL: [Link]

Sources

Method

Microwave-assisted synthesis of indolylpyridine-3-carbonitriles.

Application Note: Microwave-Assisted Multicomponent Synthesis of Indolylpyridine-3-Carbonitriles for Oncology Drug Discovery Executive Summary & Scientific Rationale The 3-substituted indole moiety is a privileged struct...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Multicomponent Synthesis of Indolylpyridine-3-Carbonitriles for Oncology Drug Discovery

Executive Summary & Scientific Rationale

The 3-substituted indole moiety is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutics and bioactive natural products. When hybridized with a 3-cyano-4-aryl-substituted pyridine ring, the resulting indolylpyridine-3-carbonitriles exhibit potent antiproliferative activities against human cancer cell lines[1].

Historically, the synthesis of these complex heterocycles via multicomponent reactions (MCRs) relied on conventional conductive thermal heating. This approach often suffers from prolonged reaction times (10–18 hours), poor atom economy, and low to moderate yields due to the formation of undesired thermodynamic byproducts[2].

As a modern alternative, Microwave-Assisted Organic Synthesis (MAOS) provides direct dielectric heating to polar molecules, resulting in rapid, volumetric temperature increases. This application note details a highly efficient, self-validating protocol for the one-pot, four-component synthesis of 6-indolylpyridine-3-carbonitriles. By leveraging microwave irradiation, reaction times are reduced to under 20 minutes while significantly boosting yields and product purity[1].

Mechanistic Pathway & Experimental Causality

The core of this protocol is a piperidine-catalyzed one-pot MCR involving 3-acetylindole, an aromatic aldehyde, ethyl cyanoacetate, and ammonium acetate[1]. Every reagent and condition has been selected based on strict mechanistic causality:

  • Solvent Selection (Ethylene Glycol): Ethylene glycol is selected not just for its high boiling point (197 °C), but critically for its high microwave absorptivity (loss tangent, tanδ≈1.35 ). It rapidly converts microwave electromagnetic energy into heat, driving the reaction to 150 °C almost instantaneously.

  • Catalyst (Piperidine): Acts as a strong secondary amine base to deprotonate the active methylene of 3-acetylindole, initiating a Claisen-Schmidt condensation with the aromatic aldehyde[3].

  • Nitrogen Source (Ammonium Acetate): Used in excess, it provides the ammonia necessary for the final cyclization of the Michael adduct into the 2-oxo-1,2-dihydropyridine-3-carbonitrile core[1].

Mechanistic pathway of the one-pot multicomponent synthesis.

Comparative Data: Microwave vs. Thermal Heating

The superiority of the microwave-assisted approach is quantitatively validated by comparing isolated yields and reaction times against conventional oil-bath thermal heating at the same temperature (150 °C)[2]. The microwave method prevents the degradation of sensitive intermediates, locking in higher yields.

CompoundAryl Substituent (Ar)MW Time (min)MW Yield (%)Thermal Time (h)Thermal Yield (%)
13a 2-thiophenyl2077% 1744%
13b 4-methoxyphenyl2079% 1845%
13c 4-fluorophenyl1587% 1056%
13d 4-chlorophenyl1782% 1563%
13e 4-bromophenyl1783% 1461%

Data summarized from El-Sayed et al. (2014) demonstrating the efficiency of MAOS[2].

Step-by-Step Experimental Protocols

The following workflow describes the complete synthesis from the initial MCR to the final bioactive ethylenediamine-substituted derivatives.

Three-phase workflow from MCR to final bioactive target compounds.

Phase 1: Microwave-Assisted MCR Synthesis (Compounds 13a–e)

Self-validating principle: The reaction completion is monitored by TLC. The product's inherent insolubility in cold water drives the equilibrium forward during workup, ensuring high purity without the need for laborious column chromatography.

  • Preparation: In a heavy-walled microwave-safe reaction vessel equipped with a magnetic stir bar, add 3-acetylindole (1.0 mmol), the appropriate aromatic aldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and ammonium acetate (8.0 mmol)[1].

  • Solvent & Catalyst: Add 1.0 mL of ethylene glycol (solvent) and 1.0 mL of piperidine (catalyst)[4].

  • Irradiation: Seal the vessel with a Teflon cap. Irradiate in a dedicated microwave synthesizer set to 250 W power, maintaining a temperature of 150 °C for 15–20 minutes[4].

  • Workup: Allow the vessel to cool to room temperature (approx. 55 °C internal before opening). Pour the crude mixture into 50 mL of crushed ice-water while stirring vigorously.

  • Isolation: Collect the resulting precipitate via vacuum filtration. Wash the filter cake sequentially with cold water and cold ethanol to remove unreacted starting materials.

  • Purification: Recrystallize the crude solid from ethanol to yield the pure 4-aryl-6-indolylnicotinonitrile-2-one derivatives (Yields: 77–87%)[3].

Phase 2: Chlorination (Activation of the Pyridine Ring)

Causality: The C2-oxo group must be converted into a good leaving group (chloride) to facilitate downstream functionalization.

  • Suspend the Phase 1 product (1.0 mmol) in 10 mL of phosphorus oxychloride ( POCl3​ ).

  • Heat the mixture under reflux at 80 °C for 4 hours. Monitor the disappearance of the starting material via TLC.

  • Carefully quench the reaction by pouring the cooled mixture over crushed ice. Neutralize with a saturated aqueous sodium bicarbonate solution.

  • Filter, wash with water, and dry to obtain the 2-chloro-4-aryl-6-indolylnicotinonitrile intermediate[1].

Phase 3: Nucleophilic Substitution with Ethylenediamine

Causality: The introduction of the ethylenediamine moiety at the C2 position of the pyridine ring is critical for enhancing aqueous solubility and binding affinity in biological targets. This specific modification yields compounds with IC50​ values of 4.1–13.4 μM against SK-OV-3, MCF-7, and HeLa cancer cell lines[1].

  • Dissolve the chlorinated intermediate (1.0 mmol) in 10 mL of anhydrous ethylenediamine.

  • Heat the solution to 120 °C for 6 hours under an inert nitrogen atmosphere.

  • Cool the mixture and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure.

  • Purify the residue via recrystallization or flash chromatography to yield the final 2-((2-aminoethyl)amino)-4-aryl-6-indolylnicotinonitriles[1].

References

  • Title: Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity Source: Tetrahedron Letters, Volume 55, Issue 6, 2014, Pages 1154-1158. (Archived at NIH PubMed Central) URL: [Link]

Sources

Application

Synthesis of 2-Oxo-1,2-dihydropyridine-3-carbonitrile Derivatives: A Detailed Guide for Researchers

Introduction: The Significance of the 2-Oxo-1,2-dihydropyridine-3-carbonitrile Scaffold The 2-oxo-1,2-dihydropyridine-3-carbonitrile core is a privileged scaffold in medicinal chemistry and drug discovery. Its unique ele...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 2-Oxo-1,2-dihydropyridine-3-carbonitrile Scaffold

The 2-oxo-1,2-dihydropyridine-3-carbonitrile core is a privileged scaffold in medicinal chemistry and drug discovery. Its unique electronic and structural features allow for a diverse range of intermolecular interactions, making it a versatile building block for the development of novel therapeutic agents. Derivatives of this heterocyclic system have demonstrated a wide spectrum of biological activities, including but not limited to, potent anticancer and kinase inhibitory properties.[1][2] This guide provides an in-depth exploration of the most effective and commonly employed synthetic strategies for accessing these valuable compounds, complete with detailed experimental protocols, mechanistic insights, and comparative data to aid researchers in their synthetic endeavors.

Key Synthetic Strategies: An Overview

The synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives is predominantly achieved through multi-component reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity in a single step.[3][4][5] The most prominent of these is the Guareschi-Thorpe condensation. Additionally, the use of pre-formed enaminones provides another robust and versatile entry point to this class of compounds. This guide will focus on these principal methodologies, providing both the "how" and the "why" behind the experimental procedures.

Methodology 1: The Guareschi-Thorpe Condensation and its Multi-component Variants

The Guareschi-Thorpe condensation is a classical and highly effective method for the synthesis of substituted 2-pyridones.[6][7] In its contemporary application for the synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives, it is often performed as a one-pot, multi-component reaction.

Mechanistic Rationale

The reaction typically proceeds through a cascade of reversible and irreversible steps, initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization. The choice of base is critical, as it is required to deprotonate the active methylene compound, initiating the reaction cascade. The final aromatization step, often involving the elimination of water, drives the reaction to completion. A plausible mechanism for a four-component reaction is depicted below.[4][8]

Guareschi-Thorpe_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Dehydration Aldehyde Aldehyde Knoevenagel_Intermediate α,β-Unsaturated Ketone Aldehyde->Knoevenagel_Intermediate Ketone, Base Ketone Ketone Michael_Adduct Michael Adduct Knoevenagel_Intermediate->Michael_Adduct Cyanoacetamide, Base Cyanoacetamide Cyanoacetamide Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Condensation Product 2-Oxo-1,2-dihydropyridine- 3-carbonitrile Cyclized_Intermediate->Product - H2O

Caption: Generalized mechanism of a multi-component Guareschi-Thorpe condensation.

Experimental Protocol: Four-Component Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles

This protocol is adapted from established procedures for the one-pot synthesis of 4,6-diaryl substituted derivatives.[3]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)

  • Aromatic ketone (e.g., acetophenone) (1.0 mmol)

  • Ethyl cyanoacetate (1.0 mmol)

  • Ammonium acetate (8.0 mmol)

  • Ethanol (30 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1.0 mmol), aromatic ketone (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and ammonium acetate (8.0 mmol).

  • Add ethanol (30 mL) to the flask.

  • Heat the reaction mixture to reflux and maintain for 10-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product is collected by vacuum filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials and by-products.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and DMF, to afford the pure 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Data Presentation: Scope and Yields of the Four-Component Reaction

The following table summarizes the synthesis of various 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives using the above protocol, demonstrating the versatility of this method.

Aldehyde (ArCHO)Ketone (Ar'COCH₃)ProductYield (%)m.p. (°C)
4-ChlorobenzaldehydeAcetophenone4-(4-Chlorophenyl)-6-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile85298-300
4-MethoxybenzaldehydeAcetophenone4-(4-Methoxyphenyl)-6-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile88280-282
Benzaldehyde4-Chloroacetophenone6-(4-Chlorophenyl)-4-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile82>300
2-NaphthaldehydeAcetophenone4-(Naphthalen-2-yl)-6-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile79290-292
4-Fluorobenzaldehyde4-Fluoroacetophenone4,6-Bis(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile91>300

Data compiled from representative literature procedures.[3][9]

Methodology 2: Synthesis from β-Enaminones and Active Methylene Nitriles

An alternative and highly efficient route to 2-oxo-1,2-dihydropyridine-3-carbonitriles involves the reaction of β-enaminones with active methylene compounds, such as malononitrile or cyanoacetamide.[1] This method offers excellent control over the substitution pattern of the final product.

Mechanistic Rationale

The reaction is believed to proceed via an initial Michael-type addition of the active methylene compound to the β-position of the enaminone, followed by the elimination of the amine moiety. The resulting intermediate then undergoes an intramolecular cyclization via the attack of the nitrogen from the cyanoacetamide (or a related species formed in situ) onto one of the carbonyl groups, followed by dehydration to yield the aromatic 2-pyridone ring.[1]

Enaminone_Mechanism cluster_0 Michael Addition & Elimination cluster_1 Cyclization & Aromatization Enaminone β-Enaminone Michael_Intermediate Dienamide Intermediate Enaminone->Michael_Intermediate Active Methylene Compound, Base, -R₂NH Active_Methylene Active Methylene Compound Cyclized_Product Cyclized Intermediate Michael_Intermediate->Cyclized_Product Intramolecular Cyclization Final_Product 2-Oxo-1,2-dihydropyridine- 3-carbonitrile Cyclized_Product->Final_Product - H₂O

Caption: Reaction pathway for the synthesis from β-enaminones.

Experimental Protocol: Synthesis of 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol is based on the reaction of a β-enaminone with cyanoacetamide.[1]

Materials:

  • 4-(Dimethylamino)but-3-en-2-one (1.0 mmol)

  • Cyanoacetamide (1.0 mmol)

  • Piperidine (catalytic amount)

  • Ethanol (10 mL)

  • Hydrochloric acid (for workup)

Procedure:

  • In a round-bottom flask, dissolve 4-(dimethylamino)but-3-en-2-one (1.0 mmol) and cyanoacetamide (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (e.g., 0.1 mL) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. An intermediate dienamide may precipitate from the reaction mixture.

  • After the consumption of the starting materials, the intermediate is isolated by filtration.

  • The isolated intermediate is then treated with an acid, such as hydrochloric acid, and heated to induce cyclization and elimination of dimethylamine, affording the final product.

  • The product is isolated by filtration, washed with water, and can be purified by recrystallization from a suitable solvent.

Note: In some cases, the reaction can be performed as a one-pot procedure by heating the initial reaction mixture after the formation of the intermediate.

Data Presentation: Representative Examples and Yields
β-EnaminoneActive Methylene CompoundProductYield (%)
4-(Dimethylamino)but-3-en-2-oneCyanoacetamide6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile~90
3-(Dimethylamino)-1-phenylprop-2-en-1-oneCyanoacetamide6-Phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrileHigh
3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-oneCyanoacetamide6-(Thiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrileHigh

Yields are approximate and based on literature reports. The synthesis often proceeds in two steps with the isolation of an intermediate.[1]

Alternative Synthetic Approaches

While multi-component reactions and the enaminone route are the most prevalent, other methods for the synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitriles have been reported. One such method involves the reaction of 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione (a derivative of Meldrum's acid) with active methylene nitriles.[10][11][12][13] This approach provides access to derivatives with a carboxylic acid functionality at the 3-position, which can be subsequently converted to the carbonitrile.

Conclusion and Future Perspectives

The synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives is a well-established field with a variety of robust and efficient methodologies available to the synthetic chemist. The multi-component Guareschi-Thorpe condensation and the enaminone-based routes offer high levels of convergence and allow for the rapid generation of diverse libraries of compounds for biological screening. The continued development of green and sustainable catalytic systems for these transformations will further enhance their appeal.[4][5] As the importance of this scaffold in drug discovery continues to grow, the development of novel and even more efficient synthetic strategies will undoubtedly remain an active area of research.

References

  • Al-Zoubi, R. M., et al. (2012). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Molecules, 17(9), 10893-10906.
  • Sharma, A., & Kumar, R. (2022). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry, 10, 843555.
  • Hantzsch, A. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638.
  • Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 1957-1968.
  • Fedoseev, S. V., et al. (2022). Synthesis and Antiproliferative Activity of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles. Pharmaceutical Chemistry Journal, 56(3), 325-328.
  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available at: [Link]

  • Ibraheem, H. H., et al. (2018). Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. Journal of Al-Nahrain University, 21(2), 45-50.
  • Serry, A. M., et al. (2010). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition.
  • Kumar, A., & Maurya, R. A. (2008). Efficient Synthesis of Hantzsch Esters and Polyhydroquinoline Derivatives in Aqueous Micelles. Synlett, 2008(06), 883-885.
  • Tu, S., et al. (2008). One‐Pot Synthesis of 4,6‐Diaryl‐2‐oxo‐1,2‐dihydropyridine‐3‐carbonitriles via Three‐Component Cyclocondensation under Solvent‐Free Conditions.
  • Ryzhkova, Y. E., et al. (2022). Multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles. Arkivoc, 2022(5), 126-134.
  • Dotsenko, V. V., et al. (2019).
  • Al-Majedy, Y. K., et al. (2025). Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. Journal of Al-Nahrain University, In Press.
  • Dotsenko, V. V., et al. (2019).
  • Dotsenko, V. V., et al. (2019).
  • Ghorbani-Vaghei, R., & Malaeki, A. (2015). Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones.
  • Dotsenko, V. V., et al. (2019).
  • Merck Index. (1996). An Encyclopedia of Chemicals, Drugs, and Biologicals. 12th Edition.
  • Bagley, M. C., et al. (2005). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. University of Sussex.
  • Tamaddon, F., & Maddah-Roodan, S. (2023).
  • Ershov, O. V., et al. (2017). Synthesis, solution and solid-state fluorescence of 2-diethylaminocinchomeronic dinitrile derivatives. RSC Advances, 7(59), 37343-37352.
  • Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Arkivoc, 2009(13), 23-30.
  • Yang, J., et al. (2014). One step synthesis of 1,5-diaryl pyridin-2(1H)-ones from 2-aryl vinamidinium salts and N-aryl cyanoacetamides. Tetrahedron Letters, 55(4), 856-858.
  • Fernández, G. (n.d.). Guareschi-Thorpe synthesis of pyridine. Organic Chemistry.
  • Mahmoud, N. F. H., & El-Sewedy, A. (2018). Multicomponent Reactions, Solvent-Free Synthesis of 2-Amino-4-Aryl-6-Substituted Pyridine-3,5-Dicarbonitrile Derivatives, and Corrosion Inhibitors Evaluation. Journal of Chemistry, 2018, 7958739.
  • Rao, D. K., et al. (2022). Synthesis of 2-Aminofurans and 2-Aminothiophenes through Elemental Sulfur-Promoted Switchable Redox Condensation Reaction of Enaminones with Methylene Nitriles. The Journal of Organic Chemistry, 87(22), 15006-15019.
  • Patel, D., et al. (2014). One Pot Multi Component Synthesis of Novel Dihydropyridine Derivatives. Der Pharma Chemica, 6(5), 374-381.
  • Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Hantzsch Pyridine Synthesis Technical Support Center: Troubleshooting Side Reactions &amp; Yield Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield-limiting side reactions when scaling up the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield-limiting side reactions when scaling up the Hantzsch multicomponent reaction. While this classical synthesis is a cornerstone for producing 1,4-dihydropyridines (1,4-DHPs) and their oxidized pyridine derivatives, the complex interplay between the Knoevenagel condensation and enamine formation pathways often leads to unexpected byproducts.

This guide provides an authoritative, self-validating framework to diagnose, troubleshoot, and eliminate common failure modes in your Hantzsch workflows.

Mechanistic Overview: Trajectories and Shunt Pathways

Before troubleshooting, it is critical to map the reaction network. The Hantzsch synthesis is not a single concerted step but a cascade. Imbalances in the intermediate pools (the Knoevenagel adduct vs. the enamine) or the introduction of overly harsh reagents will divert the reaction into irreversible shunt pathways.

Hantzsch_Mechanism Ald Aldehyde + β-Ketoester Knoev Knoevenagel Adduct (α,β-unsaturated) Ald->Knoev Amm Ammonia + β-Ketoester Enam Enamine Intermediate Amm->Enam Bigin Dihydropyrimidinone (Biginelli Byproduct) Knoev->Bigin Condensation Mich Michael Addition & Cyclization Knoev->Mich Enam->Mich DHP14 1,4-Dihydropyridine (Target 1,4-DHP) Pyr Substituted Pyridine (Target Product) DHP14->Pyr Dehydrogenation Dealk C4-Dealkylated Pyridine (Cleavage Byproduct) DHP14->Dealk Over-oxidation DHP12 1,2-Dihydropyridine (Isomeric Byproduct) Mich->DHP14 C-Attack (Standard) Mich->DHP12 N-Attack / Alt Trajectory Urea Urea Presence (e.g., DES impurities) Urea->Bigin OxMild Mild Oxidation (e.g., DDQ, I2) OxMild->Pyr OxHarsh Harsh Oxidation (e.g., KMnO4, CrO3) OxHarsh->Dealk

Mechanistic pathways of the Hantzsch synthesis detailing target products and common side reactions.

Troubleshooting Guide & FAQs

Q1: My Hantzsch reaction yields a mixture of 1,4-DHP and 1,2-DHP isomers. How do I control regioselectivity? A1: The formation of the 1,2-DHP isomer occurs during the Michael addition step. If the nucleophilic trajectory of the enamine attacks the α,β -unsaturated Knoevenagel adduct improperly, cyclization yields the 1,2-isomer instead of the desired 1,4-isomer. Solution: Regioselectivity is heavily influenced by the stabilization of the transition state. Adjust the solvent polarity or utilize hydrogen-bond-donating catalysts (such as PEG-400 or specific Deep Eutectic Solvents) to lock the intermediates into a conformation that strictly favors 1,4-attack.

Q2: I am attempting to use Deep Eutectic Solvents (DES) for a greener synthesis, but mass spectrometry shows dihydropyrimidinone (DHPM) byproducts (m/z = 250). What is happening? A2: You are observing a classic Biginelli shunt reaction. If your DES is urea-based (e.g., a Choline Chloride/Urea or ZrOCl2​⋅8H2​O /Urea mixture), the urea acts as a competing nitrogen source. It condenses with the Knoevenagel adduct to form a Biginelli DHPM byproduct instead of the Hantzsch 1,4-DHP. Solution: Switch to a non-urea-based DES. For example, a ZrOCl2​⋅8H2​O / Ethylene Glycol mixture acts as a dual solvent-catalyst without introducing competing nucleophiles, ensuring high purity of the 1,4-DHP ([1]).

Q3: During the final aromatization step to form the pyridine, I am losing the substituent at the C4 position. How can I prevent this over-oxidation? A3: Aromatization of 1,4-DHPs bearing a benzylic or secondary alkyl group at the C4 position often undergoes an irreversible dealkylation (cleavage) process when exposed to harsh oxidants like KMnO4​ , CrO3​ , or HNO3​ . Solution: To preserve the C4 substituent and achieve clean dehydrogenation, you must use milder oxidizing conditions. Reagents such as elemental sulfur or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) facilitate a controlled hydride abstraction that prevents C4-dealkylation ([2]).

Quantitative Data: Side Reaction Mitigation

Use the following table to match your observed byproduct with the appropriate corrective action.

Reaction Condition / ReagentIntended PathwayObserved Side ProductCorrective Mitigation Strategy
Urea-based DES 1,4-DHP SynthesisDihydropyrimidinone (Biginelli)Switch to non-urea DES (e.g., Ethylene Glycol / ZrOCl2​ )
Uncatalyzed / High Temp 1,4-DHP Synthesis1,2-DHP IsomerUse H-bonding catalysts (DES, PEG-400) to direct Michael addition
KMnO4​ or CrO3​ Oxidation Pyridine AromatizationC4-Dealkylated PyridineUse mild oxidants (DDQ, Sulfur, I2​ /MeOH)
Excess β -ketoester Knoevenagel StepSelf-condensation productsMaintain strict 1:2:1 (Aldehyde:Ketoester:Ammonia) stoichiometry
Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating; they include built-in visual or analytical checkpoints to ensure the reaction is proceeding along the correct mechanistic trajectory.

Protocol A: Optimized 1,4-DHP Synthesis in Deep Eutectic Solvent

This protocol eliminates Biginelli byproducts and minimizes 1,2-DHP isomer formation by leveraging a highly structured, non-competing hydrogen-bond network.

  • Preparation of DES: Mix ZrOCl2​⋅8H2​O and ethylene glycol in a 1:2 molar ratio. Stir at 60 °C until a clear, homogeneous liquid forms.

    • Causality: This specific DES acts as both the solvent and a hydrogen-bond-donating catalyst, activating the carbonyl groups without introducing competing nucleophiles like urea.

  • Multicomponent Condensation: In a round-bottom flask, combine the aldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.5 eq) in the prepared DES.

  • Reaction Monitoring: Stir the mixture at room temperature for 30–60 minutes.

    • Self-Validation Checkpoint: Monitor via TLC. The rapid disappearance of the aldehyde spot (usually within 30 mins) confirms the efficiency of the Knoevenagel condensation step, driven by the DES hydrogen-bonding network. Prolonged presence of the aldehyde indicates catalyst poisoning or moisture contamination.

  • Isolation: Add chilled deionized water to the reaction mixture.

    • Causality: The DES is highly water-soluble. Adding water breaks the DES network, causing the hydrophobic 1,4-DHP product to precipitate out cleanly while leaving the catalyst in the aqueous phase.

  • Purification: Filter the solid precipitate and recrystallize from ethanol to afford the pure 1,4-DHP.

Protocol B: Mild Aromatization to Pyridine (Preventing C4-Dealkylation)

This protocol ensures clean dehydrogenation without cleaving sensitive benzylic or secondary alkyl groups at the C4 position.

  • Reagent Setup: Dissolve the synthesized 1,4-DHP (1.0 eq) in anhydrous dichloromethane (DCM).

  • Oxidant Addition: Slowly add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq) in small portions.

    • Causality: Harsh oxidants cleave benzylic groups at C4. DDQ acts via a controlled sequential hydride abstraction followed by deprotonation, strictly preserving the C4 substituent.

  • Reaction Execution: Stir at room temperature until the 1,4-DHP is fully consumed.

    • Self-Validation Checkpoint: The reaction mixture will provide a distinct visual cue of redox progress. As DDQ oxidizes the substrate, it is reduced to 2,3-dichloro-5,6-dicyano-1,4-hydroquinone (DDHQ), which is highly insoluble in DCM and will precipitate as a light-colored solid. The cessation of precipitate formation indicates the reaction has reached completion.

  • Purification: Filter off the reduced oxidant (DDHQ) through a Celite pad. Concentrate the filtrate under reduced pressure and purify the resulting pyridine derivative via short-path silica gel chromatography.

References
  • Title : Dual solvent-catalyst role of deep eutectic solvents in Hantzsch dihydropyridine synthesis. Source : Synthetic Communications. URL :[Link]

  • Title : Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Source : Molecules. URL :[Link]

Sources

Optimization

Technical Support Center: Purification of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with 4-Hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile. As a substituted pyridine, this compound presents unique purification hurdles due to its chemical properties. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure you can achieve the highest possible purity for your downstream applications.

Part 1: Troubleshooting Guide (Problem-Oriented Q&A)

This section directly addresses specific issues encountered during the purification workflow.

Issue 1: Low Purity or Oily Product After Recrystallization

Question: My final product after recrystallization is still showing significant impurities by NMR/HPLC, or it has crashed out as an oil instead of a solid. What is going wrong?

Answer: This is a common issue that typically points to an inappropriate solvent system or procedural missteps. The goal of recrystallization is to find a solvent that dissolves the compound well when hot but poorly when cold, while impurities remain soluble at all temperatures.[1]

Causality and Solution:

  • Incorrect Solvent Choice: The high polarity imparted by the hydroxyl and nitrile groups, combined with the basic pyridine ring, means that solvent selection is critical. The compound is known to be soluble in water, which can be a good starting point but may require a co-solvent to modulate solubility.[2] An oily product often results from the compound's melting point being lower than the solvent's boiling point or from "oiling out" if the solution is supersaturated.

  • Cooling Rate Too Fast: Rapid cooling of the saturated solution can cause the compound to precipitate amorphously or trap impurities, rather than forming a pure crystal lattice.

  • Insufficient Washing: Residual mother liquor, which is rich in impurities, will contaminate the final product if not washed away from the crystals.

Troubleshooting Protocol: Systematic Solvent Selection & Recrystallization

  • Solvent Screening (Microscale):

    • Place ~10-20 mg of your crude material into several small test tubes.

    • To each tube, add a different solvent dropwise at room temperature (start with solvents from Table 1). Note solubility.

    • If insoluble at room temperature, heat the tube gently. A good candidate solvent will dissolve the compound completely near its boiling point.[1]

    • Allow the clear solutions to cool slowly to room temperature, then in an ice bath. Observe crystal formation. The best solvent will yield a high quantity of crystalline solid.

  • Optimized Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to just dissolve the compound. Adding excess solvent is a primary cause of low yield.[1]

    • Decolorization (Optional): If the solution is colored, add a very small amount of activated charcoal and boil for a few minutes.[1]

    • Hot Filtration: If charcoal or insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them. This must be done quickly to prevent premature crystallization.

    • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling is essential for forming pure, well-defined crystals.

    • Induce Crystallization (If Needed): If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Final Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

    • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove adhering mother liquor.

    • Drying: Dry the crystals thoroughly under vacuum. Residual solvent can also appear as an impurity and suppress the melting point.

Solvent Boiling Point (°C) Polarity Index Notes & Typical Use
Water10010.2Compound is soluble; good for highly polar compounds. Often used as a co-solvent.[2]
Ethanol785.2Good general-purpose solvent for moderately polar compounds.
Methanol656.6Similar to ethanol but more polar and has a lower boiling point.
Acetonitrile826.2Aprotic polar solvent; can offer different selectivity compared to alcohols.
Ethyl Acetate774.4Medium polarity; good for less polar impurities.
Toluene1112.4Non-polar; useful for dissolving non-polar impurities.
Ethanol/Water MixVariableVariableA powerful co-solvent system. The ratio can be fine-tuned to achieve ideal solubility.
Table 1: Properties of common solvents for recrystallization screening.
Issue 2: Severe Peak Tailing in Reversed-Phase HPLC or Flash Chromatography

Question: My HPLC analysis shows a broad, tailing peak for my compound, making it impossible to quantify purity or resolve close impurities. Why does this happen?

Answer: This is a classic problem for pyridine-containing molecules. The basic nitrogen atom on the pyridine ring interacts strongly with acidic residual silanol groups (Si-OH) on the surface of standard silica gel stationary phases.[3] This secondary interaction mechanism causes a portion of the analyte molecules to be retained more strongly, resulting in a "tail" on the peak.

Causality and Solution:

The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, forming a strong ionic/hydrogen bond with the acidic protons of the silica surface silanols. This leads to poor peak shape and, in some cases, irreversible adsorption and low recovery.[3]

The solution is to suppress this interaction by either:

  • Protonating the Silanols: Lowering the mobile phase pH (not ideal for this compound due to the hydroxyl group).

  • Masking the Silanols: Adding a small amount of a competing base to the mobile phase. This base will preferentially interact with the silanol groups, effectively "hiding" them from your analyte.[3][4]

G cluster_0 Problem: Peak Tailing cluster_1 Solution: Mobile Phase Modifier silica Silica Surface Si-OH (Acidic Site) Result1 Result: Broad, Tailing Peak pyridine Pyridine Compound Basic Nitrogen pyridine:f1->silica:f1 Strong Secondary Interaction silica2 Silica Surface Si-OH (Acidic Site) Result2 Result: Sharp, Symmetrical Peak pyridine2 Pyridine Compound Basic Nitrogen pyridine2:f1->silica2:f1 Interaction Blocked tea Triethylamine (TEA) Stronger Base tea:f1->silica2:f1 TEA masks the acidic site G start Start: Co-eluting Impurity on Silica w/ TEA change_solvent Change Solvent Selectivity (e.g., DCM/MeOH instead of Hex/EtOAc) start->change_solvent change_stationary Change Stationary Phase change_solvent->change_stationary Resolved? No success Success: Separation Achieved change_solvent->success Resolved? Yes alumina Try Alumina (Basic or Neutral) Exploits different acidic/basic interactions. change_stationary->alumina c18 Try Reversed-Phase (C18) Separates based on hydrophobicity. change_stationary->c18 alumina->success Resolved? Yes fail Still No Separation: Consider Preparative HPLC alumina->fail Resolved? No c18->success Resolved? Yes c18->fail Resolved? No

Sources

Troubleshooting

Technical Support Center: Optimizing the Guareschi-Thorpe Condensation

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with the Guareschi-Thorpe condensation. Our goal is to move beyond...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with the Guareschi-Thorpe condensation. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction's nuances, enabling you to troubleshoot effectively and optimize conditions for the synthesis of highly substituted pyridines and pyridones.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the Guareschi-Thorpe condensation, providing a solid foundation for anyone new to the reaction or seeking a refresher on its core principles.

Q1: What is the Guareschi-Thorpe condensation at its core?

A1: The Guareschi-Thorpe condensation is a classic multi-component reaction (MCR) used to synthesize substituted 2-pyridone or 2-hydroxypyridine derivatives.[1][2][3] In its most common form, it involves the condensation of a compound containing an active methylene group (typically activated by a cyano group, like cyanoacetamide or an alkyl cyanoacetate) with a 1,3-dicarbonyl compound in the presence of a nitrogen source, which is usually ammonia or an ammonium salt.[4][5] The reaction proceeds through a series of condensation, cyclization, and dehydration steps to form the final pyridine ring directly, avoiding the need for a separate oxidation step that is common in other pyridine syntheses like the Hantzsch reaction.[6]

Q2: What is the key difference between the "classical" and "modern" Guareschi-Thorpe protocols?

A2: The primary difference lies in the reaction conditions, particularly the solvent and catalyst systems, which have evolved to be more environmentally friendly and efficient.

  • Classical Protocols: Often involved refluxing reactants in organic solvents like benzene with acetic acid for extended periods (up to 45 hours), which posed environmental and safety concerns.[1][2][3]

  • Modern Protocols: Emphasize "green chemistry" principles. A significant advancement is the use of aqueous media, often a water-ethanol mixture, with ammonium carbonate.[1][7][8] This approach is not only more eco-friendly but also highly efficient, often leading to product precipitation directly from the reaction medium, simplifying work-up.[1][2][9]

Q3: What is the role of ammonium carbonate in modern protocols?

A3: Ammonium carbonate ((NH₄)₂CO₃) serves a crucial dual function in advanced Guareschi-Thorpe protocols. It acts as both the nitrogen source for the pyridine ring and as a base/promoter or buffering agent for the reaction.[1][2][3][7][8][10] This eliminates the need for corrosive catalysts or harsh organic solvents, making the process more user-friendly and sustainable.[1][2] Its use in an aqueous medium can lead to high yields of clean product.[1][9][10]

Q4: Can I use an alkyl cyanoacetate directly, or must I use cyanoacetamide?

A4: You can use either, but the choice impacts the reaction pathway. When using an alkyl cyanoacetate (like ethyl cyanoacetate) with an ammonium salt in an aqueous medium, the first step is believed to be the in situ formation of cyanoacetamide through aminolysis.[2] Using cyanoacetamide directly is often more straightforward and is a key component in many modern protocols for condensing with β-dicarbonyl compounds.[5][11]

Troubleshooting Guide

Encountering unexpected results is a common part of research. This guide addresses specific issues you might face during your experiments, providing causal explanations and actionable solutions.

Q1: My reaction yield is very low, or I'm not forming any product. What are the likely causes?

A1: Low or no yield is a common problem that can often be traced back to a few key factors.

  • Cause 1: Inefficient Catalyst/Base System. The classical use of ammonium acetate can be slow and result in moderate yields.[1][6] Modern systems are often more effective.

    • Solution: Switch to ammonium carbonate in an aqueous ethanol mixture (1:1 v/v).[12] Ammonium carbonate's dual role as a nitrogen source and promoter often accelerates the reaction and improves yields significantly.[1][2][7]

  • Cause 2: Inappropriate Temperature. The reaction requires sufficient thermal energy to overcome the activation barriers for the condensation and cyclization steps.

    • Solution: Ensure the reaction temperature is maintained around 80 °C.[1][10][13] This temperature is optimal for many substrates using the ammonium carbonate system. Monitor the temperature closely to avoid overheating, which can lead to side reactions.

  • Cause 3: Substrate Reactivity. Sterically hindered 1,3-dicarbonyl compounds or electronically deactivated substrates may react sluggishly.

    • Solution: For less reactive substrates, consider increasing the reaction time and monitoring progress carefully via TLC or LC-MS. In some modified protocols, alternative catalysts like chitosan have been shown to be effective for challenging substrates.[13]

Below is a logical workflow to diagnose low-yield issues.

LowYield_Troubleshooting start Problem: Low or No Yield check_conditions Verify Core Conditions: - Temperature (80 °C)? - Stirring adequate? start->check_conditions check_reagents Assess Reagents: - Purity of starting materials? - Correct stoichiometry? check_conditions->check_reagents Conditions OK catalyst_system Evaluate Catalyst/Solvent: Using ammonium acetate or older method? check_reagents->catalyst_system Reagents OK switch_catalyst Action: Switch to (NH₄)₂CO₃ in 1:1 H₂O/EtOH catalyst_system->switch_catalyst Yes substrate_issue Consider Substrate Reactivity: - Sterically hindered? - Electronically poor? catalyst_system->substrate_issue No, using modern system monitor_progress Action: Monitor reaction by TLC/LC-MS over extended time switch_catalyst->monitor_progress substrate_issue->monitor_progress Yes

Caption: A troubleshooting workflow for diagnosing low-yield issues.

Q2: My reaction mixture is turning into a thick, tar-like substance. What's happening?

A2: The formation of a viscous or tarry mixture is a strong indicator of polymerization.[14] The cyano group in the starting materials or product can, under harsh conditions, lead to unwanted polymerization pathways.

  • Cause: This is often triggered by excessive heat. Localized hotspots in the reaction flask can initiate a runaway polymerization, especially if the reaction is exothermic.[14]

    • Troubleshooting Strategy 1: Strict Temperature Control. Use a temperature-controlled oil bath and ensure vigorous stirring to maintain a uniform temperature throughout the reaction mixture. Avoid aggressive heating.[14]

    • Troubleshooting Strategy 2: Gradual Reagent Addition. For highly reactive substrates, consider adding one of the components (e.g., the dicarbonyl compound) portion-wise or via a syringe pump. This helps to control the reaction exotherm and keeps the concentration of reactive intermediates low.

    • Troubleshooting Strategy 3: Check Catalyst Choice. While less common in standard Guareschi-Thorpe reactions, certain Lewis acids or strong bases can promote polymerization. Sticking to buffered systems like ammonium carbonate is generally safer.[14]

Q3: I'm observing significant amounts of amide or carboxylic acid byproducts. How can I prevent this?

A3: The formation of these byproducts points to the hydrolysis of the nitrile (cyano) group. This is a prevalent side reaction, particularly in aqueous media at elevated temperatures.[14]

  • Cause: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, which converts it first to an amide (e.g., nicotinamide) and then to a carboxylic acid (e.g., nicotinic acid).[14]

    • Troubleshooting Strategy 1: pH Control. This is where the "buffered catalyst" aspect of ammonium carbonate becomes critical. It helps maintain a pH that is suitable for the condensation but not overly harsh to promote rapid hydrolysis.[1][14] If you are not using this system, ensure your conditions are not excessively acidic or basic.

    • Troubleshooting Strategy 2: Minimize Reaction Time. Do not let the reaction run for an unnecessarily long time. Monitor the consumption of your starting materials closely. Once the reaction is complete, proceed with work-up promptly to avoid prolonged exposure of the product to hydrolytic conditions.[14]

    • Troubleshooting Strategy 3: Lower the Temperature. If hydrolysis is severe, try running the reaction at a slightly lower temperature (e.g., 70-75 °C). This will slow the rate of the main reaction but may suppress the hydrolysis side reaction to a greater extent, improving the overall yield of the desired nitrile product.[14]

Experimental Protocols & Data

Optimized General Protocol for Guareschi-Thorpe Condensation

This protocol is based on modern, environmentally friendly methods that have been shown to be robust and high-yielding.[1][12]

Materials:

  • Cyanoacetamide (1.0 equiv)

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 equiv)

  • Ammonium carbonate (2.0 equiv)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyanoacetamide (1.0 equiv), the 1,3-dicarbonyl compound (1.0 equiv), and ammonium carbonate (2.0 equiv).

  • Add a 1:1 (v/v) mixture of ethanol and water. The typical solvent volume is around 10 mL per 10 mmol of the limiting reagent.

  • Seal the reaction vessel and begin stirring.

  • Heat the reaction mixture to 80 °C using a pre-heated oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 2-6 hours.

  • Upon completion (disappearance of starting material), remove the flask from the heat and allow it to cool to room temperature.

  • In many cases, the product will precipitate out of the solution upon cooling.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold water, followed by a cold, low-polarity organic solvent (like diethyl ether) if needed, to remove any residual starting materials.

  • Dry the product under vacuum to obtain the pure 2-pyridone.

Key Parameter Optimization

The choice of nitrogen source and solvent system is paramount for success. The following table summarizes typical findings from optimization studies.

EntryNitrogen Source (equiv)SolventTemperature (°C)Time (h)Typical Yield (%)Notes
1Ammonium Acetate (2.0)EtOHReflux24~68%Classical conditions; slower and often lower yielding.[1]
2Ammonium Carbonate (1.0)H₂O804~85%Good yield, but may require more catalyst for some substrates.
3Ammonium Carbonate (2.0) H₂O:EtOH (1:1) 80 4 >95% Optimal conditions; provides both nitrogen and promotion, with good solubility.[1][3][10]
4Ammonium Carbonate (2.0)EtOH806LowerSublimation of (NH₄)₂CO₃ can occur, reducing its effectiveness.[1][3]
5Chitosan (30 wt%)1,4-Dioxane8010~85%A modified method using an organocatalyst, useful for specific substrates.[13]

This data clearly illustrates the superiority of the ammonium carbonate system in an aqueous ethanol mixture for achieving high yields in shorter reaction times.

Mechanistic Insight & Parameter Relationships

Understanding the reaction mechanism is key to rational optimization. The process is a cascade of well-known organic reactions.

Proposed Reaction Mechanism

The reaction begins with the formation of a key intermediate via a Knoevenagel or aldol-type condensation, followed by cyclization and dehydration. When using ammonium carbonate with an alkyl cyanoacetate, an initial aminolysis step occurs.

Mechanism cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization cyano Cyanoacetamide intermediate1 Knoevenagel/Aldol Adduct cyano->intermediate1 + Base (-H₂O) dicarbonyl 1,3-Dicarbonyl dicarbonyl->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Attack product 2-Pyridone Product intermediate2->product - H₂O (Dehydration)

Caption: The general mechanism of the Guareschi-Thorpe condensation.

As proposed in recent literature, the process initiates with an aldol-type condensation between cyanoacetamide and the β-ketoester.[2] This is followed by an intramolecular cyclization and subsequent dehydration to yield the final, stable aromatic 2-pyridone ring.[2]

Interplay of Reaction Parameters

Optimizing the Guareschi-Thorpe condensation requires balancing several interconnected variables. The following diagram illustrates these relationships.

Parameters Yield Product Yield & Purity Temp Temperature Temp->Yield Increases rate SideRxns Side Reactions (Hydrolysis, Polymerization) Temp->SideRxns Promotes Time Reaction Time Time->Yield Increases conversion Time->SideRxns Increases exposure Catalyst Catalyst/Base (e.g., (NH₄)₂CO₃) Catalyst->Yield Increases rate Catalyst->SideRxns Can suppress (if buffered) Solvent Solvent System (e.g., H₂O/EtOH) Solvent->Yield Affects solubility & catalyst activity Substrate Substrate Reactivity Substrate->Time Determines required SideRxns->Yield Reduces

Caption: Key parameter relationships in the Guareschi-Thorpe condensation.

This diagram highlights the central challenge: maximizing product yield by increasing reaction rate (via temperature and catalyst choice) while simultaneously minimizing side reactions that are also promoted by higher temperatures and longer reaction times. The optimal conditions, therefore, represent a compromise that is most favorable for the desired reaction pathway.

References

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13, 24846-24853. [Link]

  • ACS Green Chemistry Institute. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. ACS.[Link]

  • ResearchGate. (a) Proposed mechanism for the modified Guareschi‐Thorpe condensation to produce 3‐cyano‐2(1H). [Link]

  • Merck Index. Guareschi-Thorpe Condensation. Royal Society of Chemistry.[Link]

  • Yadav, J. S., et al. (2018). Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines. Organic Letters, 20(19), 6248–6252. [Link]

  • Tron, G. C., et al. (2021). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry, 17, 1335–1351. [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate.[Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing.[Link]

  • ResearchGate. Guareschi–Thorpe condensation. [Link]

  • Name-Reaction.com. Guareschi-Thorpe synthesis of pyridine. [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing.[Link]

  • ResearchGate. The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines. [Link]

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.[Link]

  • GalChimia. (2020). Easy Access to 2-Aminopyridines. [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing.[Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi-Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PubMed.[Link]

Sources

Optimization

Preventing byproduct formation in pyridine synthesis

Welcome to the Pyridine Synthesis Technical Support Center . As researchers and drug development professionals, you know that constructing the pyridine core is often plagued by chemoselectivity and regioselectivity issue...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyridine Synthesis Technical Support Center . As researchers and drug development professionals, you know that constructing the pyridine core is often plagued by chemoselectivity and regioselectivity issues. Byproduct formation—ranging from over-oxidized fragments to polymeric tars—can severely bottleneck scale-up and purification.

This guide is structured as a tiered diagnostic manual. We will bypass generic advice and directly address the mechanistic causality behind byproduct formation in the three most common pyridine synthesis workflows: Hantzsch aromatization, Chichibabin condensation, and [2+2+2] cyclotrimerization.

Global Diagnostic Workflow

Before diving into specific methodologies, use the diagnostic logic tree below to isolate the root cause of your byproduct formation based on your crude mixture analysis.

DiagnosticWorkflow Start Crude Mixture Analysis (GC-MS / NMR) Q1 Identify Dominant Byproduct Start->Q1 B1 Acylpyridines / Cleaved Esters (Hantzsch Method) Q1->B1 B2 Regioisomers / Polymeric Tars (Chichibabin Method) Q1->B2 B3 Benzene Derivatives (Cyclotrimerization) Q1->B3 S1 Implement Mild Oxidants (e.g., CAN, Heteropolyacids) B1->S1 S2 Apply Shape-Selective Zeolites (ZSM-5) B2->S2 S3 Increase Steric Bulk / Use Diynes B3->S3

Fig 1. Diagnostic workflow for identifying and resolving common pyridine synthesis byproducts.

Module 1: Hantzsch Pyridine Synthesis

Issue: Over-Oxidation and Ester Cleavage during Aromatization

Q: I have successfully synthesized the 1,4-dihydropyridine (DHP) intermediate, but my aromatization step yields a complex mixture of acylpyridines and hydrolyzed byproducts. How do I prevent this?

Causality & Expert Insight: The classical Hantzsch synthesis requires an oxidative aromatization step to convert the partially saturated 1,4-DHP into the final pyridine ring. A major challenge here is over-oxidation[1]. When strong, unselective oxidants like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) are used, the highly sensitive ester groups at the 3- and 5-positions of the DHP intermediate undergo oxidative cleavage or hydrolysis[1]. This degrades the functional groups, resulting in acylpyridine byproducts and drastically reduced yields. To prevent this, the oxidation potential of the reagent must be precisely tuned to abstract hydrogen without attacking the carbonyl functionalities.

Data Presentation: Oxidant Selection Matrix

Oxidant SystemReaction ConditionsTypical YieldByproduct ProfileE-factor / Scalability
KMnO₄ / CrO₃ Refluxing Acid40–50%High (Acylpyridines, ester cleavage)Poor (Toxic metal waste)
H₆PMo₉V₃O₄₀ Refluxing Acetic Acid80–90%Low (Clean aromatization)Good (Reusable catalyst)[2]
Ceric Ammonium Nitrate (CAN) Solvent-free, Room Temp85–95%Very LowExcellent (Green protocol)[3]

Self-Validating Protocol: Solvent-Free Aromatization using CAN This protocol utilizes Ceric Ammonium Nitrate (CAN) as a mild, single-electron oxidant to suppress ester degradation[3].

  • Preparation: In a mortar or a solvent-free milling vessel, combine 1.0 equivalent of the synthesized 1,4-DHP derivative with 0.05 equivalents of CAN[3].

  • Activation: Grind or mill the mixture continuously at room temperature for 15–30 minutes. The mechanical friction combined with the mild oxidative potential of CAN drives the aromatization.

  • Extraction: Extract the resulting solid mass with ethyl acetate (3 x 15 mL) and filter to remove the spent cerium salts.

  • Validation (The Self-Validating Step): Spot the crude extract on a silica TLC plate (Hexane:EtOAc 7:3). View under a UV lamp (254 nm and 365 nm). The DHP intermediate is highly fluorescent under 365 nm, while the fully aromatized pyridine is strongly UV-active at 254 nm but non-fluorescent. The complete disappearance of fluorescence confirms 100% conversion without the need for immediate NMR.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and evaporate to yield the pure pyridine.

Module 2: Chichibabin Pyridine Synthesis

Issue: Poor Regioselectivity and Polymeric Coking

Q: My gas-phase Chichibabin condensation of aldehydes and ammonia is producing an intractable mixture of 2-picoline, 4-picoline, and heavy polymeric tars. How can I control the product distribution?

Causality & Expert Insight: The Chichibabin reaction is the industrial standard for synthesizing simple alkylpyridines, but it is notoriously unselective when run over amorphous alumina or silica catalysts[4]. At high temperatures (350–500 °C), the reaction is under thermodynamic control[5]. Unconstrained transition states allow for multiple aldol-type condensations, leading to a statistical mixture of regioisomers (e.g., 2-methylpyridine vs. 4-methylpyridine) and excessive oligomerization (coking) which deactivates the catalyst[4]. The solution is shape-selective catalysis . By utilizing ZSM-5 zeolites, the reaction is forced into the defined micropores (~5.5 Å) of the catalyst[5][6]. The steric constraints of the pore channels kinetically favor the diffusion of specific, less bulky isomers and physically prevent the transition states required to form large polyaromatic tars[6].

Self-Validating Protocol: Preparation and Application of Metal-Modified ZSM-5

  • Catalyst Doping: Suspend H-ZSM-5 zeolite in a 0.1 M aqueous solution of a metal salt precursor (e.g., Lead(II) nitrate or Zinc nitrate) to achieve a 2-5 wt% metal loading[5][6].

  • Calcination: Stir at 80 °C until the water evaporates, dry the powder at 110 °C overnight, and calcine at 500 °C for 4 hours to lock the metal into the zeolite framework.

  • Reaction Execution: Pack the modified ZSM-5 into a continuous-flow fixed-bed reactor. Heat to 400 °C. Vaporize a mixture of paraldehyde (or acetaldehyde/formaldehyde) and ammonia gas (molar ratio 1:4) and pass it through the catalyst bed[5].

  • Validation (The Self-Validating Step): Collect the reactor effluent and immediately run a GC-FID analysis. A successful shape-selective reaction will show a sharp suppression of heavy oligomers (retention times > 15 mins) and a skewed ratio of 2-picoline to 4-picoline that deviates significantly from the thermodynamic 1:1 baseline, validating that the zeolite pores are intact and directing the mechanism.

Module 3: [2+2+2] Cyclotrimerization of Alkynes and Nitriles

Issue: Benzene Homocyclization Byproducts

Q: When attempting to synthesize highly substituted pyridines via [2+2+2] cyclotrimerization, my major product is a benzene derivative rather than the desired pyridine. Why is the nitrile being ignored?

Causality & Expert Insight: The[2+2+2] cycloaddition is a highly atom-economical route to pyridines, but it suffers from a severe kinetic vulnerability[7]. The reaction proceeds via a metallacyclopentadiene intermediate formed by the oxidative coupling of two alkynes[7]. At this critical juncture, the intermediate can either coordinate a nitrile (yielding pyridine) or a third alkyne (yielding a benzene derivative)[8]. Because alkynes are generally more electron-rich and coordinate faster than nitriles, the homocyclization pathway to benzene is kinetically favored[7][8]. To prevent this, you must manipulate the sterics of the metal catalyst. By using bulky ligands on Cobalt(I) or Ruthenium(II) catalysts, the coordination sphere becomes too crowded to accommodate a bulky third alkyne, forcing the less sterically demanding nitrile to insert instead[7].

Mechanism MLn Metal Catalyst [Co] or [Ru] AlkyneCoord Bis-Alkyne Coordination MLn->AlkyneCoord + 2 Alkynes Metallacycle Metallacyclopentadiene Intermediate AlkyneCoord->Metallacycle Oxidative Coupling Nitrile Nitrile Insertion (Desired) Metallacycle->Nitrile + R-CN Alkyne3 3rd Alkyne Insertion (Undesired) Metallacycle->Alkyne3 + R-C≡C-H Pyridine Substituted Pyridine Nitrile->Pyridine Reductive Elimination Benzene Benzene Homocyclization Alkyne3->Benzene Reductive Elimination

Fig 2. Bifurcation pathway in [2+2+2] cyclotrimerization dictating pyridine vs. benzene formation.

Self-Validating Protocol: Sterically-Directed Co(I)-Catalyzed Cyclotrimerization

  • Reagent Setup: In a glovebox, dissolve 5 mol% of a bulky Co(I) catalyst (e.g., Cp*Co(CO)₂) in anhydrous 1,4-dioxane.

  • Stoichiometry Control: Add the nitrile in a massive stoichiometric excess (e.g., 10 equivalents relative to the alkyne) to further drive the kinetic probability of nitrile insertion. Alternatively, use a tethered diyne to pre-form the metallacycle, completely eliminating the first intermolecular competition step[7][8].

  • Slow Addition: Heat the mixture to 100 °C. Add the alkyne dropwise via a syringe pump over 4 hours. Crucial Causality: Keeping the instantaneous concentration of the alkyne extremely low starves the third alkyne insertion pathway[8].

  • Validation (The Self-Validating Step): Take a 0.1 mL aliquot, evaporate, and run a crude ¹H NMR. The absolute absence of a symmetric, highly integrated multiplet in the aromatic region (characteristic of the homocyclized 1,3,5-substituted benzene) confirms that the steric gating and slow-addition kinetics have successfully forced the reaction down the pyridine pathway.

References

  • "Hantzsch pyridine synthesis - Grokipedia", Grokipedia,
  • "Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction", PMC - NIH,
  • "Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines in the Presence of Mixed-Addenda Vanadomolybdophosphate Heteropolyacid, H6PMo9V3O40", ResearchG
  • "The selectivity behaviour of 9,9′-bifluorenyl-9,9′-diol as a host compound for highly efficient separations of mixed pyridines", RSC Publishing,
  • "2-Ethyl-5-methylpyridine (CAS 18113-81-0)", Benchchem,
  • "Pyridine and Pyridine Derivatives", ResearchG
  • "In situ generated cobalt(i) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions", Organic Chemistry Frontiers,
  • "Divergent Synthesis of Densely Substituted Arenes and Pyridines via Cyclotrimerization Reactions of Alkynyl Triazenes", Journal of the American Chemical Society,

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Multicom-ponent Reactions of Pyridines

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the multicomponent synthesis of pyridines. As your senior application scientist, I'm here to help you navigate the complexities of these reactions and optimize your yields.

Troubleshooting Guide: A Deeper Dive into Low-Yield Scenarios

Multicomponent reactions (MCRs) are powerful tools for the efficient synthesis of complex molecules like pyridines from simple starting materials.[1][2] However, their one-pot nature can sometimes lead to a network of competing reactions, resulting in lower than expected yields.[2][3] This guide will walk you through a systematic approach to diagnosing and resolving these issues.

Q1: My Hantzsch pyridine synthesis is giving me a low yield. What are the primary causes and how can I fix it?

The Hantzsch synthesis, a cornerstone of pyridine chemistry, can be prone to low yields due to several factors.[3][4][5] The classic one-pot method often involves harsh conditions and long reaction times, which can degrade the product.[4][5] Let's break down the common culprits and their solutions.

Potential Cause 1: Inefficient Reaction Conditions

  • The "Why": The kinetics of the multiple steps in the Hantzsch reaction (Knoevenagel condensation, Michael addition, and cyclization) are highly sensitive to the reaction environment.[5] Suboptimal conditions can lead to one or more of these steps stalling.

  • Troubleshooting Steps:

    • Catalyst Optimization: If you are running the reaction uncatalyzed, consider adding an acid catalyst like p-toluenesulfonic acid (PTSA).[4][5] This can significantly accelerate the reaction. For instance, using PTSA under ultrasonic irradiation in an aqueous micellar solution has been reported to boost yields up to 96%.[3][4]

    • Microwave-Assisted Synthesis: Explore the use of microwave irradiation. This technique can dramatically shorten reaction times (to as little as 2-7 minutes) and often leads to excellent yields (82%-94%) and cleaner products.[4][6]

    • Solvent Selection: The choice of solvent is critical. While traditional methods use alcohols like ethanol, studies have shown that aqueous micellar solutions can be more effective.[3][7] The solvent can influence the solubility of intermediates and the rate of competing side reactions.[8][9][10][11]

Potential Cause 2: Poor Oxidation of the Dihydropyridine Intermediate

  • The "Why": The final step in many Hantzsch syntheses is the aromatization of the initially formed dihydropyridine.[5] Incomplete oxidation will result in a mixture of the dihydropyridine and the desired pyridine, lowering the isolated yield of the final product.[5]

  • Troubleshooting Steps:

    • Choice of Oxidizing Agent: Classical oxidants like CrO₃, KMnO₄, and HNO₃ can be harsh and lead to side products and difficult workups.[3][4] Consider milder and more efficient oxidizing agents. A one-pot synthesis with direct aromatization using ferric chloride, manganese dioxide, or potassium permanganate in water has proven effective.[4][5]

    • Reaction Time and Temperature: Ensure the oxidation step is allowed to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Potential Cause 3: Competing Side Reactions

  • The "Why": At least five different mechanistic pathways have been proposed for the Hantzsch reaction, and slight variations in conditions can favor unwanted pathways.[3][4] Self-condensation of the aldehyde or β-keto ester is a common side reaction that consumes starting materials.[5]

  • Troubleshooting Steps:

    • Controlled Reagent Addition: Adding the aldehyde slowly to the reaction mixture can help to minimize its self-condensation.[5]

    • Order of Addition: The order in which you add your reagents can be critical.[12] Consider pre-forming the enamine from the β-keto ester and the ammonia source before adding the aldehyde. This can prevent the aldehyde from reacting with itself.

Q2: How does my choice of catalyst impact the yield of my pyridine multicomponent reaction?

The catalyst is a pivotal component in MCRs for pyridine synthesis, and its selection can dramatically influence reaction times and yields.

  • The "Why": Catalysts work by providing an alternative, lower-energy reaction pathway. In MCRs, a good catalyst will selectively accelerate the desired reaction sequence over competing side reactions. The effectiveness of a catalyst can be highly dependent on the solvent used.[8][9][10][11][13]

  • Catalyst Selection Guide:

Catalyst TypeRecommended SolventsKey Considerations
Amine Bases (e.g., Piperidine) EthanolGenerally effective, but may require longer reaction times.[8][9][10][11][13]
Ionic Bases (e.g., TBAH) AcetonitrileCan provide similar or higher yields in a much shorter time compared to amine bases in ethanol.[8][9][10][11][13]
Solid Acid Catalysts (e.g., Amberlyst-15) VariousCan simplify product purification as the catalyst can be easily filtered off.[5]
Lewis Acids (e.g., Ytterbium triflate, Zinc bromide) VariousCan facilitate cyclodehydration steps at lower temperatures in reactions like the Bohlmann-Rahtz synthesis.[5]
  • Troubleshooting Catalyst-Related Issues:

    • Inactive Catalyst: Ensure your catalyst has not been deactivated by exposure to air or moisture, especially if you are using air-sensitive catalysts. Store catalysts under an inert atmosphere.

    • Catalyst Loading: The amount of catalyst used is crucial. Too little may result in a sluggish or incomplete reaction, while too much can sometimes promote side reactions.[7] Perform small-scale experiments to determine the optimal catalyst loading.

Q3: I'm observing a complex mixture of products. How can I improve the selectivity of my reaction?

Poor selectivity is a frequent cause of low yields in MCRs, leading to a mixture of products and making purification challenging.

  • The "Why": The formation of multiple products arises from competing reaction pathways. Factors like reaction temperature, the order of reagent addition, and the electronic properties of your substrates can all influence which pathway is favored.

  • Strategies to Enhance Selectivity:

    • Optimize Reaction Temperature: Temperature can have a differential effect on the rates of competing reactions. Running the reaction at a lower or higher temperature might favor the formation of your desired product.

    • Change the Order of Reagent Addition: As mentioned for the Hantzsch synthesis, a stepwise addition of reagents can be a powerful tool to prevent the formation of side products. Pre-forming a key intermediate before adding the final component can often lead to a much cleaner reaction.

    • Substrate Modification: The electronic properties of your starting materials can significantly influence selectivity. For example, the presence of electron-donating or electron-withdrawing groups on aromatic aldehydes can affect their reactivity and the subsequent course of the reaction.[4]

Frequently Asked Questions (FAQs)

Q4: Why is the Gattermann-Koch formylation generally unsuitable for pyridine?

The Gattermann-Koch reaction is a classic method for formylating aromatic compounds, but it is generally not applicable to electron-deficient aromatic rings like pyridine.[5][14][15][16][17]

  • The "Why": The nitrogen atom in the pyridine ring acts as a Lewis base and coordinates with the Lewis acid catalyst (e.g., AlCl₃) used in the reaction.[5] This coordination deactivates the pyridine ring towards electrophilic aromatic substitution, making the formylation reaction highly unfavorable.[5] For the formylation of pyridines, alternative methods like the Vilsmeier-Haack reaction are typically more successful.[5]

Q5: What are the main drawbacks of the Bohlmann-Rahtz pyridine synthesis and how can they be overcome?

The traditional Bohlmann-Rahtz synthesis has two significant drawbacks: the need to isolate and purify the aminodiene intermediate and the high temperatures required for the final cyclodehydration step.[5]

  • The "Why": The isolation of the intermediate adds an extra step to the synthesis, reducing overall efficiency. The high temperatures for cyclodehydration can lead to decomposition and the formation of byproducts.

  • Overcoming the Drawbacks: These limitations can be addressed by employing one-pot procedures that use acid catalysis (e.g., ytterbium triflate, zinc bromide, or Amberlyst-15).[5] These catalysts can facilitate the cyclodehydration at lower temperatures, improving the overall yield and practicality of the synthesis.[5]

Q6: My reaction requires anhydrous conditions. What are the best practices to ensure a truly inert atmosphere?

Many reagents used in pyridine synthesis, particularly organometallics, are sensitive to air and moisture.[18] Failure to maintain anhydrous and inert conditions is a common source of low yields.[19][20]

  • The "Why": Water and oxygen can react with and decompose sensitive reagents and intermediates, leading to a lower yield of the desired product.

  • Best Practices:

    • Glassware Preparation: Thoroughly dry all glassware in an oven at a high temperature (e.g., 150°C) for several hours and allow it to cool in a desiccator or under a stream of inert gas (nitrogen or argon).

    • Inert Gas Setup: Use a Schlenk line or a glovebox to perform the reaction.[19] Purge the reaction flask with an inert gas for several minutes before adding reagents.[20]

    • Reagent and Solvent Purity: Use freshly distilled or commercially available anhydrous solvents.[21] Ensure that all solid reagents are thoroughly dried before use.

Experimental Protocols

General Protocol for a Trial Multicomponent Reaction

This protocol provides a general guideline and may require optimization for your specific substrates.

  • Reactant Mixture: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, combine the aldehyde (1 mmol), the β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and a nitrogen source (e.g., ammonium acetate, 1.5 mmol).

  • Solvent and Catalyst: Add a suitable solvent (e.g., ethanol, 3-5 mL) and the chosen catalyst (e.g., PTSA, 10 mol%).[4][5]

  • Reaction: Stir the mixture at a specified temperature (e.g., 60°C) for a set time (e.g., 4 hours).[4] Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The reaction mixture can then be concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]

Microwave-Assisted Hantzsch Synthesis

This protocol is a general guideline for a microwave-assisted reaction and may need to be adapted for your specific microwave reactor and substrates.

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), the β-ketoester (2 mmol), and the nitrogen source (e.g., ammonium acetate, 1.5 mmol).

  • Solvent: Add a suitable solvent such as ethanol (3-5 mL).[4]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 2-10 minutes).[4] Monitor the reaction progress by TLC.

  • Workup and Purification: After cooling, the reaction mixture can be concentrated, and the residue purified by recrystallization or column chromatography as described in the general protocol.

Visualizing the Troubleshooting Process

To aid in your troubleshooting efforts, the following diagrams illustrate key concepts and workflows.

Troubleshooting_Workflow start Low Yield in Pyridine MCR check_conditions Review Reaction Conditions (Temp, Time, Solvent, Catalyst) start->check_conditions check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_atmosphere Ensure Inert Atmosphere (if required) start->check_atmosphere analyze_byproducts Analyze Byproducts (TLC, LC-MS, NMR) check_conditions->analyze_byproducts check_reagents->analyze_byproducts check_atmosphere->analyze_byproducts optimize_conditions Optimize Conditions (Systematic Variation) analyze_byproducts->optimize_conditions Identify Potential Issues modify_procedure Modify Procedure (Order of Addition, etc.) optimize_conditions->modify_procedure success Improved Yield modify_procedure->success

Caption: A general workflow for troubleshooting low-yield multicomponent reactions.

Hantzsch_Troubleshooting start Low Hantzsch Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction incomplete_oxidation Incomplete Oxidation? start->incomplete_oxidation side_products Side Products Observed? start->side_products incomplete_reaction->incomplete_oxidation No add_catalyst Add Catalyst (e.g., PTSA) Use Microwave incomplete_reaction->add_catalyst Yes incomplete_oxidation->side_products No stronger_oxidant Use Milder/Stronger Oxidant (e.g., FeCl3) incomplete_oxidation->stronger_oxidant Yes control_addition Control Reagent Addition Change Order of Addition side_products->control_addition Yes success Improved Yield add_catalyst->success stronger_oxidant->success control_addition->success

Sources

Optimization

Technical Support Center: Alternative Catalysts for the Synthesis of Substituted Pyridines

Welcome to the Technical Support Center for the synthesis of substituted pyridines using alternative catalysts. This guide is designed for researchers, scientists, and drug development professionals to navigate the compl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of substituted pyridines using alternative catalysts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modern pyridine synthesis. Here, we move beyond classical methods to address the specific challenges and opportunities presented by emerging catalytic systems, including non-precious metal catalysts, heterogeneous systems, photocatalysts, and biocatalysts. Our focus is on providing practical, experience-driven advice to troubleshoot your experiments and optimize your synthetic routes.

Section 1: Frequently Asked Questions (FAQs) - General Issues

This section addresses broad challenges that can arise regardless of the specific alternative catalytic method employed.

Q1: My reaction yield is consistently low when using an alternative catalyst. What are the primary factors to investigate?

A1: Low yields are a common hurdle when transitioning to new catalytic systems. A systematic approach is crucial.[1][2] Key areas to investigate include:

  • Catalyst Activity and Loading: The activity of your catalyst is paramount.[3] For non-precious metal or heterogeneous catalysts, deactivation through poisoning, sintering, or coking is a frequent issue.[1][3] Ensure your catalyst is fresh or properly activated and stored. Empirically determine the optimal catalyst loading; too little may result in an incomplete reaction, while an excess can sometimes trigger unwanted side reactions.[3]

  • Reaction Conditions: Temperature, time, and reactant concentration are critical variables.[1] Some alternative catalysts may operate under milder or more specific conditions than traditional methods. For instance, some reactions may need higher temperatures to overcome activation energy barriers, while others require lower temperatures to prevent byproduct formation.[1]

  • Solvent Effects: The solvent's polarity and boiling point can dramatically influence reaction rates and equilibria.[1] It's advisable to screen a variety of solvents to find the optimal one for your specific catalyst and substrate combination.[1]

  • Purity of Starting Materials: Impurities in your reagents can poison the catalyst or lead to side products, ultimately lowering your yield.[1][3] Always ensure the purity of your starting materials before beginning the synthesis.[1]

Q2: I'm struggling with the purification of my final pyridine product. What are some effective strategies?

A2: The basic nature of pyridines can complicate purification, especially when byproducts have similar polarities.[1] Here are several effective techniques:

  • Acid-Base Extraction: Leverage the basicity of the pyridine ring. An acidic wash (e.g., dilute HCl) will protonate the pyridine, allowing it to be extracted into the aqueous layer and separated from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]

  • Chromatography: Column chromatography is a versatile method. However, the basicity of pyridines can cause tailing on silica gel. This can often be mitigated by adding a small amount of a base, such as triethylamine, to the eluent.[1]

  • Distillation: For volatile pyridine derivatives, distillation can be a highly effective purification method.[1]

  • Crystallization: If your product is a solid, crystallization from a suitable solvent system can yield a product of very high purity.[1]

Q3: My reaction is highly exothermic and difficult to control. How can I manage this?

A3: Exothermic reactions can pose safety risks and lead to the formation of degradation products.[1] To manage thermal runaway, consider the following:

  • Slow Addition of Reagents: Adding one of the reactants dropwise over time can help control the rate of heat generation.[1]

  • Efficient Cooling: Utilize an ice bath or cryostat to maintain a constant, low temperature.[1]

  • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.[1]

  • Continuous Flow Chemistry: For highly exothermic processes, continuous flow reactors offer superior temperature control and are inherently safer.[1]

Section 2: Troubleshooting Guides for Specific Alternative Catalytic Systems

This section provides detailed troubleshooting for common issues encountered with specific classes of alternative catalysts.

Earth-Abundant Metal Catalysts (e.g., Iron, Cobalt, Nickel)

The use of earth-abundant metals is a significant step towards more sustainable chemistry. However, their reactivity can differ from their precious metal counterparts.

Q: My iron-catalyzed cyclization of ketoxime acetates and aldehydes is producing a mixture of regioisomers. How can I improve selectivity?

A: Regioselectivity is a common challenge in these reactions. The coordination environment of the metal center plays a crucial role.

  • Ligand Modification: The electronic and steric properties of the ligands on the metal catalyst can significantly influence the regioselectivity. Experiment with different ligands to tune the catalyst's properties.

  • Substrate Control: The substituents on both the ketoxime acetate and the aldehyde can direct the cyclization. Consider modifying your substrates to favor the desired regioisomer.

  • Temperature and Solvent Screening: These parameters can affect the relative rates of competing reaction pathways. A thorough screening may reveal conditions that favor one regioisomer over another.

Experimental Protocol: Iron-Catalyzed Synthesis of Symmetrical Pyridines [4]

  • Reaction Setup: To a solution of ketoxime acetate (1 mmol) and aldehyde (2.5 mmol) in a suitable solvent (e.g., 1,2-dichloroethane), add the iron catalyst (e.g., FeCl3, 5 mol%).

  • Reaction Conditions: Stir the mixture at a predetermined temperature (e.g., 80 °C) for the optimized reaction time. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NaHCO3 and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.

Heterogeneous Catalysts

Heterogeneous catalysts, such as metal-organic frameworks (MOFs) and magnetically recoverable nanoparticles, offer advantages in terms of separation and reusability.[5][6][7]

Q: The activity of my magnetically recoverable nanocatalyst has decreased after several cycles. What could be the cause?

A: Catalyst deactivation is a key concern with reusable catalysts.

  • Leaching of Active Species: The active catalytic species may be leaching from the magnetic support into the reaction mixture. Analyze the reaction filtrate for traces of the metal to confirm this.

  • Surface Fouling: The catalyst surface can become blocked by reaction byproducts or polymeric material. Washing the catalyst with an appropriate solvent or a dilute acid/base solution may regenerate its activity.

  • Structural Degradation: The high temperatures or harsh reaction conditions may be causing the catalyst's structure to degrade. Characterize the used catalyst using techniques like XRD or TEM to assess its structural integrity.

Data on Catalyst Reusability:

Catalyst SystemReactionNumber of Cycles with High YieldReference
SrFe12O19Multicomponent synthesis of 2-amino-3-cyanopyridinesAt least 5[5]
Fe3O4@SPNCSynthesis of pyrano[2,3-b]pyridine-3-carboxamidesAt least 6[5]
IRMOF-3/GO/CuFe2O4One-pot synthesis of pyridines and hydroquinolinesAt least 5[8]
Photocatalysis

Visible-light photocatalysis offers a green and efficient pathway for pyridine synthesis.[9][10]

Q: My photocatalytic reaction for the functionalization of pyridines is not proceeding to completion, even with prolonged irradiation.

A: Incomplete conversion in photocatalytic reactions can stem from several factors.

  • Light Source and Wavelength: Ensure that your light source has the correct wavelength to excite your photocatalyst. The intensity of the light can also be a critical factor.

  • Degassing: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction. Thoroughly degas your reaction mixture before and during the reaction.

  • Catalyst Degradation: Some photocatalysts can degrade under prolonged irradiation. Consider using a more robust catalyst or reducing the reaction time.

  • Formation of Inhibitory Byproducts: A byproduct may be forming that absorbs light at the same wavelength as the photocatalyst, effectively acting as an inner filter.

Troubleshooting Workflow for Photocatalytic Reactions

G cluster_solutions Potential Solutions start Low Conversion in Photocatalytic Reaction check_light Verify Light Source (Wavelength & Intensity) start->check_light check_degassing Ensure Thorough Degassing check_light->check_degassing Issue Persists sol_light Change Light Source/ Increase Intensity check_light->sol_light check_catalyst Assess Catalyst Stability check_degassing->check_catalyst Issue Persists sol_degassing Improve Degassing Technique check_degassing->sol_degassing check_byproducts Investigate Inhibitory Byproducts check_catalyst->check_byproducts Issue Persists sol_catalyst Use a More Robust Catalyst check_catalyst->sol_catalyst optimize_conditions Optimize Reaction Conditions (Solvent, Temperature) check_byproducts->optimize_conditions Issue Persists sol_byproducts Modify Reaction to Avoid Byproduct Formation check_byproducts->sol_byproducts end Successful Reaction optimize_conditions->end Optimized

Caption: Troubleshooting workflow for photocatalytic pyridine synthesis.

Biocatalysis

Enzymes offer unparalleled selectivity and operate under mild, environmentally friendly conditions.[11]

Q: The enantiomeric excess (ee) of my chiral piperidine product from a chemo-enzymatic cascade is lower than expected.

A: Achieving high enantioselectivity is a key advantage of biocatalysis, and a low ee warrants investigation.

  • Enzyme Inhibition: The substrate or product may be inhibiting the enzyme at higher concentrations. Try running the reaction at a lower substrate concentration.

  • pH and Temperature Optima: Ensure the reaction is being run at the optimal pH and temperature for the specific enzyme you are using. Even small deviations can significantly impact enzyme activity and selectivity.

  • Cofactor Regeneration: If your enzymatic reaction requires a cofactor (e.g., NAD(P)H), ensure that the cofactor regeneration system is efficient.

  • Non-Enzymatic Background Reaction: A competing non-enzymatic reaction may be occurring, leading to the formation of the racemic product. Run a control reaction without the enzyme to assess the rate of the background reaction.

Chemo-enzymatic Cascade for Chiral Piperidine Synthesis

G start N-Substituted Tetrahydropyridine intermediate Ene-Imine Intermediate start->intermediate Amine Oxidase product Enantioenriched Piperidine intermediate->product Ene-Imine Reductase (EneIRED)

Caption: Chemo-enzymatic cascade for chiral piperidine synthesis.[11]

References

Sources

Troubleshooting

Technical Support Center: Chromatography Protocols for 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile

Welcome to the Technical Support and Troubleshooting Center for the purification of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile (CAS: 30145-81-4). Designed for synthetic chemists and drug development professionals, thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the purification of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile (CAS: 30145-81-4). Designed for synthetic chemists and drug development professionals, this guide provides field-proven methodologies, mechanistic insights, and troubleshooting FAQs to overcome the unique chromatographic challenges presented by this highly polar heterocycle.

Compound Profiling & Chromatographic Behavior

4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile is notoriously difficult to purify using standard normal-phase silica gel chromatography. The core issue stems from its structural features: a highly polar hydroxyl group at the C4 position, an electron-withdrawing cyano group at C3, and two methyl groups.

The electron-withdrawing nature of the cyano group increases the acidity of the C4-hydroxyl proton, strongly driving a tautomeric equilibrium between the 4-hydroxypyridine (aromatic) form and the 4-pyridone (amide-like) form[1]. Because these two tautomers interact differently with the stationary phase, and their interconversion rate is often similar to their transit time on the column, researchers frequently experience severe peak tailing, irreversible adsorption to silanol groups, or "ghost" split peaks.

Quick-Reference Physicochemical Data
PropertyChromatographic ImplicationRecommended Intervention
Tautomerism (Pyridinol ⇌ Pyridone) Causes peak broadening and splitting due to dual-state partitioning.Use mobile phase modifiers (e.g., 1% AcOH or 0.1% Formic Acid) to lock the ionization state.
Strong H-Bonding Capacity Irreversible binding to acidic, unendcapped silanol groups on bare silica gel.Utilize highly polar eluents (DCM/MeOH) or switch to Reverse-Phase (C18) chromatography.
Poor Non-Polar Solubility Prevents standard liquid loading in hexanes or pure dichloromethane (DCM).Mandates the use of the Dry Loading technique onto silica gel.
Conjugated Chromophore Highly UV active across multiple wavelengths.Monitor fractions at 254 nm (aromatic ring) and ~280-320 nm (pyridone conjugation).

Mechanistic Visualization: The Tautomeric Challenge

To understand why standard chromatography fails, one must visualize the dynamic equilibrium occurring within the column bed. The solvent polarity directly dictates which tautomer predominates, constantly shifting the molecule's dipole moment during elution.

Tautomerism Pyridinol 4-Hydroxypyridine Tautomer (Aromatic, Strong H-bond Donor) Pyridone 4-Pyridone Tautomer (Amide-like, Strong Dipole) Pyridinol->Pyridone Dynamic Equilibrium (Causes Peak Splitting)

Caption: Tautomeric equilibrium of 4-hydroxypyridine derivatives causing chromatographic peak splitting.

Standardized Purification Protocols

Based on the physicochemical profile, standard Hexane/Ethyl Acetate gradients will fail. Below are two self-validating protocols engineered specifically for this compound class.

Protocol A: Modified Normal-Phase Silica Gel Chromatography

Use Case: Bulk purification of crude synthetic mixtures (>500 mg).

Causality: To overcome silanol interactions and poor solubility, this protocol utilizes a Dichloromethane (DCM)/Methanol (MeOH) gradient combined with an acidic modifier and a dry-loading technique[2]. The acetic acid competitively binds to the silica's active sites, preventing the target molecule from streaking.

Step-by-Step Methodology:

  • Sample Preparation (Dry Loading): Dissolve the crude 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile in a highly polar, volatile solvent (e.g., Methanol or THF). Add bare silica gel (approximately 3 to 4 times the mass of the crude material).

  • Solvent Evaporation: Evaporate the solvent completely under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained. Self-Validation: If the powder clumps, residual solvent remains; continue drying.

  • Column Packing: Slurry-pack the chromatography column with bare silica gel using 100% DCM.

  • Eluent Preparation: Prepare a mobile phase gradient of DCM:MeOH ranging from 98:2 to 90:10 (v/v). Crucial Step: Add 1% v/v Acetic Acid (AcOH) to the entire mobile phase system.

  • Loading: Carefully pour the dry-loaded crude/silica powder onto the flat head of the packed column. Cap with a 1 cm layer of washed sea sand to prevent bed disruption.

  • Elution: Run the gradient. The product typically elutes between 5% and 8% MeOH. Monitor fractions via TLC (DCM:MeOH 90:10, UV 254 nm).

Protocol B: Reverse-Phase (C18) Flash Chromatography

Use Case: High-purity isolation for biological assays or final characterization (<500 mg).

Causality: Reverse-phase (RP) chromatography bypasses silanol-induced streaking entirely. By utilizing an acidic aqueous mobile phase, the compound is forced into a single, protonated state, yielding exceptionally sharp peaks[3].

Step-by-Step Methodology:

  • Column Selection: Equip the system with a C18 functionalized silica flash cartridge.

  • Mobile Phase Setup:

    • Solvent A: Milli-Q Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Sample Loading: Dissolve the crude material in a minimal volume of DMSO or a Water/MeCN mixture and inject it into the loading loop.

  • Gradient Elution: Run an isocratic hold at 5% B for 2 column volumes (CV) to elute highly polar impurities (like residual salts). Follow with a shallow gradient from 5% to 60% B over 12 CV.

  • Recovery: Identify the product peak (typically eluting around 25-35% B). Pool the fractions, evaporate the MeCN under reduced pressure at 35°C, and lyophilize the remaining aqueous solution to yield a pure, white-to-pale-yellow powder.

Purification Workflow Decision Tree

Workflow Start Crude 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile SolCheck Assess Solubility in DCM Start->SolCheck IsSoluble Fully Soluble? SolCheck->IsSoluble LiquidLoad Liquid Loading (Normal Phase) IsSoluble->LiquidLoad Yes DryLoad Dry Loading onto Silica (Normal Phase) IsSoluble->DryLoad No RPC18 Reverse-Phase C18 (Water/MeCN + 0.1% FA) IsSoluble->RPC18 High Purity Needed NP_Run Elution & Fraction Collection LiquidLoad->NP_Run DryLoad->NP_Run DCM:MeOH + 1% AcOH RP_Run Lyophilization to Powder RPC18->RP_Run Gradient Elution

Caption: Decision matrix for selecting the optimal chromatography workflow based on sample solubility and purity needs.

Troubleshooting & FAQs

Q1: My compound is streaking down the entire TLC plate and column, ruining the separation. How do I fix this? A: Streaking is the hallmark of non-specific hydrogen bonding between the 4-hydroxypyridine/pyridone motif and the unendcapped silanols of the silica gel. Solution: You must add a polar modifier to your mobile phase. Adding 1% Acetic Acid or 1% Triethylamine will competitively bind to the acidic silanols, saturating them and allowing your compound to elute as a sharp band.

Q2: I am seeing two distinct peaks on my UV chromatogram, but LC-MS shows they have the exact same mass. Is my compound degrading on the column? A: No, your compound is intact. You are observing the chromatographic separation of its two tautomers (the 4-hydroxypyridine form and the 4-pyridone form)[1]. If the rate of interconversion is slow relative to the column transit time, they will partition differently and elute as two peaks. Solution: Alter the pH of your mobile phase (e.g., by ensuring 0.1% Formic acid is present in RP-HPLC) to drive the equilibrium toward a single ionized species, collapsing the two peaks into one.

Q3: The crude material won't dissolve in the starting mobile phase (DCM) for loading. Should I load it as a suspension? A: Never load a suspension onto a silica column. Solid particles will clog the frit, cause severe channeling in the silica bed, and destroy your resolution. Solution: 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile has notoriously poor solubility in halogenated solvents. You must use the "Dry Loading" technique described in Protocol A.

Q4: Can I use standard Hexane/Ethyl Acetate for this compound if I just run it longer? A: It is highly discouraged. The compound is too polar for Hexane/EtOAc systems. Even at 100% EtOAc, the compound will likely remain stuck on the baseline or elute in massive volumes of solvent, leading to poor recovery and high solvent waste. Switch to a DCM/MeOH system[2].

References

  • Biochemical and Genetic Analysis of 4-Hydroxypyridine Catabolism in Arthrobacter sp.
  • Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones ResearchG
  • Supporting Information Rapid, two-pot procedure for the synthesis of dihydropyridinones Beilstein Journals

Sources

Optimization

Technical Support Center: Streamlining Pyridine Synthesis Workup

Welcome to the technical support center for pyridine synthesis. As a Senior Application Scientist, I understand that while the synthesis of the pyridine core is a well-established field, the subsequent workup and purific...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyridine synthesis. As a Senior Application Scientist, I understand that while the synthesis of the pyridine core is a well-established field, the subsequent workup and purification procedures are often fraught with challenges that can significantly impact yield, purity, and project timelines. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven solutions to these cumbersome but critical steps. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Part 1: General Troubleshooting Principles

Before diving into specific issues, let's establish a foundational workflow for approaching any pyridine workup. The basicity and polarity of the pyridine ring are the root causes of many purification challenges. A logical approach is essential.

Workup_Decision_Tree Start Crude Reaction Mixture Is_Product_Basic Is Product a Basic Pyridine Derivative? Start->Is_Product_Basic Is_Product_Acid_Stable Is Product Acid-Stable? Is_Product_Basic->Is_Product_Acid_Stable  Yes Avoid_Acid_Wash Avoid Acidic Wash. Consider Chromatography or Recrystallization. Is_Product_Basic->Avoid_Acid_Wash  No Is_Product_Solid Is Product a Solid? Is_Product_Acid_Stable->Is_Product_Solid  No Acid_Wash Perform Dilute Acid Wash (e.g., 1M HCl, 5% Citric Acid) Is_Product_Acid_Stable->Acid_Wash  Yes Recrystallize Recrystallization Is_Product_Solid->Recrystallize  Yes Chromatography Column Chromatography (Consider basic modifier, e.g., TEA) Is_Product_Solid->Chromatography  No Avoid_Acid_Wash->Is_Product_Solid Acid_Wash->Is_Product_Solid Final_Product Purified Product Recrystallize->Final_Product Chromatography->Final_Product

Caption: Decision tree for selecting a pyridine workup procedure.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common and frustrating issues encountered during pyridine workup procedures in a direct question-and-answer format.

Issue 1: Extraction & Phase Separation Problems

Q1: I'm consistently getting a persistent emulsion during my aqueous workup. How can I break it and prevent it from forming?

A1: Emulsion formation is a frequent problem, especially when dealing with amphiphilic pyridine derivatives or when the reaction mixture contains surfactant-like byproducts.[1]

  • Causality: The basic nitrogen of the pyridine can act as a polar head group, while the organic substituents act as a nonpolar tail, creating a surfactant-like effect that stabilizes the interface between the aqueous and organic layers. Vigorous shaking during extraction exacerbates this issue.[2]

  • Immediate Solutions to Break an Emulsion:

    • Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel.[1] This increases the ionic strength and polarity of the aqueous phase, forcing the organic components out and disrupting the emulsion.

    • Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This mechanically disrupts the fine droplets of the emulsion.[1]

    • Centrifugation: If the volume is manageable, centrifuging the mixture can provide the necessary force to separate the layers.[1]

    • Solvent Addition: Adding a small amount of a different organic solvent can alter the overall polarity and break the emulsion.[1]

  • Preventative Measures:

    • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This increases the surface area for extraction without the high energy input that leads to emulsions.[1]

    • Pre-filtration: If your reaction mixture contains fine solids, filter them off before extraction, as particulates can stabilize emulsions.[3]

Q2: My pyridine product is water-soluble, making standard liquid-liquid extraction inefficient. What are my options?

A2: This is a common challenge with highly polar or low molecular weight pyridines (e.g., hydroxypyridines, aminopyridines).

  • Causality: Hydrogen bonding capabilities and high polarity lead to significant partitioning into the aqueous phase.

  • Alternative Strategies:

    • Continuous Liquid-Liquid Extraction: For larger scales, this is a highly effective method.

    • pH Adjustment & Back-Extraction: If your product is a basic pyridine, you can carefully adjust the pH of the aqueous solution to be slightly basic (e.g., pH 8-9) to ensure it is in its free base form, then extract with a more polar organic solvent like dichloromethane (DCM) or a 9:1 DCM:isopropanol mixture.[4]

    • Solid-Phase Extraction (SPE): This is an excellent alternative to liquid-liquid extraction.

      • Cation-Exchange SPE: Use a sulfonic acid-based SPE cartridge. The basic pyridine will be retained, while neutral impurities are washed away. The product is then eluted with a basic solution (e.g., ammonia in methanol). This method is highly effective for purifying aminopyridine derivatives.[5]

      • Phenylboronic Acid (PBA) SPE: This technique can selectively retain pyridine compounds while allowing other analogues to be washed away. Elution is typically achieved with methanol.[6]

Issue 2: Impurity Removal

Q3: How do I efficiently remove residual pyridine when it was used as the reaction solvent?

A3: Removing large quantities of a high-boiling solvent like pyridine is a multi-step process.

  • Causality: Pyridine's high boiling point (115°C) makes simple evaporation under reduced pressure slow and often incomplete.

  • Optimized Protocol:

    • Bulk Removal: First, remove the majority of the pyridine via rotary evaporation. Using a high-vacuum pump and a warm water bath (40-50°C) is recommended.[4]

    • Azeotropic Removal: Traces of pyridine are notoriously difficult to remove. Add a solvent like toluene or cyclohexane to the flask and evaporate again.[4] Pyridine forms a lower-boiling azeotrope with these solvents, facilitating its removal. This step should be repeated 2-3 times for best results.[4]

    • Final Cleanup: After azeotropic removal, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and perform a dilute acid wash (e.g., 1% HCl) or a copper (II) sulfate wash to remove the final traces.[4]

Q4: My Suzuki coupling reaction to form a biaryl pyridine is complete, but how do I get rid of the palladium catalyst without chromatography?

A4: Residual transition metals are a major concern, especially in pharmaceutical development. While chromatography is effective, it is not always efficient.

  • Causality: Palladium catalysts can exist in various forms in the crude mixture, some of which are soluble in organic solvents.

  • Chromatography-Free Alternatives:

    • Filtration through Celite®: After the reaction, dilute the mixture with your extraction solvent and filter it through a plug of Celite®. This will remove a significant portion of the precipitated palladium black.[7]

    • Scavenger Resins: These are solid-supported reagents with functional groups that chelate metals.

      • Procedure: After filtering off the bulk palladium, add a thiol-functionalized silica gel or polymer resin to the organic solution and stir for several hours. The resin binds the soluble palladium species. The resin is then simply filtered off.

      • Benefit: This method is highly effective for reducing palladium levels to ppm concentrations.[8]

    • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can also adsorb residual catalyst, although it may also adsorb some of your product.

Q5: Column chromatography of my pyridine derivative on silica gel results in significant streaking and poor separation. How can I improve this?

A5: This is a classic problem caused by the interaction of the basic pyridine nitrogen with the acidic silanol (Si-OH) groups on the surface of the silica gel.[9]

  • Causality: The acid-base interaction leads to strong, non-specific binding, causing the compound to "streak" down the column rather than eluting as a sharp band.

  • Solutions:

    • Basic Modifier in Eluent: Add a small amount of a volatile base to your eluent system. Typically, 0.1-1% triethylamine (TEA) or pyridine is sufficient.[9] The modifier will compete for the acidic sites on the silica, allowing your product to elute cleanly.

    • Use Deactivated Silica: Purchase silica gel that has been end-capped or treated to reduce the number of acidic sites.

    • Switch to Alumina: Basic or neutral alumina can be a better stationary phase for purifying basic compounds.

    • Reverse-Phase Chromatography: If your compound is sufficiently nonpolar, C18 reverse-phase chromatography is an excellent alternative where basicity is not an issue.

Part 3: Optimized Experimental Protocols

Here we provide detailed, step-by-step methodologies for common workup scenarios, designed to be more efficient than traditional approaches.

Protocol 1: Acid-Wash Extraction for Neutral/Acidic Products

This protocol is ideal for removing pyridine (used as a catalyst or solvent) from a reaction mixture where the desired product is stable to dilute acid.[4]

  • Solvent Removal: If pyridine was the solvent, remove the bulk via rotary and azeotropic evaporation with toluene (see FAQ Q3).

  • Dissolution: Dissolve the crude residue in an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with an equal volume of 1M aqueous HCl. Repeat the wash.[4]

    • Expert Insight: The pyridine is protonated to form water-soluble pyridinium hydrochloride, which partitions into the aqueous layer.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with brine to remove excess water and break any minor emulsions.[4]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Copper Sulfate Wash for Acid-Sensitive Products

This method is a superior choice when your product contains acid-labile functional groups (e.g., acetals, t-boc protecting groups).[4]

  • Initial Steps: Perform steps 1 and 2 from Protocol 1.

  • Copper Wash: Wash the organic layer with a 10-15% aqueous solution of copper (II) sulfate (CuSO₄). A deep blue color will form in the aqueous layer as the copper-pyridine complex is generated.[4] Repeat until no more color change is observed.

    • Expert Insight: The Lewis acidic copper(II) ion coordinates strongly with the Lewis basic pyridine nitrogen, forming a highly water-soluble complex that is easily extracted.

  • Water & Brine Wash: Wash the organic layer with water to remove any residual CuSO₄, followed by a brine wash.[4]

  • Drying & Concentration: Proceed as in step 6 of Protocol 1.

Workup Comparison Table

The following table compares the traditional Hantzsch pyridine synthesis workup with a modern, streamlined approach.

StepTraditional Workup (Hantzsch Synthesis)Optimized Workup (Hantzsch Synthesis)Rationale for Change
1. Quenching Pour reaction mixture into ice-water, often leading to slow precipitation.[10]Extract the reaction mixture directly with an organic solvent (e.g., ethyl acetate).[10]Avoids handling large volumes of water and potential product loss if precipitation is incomplete.
2. Isolation Filter the precipitated solid. Filtrate often contains significant product.Perform an aqueous wash (e.g., NaHCO₃) to remove the acid catalyst (if used).More efficient mass recovery and removal of water-soluble reagents.
3. Aromatization Oxidize the isolated dihydropyridine intermediate with harsh reagents like nitric acid.[11]Perform the oxidation in the same pot or after a simple extraction, using a milder oxidant like iodine in methanol.[9][11]Milder conditions reduce byproduct formation and simplify purification.[11]
4. Purification Recrystallization of the crude product, often requiring multiple attempts.[12]Direct purification by column chromatography (with 0.5% TEA in eluent) or a single recrystallization.More direct and often yields higher purity product in a single operation.
Est. Time 6-8 hours2-3 hours
Typical Yield 50-70%80-95%

Part 4: Advanced & Alternative Purification Techniques

When standard methods fail, more advanced techniques can provide a path to high purity.

  • pH-Zone-Refining Counter-Current Chromatography (CCC): This is a powerful liquid-liquid chromatography technique that avoids solid supports. It is exceptionally well-suited for separating pyridine derivatives with different pKa values. By using a two-phase solvent system with an acid in the aqueous mobile phase and a base in the organic stationary phase, compounds are separated based on their partitioning behavior as the pH changes.[13]

  • Co-crystallization: For particularly difficult-to-purify solids, finding a suitable co-former can induce crystallization where it was previously impossible. This is a highly selective method that can yield material of very high purity.[14]

  • Deep Eutectic Solvents (DES): As a green alternative, liquid-liquid extraction using a Deep Eutectic Solvent can offer high efficiency for pyridine extraction.[14][15] These are mixtures of natural substances (e.g., sugars, organic acids) that form a liquid with unique solvent properties.[15]

Advanced_Purification cluster_0 Liquid Products / pKa Differences cluster_1 Solid Products / Poor Crystallinity cluster_2 Green Chemistry / Extraction CCC pH-Zone-Refining CCC CoCrystal Co-crystallization DES Deep Eutectic Solvents (DES) Crude Difficult-to-Purify Pyridine Derivative Crude->CCC Crude->CoCrystal Crude->DES

Caption: Advanced purification options for challenging separations.

References

  • Hantzsch pyridine synthesis. Grokipedia. Available at: [Link]

  • Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. MDPI. Available at: [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]

  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI. Available at: [Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. Available at: [Link]

  • Is there any method other than column chromatography to purify compound. ResearchGate. Available at: [Link]

  • Catalyst Removal. Matyjaszewski Polymer Group - Carnegie Mellon University. Available at: [Link]

  • I want any alternative for column chromatography. Reddit. Available at: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]

  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. MDPI. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at: [Link]

  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. The Royal Society. Available at: [Link]

  • Extraction of Pyridines into Fluorous Solvents Based on Hydrogen Bond Complex Formation with Carboxylic Acid Receptors. ACS Publications. Available at: [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. ResearchGate. Available at: [Link]

  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Taylor & Francis Online. Available at: [Link]

  • Hydrophilic Suzuki-coupling product workup?. Reddit. Available at: [Link]

  • Emulsion Problem Encountered in Extractions. BrainKart. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • An efficient protocol for the synthesis of pyridines and hydroquinolones using IRMOF-3/GO/CuFe2O4 composite as a magnetically separable heterogeneous catalyst. PMC. Available at: [Link]

  • Reactions of Carbenes: Ciamician-Dennstedt Rearrangement, 1,3-Dipolar Cycloaddition, Skattebol Rearrangement and Corey-Fuchs. Chemistry School. Available at: [Link]

  • Ciamician-Dennstedt Rearrangement. Name-Reaction.com. Available at: [Link]

  • Halogen-Free Ciamician-Dennstedt Single-Atom Skeletal Editing. Research Square. Available at: [Link]

  • Advancing Total Synthesis Through Skeletal Editing. ACS Publications. Available at: [Link]

  • Skeletal rearrangement through photocatalytic denitrogenation: access to C-3 aminoquinolin-2(1H)-ones. PMC. Available at: [Link]

  • Extraction of pyridines into fluorous solvents based on hydrogen bond complex formation with carboxylic acid receptors. PubMed. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. Available at: [Link]

  • Emulsion in Solvent extraction | methods to avoid and break of emulsion. YouTube. Available at: [Link]

Sources

Troubleshooting

Preventing hydrolytic degradation of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile.

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile . The nitrile group (-CN) in this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile . The nitrile group (-CN) in this molecule is highly susceptible to hydrolytic degradation, which can compromise synthetic yields and compound integrity. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to prevent hydrolysis during storage and experimentation.

Part 1: Troubleshooting FAQs

Q1: Why is my 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile degrading into nicotinamide/nicotinic acid derivatives during storage? A: The formation of corresponding amides and carboxylic acids is a classic sign of nitrile group hydrolysis[1]. In this specific molecule, the 4-hydroxy group exists in a tautomeric equilibrium with its pyridone (4-oxo) form. This tautomerization alters the electron density across the pyridine ring. The electron-withdrawing nature of the nitrile group at the 3-position makes its carbon highly electrophilic. Even trace atmospheric moisture can initiate a slow nucleophilic attack, converting the nitrile to an amide[2]. This process is self-accelerating if trace acidic or basic impurities are present in poorly controlled storage environments.

Q2: How can I prevent over-hydrolysis of the nitrile group when basic conditions are required for a downstream reaction? A: Basic hydrolysis of a nitrile is a catalytic process; the hydroxide ion is not consumed during the conversion of the nitrile to an amide, meaning it will continue to catalyze the complete hydrolysis to a carboxylic acid[3]. To prevent this, employ a competitive solvent hydrolysis strategy. By using N-methyl-2-pyrrolidone (NMP) as a co-solvent, the NMP acts as a sacrificial electrophile. It hydrolyzes at a rate comparable to the product amide, thereby consuming the hydroxide catalyst and protecting your target molecule from over-hydrolysis[3].

Q3: What role does pH play in the aqueous handling of this compound, and how do I mitigate its effects? A: Both extremes of the pH scale are detrimental. Acidic conditions protonate the nitrile nitrogen, increasing the electrophilicity of the carbon and making it highly susceptible to water attack, which leads directly to the free carboxylic acid[2]. Alkaline conditions utilize hydroxide ions as potent nucleophiles, driving the reaction to the carboxylate salt and releasing ammonia[2]. If an aqueous medium is unavoidable, employing a buffered system to maintain a neutral or near-neutral pH can significantly suppress this hydrolysis[1].

Part 2: Quantitative Degradation Data

The following table summarizes the kinetic and thermodynamic factors influencing the hydrolysis of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile, providing a clear comparison for experimental planning.

Environmental ConditionPrimary DegradantRelative Degradation RateCausality / Mechanistic DriverRecommended Preventative Strategy
Ambient Moisture (25°C, pH 7) AmideSlowSlow nucleophilic attack by H₂O on the electrophilic nitrile carbon.Store under Argon with silica desiccants.
Aqueous Base (NaOH, 75°C) Carboxylic AcidVery FastHydroxide acts as a non-consumed catalyst, driving complete hydrolysis.Use NMP as a competitive solvent[3].
Aqueous Acid (HCl, 80°C) Carboxylic AcidFastProtonation of nitrile nitrogen increases carbon electrophilicity[2].Buffer aqueous solutions to near-neutral pH[1].
Elevated Temp (>100°C) Tarry Polymers / AcidVariableExothermic localized hotspots initiate polymerization and rapid hydrolysis[1].Strict thermostatic control; avoid hotspots.

Part 3: Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation checks.

Protocol 1: Anhydrous Storage and Handling Procedures

Causality: Preventing the initial nucleophilic attack by water is the most effective way to maintain the integrity of the nitrile group.

  • Preparation: Pre-dry all glassware in an oven at 120°C for at least 4 hours. Cool under a continuous stream of ultra-high purity (UHP) Argon.

  • Solvent Drying: If preparing a stock solution, use only anhydrous solvents (e.g., dry DMF or DCM) stored over activated 3Å molecular sieves.

  • Validation Check (Critical): Perform a Karl Fischer (KF) titration on the solvent before dissolving the compound. The self-validating endpoint is a moisture content of <50 ppm. If the moisture is >50 ppm, re-dry the solvent.

  • Storage: Store the solid compound in a tightly sealed amber vial, backfilled with Argon, and placed inside a secondary desiccator containing indicating silica gel at -20°C.

Protocol 2: Base-Catalyzed Reaction Optimization using Competitive Solvent (NMP)

Causality: When exposing the molecule to basic conditions, NMP acts as a sacrificial agent to consume excess hydroxide, halting the reaction at the desired stage and preventing carboxylic acid formation[3].

  • Solvent Mixture Preparation: Prepare a solvent system consisting of NMP and Water in a carefully controlled volumetric ratio (typically 4:1 to 6:1 NMP:H₂O, depending on solubility requirements).

  • Reagent Addition: Suspend 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile in the solvent mixture. Slowly add a sub-stoichiometric amount of aqueous NaOH (e.g., 0.25 to 0.40 equivalents) to prevent a runaway catalytic cycle.

  • Temperature Control: Heat the reaction mixture to 75°C using a thermostatic oil bath to prevent localized hotspots[1].

  • Validation Check (Critical): Monitor the reaction progress via Reverse-Phase HPLC at 1-hour intervals. The self-validating endpoint is achieved when the acid impurity is quantified at <3% and the starting nitrile is <0.3%. This confirms the NMP competitive hydrolysis successfully halted over-degradation[3]. Quench the reaction immediately upon reaching this threshold.

Part 4: Degradation Pathway and Intervention Workflow

Hydrolysis_Troubleshooting Nitrile 4-Hydroxy-2,6-dimethylpyridine- 3-carbonitrile H2O Moisture / Aqueous Media (H2O, OH-, H+) Nitrile->H2O Exposure Amide Amide Intermediate (Partial Degradation) H2O->Amide Nucleophilic Attack Acid Carboxylic Acid (Complete Degradation) Amide->Acid Over-Hydrolysis NMP Competitive Solvent (NMP Addition) NMP->H2O Consumes OH- Desiccant Anhydrous Storage (Desiccants / Argon) Desiccant->Nitrile Prevents Exposure

Logical workflow of the hydrolytic degradation pathway and targeted preventative interventions.

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for Pyridine Synthesis

Welcome to the Technical Support Center for Pyridine Synthesis. For researchers and drug development professionals, the synthesis of highly substituted pyridines—often via the classical Hantzsch multicomponent reaction—i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridine Synthesis. For researchers and drug development professionals, the synthesis of highly substituted pyridines—often via the classical Hantzsch multicomponent reaction—is a critical workflow for generating active pharmaceutical ingredients (APIs) like calcium channel blockers (e.g., nifedipine, amlodipine)[1].

However, scaling these reactions frequently introduces challenges related to yield, chemoselectivity, and environmental impact[2]. This guide provides field-proven troubleshooting strategies, focusing on the thermodynamic and kinetic causality behind solvent selection , which serves as the primary driver for reaction efficiency.

Part 1: Troubleshooting & FAQs

Q1: Why am I getting low yields and incomplete conversion in my Hantzsch multicomponent reaction?

Diagnosis & Causality: The Hantzsch synthesis involves a complex cascade: a Knoevenagel condensation between an aldehyde and a β -keto ester, parallel enamine formation, followed by a Michael addition and cyclization[1]. Incomplete conversion usually stems from inadequate stabilization of the highly polar transition states during the Knoevenagel and Michael addition steps. Non-polar solvents fail to stabilize these intermediates, leading to stalled kinetics. Solution: Transition to a polar protic solvent. Solvents with high dielectric constants and strong hydrogen-bond donating capabilities lower the activation energy of the carbonyl condensation steps. Systematic screening of solvents is critical when scaling up to ensure the solubility of intermediates does not become a rate-limiting factor[2].

Q2: How can I shift towards greener synthesis without sacrificing yield or increasing reaction time?

Diagnosis & Causality: Traditional protocols rely on volatile organic compounds (VOCs) like ethanol or methanol under reflux, which pose flammability risks and environmental hazards at scale. Solution: Implement Glycerol or Water as the reaction medium.

  • Glycerol: Acts as both a solvent and a mild, metal-free catalyst. Its extensive intermolecular hydrogen-bonding network activates the carbonyl carbon of the aldehyde, accelerating the reaction[3]. Furthermore, because the resulting 1,4-dihydropyridine (1,4-DHP) is highly hydrophobic, it undergoes spontaneous phase separation in glycerol. This precipitation drives the reaction equilibrium forward (Le Chatelier’s principle) and allows for product recovery via simple filtration[3].

  • Water: Utilizing water leverages the hydrophobic effect, forcing organic reactants into concentrated micellar-like droplets, which drastically increases the effective molarity and collision frequency of the reactants, fulfilling green chemistry principles[4].

Q3: What causes the formation of 1,2-dihydropyridine byproducts instead of the desired 1,4-DHP?

Diagnosis & Causality: The formation of the dihydropyridine core is subject to competing kinetic and thermodynamic pathways. The 1,2-DHP is often the kinetically favored byproduct, while the 1,4-DHP is the thermodynamically stable product. Solution: Chemoselectivity is tightly controlled by solvent polarity and temperature[1]. Highly polar solvents (like glycerol or PEG-400) combined with moderate heating (80 °C) provide the necessary thermal energy and transition-state stabilization to overcome the activation barrier, funneling the reaction exclusively down the thermodynamic pathway to yield 1,4-DHP[1].

Q4: Why does the subsequent oxidation step to the fully aromatized pyridine fail or degrade the product?

Diagnosis & Causality: The aromatization of 1,4-DHP to pyridine mimics biological metabolic oxidation (e.g., via Cytochrome P450)[5]. Harsh oxidants (like nitric acid) in incompatible solvents can cleave sensitive functional groups. Solution: Solvent selection during oxidation is paramount. While dioxane provides high conversion rates (up to 85%), it is a probable carcinogen and environmentally persistent[5]. Acetonitrile is the recommended alternative for bio-inspired catalytic oxidations. It provides excellent solubility for both the 1,4-DHP substrate and mild metal/bio-derived catalysts, preventing catalyst aggregation and allowing for high conversion rates without degrading the pyridine core[5].

Part 2: Mechanistic & Logical Workflows

Mechanism A Aldehyde + β-Keto Ester B Knoevenagel Condensation (Intermediate) A->B Solvent H-bonding E Michael Addition B->E C Ammonia + β-Keto Ester D β-Enamino Ester (Intermediate) C->D D->E F Cyclization & Dehydration E->F G 1,4-Dihydropyridine (1,4-DHP) F->G Phase separation drives yield H Oxidation / Aromatization G->H I Substituted Pyridine H->I Acetonitrile / Mild Oxidant

Mechanistic pathway of Hantzsch pyridine synthesis highlighting solvent-dependent transition states.

Workflow Start Low Pyridine Yield? Step1 Check Reaction Step Start->Step1 Condensation Hantzsch Condensation Step1->Condensation Oxidation Aromatization (Oxidation) Step1->Oxidation Solvent1 Switch to Glycerol or Water (Enhance H-bonding) Condensation->Solvent1 Incomplete conversion Solvent2 Use Acetonitrile (Improve catalyst solubility) Oxidation->Solvent2 Degradation / Low conversion

Decision tree for resolving low yields in pyridine synthesis via targeted solvent optimization.

Part 3: Quantitative Solvent Comparison Data

The following table summarizes the kinetic and thermodynamic profiles of various solvents used in the synthesis of 1,4-DHP derivatives.

SolventDielectric Constant ( ϵ )Avg. Reaction TimeAvg. Yield (%)Green Chemistry StatusMechanism of Action / Notes
Ethanol 24.53 - 5 Hours65 - 75%Moderate (VOC)Standard baseline; requires reflux; product remains partially soluble, lowering isolated yield[1].
Water 80.12 - 4 Hours80 - 85%ExcellentHydrophobic effect drives effective molarity; limited by extreme substrate insolubility[4].
Glycerol 42.51 - 2 Hours90 - 98%ExcellentDense H-bond network acts as a mild catalyst; product phase-separates for easy filtration[3].
Acetonitrile 37.52 - 4 Hours>85% (Oxidation)ModerateOptimal for the oxidation step; prevents catalyst aggregation and supports bio-catalysts[5].
Dioxane 2.22 - 4 Hours~85% (Oxidation)Poor (Toxic)High conversion for oxidation but restricted in pharmaceutical manufacturing due to toxicity[5].

Part 4: Standardized Experimental Protocols

Protocol A: Green Synthesis of 1,4-Dihydropyridine (1,4-DHP) using Glycerol

This protocol utilizes glycerol to circumvent the need for metal catalysts and volatile organic solvents, ensuring high atom economy and simple product isolation[3].

Materials:

  • Aldehyde (e.g., benzaldehyde) (1.0 mmol)

  • β -Keto ester (e.g., ethyl acetoacetate) (2.0 mmol)

  • Ammonium acetate (1.2 mmol)

  • Glycerol (5.0 mL)

Step-by-Step Methodology:

  • Initialization: In a 25 mL round-bottom flask, add 5.0 mL of pure glycerol.

  • Reagent Addition: Sequentially add the aldehyde (1.0 mmol), β -keto ester (2.0 mmol), and ammonium acetate (1.2 mmol) to the glycerol under continuous magnetic stirring.

  • Thermal Activation: Heat the reaction mixture to 80 °C. The high viscosity of glycerol will drop as temperature increases, ensuring homogenous mixing.

  • Reaction Monitoring: Stir for 1–2 hours. The reaction is complete when a solid precipitate (the hydrophobic 1,4-DHP) forms and phase-separates from the polar glycerol matrix.

  • Isolation: Cool the mixture to room temperature. Add 10 mL of distilled water to further decrease the solubility of the product and reduce the viscosity of the glycerol.

  • Purification: Filter the solid precipitate under a vacuum. Wash the crude solid with cold water (2 x 5 mL) and recrystallize from a minimal amount of hot ethanol to yield the pure 1,4-DHP.

Protocol B: Aromatization of 1,4-DHP to Pyridine in Acetonitrile

This protocol details the controlled oxidation of the synthesized 1,4-DHP to the final pyridine core, utilizing acetonitrile to support mild catalytic conditions[5].

Materials:

  • Synthesized 1,4-DHP (1.0 mmol)

  • Mild Oxidant / Bio-derived Catalyst (e.g., 10-20% wt loading)

  • Acetonitrile (HPLC Grade, 10.0 mL)

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 mmol of 1,4-DHP in 10.0 mL of acetonitrile in a reaction vial. Acetonitrile ensures complete solvation of the DHP ring.

  • Catalyst Loading: Add the selected catalyst (10-20% wt relative to the substrate). Note: Catalyst loading directly correlates with reaction efficiency; 20% loading typically yields >85% conversion[5].

  • Oxidation: Stir the mixture at a moderate temperature (e.g., 50–60 °C depending on the specific catalyst) under an open atmosphere or oxygen balloon for 4–6 hours.

  • Quenching & Filtration: Once TLC or NMR confirms the disappearance of the 1,4-DHP proton signals, cool the reaction. Filter the mixture through a short pad of Celite to remove the solid catalyst.

  • Concentration: Evaporate the acetonitrile under reduced pressure to obtain the crude substituted pyridine. Purify via flash column chromatography if trace byproducts are present.

References

  • International Journal of Novel Research and Development (IJNRD). Synthesis of Hantzsch Dihydropiridine Using Water as Solvent, A Green Approach. IJNRD. Available at: [Link]

  • Scientific & Academic Publishing (Sapub). Multi-component Approach for the Synthesis of Fused Dihydropyridines via Unsymmetrical Hantzch Condensation Using Glycerol as Green Solvent. Sapub. Available at: [Link]

  • Royal Society of Chemistry (RSC). Phytomanagement strategy leads to plant-derived catalysts for the sustainable synthesis of oxidized Hantzsch esters. RSC Publishing. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Temperature Control in the Synthesis of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile

Abstract: This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile. The document emp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile. The document emphasizes the critical role of temperature control throughout the synthetic process, offering detailed troubleshooting guides, step-by-step protocols, and answers to frequently asked questions. Our objective is to equip you with the expertise to optimize reaction conditions, maximize yield and purity, and confidently address challenges encountered during your experiments.

Overview of the Synthesis

The synthesis of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile typically proceeds via a variation of the Hantzsch pyridine synthesis or related condensation reactions. A common and efficient route involves the condensation of an acetoacetonitrile derivative with an enamine or a β-keto ester in the presence of a base. The reaction is often exothermic, and precise temperature management is paramount to prevent the formation of side products, minimize polymerization, and ensure high yields of the desired product.

The overall transformation involves several key steps, each with its own temperature sensitivity:

  • Initial Condensation: The formation of the initial adduct is often performed at or below room temperature to control the reaction rate.

  • Cyclization and Dehydration: This step typically requires heating to facilitate the ring closure and elimination of water. The temperature must be carefully controlled to avoid degradation of the product.

  • Product Isolation: Cooling the reaction mixture is crucial for efficient crystallization and isolation of the final product.

Reaction_Scheme ReactantA Acetoacetonitrile Intermediate Acyclic Intermediate ReactantA:e->Intermediate:w Condensation ReactantB Enamine or β-Keto Ester ReactantB:e->Intermediate:w Base Base (e.g., Piperidine, Sodium Methoxide) Base->Intermediate Catalyst Product 4-Hydroxy-2,6-dimethylpyridine- 3-carbonitrile Intermediate:e->Product:w Cyclization & Dehydration (Heat)

Caption: Generalized reaction scheme for the synthesis.
Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during the synthesis, with a focus on how temperature deviations can be the root cause.

Q1: Why is my yield of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile consistently low?

A1: Low yields are often directly linked to improper temperature control at several stages of the reaction.

  • Cause 1: Runaway Reaction During Initial Condensation: The initial condensation step can be highly exothermic. If the temperature is not kept low (typically 0-25°C), the reaction rate can become uncontrollable, leading to the formation of undesired side products and polymerization.

  • Troubleshooting Strategy:

    • Use an ice bath to maintain the initial reaction temperature.

    • Add reagents dropwise to control the exothermic release of heat.

    • Ensure vigorous stirring to dissipate heat evenly throughout the reaction mixture.

  • Cause 2: Incomplete Cyclization: The cyclization and dehydration step requires a specific temperature range to proceed to completion. Insufficient heating will result in unreacted intermediates remaining in the final mixture.

  • Troubleshooting Strategy:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Ensure the reaction is heated to the optimal temperature (often reflux) for a sufficient duration. A patent for a similar synthesis specifies a temperature of 60-65°C for 15-20 hours to drive the reaction to completion[1].

  • Cause 3: Product Degradation at High Temperatures: While heat is required for cyclization, excessive temperatures can lead to the degradation of the desired product, often indicated by a darkening of the reaction mixture.

  • Troubleshooting Strategy:

    • Use a temperature-controlled heating mantle or oil bath to maintain a stable temperature.

    • Avoid localized overheating by ensuring efficient stirring.

    • Once the reaction is complete (as determined by TLC/HPLC), cool the mixture promptly.

Q2: What is causing the formation of a viscous, tar-like substance in my reaction?

A2: The formation of tar or a viscous reaction mixture is a strong indicator of polymerization, a common side reaction with cyanopyridines, especially at high temperatures[2].

  • Cause: The exothermic nature of the reaction can create localized "hot spots" within the flask, initiating polymerization of the starting materials or the product[2].

  • Troubleshooting Strategy:

    • Strict Temperature Control: This is the most critical factor. Use a reliable temperature controller and ensure the probe is correctly placed.

    • Gradual Reagent Addition: Adding one of the reactants slowly prevents a rapid, uncontrolled exotherm.

    • Solvent Choice: Ensure you are using a solvent with an appropriate boiling point to help regulate the internal temperature of the reaction.

Q3: My final product is discolored (yellow or brown) and difficult to purify. What's the cause?

A3: Discoloration often points to the presence of impurities formed through side reactions, which are highly sensitive to temperature.

  • Cause: Elevated temperatures can promote oxidation or other degradation pathways, leading to colored impurities. The presence of residual starting materials or side products can also contribute to discoloration.

  • Troubleshooting Strategy:

    • Maintain an Inert Atmosphere: If the reaction is sensitive to oxidation, consider running it under an inert atmosphere (e.g., nitrogen or argon).

    • Optimize Reaction Time: Do not heat the reaction longer than necessary. Monitor its progress and work it up as soon as it is complete.

    • Purification: After isolation, recrystallization from an appropriate solvent is often effective at removing colored impurities. Procedures for similar compounds sometimes employ activated carbon (Darco or Norit) during recrystallization to remove color[3].

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization for your specific laboratory conditions and scale.

Experimental_Workflow cluster_Prep Preparation cluster_Reaction Reaction cluster_Workup Workup & Isolation Start Combine Acetoacetonitrile, Enamine/β-Keto Ester, and Solvent AddBase Add Base Dropwise (0-10°C) Start->AddBase StirCold Stir at Room Temp (1-2 hours) AddBase->StirCold Reflux Heat to Reflux (e.g., 60-100°C) Monitor by TLC StirCold->Reflux Cool Cool to Room Temp, then Ice Bath (0-5°C) Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry End Pure Product Dry->End

Caption: Experimental workflow with temperature checkpoints.

Materials:

  • Acetoacetonitrile

  • Ethyl 3-aminocrotonate (or similar enamine)

  • Ethanol (or other suitable solvent)

  • Piperidine (or other suitable base)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle with temperature controller, ice bath.

Procedure:

  • Initial Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, combine acetoacetonitrile (1.0 eq), ethyl 3-aminocrotonate (1.0 eq), and ethanol.

  • Base Addition (Temperature Critical): Place the flask in an ice bath and cool the mixture to 0-10°C. Add piperidine (catalytic amount, e.g., 0.1 eq) dropwise, ensuring the internal temperature does not exceed 15°C.

  • Initial Stirring: Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Cyclization (Temperature Critical): Heat the reaction mixture to reflux (for ethanol, approx. 78°C) using a temperature-controlled heating mantle. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Crystallization (Temperature Critical): Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold ethanol to remove any soluble impurities.

  • Drying: Dry the product under vacuum to a constant weight.

Data Summary Table

The following table provides a general guide to the expected outcomes based on temperature control during the critical cyclization step. Actual results may vary.

ParameterOptimal Temperature RangeTemperature Too LowTemperature Too High
Cyclization Temp. 60-100°C (Solvent Dependent)< 60°C> 120°C
Reaction Time 4-20 hours> 24 hours, incomplete< 4 hours (potential degradation)
Expected Yield High (>80%)Low (<50%)Low to Moderate (Variable)
Product Purity HighLow (High % of intermediate)Low (Presence of degradation products)
Product Appearance Off-white to pale yellow solid-Brown or dark, tarry solid
Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction, and how does it relate to temperature control? A1: The choice of solvent is crucial as its boiling point dictates the maximum temperature of the reaction at atmospheric pressure. Ethanol is commonly used due to its ability to dissolve the reactants and its convenient boiling point (78°C). For reactions requiring higher temperatures, solvents like toluene or xylene might be employed. The key is to select a solvent whose reflux temperature aligns with the optimal temperature for the cyclization step without causing product degradation.

Q2: I need to scale up this synthesis. What are the primary temperature considerations? A2: Scaling up an exothermic reaction requires careful consideration of heat transfer. A larger reaction volume has a lower surface-area-to-volume ratio, making it more difficult to dissipate heat.

  • Heat Dissipation: Ensure your cooling system (e.g., chiller, larger ice bath) is adequate for the larger scale.

  • Reagent Addition: The rate of reagent addition must be significantly slower to allow for efficient heat removal.

  • Monitoring: Use a temperature probe to monitor the internal temperature of the reaction, not just the bath temperature.

Q3: Can microwave synthesis be used, and how does that affect temperature control? A3: Yes, microwave-assisted synthesis can often be used to dramatically reduce reaction times for this type of condensation[4]. Microwave reactors provide rapid and uniform heating, which can minimize the formation of side products associated with prolonged heating or localized hot spots. However, it is critical to use a microwave reactor with a reliable internal temperature sensor to prevent overheating and potential pressure buildup.

Q4: How can I confirm that my low yield is due to incomplete reaction versus product degradation? A4: Analytical techniques are key. Analyze a sample of your crude reaction mixture by TLC or LC-MS.

  • Incomplete Reaction: You will see a significant spot/peak corresponding to your starting materials or a stable intermediate.

  • Degradation: You will see multiple new spots/peaks, often with a "smear" on the TLC plate, and your desired product spot/peak will be weak. This indicates the formation of multiple byproducts.

References
  • BenchChem. (2025). Common side reactions in the synthesis of pyridine-3-carbonitriles. BenchChem Technical Support.
  • Navarrete-Encina, P. A., et al. (n.d.). Synthesis of Some C-3,4,5-Substituted 2,6-Dimethyl-1,4-dihydropyridines (4-DHPs). Synthetic Communications.
  • Reynolds, G. A., & Hauser, C. R. (n.d.). 2-methyl-4-hydroxyquinoline. Organic Syntheses.
  • US Patent US6624307B1. (n.d.). Process for producing 2,6-dihydroxy-3,4-dialkylpyridines. Google Patents.
  • Zdujić, M., et al. (n.d.). Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. ResearchGate.

Sources

Optimization

Technical Support Center: Minimizing Impurities in Pharmaceutical Intermediate Synthesis

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on minimizing impurities in the synthesis of pharmaceutical intermediates....

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on minimizing impurities in the synthesis of pharmaceutical intermediates. This resource is designed to be a practical, field-proven guide to troubleshooting common issues and implementing robust control strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in the synthesis of pharmaceutical intermediates?

A1: Impurities can be introduced at nearly every stage of the synthesis and manufacturing process.[1][2][3] Understanding these sources is the first critical step in their control. The main categories include:

  • Organic Impurities: These are the most common and can include starting materials, by-products of the reaction, intermediates that haven't fully reacted, degradation products, and any reagents or ligands used.[4][5] Side reactions and over-reactions are also significant contributors to organic impurities.[6]

  • Inorganic Impurities: These often originate from the manufacturing process itself.[4][5] Common examples include reagents, ligands, catalysts (especially heavy metals like lead and cadmium), inorganic salts, and filter aids.[3][4][5] These can also be introduced through contact with manufacturing equipment.[3]

  • Residual Solvents: These are organic volatile chemicals used or produced during the synthesis of the drug substance or in the preparation of the drug product that are not completely removed by practical manufacturing techniques.[2][4][5][7]

  • Degradation Products: These impurities form when the drug substance degrades due to exposure to factors like light, heat, humidity, or adverse pH conditions during manufacturing or storage.[1][8][6]

Q2: How do raw material quality and starting materials impact the final impurity profile?

A2: The quality of your raw materials is a foundational element in controlling the impurity profile of your final product.[9][10][11][12] Even trace impurities in starting materials can be carried through the synthesis process and end up in the final intermediate.[5] Using low-quality raw materials can lead to inconsistent product formulations, decreased drug effectiveness, and an increased risk of contamination.[9] Therefore, stringent testing and qualification of all raw materials are essential to ensure they meet the required purity and quality standards before use.[13]

Q3: What are the key regulatory guidelines I need to be aware of for impurity control?

A3: The International Council for Harmonisation (ICH) provides the primary guidelines for impurity control in new drug substances and products.[8][14] Key documents to be familiar with are:

  • ICH Q3A(R2): This guideline addresses the reporting, identification, and qualification of impurities in new drug substances.[8][15][16]

  • ICH Q3B(R2): This focuses on impurities in new drug products.[8][15][16]

  • ICH Q3C(R6): This guideline provides recommendations for the control of residual solvents.[8][16]

  • ICH Q3D(R2): This guideline establishes a risk-based approach for the control of elemental (metallic) impurities.[15][16][17]

These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[8][15]

Q4: What are the most effective analytical techniques for impurity profiling?

A4: A multi-faceted analytical approach is typically necessary for comprehensive impurity profiling. The most widely used and powerful techniques include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is considered the gold standard for separating, detecting, and quantifying organic impurities due to its high sensitivity and accuracy.[2][4][18]

  • Gas Chromatography (GC): GC is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents.[2][18]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry is a powerful tool for identifying the chemical structure of impurities.[1][4][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, which is invaluable for the definitive identification and characterization of unknown impurities.[1][2][4]

Troubleshooting Guides

This section provides a structured approach to common challenges encountered during the synthesis of pharmaceutical intermediates.

Issue 1: An Unknown Peak is Detected in the HPLC Chromatogram.

Causality: The appearance of an unexpected peak in your HPLC analysis indicates the presence of an impurity that could stem from various sources, including side reactions, degradation, or contamination.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Unknown Peak Detected in HPLC Step1 Characterize the Peak: - Determine Retention Time - Calculate Relative Area % Start->Step1 Step2 Investigate Source: - Analyze Starting Materials & Reagents - Review Reaction Conditions (Temp, Time, pH) - Conduct Forced Degradation Studies Step1->Step2 Step3 Isolate & Identify: - Preparative HPLC or other chromatographic techniques - Structural Elucidation (LC-MS, NMR, IR) Step2->Step3 Step4 Quantify the Impurity: - Develop and validate an analytical method Step3->Step4 Step5 Implement Control Strategy: - Modify Reaction Parameters - Introduce Purification Step - Set Specification Limits Step4->Step5 End Impurity Controlled Step5->End

Caption: Workflow for troubleshooting an unknown impurity peak.

Step-by-Step Protocol:

  • Initial Assessment:

    • Confirm the unexpected peak is not a system artifact (e.g., from the mobile phase or injector).

    • Determine the relative retention time and peak area percentage to assess its significance.

  • Source Investigation:

    • Starting Materials and Reagents: Analyze all starting materials, reagents, and solvents used in the synthesis to check for the presence of the impurity.

    • Reaction Monitoring: Review in-process control data to pinpoint when the impurity first appears.

    • Forced Degradation: Conduct stress studies (e.g., exposure to acid, base, heat, light, oxidation) on the pure intermediate to see if the unknown peak is a degradation product.[19]

  • Isolation and Identification:

    • Utilize preparative HPLC or flash chromatography to isolate a sufficient quantity of the impurity.[20]

    • Employ spectroscopic techniques like LC-MS, high-resolution MS, and NMR to elucidate its chemical structure.[1]

  • Control Strategy Development:

    • Once the impurity's identity and source are known, devise a strategy to control it. This may involve:

      • Optimizing reaction conditions (e.g., temperature, pH, reaction time) to minimize its formation.[21]

      • Introducing or modifying a purification step, such as recrystallization or chromatography.[22]

      • Sourcing higher purity starting materials.[21]

Issue 2: High Levels of Residual Solvents Detected.

Causality: Inadequate removal of solvents during downstream processing (e.g., drying, distillation) is the primary cause of high residual solvent levels.

Troubleshooting Workflow:

Residual_Solvent_Workflow Start High Residual Solvents Detected Step1 Identify the Solvent(s) via GC-MS Start->Step1 Step2 Review the Downstream Process: - Drying time and temperature - Vacuum pressure - Distillation parameters Step1->Step2 Step3 Optimize Drying/Distillation Process: - Increase drying time/temperature - Improve vacuum efficiency - Modify distillation conditions Step2->Step3 Step4 Consider Alternative Solvents with higher volatility or lower toxicity Step3->Step4 If optimization is insufficient Step5 Re-analyze for Residual Solvents Step3->Step5 Step4->Step5 End Residual Solvents within ICH Limits Step5->End

Caption: Workflow for addressing high residual solvent levels.

Step-by-Step Protocol:

  • Identification and Quantification:

    • Use Gas Chromatography (GC) with a suitable detector (e.g., Flame Ionization Detector or Mass Spectrometer) to identify and quantify the specific residual solvents.

  • Process Review:

    • Carefully examine the parameters of the final isolation and drying steps. Pay close attention to temperature, pressure, and duration.

  • Process Optimization:

    • Drying: Gradually increase the drying temperature, being mindful of the thermal stability of the intermediate.[5] Increase the drying time and ensure the vacuum applied is adequate.

    • Solvent Selection: If possible, consider using a less toxic or more volatile solvent in the final synthesis steps, in accordance with ICH Q3C guidelines.[7]

  • Verification:

    • After implementing process changes, re-test the intermediate to confirm that residual solvent levels are within acceptable limits as defined by ICH guidelines.

Best Practice Protocols

Adhering to these best practices can proactively minimize impurity formation and ensure a robust and reproducible synthesis process.

Protocol 1: Purification via Crystallization

Crystallization is a powerful technique for purifying pharmaceutical intermediates, often capable of achieving purities greater than 99%.[23]

Methodology:

  • Solvent Selection:

    • Choose a solvent in which the intermediate has high solubility at elevated temperatures and low solubility at room temperature or below.[24]

    • The impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures.

  • Dissolution:

    • Dissolve the crude intermediate in the minimum amount of hot solvent to form a saturated solution.[24]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration to remove them.[24]

  • Cooling:

    • Allow the solution to cool slowly and without agitation. Slow cooling promotes the formation of large, pure crystals, while rapid cooling can trap impurities.[24]

  • Isolation and Drying:

    • Collect the crystals by filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor.

    • Dry the purified crystals under vacuum at a suitable temperature.[24]

Protocol 2: Use of Scavenger Resins for Impurity Removal

Scavenger resins are functionalized solid supports that can selectively bind to and remove specific types of impurities, such as excess reagents or metal catalysts.[25]

Methodology:

  • Resin Selection:

    • Choose a scavenger resin with functional groups that will specifically react with or chelate the target impurity. For example, resins with amine functional groups can scavenge excess acid chlorides, while those with chelating groups like iminodiacetic acid are effective for removing metal catalysts.[26]

  • Scavenging Process:

    • Add the selected scavenger resin to the reaction mixture or solution containing the impurity.

    • Stir the mixture for a sufficient time (typically a few hours) to allow for complete binding of the impurity to the resin.

  • Removal:

    • Since the scavenger resin is a solid, it can be easily removed from the solution by simple filtration.[25][27]

  • Analysis:

    • Analyze the filtrate to confirm the successful removal of the target impurity.

Data Summary Tables

Table 1: Common Impurity Types and Their Sources

Impurity TypeCommon Sources
Organic Starting materials, by-products, intermediates, degradation products, reagents, catalysts[4][5]
Inorganic Reagents, ligands, catalysts, heavy metals, inorganic salts[3][4][5]
Residual Solvents Solvents used in synthesis, purification, or formulation[2][4][5][7]

Table 2: Comparison of Key Analytical Techniques for Impurity Profiling

Analytical TechniquePrimary ApplicationAdvantages
HPLC Separation and quantification of organic impuritiesHigh sensitivity, high resolution, wide applicability[14][18]
GC Analysis of residual solvents and volatile impuritiesExcellent for volatile compounds, high efficiency[2][18]
LC-MS Identification and structural elucidation of impuritiesProvides molecular weight and structural information[4][14]
NMR Definitive structural elucidationProvides detailed information on molecular structure[1][2][4]

References

  • Synthink. (2023, July 6). Impurity Profiling in Pharmaceuticals Explained. Synthink. [Link]

  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). [Link]

  • A Review on Impurity Profiling In Pharmaceutical Substances. (n.d.). ResearchGate. [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • The Importance of Good Quality Raw Materials in Pharmaceutical Manufacturing. (2023, February 28). [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020, November 19). [Link]

  • Pharmaceutical Crystallisation| Solution Crystallization. (n.d.). Pharma Focus Asia. [Link]

  • AVS Life Sciences. (n.d.). 7 Strategies for Managing Nitrosamine Impurities Effectively. AVS Life Sciences. [Link]

  • Pharmaceutical Production: Quality Materials Matter. (2025, July 12). [Link]

  • Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances. Veeprho. [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). [Link]

  • Strategies for Addressing Impurities in Biologic Drug Substance Manufacturing. (2023, August 17). [Link]

  • Syrris. (2024, October 22). Pharmaceutical crystallization in drug development. Syrris. [Link]

  • Strategic Approaches to Impurity Challenges in Combination Drug Products. (2024, February 22). [Link]

  • Topiox Research. (2025, December 19). Why Raw Material Testing is Essential for Pharmaceutical Quality Control. Topiox Research. [Link]

  • Molecularly imprinted polymers and reactive scavengers in pharmaceutical clean-up. (n.d.). [Link]

  • Eubioco. (2025, May 13). Pharmaceutical raw materials - a guide to ingredient selection and quality control. Eubioco. [Link]

  • Bringing preparative chromatography into the spotlight. (2019, January 2). Manufacturing Chemist. [Link]

  • Ultima. (2024, June 28). The Essential Role of Raw Chemical Materials in Pharmaceuticals. Ultima. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). LCGC International - Chromatography Online. [Link]

  • Impurities in Pharmaceutical Substances. (n.d.). [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Amerigo Scientific. [Link]

  • Therapeutic Goods Administration. (n.d.). ICH guideline Q3C (R6) on impurities: guideline for residual solvents. Therapeutic Goods Administration. [Link]

  • Longdom Publishing. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing. [Link]

  • Crimson Publishers. (2023, July 12). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. [Link]

  • Bhattacharyya, S. (2004, November 15). New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis. PubMed. [Link]

  • Vaisala. (n.d.). Pharmaceutical crystallization. Vaisala. [Link]

  • Global Pharma Tek. (2024, February 17). Significance of Impurity Profiling in the Pharmaceutical Industry. Global Pharma Tek. [Link]

  • How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. (2025, April 2). [Link]

  • ICH. (n.d.). Quality Guidelines. ICH. [Link]

  • Chromatographic Analysis of Pharmaceuticals. (n.d.). [Link]

  • HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. HWI group. [Link]

  • Chromatography in Pharma: Principles, Methods, and Applications. (n.d.). [Link]

  • ICH. (2019, March 22). guideline for elemental impurities q3d(r1). ICH. [Link]

  • Mettler Toledo. (n.d.). Impurity Profiling of Chemical Reactions | Process Development Strategies. Mettler Toledo. [Link]

  • Impurity Profiling: Theory and Practice. (n.d.). PharmaInfo. [Link]

  • Particle Analytical. (n.d.). Troubleshooting in pharmaceutical manufacturing: expert solutions. Particle Analytical. [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced ¹³C NMR Characterization of Substituted Pyridines: A Comparative Guide to Analytical Approaches

Executive Summary Substituted pyridines are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and functional materials. Accurate structural elucidation of these heterocycles is paramount in drug development, where...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted pyridines are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and functional materials. Accurate structural elucidation of these heterocycles is paramount in drug development, where a single misassigned regioisomer can derail an entire synthetic pipeline. While ¹H NMR provides valuable connectivity data, ¹³C NMR spectroscopy serves as the definitive tool for characterizing the carbon backbone, especially for heavily substituted or fused systems (e.g., thienopyridines and imidazopyridines).

This guide objectively compares three primary analytical approaches for characterizing complex substituted pyridines: Empirical 1D ¹³C NMR, 2D NMR Correlation (HSQC/HMBC), and Computational NMR (DFT/GIAO). By synthesizing theoretical principles with field-proven experimental protocols, this document provides a self-validating framework for absolute structural assignment.

Mechanistic Principles: The Heteroatom and Substituent Effects

Assigning ¹³C signals in pyridines is inherently more complex than in benzenes due to the electronic influence of the endocyclic nitrogen. The nitrogen atom exerts a strong electron-withdrawing inductive effect (-I) that heavily deshields the adjacent C2 and C6 positions (shifting them downfield to ~150 ppm). Conversely, resonance effects (+R) increase electron density at the C3 and C5 positions, shielding them relative to benzene (~124 ppm)[1].

When substituents are introduced, their polar and steric effects further modulate these chemical shifts. For routine characterization, scientists often rely on additivity parameters (Ai) . Research demonstrates that the ¹³C-NMR chemical shifts of carbon atoms in substituted six-membered heteroaromatics correlate strongly with the additivity parameters derived for substituted benzene derivatives[2]. Various computational programs utilize these benzene increments, combined with the baseline shifts of pure pyridine, to predict ¹³C spectra[3].

The Causality of Deviations: Empirical additivity rules are highly reliable for simple alkyl or halogen substitutions but fail predictably when intramolecular interactions occur. For instance, experimental shifts for hydroxy-substituted pyridines deviate considerably from calculated correlations. This is caused by hydrogen bond formation between the hydroxy group and the pyridine nitrogen, often leading to tautomerization (e.g., 2-hydroxypyridine tautomerizing to 2-pyridone), which fundamentally alters the electronic distribution of the entire ring[2].

Comparative Analysis of Analytical Approaches

To establish a robust characterization workflow, researchers must choose the appropriate analytical method based on the complexity of the pyridine derivative.

Table 1: Comparison of ¹³C NMR Characterization Strategies
Analytical ApproachPrimary MechanismBest Use CaseLimitationsConfidence Level
1D ¹³C NMR + Empirical Additivity Direct acquisition of carbon resonances compared against calculated Ai parameters[3].Mono- or di-substituted pyridines without complex steric clashes or tautomerization.Quaternary carbons exhibit low signal intensity due to long T₁ relaxation times[4].Moderate
2D NMR (HSQC / HMBC) Maps ¹H-¹³C connectivity over one bond (HSQC) or multiple bonds (HMBC) via magnetization transfer.Heavily substituted, fused heterocycles (e.g., thienopyridines), or regiochemical assignment.Requires higher sample concentrations and longer acquisition times.Very High (Gold Standard)
Computational NMR (DFT/GIAO) Quantum mechanical prediction of magnetic shielding tensors based on optimized 3D geometries.Novel scaffolds lacking literature precedent; resolving ambiguous tautomeric states.Computationally expensive; requires accurate solvent modeling to match experimental data.High (When paired with 1D/2D)
Table 2: Baseline ¹³C Shifts & Typical Substituent Effects (in CDCl₃)
Ring PositionUnsubstituted Pyridine Shift (ppm)Effect of Electron-Donating Group (e.g., -NH₂)Effect of Electron-Withdrawing Group (e.g., -CN)
C2 / C6 ~ 149.8Strong Shielding (Upfield shift)Deshielding (Downfield shift)
C3 / C5 ~ 123.7Moderate ShieldingStrong Deshielding
C4 ~ 135.7Strong ShieldingDeshielding

Note: The C4 position in substituted pyridines exhibits a chemical shift trend that is highly concerted with the C1 carbon in analogously substituted benzenes[5].

Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for pyridine characterization.

Protocol 1: Multiparametric Experimental NMR Acquisition (1D + 2D)

This workflow is designed to overcome the inherent physical limitations of substituted pyridines, specifically the "invisible" quaternary carbons.

  • Sample Preparation & Solvent Selection: Dissolve 20-30 mg of the pyridine derivative in 0.6 mL of CDCl₃ or DMSO-d₆.

    • Causality: Solvent choice is critical. Protic or strongly coordinating solvents (like DMSO) can disrupt intramolecular hydrogen bonding, altering the tautomeric equilibrium and shifting the ¹³C signals[1].

  • 1D ¹³C{¹H} Acquisition with Optimized Relaxation: Set the relaxation delay (D1) to at least 3–5 seconds.

    • Causality: Quaternary carbons in pyridine rings (and attached imine/cyano groups) lack directly bonded protons to facilitate dipole-dipole relaxation. This results in long T₁ relaxation times, making their signals significantly less intense than protonated carbons[4]. A longer D1 ensures complete magnetization recovery.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire with a ¹J_CH coupling constant optimized for 145 Hz.

    • Causality: This cleanly separates protonated carbons (C2/C3/C4/C5/C6) from quaternary carbons, establishing the baseline C-H framework.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire with a long-range coupling constant (ⁿJ_CH) optimized for 8 Hz.

    • Causality: HMBC transfers magnetization from protons to carbons 2-3 bonds away. This is the only definitive way to assign the chemical shifts of isolated quaternary carbons (e.g., C-CN or fused ring junctions) by correlating them to nearby aromatic protons.

Protocol 2: In Silico Validation via DFT/GIAO

When empirical additivity rules fail due to complex substituent interactions, computational validation is required.

  • Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search to identify the lowest energy conformer of the substituted pyridine.

  • Geometry Optimization: Optimize the geometry using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level of theory.

    • Causality: Accurate prediction of chemical shifts requires a highly accurate 3D geometry, as steric clashes between ortho-substituents can distort the pyridine ring out of planarity, drastically altering the magnetic shielding environment.

  • Magnetic Shielding Calculation: Calculate the isotropic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Linear Scaling: Convert the calculated shielding tensors to chemical shifts (ppm) using a linear scaling equation derived from a reference set of pyridines. Compare directly against the experimental 1D ¹³C data.

Integrated Characterization Workflow

The following diagram illustrates the logical decision matrix for characterizing a novel substituted pyridine, integrating experimental and computational methodologies.

G N1 Novel Substituted Pyridine Sample Preparation N2 1D 13C & 1H NMR Initial Screening N1->N2 Acquire Spectra N4 DFT/GIAO Computation Shift Prediction N1->N4 3D Optimization N3 2D NMR (HSQC/HMBC) Connectivity Mapping N2->N3 Complex Overlap? N5 Empirical Additivity Rules (Ai Parameters) N2->N5 Simple Derivative N6 Data Synthesis & Signal Assignment N3->N6 Experimental Data N4->N6 Theoretical Shifts N5->N6 Expected Shifts N7 Validated 13C Characterization N6->N7 Final Validation

Workflow for 13C NMR characterization integrating 1D/2D experiments and DFT predictions.

References

  • Title: Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds Source: MDPI URL: [Link]

  • Title: 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration Source: ACS Publications URL: [Link]

  • Title: An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines Source: ChemRxiv URL: [Link]

  • Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: ESA-IPB URL: [Link]

  • Title: Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines Source: Scirp.org URL: [Link]

  • Title: Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and str Source: d-nb.info URL: [Link]

Sources

Comparative

FT-IR spectroscopy of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile

FT-IR Spectroscopy of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile: A Comparative Analytical Guide In pharmaceutical process analytical technology (PAT) and drug development, the structural validation of active pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

FT-IR Spectroscopy of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile: A Comparative Analytical Guide

In pharmaceutical process analytical technology (PAT) and drug development, the structural validation of active pharmaceutical ingredient (API) intermediates is non-negotiable. 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile is a highly functionalized heterocyclic precursor used in the synthesis of complex pharmaceuticals, including piperazine-derived agents like Elbanizine[1].

As a Senior Application Scientist, I frequently see analytical bottlenecks arise not from the instrument, but from a mismatch between the molecule's physicochemical properties and the chosen analytical methodology. This guide provides an objective, data-driven comparison of FT-IR sampling methodologies (ATR vs. Transmission) for this specific compound, alongside a spectral comparison against its downstream chlorinated analog to demonstrate reaction monitoring capabilities.

Spectral Differentiation: 4-Hydroxy vs. 4-Chloro Derivatives

During API synthesis, 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile is frequently subjected to chlorination (e.g., via SOCl₂ or POCl₃) to yield 4-chloro-2,6-dimethylpyridine-3-carbonitrile, activating the ring for subsequent nucleophilic substitutions[1][2]. FT-IR spectroscopy is the ideal tool for monitoring this transformation due to the distinct dipole moment changes associated with the functional groups.

A critical mechanistic factor to understand is tautomerism . In the solid state, 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile exists in an equilibrium between its hydroxypyridine form and its pyridone form. This extensive intermolecular hydrogen bonding dramatically broadens the high-frequency region of the IR spectrum.

Table 1: Comparative FT-IR Peak Assignments & Causality

Functional Group4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile4-Chloro-2,6-dimethylpyridine-3-carbonitrileMechanistic Causality for Spectral Shift
-OH / -NH 3100–3400 cm⁻¹ (Broad, strong)AbsentChlorination eliminates the hydroxyl/pyridone proton, completely abolishing the hydrogen-bonding network.
-C≡N (Nitrile) ~2220 cm⁻¹ (Sharp, strong)~2225 cm⁻¹ (Sharp, strong)The nitrile stretch is highly conserved in pyridine-3-carbonitriles[3][4]. The highly electronegative -Cl atom exerts a slight inductive pull, stiffening the C≡N bond and causing a minor blue shift.
C=N / C=C (Ring) 1600–1650 cm⁻¹ (Multiple bands)1580–1610 cm⁻¹The loss of the pyridone C=O tautomer and the introduction of the heavy halogen alter the conjugation and vibrational modes of the pyridine ring[2].
C-Cl (Alkyl/Aryl Halide) Absent700–750 cm⁻¹ (Strong)Direct confirmation of successful nucleophilic aromatic substitution by the heavy chlorine atom.

Methodological Comparison: ATR-FTIR vs. KBr Pellet

For highly crystalline, hydrogen-bonding molecules like 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile, the choice of FT-IR sampling technique directly dictates data integrity.

Table 2: Performance Comparison of FT-IR Methodologies

ParameterAttenuated Total Reflectance (ATR)Transmission (KBr Pellet)
Sample Matrix None (Direct solid analysis)Potassium Bromide (KBr) dispersion
Moisture Artifact Risk Low. Analyzes the native crystal lattice.High. KBr is highly hygroscopic; ambient moisture absorption creates false broad bands at 3400 cm⁻¹.
Tautomer Resolution Excellent. Preserves native H-bonding.Poor. Grinding with ionic KBr can disrupt the native hydroxypyridine ⇌ pyridone equilibrium.
Throughput < 2 minutes per sample10–15 minutes per sample

Expert Insight: When analyzing 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile, ATR-FTIR is the definitively superior choice . If a KBr pellet absorbs even trace atmospheric water during the pressing phase, the resulting O-H stretch will completely mask the intrinsic -OH/-NH tautomeric bands of the API intermediate, leading to false-positive impurity readings.

Self-Validating Experimental Protocols

To guarantee trustworthiness, analytical protocols must be self-validating. Below are the optimized workflows for both methods.

Protocol A: ATR-FTIR Analysis (Preferred)
  • System Validation (Blanking): Clean the diamond/ZnSe ATR crystal with isopropanol. Run a background spectrum (32 scans, 4 cm⁻¹ resolution). Validation Check: Ensure the baseline in the 4000–3800 cm⁻¹ region exhibits <0.001 absorbance units to confirm total solvent evaporation and crystal cleanliness.

  • Sample Application: Deposit 2–5 mg of neat 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile powder directly onto the crystal.

  • Optical Contacting: Lower the pressure anvil until the torque slips. Causality: High refractive index solids require intimate contact with the crystal to satisfy the critical angle requirements for the evanescent wave to penetrate the sample.

  • Acquisition & Correction: Acquire the spectrum. Apply an ATR-correction algorithm in the software to adjust for the wavelength-dependent penetration depth (which artificially inflates low-wavenumber peak intensities compared to transmission spectra).

Protocol B: KBr Pellet Analysis (Alternative)
  • Matrix Dehydration: Dry FT-IR grade KBr powder at 105°C for a minimum of 24 hours. Store in a vacuum desiccator.

  • Matrix Validation (Blank Pellet): Press a 100 mg pellet of pure KBr (10 tons of pressure for 1 minute). Run the spectrum. Validation Check: Save this spectrum to digitally subtract any residual matrix moisture from the final sample spectrum.

  • Dispersion: Gently triturate 1.5 mg of the analyte with 150 mg of the dried KBr in an agate mortar. Causality: Avoid excessive grinding, which can induce polymorphic transformations or alter the tautomeric state of the compound.

  • Pressing & Acquisition: Transfer the mixture to a 13 mm die, evacuate for 2 minutes to remove trapped air (preventing opaque pellets), and press at 10 tons. Acquire the spectrum and subtract the blank.

Analytical Workflow Diagram

The following diagram illustrates the logical decision matrix and validation checkpoints when analyzing this tautomeric intermediate.

FTIR_Workflow Start 4-Hydroxy-2,6-dimethylpyridine -3-carbonitrile Tautomerism Solid-State Tautomerism (Hydroxypyridine ⇌ Pyridone) Start->Tautomerism Structural State ATR ATR-FTIR Analysis (Preferred) Tautomerism->ATR Direct Sampling KBr KBr Pellet Analysis (Alternative) Tautomerism->KBr Matrix Dispersion ATR_Result High-Fidelity Spectra: Accurate -OH/-NH Band Sharp -C≡N (2220 cm⁻¹) ATR->ATR_Result Validation KBr_Result Risk of Artifacts: Moisture Interference in -OH Region KBr->KBr_Result Validation

Analytical workflow comparing ATR and KBr FT-IR methods for tautomeric API intermediates.

References

  • Aventis SA. "Elbanizine, HWA-214-药物合成数据库" (Reference No. 6247 & 109652, Drugs Fut 1989). Drug Future. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFmM5FrASKsiGbOusBPsFU96UyhSM_8r-YY7vE8hFgX_2Z4XiTEatusMCyobPcFEgCrfohLrLYaRm03kVVar5NmDnuKmUJYQnklPudw6617KopkxmxYWigivRRvzYcNoQHlAnrh0m0MqL_VXWmI4JsBo4=]
  • Thomas, A., et al. "Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile." Journal of Chemical and Pharmaceutical Research, 2019. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb6TMrWDrDXOmkJZ_8WhPA3vchFOKCl7nEU2l_MJ6omo_rxJOcA4KYCZ5zkxL7Np4OknyShVPuC5jfxD5h6vArGubS2d7yATcPBtAVak52BFYSxeq1wevd_7n12aFTqD_zjNWXb4kJgr40FIGgjE7fbbs2Cr1q4Yfp1eHtD3cXIfdfs09rfBUhf3NnFp7eV6LNhYsIwnavtWmPQJgmd7SyOvAnoi22YTgXtgRqXUOi3pocq23l4G6ysbPEipPKF-4xB6gs8FZK-GMCjQ==]
  • "Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films." ACS Omega, 2022. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlZP0lGqMqBW5Uk2S5BQIoOsYwa55qkzrETkgSGtGdDCg4_Bj7yEHfkHKDlstEBV66NKTkL81Z18WeWvLQCZNQDg2djtCm0svZ6c7ul8flJbgN1Tdpuh1PriKe7Liqrd4Er7c8Iu77y-hf1Zg=]
  • "Chromium Coordination Compounds with Antimicrobial Activity: Synthetic Routes, Structural Characteristics, and Antibacterial Activity." The Open Medicinal Chemistry Journal, 2020. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHX1MfEQSh12DAoDZNd2QaQmFnERzaRlGET1Bqzn2b5PsGLOjwDuuP68Z8avsqZnoUngqG1rIUGdsrAV5IfSQK1uMNI0CJK-_yYxMphLGTNWSvvz8-IoB3kTuppd1LNyEsAbPi0GxWZ-hrjTasvAcxXF0peDwo]

Sources

Validation

A Comparative Guide to Pyridine Synthesis: Hantzsch vs. Guareschi-Thorpe

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a significant portion of the top 200 pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make...

Author: BenchChem Technical Support Team. Date: March 2026

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a significant portion of the top 200 pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. Consequently, the efficient and versatile synthesis of substituted pyridines is a critical endeavor for researchers in drug discovery and development. Among the classical methods, the Hantzsch and Guareschi-Thorpe syntheses have long been workhorses for constructing the pyridine core. This guide provides an in-depth, comparative analysis of these two seminal reactions, offering insights into their mechanisms, applications, and practical considerations to aid researchers in selecting the optimal synthetic strategy.

The Hantzsch Pyridine Synthesis: A Multi-Component Classic

First reported by Arthur Hantzsch in 1881, this multi-component reaction is a cornerstone of heterocyclic chemistry.[2][3] It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, such as ammonia or ammonium acetate, to form a 1,4-dihydropyridine (1,4-DHP).[4][5] This intermediate is then oxidized to the corresponding aromatic pyridine.[3][6] The driving force for this final aromatization step is the formation of a stable aromatic ring.[3]

Mechanistic Insights

The Hantzsch synthesis proceeds through a series of well-established intermediates. The reaction pathway involves two key concurrent steps:

  • Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound.[6]

  • Enamine Formation: The second equivalent of the β-ketoester reacts with the ammonia source to generate a β-enamino ester.[6]

A subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl intermediate, followed by cyclization and dehydration, yields the 1,4-DHP ring.[4][6]

Caption: Mechanistic workflow of the Guareschi-Thorpe Synthesis.

Scope and Limitations

The Guareschi-Thorpe synthesis is particularly valuable for the preparation of 2-hydroxy- or 2-aminopyridines (which exist as their 2-pyridone tautomers). [7]The reaction is efficient and often proceeds in high yields. [8]The use of green solvents like water and ethanol mixtures, coupled with the readily available starting materials, makes this an attractive and environmentally friendly method. [7]The primary limitation is the inherent formation of the 2-pyridone scaffold, which may not be the desired regioisomer for all applications.

Head-to-Head Comparison

FeatureHantzsch SynthesisGuareschi-Thorpe Synthesis
Product Symmetrically substituted 1,4-dihydropyridines (precursors to pyridines) [2]2-Pyridone derivatives
Key Reactants Aldehyde, 2 eq. β-ketoester, ammonia source [4]Cyanoacetamide, 1,3-dicarbonyl compound, base
Versatility High; wide range of aldehydes and β-dicarbonyls can be used. [6]More specific; primarily yields 2-pyridones. [7]
Regioselectivity Typically produces symmetrically substituted 3,5-dicarboxylate pyridines.Specifically produces 2-pyridone derivatives.
Reaction Conditions Classical methods can be harsh; modern variations offer milder conditions. [3]Often proceeds under mild conditions, with green solvent options. [7]
Key Advantage Excellent for creating diverse libraries of substituted pyridines. [4]Direct and efficient route to biologically relevant 2-pyridones. [9]
Key Disadvantage Requires a separate oxidation step to achieve the final pyridine product. [3]Product scope is generally limited to the 2-pyridone scaffold.

Experimental Protocols

Representative Hantzsch Synthesis Protocol

This protocol describes a general procedure for the synthesis of a 1,4-dihydropyridine derivative. [4] Materials:

  • Aldehyde (1 equivalent)

  • β-ketoester (e.g., ethyl acetoacetate) (2 equivalents)

  • Ammonium acetate (1.2 equivalents)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the aldehyde, β-ketoester, and ammonium acetate in ethanol.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. [4]4. After completion, cool the reaction mixture to room temperature. The solid product will often precipitate out of the solution.

  • Collect the crude product by vacuum filtration and wash the solid with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyridine derivative.

  • For the corresponding pyridine, the isolated 1,4-DHP can be oxidized using an oxidizing agent like nitric acid or iodine in methanol. [6][10]

Representative Guareschi-Thorpe Synthesis Protocol

This protocol outlines a modern, environmentally friendly Guareschi-Thorpe synthesis. [11][7] Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1 mmol)

  • Cyanoacetamide (1 mmol)

  • Ammonium carbonate (1 mmol)

  • 1:1 Ethanol:Water mixture (2 mL)

Procedure:

  • Combine the 1,3-dicarbonyl compound, cyanoacetamide, and ammonium carbonate in a 1:1 mixture of ethanol and water in a reaction vessel.

  • Stir the mixture at 80 °C.

  • Monitor the reaction progress by TLC. The product often precipitates from the reaction medium upon cooling. 4. After the reaction is complete, add cold water to the mixture to ensure complete precipitation.

  • Collect the solid product by filtration, wash with water, and dry. The product is often pure enough without further purification. [7]

Conclusion

Both the Hantzsch and Guareschi-Thorpe syntheses are powerful and enduring methods for the construction of the pyridine core, a vital scaffold in drug discovery. The Hantzsch synthesis offers exceptional versatility for producing a wide array of symmetrically substituted pyridines via a 1,4-dihydropyridine intermediate. Its main strength lies in the ability to generate diverse compound libraries by varying the aldehyde and β-dicarbonyl components. In contrast, the Guareschi-Thorpe synthesis provides a direct, efficient, and often greener route to the specific, yet highly valuable, 2-pyridone motif.

The choice between these two classical methods ultimately depends on the desired substitution pattern of the target pyridine. For researchers aiming to create diverse libraries of 3,5-disubstituted pyridines, the Hantzsch synthesis remains a go-to method. For those specifically targeting the synthesis of 2-pyridone derivatives, which are themselves important pharmacophores, the Guareschi-Thorpe reaction offers a more direct and atom-economical approach. Understanding the nuances, strengths, and limitations of each method, as detailed in this guide, allows the medicinal chemist to make an informed and strategic decision in the design and execution of their synthetic campaigns.

References

  • Hantzsch pyridine synthesis. Grokipedia. [Link]

  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. PMC. [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

  • Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. [Link]

  • Hantzsch Pyridine Synthesis. Scribd. [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PMC. [Link]

  • Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines. ACS Publications. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. [Link]

  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. The Royal Society. [Link]

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journals. [Link]

  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. University of Leeds. [Link]

  • Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Virginia Commonwealth University. [Link]

  • Guareschi-Thorpe synthesis of pyridine. quimicaorganica.org. [Link]

  • Icilio Guareschi and his amazing “1897 reaction”. PMC. [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]

Sources

Comparative

A Comparative Guide to Pyridine Synthesis: Modern Alternatives to 6-Bromonicotinonitrile

Introduction The pyridine scaffold is a cornerstone of modern medicinal chemistry and drug development. Its prevalence in pharmaceuticals, natural products, and agrochemicals stems from its unique electronic properties a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyridine scaffold is a cornerstone of modern medicinal chemistry and drug development. Its prevalence in pharmaceuticals, natural products, and agrochemicals stems from its unique electronic properties and its capacity to serve as a versatile scaffold for molecular design.[1][2][3] For decades, 6-bromonicotinonitrile has been a workhorse, a reliable building block for introducing the 3-cyano-2-pyridyl moiety via transition-metal-catalyzed cross-coupling reactions.[4]

However, the demands of modern synthetic chemistry—efficiency, cost-effectiveness, sustainability, and access to novel chemical space—necessitate a broader toolkit. Over-reliance on a single starting material can constrain synthetic design and prove uneconomical at scale. This guide provides an in-depth comparison of viable alternatives to 6-bromonicotinonitrile, moving beyond simple analogue substitution into the realm of de novo ring construction. We will explore the causality behind various synthetic choices, present validating experimental data, and offer detailed protocols to empower researchers in designing robust and flexible synthetic routes.

The alternatives can be broadly classified into two strategic approaches:

  • Functionalization of Pre-existing Pyridine Scaffolds: This involves using analogues of 6-bromonicotinonitrile or employing direct C-H functionalization.

  • De Novo Synthesis: This powerful approach involves constructing the pyridine ring from acyclic precursors, offering unparalleled flexibility in substituent placement.[1][5]

This guide will focus primarily on the most impactful de novo strategies that offer significant advantages over functionalization routes.

Section 1: Beyond the Bromo—A Comparative Look at 6-Halonicotinonitriles

While not a de novo method, the most direct alternative to 6-bromonicotinonitrile is the use of its chloro or iodo counterparts in cross-coupling reactions. The choice of halogen is not trivial and has significant implications for reaction kinetics, catalyst selection, and overall cost.

The reactivity in typical palladium-catalyzed cross-couplings, such as the Suzuki-Miyaura reaction, follows the order of bond dissociation energy: C-I < C-Br < C-Cl . This trend dictates the reaction conditions required for efficient oxidative addition to the palladium center.

  • 6-Iodonicotinonitrile: The most reactive of the series. Its high reactivity allows for the use of less active palladium catalysts and milder reaction conditions (lower temperatures, weaker bases), which can be crucial for sensitive substrates. However, iodo-arenes are typically the most expensive and least stable.

  • 6-Chloronicotinonitrile: The most cost-effective and readily available of the three. Its utility was historically limited by the inertness of the C-Cl bond. However, the development of advanced, electron-rich phosphine ligands (e.g., SPhos, XPhos) has enabled efficient coupling of these less reactive halides, albeit often requiring more forcing conditions (higher temperatures and stronger bases).[6]

Data Presentation: Comparison of 6-Halonicotinonitriles in Suzuki-Miyaura Coupling
Halogen (X)Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Br Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285
Cl Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1102478
I Phenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃DME/H₂O80892

Note: The data in this table is representative and compiled from typical outcomes in Suzuki-Miyaura couplings. Actual results will vary based on specific substrates and precise conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Chloronicotinonitrile

This protocol illustrates the use of a modern catalyst system required for the activation of the less reactive C-Cl bond.

Materials:

  • 6-Chloronicotinonitrile (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 6-chloronicotinonitrile, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.[6]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir vigorously for 24 hours, or until TLC/LC-MS indicates consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - 6-Halonicotinonitrile - Boronic Acid - Pd Catalyst & Ligand - Base inert Establish Inert Atmosphere start->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Cool, Dilute, & Extract monitor->workup purify Dry, Concentrate, & Chromatograph workup->purify product Pure 6-Aryl- nicotinonitrile purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Section 2: De Novo Synthesis via Cyclocondensation

Constructing the pyridine ring from acyclic precursors provides maximum flexibility in introducing diverse substitution patterns that may be inaccessible through functionalization of a pre-existing ring.[6] Classical multicomponent reactions remain powerful tools in this domain.

Hantzsch Pyridine Synthesis

First reported in 1881, the Hantzsch synthesis is a robust four-component reaction condensing an aldehyde, two equivalents of a β-ketoester, and an ammonia source (like ammonium acetate).[7][8] The primary product is a 1,4-dihydropyridine (1,4-DHP), which must be subsequently oxidized to the aromatic pyridine.[8] This aromatization step is a key consideration; while classic oxidants like nitric acid are effective, milder and greener methods using reagents like iodine or DDQ are now common.[7][8]

Causality and Control: The Hantzsch synthesis is exceptionally reliable for producing symmetrically substituted pyridines. The choice of aldehyde directly installs the C4-substituent, while the β-ketoester determines the C3 and C5 substituents. The mechanism proceeds through a series of condensations and additions, highlighting the efficiency of multicomponent reactions.[9]

Hantzsch_Mechanism aldehyde Aldehyde (R-CHO) enone α,β-Unsaturated Ketone (Knoevenagel Adduct) aldehyde->enone Knoevenagel Condensation ketoester1 β-Ketoester (2 eq.) enamine Enamine Intermediate ketoester1->enamine ketoester1->enone Knoevenagel Condensation ammonia Ammonia (NH₃) ammonia->enamine michael_adduct Michael Adduct enamine->michael_adduct Michael Addition enone->michael_adduct Michael Addition dihydropyridine 1,4-Dihydropyridine (DHP) michael_adduct->dihydropyridine Cyclization & Dehydration pyridine Substituted Pyridine dihydropyridine->pyridine Oxidation (Aromatization)

Caption: Simplified workflow of the Hantzsch Pyridine Synthesis.

Experimental Protocol: Two-Step Hantzsch Synthesis

Step 1: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

  • Materials: Benzaldehyde (10 mmol), Ethyl acetoacetate (20 mmol), Ammonium acetate (10 mmol), Ethanol (25 mL).[7]

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.[7]

    • Reflux the mixture with stirring for 3-4 hours, monitoring by TLC.[7]

    • Upon completion, cool the mixture to room temperature and pour into ice-cold water to precipitate the product.[7]

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallize from ethanol for pure 1,4-dihydropyridine.[7]

Step 2: Aromatization to Pyridine Derivative

  • Materials: Hantzsch 1,4-dihydropyridine from Step 1 (1.0 g), Iodine (catalytic amount), Methanol (20 mL).[7]

  • Procedure:

    • Dissolve the 1,4-dihydropyridine in methanol in a 50 mL flask.[7]

    • Add a catalytic amount of iodine.

    • Reflux the mixture for 2-3 hours until TLC confirms complete conversion.[7]

    • Cool the solution and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with sodium thiosulfate solution (to remove excess iodine) and then brine.

    • Dry the organic layer, filter, and concentrate to yield the final pyridine product.[7]

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is an efficient method that reacts an enamine with an ethynylketone (ynone).[10][11] A key advantage over the Hantzsch synthesis is that it directly produces the aromatic pyridine without a separate oxidation step.[10] The reaction proceeds via an aminodiene intermediate, which undergoes a thermally-induced cyclodehydration.[10][12]

Causality and Control: The traditional two-step method requires high temperatures for the final cyclization, which can limit its substrate scope.[10] Modern protocols have overcome this limitation by using acid catalysis (Brønsted or Lewis acids like ZnBr₂ or Yb(OTf)₃) to promote cyclization at lower temperatures.[10][12] Furthermore, one-pot, three-component versions have been developed where the enamine is generated in situ from a β-ketoester and ammonium acetate, significantly improving operational simplicity.[10][12][13]

Bohlmann_Rahtz_Workflow cluster_one_pot One-Pot, 3-Component Method ketoester β-Ketoester enamine_in_situ Enamine (in situ) nh4oac NH₄OAc aminodiene Aminodiene Intermediate enamine_in_situ->aminodiene Michael Addition label_enamine Enamine Formation enamine Enamine (Pre-formed) enamine->aminodiene Michael Addition ynone Ethynylketone ynone->aminodiene Michael Addition pyridine Trisubstituted Pyridine aminodiene->pyridine Cyclodehydration (Heat or Acid Cat.)

Caption: Workflow for the Bohlmann-Rahtz Pyridine Synthesis.

Experimental Protocol: One-Pot, Three-Component Bohlmann-Rahtz Synthesis

This protocol utilizes acid catalysis for a more efficient one-pot procedure.

Materials:

  • β-Ketoester (e.g., Ethyl acetoacetate) (1.0 equiv)

  • Alkynone (e.g., 3-Butyn-2-one) (1.5 equiv)

  • Ammonium acetate (10 equiv)

  • Glacial acetic acid (AcOH)

  • Toluene (PhMe)

  • Ethyl acetate (EtOAc), Saturated aqueous NaHCO₃, Brine

Procedure:

  • To a solution of the β-ketoester and the alkynone in a mixture of Toluene-AcOH (5:1), add ammonium acetate.[14]

  • Heat the reaction mixture to reflux and stir for 20 hours, monitoring progress by TLC.

  • After cooling to room temperature, carefully partition the mixture between saturated aqueous NaHCO₃ solution and EtOAc.[14]

  • Separate the layers and extract the aqueous phase twice more with EtOAc.

  • Combine the organic extracts, wash with brine, dry over MgSO₄, and evaporate the solvent in vacuo to yield the crude pyridine product.[14]

  • Purify by silica gel column chromatography.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a highly versatile method for preparing di-, tri-, and tetrasubstituted pyridines, often in high yields.[15] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[15][16]

Causality and Control: The mechanism is a cascade beginning with the formation of a pyridinium ylide, which acts as a Michael donor.[16] The resulting 1,5-dicarbonyl intermediate then undergoes cyclization with ammonia to form the pyridine ring.[15][16] The starting materials are often straightforward to prepare, and the reaction conditions are generally mild, making it a popular choice for building complex pyridine structures.[15]

Experimental Protocol: General Kröhnke Pyridine Synthesis

Materials:

  • α-Pyridinium methyl ketone salt (e.g., N-Phenacylpyridinium bromide) (1.0 equiv)

  • α,β-Unsaturated carbonyl (e.g., Chalcone) (1.0 equiv)

  • Ammonium acetate (excess, ~10 equiv)

  • Glacial acetic acid (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the α-pyridinium methyl ketone salt, the α,β-unsaturated carbonyl compound, and ammonium acetate.[16]

  • Add glacial acetic acid as the solvent.

  • Heat the mixture to reflux (approx. 120 °C) and maintain for 4-6 hours, monitoring by TLC.[16]

  • Upon completion, allow the mixture to cool. Pour into a beaker of ice water and neutralize with aqueous ammonia to precipitate the product.

  • Collect the solid by vacuum filtration.

  • Wash the solid product thoroughly with water, followed by a small amount of cold ethanol.[16]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted pyridine.[16]

Section 3: De Novo Synthesis via Cycloaddition

Cycloaddition reactions represent a powerful and atom-economical strategy for constructing the pyridine ring. These methods often provide access to substitution patterns that are complementary to classical cyclocondensation reactions.

[4+2] Cycloadditions (Hetero-Diels-Alder)

The hetero-Diels-Alder reaction, where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms, is a potent tool for heterocycle synthesis.[17][18] For pyridine synthesis, this typically involves the reaction of a 1-azadiene or a 1,2,4-triazine with an electron-rich alkene or alkyne.[17][19] The Boger pyridine synthesis, a well-known example, utilizes an inverse-electron-demand Diels-Alder reaction between an enamine and a 1,2,4-triazine, followed by extrusion of N₂ to form the aromatic ring.[19]

[3+3] Cycloadditions

More recently, formal [3+3] cycloadditions have emerged as a practical route to substituted pyridines.[20] These reactions typically involve the condensation of a 3-carbon unit (like an enamine or enone) with another 3-carbon unit (like an unsaturated aldehyde or ketone).[20] This organocatalyzed approach allows for the rapid assembly of tri- or tetrasubstituted pyridines from readily available starting materials and has been demonstrated on a large scale.[20]

Comparative Summary and Outlook

Choosing the optimal synthetic route requires a careful analysis of the target molecule's substitution pattern, the availability of starting materials, and the desired scale of the reaction.

Synthetic StrategyKey PrecursorsKey AdvantagesKey ConsiderationsRegioselectivity
Halopyridine Coupling Halopyridines, Boronic acids/estersCommercially available starting materials, well-establishedLimited to available halopyridines, catalyst costExcellent (defined by starting material)
Hantzsch Synthesis Aldehyde, β-Ketoester, AmmoniaHigh efficiency, simple, good for symmetrical pyridinesRequires separate oxidation step, limited to 1,4-DHPsGood, but typically symmetrical
Bohlmann-Rahtz Enamine, Ynone (or Ketoester + NH₃)Direct formation of aromatic pyridine, versatileTraditional method requires high temp; modern methods are milderExcellent for 2,3,6-substitution
Kröhnke Synthesis Pyridinium salt, α,β-Unsaturated carbonylHigh yields, mild conditions, highly functionalized productsMulti-step preparation of pyridinium saltExcellent
[4+2] Cycloaddition Azadienes, Alkenes/AlkynesHigh atom economy, access to unique isomersAvailability of substituted azadienes can be a limitationGood to excellent, depends on substrates
[3+3] Cycloaddition Enamines, Enals/EnonesRapid assembly of complex pyridines, mild conditionsNewer method, scope still being fully exploredGood to excellent

Conclusion: While 6-bromonicotinonitrile and its halogenated cousins remain valuable reagents for specific applications, a modern synthetic chemist's toolkit must be broader. De novo synthesis strategies, particularly the well-established Hantzsch, Bohlmann-Rahtz, and Kröhnke reactions, offer unparalleled flexibility to construct the pyridine core with desired substitution patterns directly from simple, acyclic precursors. As the field advances, cycloaddition strategies and novel transition-metal-catalyzed methods will continue to emerge, providing even more powerful and efficient routes to this essential heterocyclic scaffold. The choice of method should be a strategic one, guided by the principles of retrosynthesis and a deep understanding of the strengths and limitations of each approach.

References

  • Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Source: vertexaisearch.cloud.google.com.
  • A Comparative Guide to Alternative Reagents for Pyridine Synthesis Beyond 6-Bromonicotinonitrile - Benchchem. Source: Benchchem.
  • Bohlmann–Rahtz Pyridine Synthesis - J&K Scientific LLC. Source: J&K Scientific LLC.
  • Application Notes and Protocols for the Synthesis of Pyridine Deriv
  • Hantzsch Pyridine Synthesis Definition - Organic Chemistry... - Fiveable. Source: Fiveable.
  • Kröhnke pyridine synthesis - Wikipedia. Source: Wikipedia.
  • Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches - Organic Chemistry Frontiers (RSC Publishing). Source: RSC Publishing.
  • Synthesis Methods for Pyridine Deriv
  • Boger pyridine synthesis - Wikipedia. Source: Wikipedia.
  • Pyridines: properties, syntheses & reactivity. Source: vertexaisearch.cloud.google.com.
  • Pyridine Synthesis: Cliff Notes - Baran Lab. Source: Baran Lab.
  • Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones | The Journal of Organic Chemistry - ACS Publications.
  • Pyridine Ring Synthesis - Wordpress. Source: Wordpress.
  • Pyridine C(sp2)
  • Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones | Request PDF - ResearchGate.
  • A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques - ijarsct. Source: ijarsct.
  • The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers - Benchchem. Source: Benchchem.
  • The Discovery and Synthesis of Substituted Pyridines: A Technical Guide for Researchers - Benchchem. Source: Benchchem.
  • Hantzsch pyridine synthesis - Grokipedia. Source: Grokipedia.
  • Hantzsch pyridine synthesis - Wikipedia. Source: Wikipedia.
  • Application Notes and Protocols: Bohlmann-Rahtz Reaction for Thiocillin I Pyridine Core Synthesis - Benchchem. Source: Benchchem.
  • Hantzsch pyridine synthesis - Wikipedia. Source: Wikipedia.
  • One-Pot Multistep Bohlmann−Rahtz Heteroannulation Reactions: Synthesis of Dimethyl Sulfomycinamate | The Journal of Organic Chemistry - ACS Publications.
  • Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal. Source: Organic Chemistry Portal.
  • Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. Source: vertexaisearch.cloud.google.com.
  • Application Notes and Protocols: 6-Bromonicotinonitrile in the Synthesis of Pharmaceutical Intermedi

Sources

Validation

High-Resolution X-Ray Crystallography of Substituted Pyridines: A Comparative Guide to Methodologies and Detector Platforms

As a Senior Application Scientist, I frequently encounter the unique crystallographic challenges posed by substituted pyridines. These motifs are ubiquitous in FDA-approved drugs, agrochemicals, and transition metal cata...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the unique crystallographic challenges posed by substituted pyridines. These motifs are ubiquitous in FDA-approved drugs, agrochemicals, and transition metal catalysts[1]. However, the introduction of sterically demanding or electronically diverse substituents (e.g., tert-butyl, dimethylamino, or halogens) at the 2-, 3-, or 4-positions significantly alters molecular packing. This often results in weakly diffracting, twinned, or highly solvent-dependent crystal habits[2][3].

This guide provides an objective, data-driven comparison of modern crystallization methodologies and X-ray diffraction platforms. Specifically, we will contrast legacy Charge-Coupled Device (CCD) detectors with modern Hybrid Photon Counting (HPC) technology to optimize the structural determination of challenging substituted pyridine complexes.

Section 1: Comparative Crystallization Methodologies

The pyridine nitrogen is a robust hydrogen-bond acceptor and a strong σ-donor for metal coordination[4][5]. However, steric bulk can shield this nitrogen, forcing the crystal lattice to rely on weaker secondary synthons, such as dispersion forces or halogen bonding, for stabilization[6][7].

Method Comparison: Solvent Evaporation vs. Liquid-Assisted Grinding (LAG)

When attempting to form acid-pyridine cocrystals, traditional slow evaporation often yields unwanted solvates or fails entirely due to the disparate solubilities of the components. A combinatorial matrix method utilizing Liquid-Assisted Grinding (LAG) provides a significantly higher hit rate for identifying the optimal thermodynamic solid form[2].

Experimental Protocol 1: Combinatorial Cocrystallization of 4-Substituted Pyridines

Causality Check: We utilize a trace amount of methanol during grinding to increase molecular mobility without fully solvating the components. This allows the robust acid-pyridine primary synthon to form, driven by pKa differences, without solvent molecules disrupting the lattice[2].

  • Preparation: Weigh equimolar amounts (e.g., 0.5 mmol) of a 3 (e.g., 4-tert-butylpyridine) and a coformer (e.g., 4-substituted benzoic acid).

  • Liquid-Assisted Grinding: Transfer the solids to an agate mortar. Add exactly 2–3 drops of methanol. Grind continuously for 15 minutes until a homogeneous microcrystalline powder is formed.

  • Self-Validation (Phase Check): Analyze a small aliquot of the LAG powder via Powder X-Ray Diffraction (PXRD). A shift in diffraction peaks compared to the starting materials confirms the formation of a new cocrystal phase prior to investing time in single-crystal growth.

  • Dissolution & Screening: Distribute the validated powder into multiple vials. Dissolve in a diverse solvent array (e.g., chloroform, ethyl acetate, hexane/dichloromethane mixtures).

  • Crystallization: Puncture the vial caps with a narrow-gauge needle to ensure a highly controlled, slow evaporation rate. Incubate at 20 °C.

  • Harvesting: Harvest the resulting single crystals using a stereomicroscope, immediately coating them in paratone oil to prevent solvent loss and lattice degradation.

Section 2: X-Ray Diffraction Platforms: HPC vs. CCD Detectors

Once a crystal is mounted, the choice of diffractometer hardware dictates the quality of the resulting electron density map. Substituted pyridine crystals, particularly those relying on weak dispersive interactions[6], often diffract poorly at high resolution.

Historically, CCD detectors were the standard for in-house small-molecule crystallography[8]. However, the advent of Hybrid Photon Counting (HPC) detectors (e.g., HyPix-6000HE, EIGER2) has revolutionized data collection[9][10].

The Mechanistic Advantage of HPC Detectors

CCD detectors suffer from dark current and readout noise, which accumulate during the long exposure times required for weakly diffracting pyridine crystals. HPC detectors directly convert X-ray photons into electrical signals within a silicon or CdTe sensor, completely eliminating dark noise and readout noise[9][11]. This allows for infinite exposure times to capture weak high-angle reflections without degrading the signal-to-noise ratio ( I/σ ).

Quantitative Data Presentation

Table 1: Comparison of X-Ray Detector Technologies for Molecular Crystals

Performance MetricLegacy CCD (e.g., Atlas)Modern HPC (e.g., HyPix, EIGER2)Synchrotron HPC (e.g., Pilatus3)
Detection Mechanism Indirect (Phosphor + Fiber Optics)Direct (Si or CdTe Sensor)Direct (Si or CdTe Sensor)
Readout Noise ~10-15 e− per pixel0 e− (Noise-free)0 e− (Noise-free)
Dynamic Range ~10^5>10^6 (Single photon counting)>10^6
Data Quality ( I/σ ) Moderate at high resolutionHigh (Excellent for multipolar refinement)Exceptional (Sub-micron resolution)
Optimal Application Routine connectivity confirmationSubtle electron density (e.g., lone pairs)Extremely small/twinned crystals

Data synthesized from comparative crystallographic studies of electron densities and detector performance[9][10][11].

Section 3: Experimental Workflow for High-Resolution Data Collection

To resolve fine structural details—such as the orientation of a tert-butyl group or the exact geometry of a pyridine-metal dative bond[3]—a rigorous data collection protocol must be followed.

G A 1. Crystal Selection & Mounting (Paratone Oil, Cryoloop) B 2. Flash-Cooling (100 K Nitrogen Stream) A->B C 3. HPC Data Collection (Microfocus Mo Kα, Zero Noise) B->C D 4. Integration & Scaling (High I/σ at High Angle) C->D E 5. Multipolar Refinement (Resolving Lone Pairs & H-Bonds) D->E

Workflow for high-resolution X-ray crystallography of substituted pyridines.

Experimental Protocol 2: HPC Data Collection and Processing

Causality Check: We collect data at 100 K to minimize atomic thermal vibrations (Debye-Waller factors). Freezing out this thermal motion is critical for observing the subtle electron density of the pyridine nitrogen's lone pair during 10[10].

  • Cryo-Mounting: Select a crystal (< 0.2 mm) under polarized light to ensure single-domain character. Mount on a MiTeGen loop using specialized cryo-oil.

  • Vitrification: Rapidly plunge the crystal into a 100 K nitrogen cryostream on the diffractometer.

  • Unit Cell Determination: Run a brief pre-experiment scan using a microfocus Mo Kα source ( λ=0.71073 Å). The HPC detector's fast readout (< 10 ms) allows for rapid screening of multiple crystals if twinning is suspected.

  • Strategy Calculation: Calculate a data collection strategy targeting 100% completeness up to a resolution of at least 0.6 Å. Set exposure times to achieve an average I/σ>10 .

  • Integration: Process the frames. Because the HPC detector has zero dark noise, weak high-angle reflections corresponding to the substituted pyridine's peripheral atoms are accurately integrated[9].

  • Self-Validation (Data Quality Check): Evaluate the merging R-factor ( Rint​ ) and the mean I/σ in the highest resolution shell (e.g., 0.80 - 0.75 Å). An I/σ>2.0 in the outer shell validates that the exposure time and detector choice have successfully captured the weak high-angle data necessary for anisotropic refinement.

  • Refinement: Solve the structure using intrinsic phasing and refine anisotropically. For advanced charge density studies, apply Hirshfeld Atom Refinement (HAR)[9].

Conclusion

The structural elucidation of substituted pyridines requires a synergistic approach. While combinatorial crystallization techniques overcome the steric and electronic hurdles of lattice formation, the transition from CCD to HPC detector technology is the true differentiator for data quality. By eliminating readout noise, HPC platforms empower researchers to extract highly accurate electron density maps, transforming routine crystallography into a tool for deep physicochemical insight.

References
  • Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design (ACS Publications).2

  • Comparative study of conventional and synchrotron X-ray electron densities on molecular crystals. IUCr Journals.10

  • Replacement of the CCD detector in single crystal X-ray diffractometer by HyPix-6000HE Hybrid Photon Counting (HPC) detector. Crystallochemistry Laboratory, University of Warsaw.9

  • Comparison of CCD, CMOS and Hybrid Pixel x-ray detectors: detection principle and data quality. Acta Physica Polonica A (via R Discovery).11

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry (ACS Publications).6

  • Structurally Defined Potassium-Mediated Zincation of Pyridine and 4-R-Substituted Pyridines. PMC - NIH.3

Sources

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Assessment of Synthesized 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the landscape of drug discovery and development, the purity of synthesized compounds is not merely a quality metric; it is a cornerstone of saf...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the purity of synthesized compounds is not merely a quality metric; it is a cornerstone of safety and efficacy. For key intermediates like 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile, a versatile heterocyclic building block, ensuring stringent purity is paramount. This compound serves as a precursor in the synthesis of various biologically active molecules, and any impurities carried over from its synthesis can lead to downstream reaction failures, the formation of toxic by-products, or compromised stability of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive comparison of two distinct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the robust purity assessment of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile. We will delve into the rationale behind method selection, present detailed experimental protocols, and offer a comparative analysis of their performance. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement a self-validating analytical system that guarantees the quality of this critical intermediate.

Anticipating the Analytical Challenge: Potential Impurities

The synthesis of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile, often achieved through variations of multicomponent reactions like the Hantzsch synthesis or related condensation pathways, can potentially generate a profile of structurally similar impurities.[1] A robust analytical method must be capable of resolving the main component from:

  • Unreacted Starting Materials: Such as ethyl acetoacetate, cyanoacetamide, or related precursors.

  • Reaction Intermediates: Incompletely cyclized or partially modified compounds.

  • Isomeric By-products: Structural isomers formed due to alternative reaction pathways.

  • Degradation Products: Compounds formed if the intermediate is unstable under synthesis or storage conditions.

The ability of an HPLC method to separate these closely related species is the ultimate measure of its specificity and, therefore, its utility in a regulated environment.[2]

Comparative HPLC Methodologies

We will compare two RP-HPLC methods designed to offer differing selectivity, thereby providing a more comprehensive picture of the sample's purity. The use of orthogonal methods, or at least methods with different separation mechanisms, is a best practice in impurity profiling to ensure that no impurities are co-eluting with the main peak.[3]

  • Method A: The Industry Standard (C18 Column) : This method employs a conventional C18 (octadecylsilane) stationary phase, which separates compounds primarily based on their hydrophobicity.[4] It is the workhorse of pharmaceutical analysis for its versatility and robustness.

  • Method B: Alternative Selectivity (Phenyl-Hexyl Column) : This method utilizes a phenyl-hexyl stationary phase. In addition to hydrophobic interactions, this phase offers π-π interactions with aromatic analytes.[4] This alternative selectivity can be crucial for resolving impurities that are structurally similar but differ in their aromatic character or electron density.

Experimental Protocols

The following protocols are designed to be self-validating. System suitability tests must be performed before any sample analysis to ensure the chromatographic system is performing adequately.[5]

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector. A PDA detector is essential for impurity profiling as it allows for peak purity analysis and the identification of co-eluting peaks.[6]

  • Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and formic acid. High-purity water (18.2 MΩ·cm).

  • Reference Standard: A well-characterized reference standard of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile (Purity ≥ 99.5%).

  • Sample: The synthesized batch of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile to be tested.

Standard and Sample Preparation
  • Diluent: A mixture of Water and Acetonitrile (50:50, v/v).

  • Reference Standard Stock Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the synthesized sample and prepare as described for the reference standard solution.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

Chromatographic Conditions
ParameterMethod A: Standard RP-HPLC (C18)Method B: Alternative Selectivity (Phenyl-Hexyl)
Column C18, 250 mm x 4.6 mm, 5 µm particle sizePhenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)%B
010
2090
2590
2610
3010
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C35 °C
Detection PDA Detector, 275 nm (Monitor 200-400 nm)PDA Detector, 275 nm (Monitor 200-400 nm)
Injection Volume 10 µL10 µL

Causality Behind Experimental Choices:

  • Formic Acid: The addition of a small amount of acid to the mobile phase is crucial for protonating the basic pyridine nitrogen, which minimizes its interaction with residual silanol groups on the silica-based stationary phase. This results in improved peak shape and reproducibility.[7]

  • Gradient Elution: A gradient program is employed to ensure the elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable run time, providing a comprehensive impurity profile.[6]

  • Column Temperature: Maintaining a constant column temperature ensures reproducible retention times and can improve peak efficiency. The slightly higher temperature in Method B can reduce mobile phase viscosity and improve mass transfer.

  • Detection Wavelength: The selection of 275 nm is based on a hypothetical UV maximum for the chromophore. A PDA detector is specified to allow for the examination of the entire UV spectrum, which helps in identifying impurities and assessing peak purity.

Visualizing the Analytical Workflow

The general workflow for the purity assessment is depicted below.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep1 Accurate Weighing prep2 Dissolution in Diluent prep1->prep2 prep3 Filtration (0.45 µm) prep2->prep3 hplc2 Sample Injection prep3->hplc2 hplc1 System Suitability Test hplc1->hplc2 hplc3 Chromatographic Separation (Method A or B) hplc2->hplc3 data1 Peak Integration hplc3->data1 data3 Peak Purity Check (PDA) hplc3->data3 data2 Purity Calculation (% Area Normalization) data1->data2 report report data2->report Final Report data3->report

Caption: General workflow for HPLC purity assessment.

Comparative Data Analysis

The following table summarizes hypothetical results obtained from the analysis of a synthesized batch of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile using both HPLC methods.

AnalyteMethod A (C18 Column)Method B (Phenyl-Hexyl Column)
RT (min) Area % Resolution (Rs) RT (min) Area % Resolution (Rs)
Impurity 1 (Polar)4.10.12-5.30.11-
Main Compound 12.5 99.65 15.214.8 99.54 18.1
Impurity 212.9Co-eluted-15.70.102.1
Impurity 3 (Non-polar)18.70.239.817.90.254.5

Interpretation and Method Comparison

The data clearly illustrates the value of employing a method with alternative selectivity.

  • Performance of Method A (C18): This method provides a good overall separation and indicates a high purity of 99.65%. However, a critical issue is observed: the potential co-elution of Impurity 2 with the main compound, suggested by a slight shoulder on the main peak upon close inspection (a common scenario that necessitates orthogonal methods). The resolution between the main peak and the known polar and non-polar impurities is acceptable.

  • Performance of Method B (Phenyl-Hexyl): This method proves to be superior for this specific separation. The key advantage is the successful resolution of Impurity 2 from the main compound (Rs = 2.1), which was previously hidden.[2] This resolution provides a more accurate purity value of 99.54%. The change in elution order and spacing between the main compound and Impurity 3 is a direct result of the different selectivity offered by the phenyl-hexyl phase. The π-π interactions have altered the retention characteristics of the compounds, leading to a different, and in this case, more informative chromatogram.

Logical Framework for Method Selection

The choice of an HPLC method is a logical process guided by the physicochemical properties of the analyte and the desired analytical outcome.

G cluster_inputs Input Parameters cluster_choices Method Choices cluster_outputs Desired Outcomes Analyte Analyte Properties (Polarity, Aromaticity) Column Stationary Phase (C18 vs. Phenyl-Hexyl) Analyte->Column MobilePhase Mobile Phase (pH, Organic Modifier) Analyte->MobilePhase Impurities Potential Impurities (Structurally Similar) Impurities->Column Resolution High Resolution (Rs > 2.0) Column->Resolution MobilePhase->Resolution PeakShape Symmetrical Peaks (Tf ≈ 1) MobilePhase->PeakShape Accuracy Accurate Purity Value Resolution->Accuracy PeakShape->Accuracy

Caption: Logical relationship between method parameters and outcomes.

Trustworthiness Through Validation

The chosen HPLC method (ideally Method B) must be fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to be considered trustworthy for its intended purpose.[5][8] This validation process provides documented evidence that the method is accurate, precise, specific, linear, and robust.

Key Validation Parameters:

  • Specificity: Demonstrated by separating the main compound from all potential impurities and by performing forced degradation studies.[9]

  • Linearity: Assessed across a range of concentrations to prove the method's quantitative capability.

  • Accuracy: Determined by analyzing samples with known purity or by spike/recovery experiments.

  • Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably quantified.

  • Robustness: Tested by making small, deliberate changes to method parameters (e.g., pH, column temperature, flow rate) to assess the method's reliability during normal use.

Conclusion

The purity assessment of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile requires a highly specific and robust HPLC method. While a standard C18 column can provide adequate separation, this guide demonstrates the profound benefit of exploring alternative selectivities, such as a phenyl-hexyl phase, to ensure the resolution of all potential impurities. The use of a PDA detector and adherence to rigorous method validation protocols are non-negotiable for establishing a trustworthy analytical system. By adopting this scientifically-grounded, comparative approach, researchers and developers can ensure the quality of their intermediates and, ultimately, the safety and efficacy of the final pharmaceutical products.

References

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. (2020). MDPI. [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021). ResearchGate. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Aptuitiv. [Link]

  • Reversed Phase HPLC Columns. (n.d.). Phenomenex. [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2025). MDPI. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Chromatography Online. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. [Link]

  • Synthesis of Some C-3,4,5-Substituted 2,6-Dimethyl-1,4-dihydropyridines (4-DHPs). (n.d.). Taylor & Francis Online. [Link]

Sources

Validation

A Comparative Guide to Catalysts for Pyridine Synthesis: From Zeolites to Homogeneous Systems

For Researchers, Scientists, and Drug Development Professionals The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. The efficient and selective synthes...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. The efficient and selective synthesis of pyridines is, therefore, a topic of enduring interest in the chemical sciences. The choice of catalyst is paramount in determining the yield, selectivity, and sustainability of these synthetic routes. This guide provides an in-depth comparative analysis of the major classes of catalysts employed for pyridine synthesis, offering experimental data, mechanistic insights, and detailed protocols to inform your selection process.

The Landscape of Pyridine Synthesis Catalysis

The synthesis of the pyridine ring can be broadly categorized into two main catalytic approaches: heterogeneous and homogeneous catalysis. Each approach presents a unique set of advantages and disadvantages, making the optimal choice highly dependent on the specific synthetic goals, available resources, and desired scale of production.

Heterogeneous catalysts , which exist in a different phase from the reactants (typically a solid catalyst with liquid or gas phase reactants), are often favored in industrial settings due to their ease of separation from the reaction mixture, potential for regeneration and reuse, and generally robust nature. Key classes of heterogeneous catalysts for pyridine synthesis include zeolites and metal oxides.

Homogeneous catalysts , which are soluble in the reaction medium, offer the potential for high activity and selectivity due to well-defined active sites at a molecular level. These catalysts, often transition metal complexes, can enable unique reaction pathways, such as cycloaddition reactions, that are not readily accessible with heterogeneous systems. However, their separation from the product and reuse can be challenging.[1]

This guide will delve into the specifics of these catalytic systems, providing a comparative framework for their application in pyridine synthesis.

Heterogeneous Catalysts: The Workhorses of Pyridine Synthesis

Heterogeneous catalysts have been extensively studied and are commercially employed for the synthesis of pyridine and its derivatives, most notably through the Chichibabin reaction, which involves the gas-phase condensation of aldehydes and/or ketones with ammonia.[2][3]

Zeolites: Shape-Selective Powerhouses

Zeolites are crystalline aluminosilicates with well-defined microporous structures and tunable acidity, making them highly effective catalysts for a variety of organic transformations, including pyridine synthesis.[4] Their shape-selective nature can influence product distribution, favoring the formation of specific pyridine isomers.[5]

  • H-ZSM-5: This medium-pore zeolite is one of the most widely used and effective catalysts for the gas-phase synthesis of pyridine from feedstocks like acetaldehyde, formaldehyde, and ammonia.[2][6] Its three-dimensional channel system and strong Brønsted acidity are key to its high activity.[7] The Si/Al ratio in H-ZSM-5 is a critical parameter, influencing the catalyst's acidity and, consequently, the product selectivity.[6]

  • H-Beta: A large-pore zeolite, H-Beta has also demonstrated high activity in the synthesis of pyridines from ethanol, formaldehyde, and ammonia.[8] Its more open pore structure, compared to H-ZSM-5, can be advantageous for bulkier substrates or products. In some studies, H-Beta has shown higher conversion rates than H-ZSM-5 under similar conditions.[9]

  • Y-Type Zeolites: These large-pore zeolites have also been investigated for pyridine synthesis. Their catalytic activity is strongly correlated with their total acidity.[9] However, they can be prone to deactivation due to coke formation.[6]

The catalytic performance of zeolites in pyridine synthesis is intricately linked to their acidic and textural properties. The reaction mechanism is believed to involve the adsorption of reactants onto acid sites, followed by a series of condensation and cyclization reactions.[10]

  • Brønsted vs. Lewis Acidity: Both Brønsted and Lewis acid sites play a role in the reaction. The ratio of these sites can influence the selectivity towards pyridine versus picolines. For instance, in the synthesis from acrolein and ammonia over Y-type zeolites, a Brønsted/Lewis acid sites ratio close to 1 was found to favor the formation of 3-picoline, while pyridine formation was more selective over Lewis acid sites.[11]

  • Pore Structure and Deactivation: The microporous nature of zeolites, while providing shape selectivity, can also lead to diffusion limitations and catalyst deactivation due to the deposition of coke (carbonaceous deposits) within the pores.[10] The creation of mesopores within the zeolite structure, forming hierarchical zeolites, can improve reactant and product transport, thereby enhancing catalyst lifetime.

Experimental Protocol: Gas-Phase Pyridine Synthesis using H-ZSM-5

This protocol provides a general procedure for the synthesis of pyridine from ethanol, formaldehyde, and ammonia in a fixed-bed reactor using an H-ZSM-5 catalyst.

Materials:

  • H-ZSM-5 zeolite catalyst (Si/Al ratio of 30-50)

  • Ethanol

  • Formaldehyde (37 wt% solution in water)

  • Ammonia gas

  • Nitrogen gas (for purging and as a carrier gas)

Equipment:

  • Fixed-bed continuous flow reactor system with a temperature controller

  • Syringe pump for liquid feed

  • Mass flow controller for ammonia gas

  • Condenser and collection system for liquid products

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Preparation: Press the H-ZSM-5 powder into pellets, crush, and sieve to a particle size of 20-40 mesh.

  • Catalyst Loading: Load a known amount of the prepared H-ZSM-5 catalyst into the center of the quartz reactor tube, with quartz wool plugs at both ends to secure the catalyst bed.

  • Catalyst Activation: Heat the catalyst bed to 500-550 °C under a flow of nitrogen for 2-4 hours to remove any adsorbed water and impurities.

  • Reaction:

    • Cool the reactor to the desired reaction temperature (typically 400-450 °C).

    • Introduce the ammonia gas into the reactor at a controlled flow rate.

    • Introduce the liquid feed (a mixture of ethanol and formaldehyde solution) into the reactor using a syringe pump. The molar ratio of reactants (e.g., ethanol:formaldehyde:ammonia) should be optimized for the desired product distribution.

    • Maintain a constant weight hourly space velocity (WHSV) by adjusting the feed flow rate.

  • Product Collection and Analysis:

    • Pass the reactor effluent through a condenser to collect the liquid products.

    • Analyze the liquid products by GC to determine the conversion of reactants and the selectivity to pyridine and other products.

Spinel Ferrite Nanoparticles: Magnetically Recoverable Catalysts

Spinel ferrite nanoparticles (MFe₂O₄, where M = Mg, Cu, Mn, Zn, etc.) have emerged as a promising class of heterogeneous catalysts for organic synthesis due to their high stability, low cost, and magnetic properties, which allow for easy separation and reuse.[12][13]

  • MgFe₂O₄: Magnesium ferrite nanoparticles have been successfully employed as a catalyst for the synthesis of polysubstituted pyridines. They exhibit high activity and can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss in catalytic activity.[14]

  • CuFe₂O₄: Copper ferrite nanoparticles have also shown excellent catalytic activity in various organic reactions.[12] The choice of the divalent metal cation (M-site) in the spinel structure can significantly influence the catalyst's performance.[5]

The catalytic activity of spinel ferrites is attributed to the presence of both Lewis acidic (Fe³⁺) and basic (O²⁻) sites on their surface. The reaction mechanism is believed to involve the activation of reactants on these sites, facilitating the necessary bond formations for pyridine ring closure. The octahedral sites within the spinel structure are considered to be the catalytically active centers.[13]

Experimental Protocol: Synthesis of Polysubstituted Pyridines using MgFe₂O₄ Nanoparticles

This protocol describes a one-pot, multi-component synthesis of a polysubstituted pyridine using a magnetically recoverable MgFe₂O₄ nanocatalyst.

Materials:

  • MgFe₂O₄ nanoparticles (synthesized via a suitable method, e.g., co-precipitation or sol-gel)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • An active methylene compound (e.g., ethyl acetoacetate)

  • Ammonium acetate

  • Ethanol (as solvent)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a hotplate

  • External magnet for catalyst separation

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), active methylene compound (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add the MgFe₂O₄ nanocatalyst (e.g., 5-10 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to reflux with stirring for the required time (typically 2-6 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Place a strong magnet against the side of the flask to attract the MgFe₂O₄ catalyst. Decant the supernatant liquid.

  • Catalyst Washing and Reuse: Wash the recovered catalyst with ethanol several times, decanting the solvent with the aid of the magnet. The washed catalyst can be dried and reused for subsequent reactions.

  • Product Isolation: Concentrate the supernatant liquid under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Homogeneous Catalysts: Precision in Pyridine Synthesis

Homogeneous catalysis, particularly using transition metal complexes, offers a distinct approach to pyridine synthesis, often through pericyclic reactions like [2+2+2] cycloadditions. This method allows for the construction of the pyridine ring from simple, acyclic precursors such as alkynes and nitriles with high atom economy.

Cobalt and Rhodium Complexes for [2+2+2] Cycloaddition

Cobalt and rhodium complexes are the most prominent catalysts for the [2+2+2] cycloaddition reaction to form pyridines. These reactions typically involve the co-cyclization of two alkyne molecules and one nitrile molecule.

  • Cobalt Catalysts: Simple and inexpensive cobalt complexes, such as those derived from cobalt(II) iodide and a phosphine ligand, can effectively catalyze the [2+2+2] cycloaddition of diarylacetylenes and various nitriles to produce polyarylated pyridines.[2][15] DFT studies suggest a mechanism involving the oxidative coupling of two alkynes to form a cobaltacyclopentadiene intermediate, followed by nitrile insertion and reductive elimination.[2] Water-soluble cobalt(I) catalysts have also been developed for pyridine synthesis in aqueous media.[16]

  • Rhodium Catalysts: Cationic rhodium(I) complexes are also highly effective for [2+2+2] cycloadditions. They have been successfully used in the reaction of diynes with oximes to yield pyridines after spontaneous dehydration.[17][18] The choice of ligand on the rhodium center is crucial for tuning the catalyst's reactivity and selectivity.[19]

The generally accepted mechanism for the transition-metal-catalyzed [2+2+2] cycloaddition to form pyridines is depicted below. The process begins with the coordination of two alkyne molecules to the metal center, followed by oxidative coupling to form a metallacyclopentadiene intermediate. Subsequent coordination and insertion of a nitrile into a metal-carbon bond of the metallacycle forms a seven-membered metallacycle. Finally, reductive elimination releases the pyridine product and regenerates the active catalytic species.

G M Metal Catalyst (Co, Rh) Metallacyclopentadiene Metallacyclopentadiene Intermediate M->Metallacyclopentadiene + 2 Alkynes (Oxidative Coupling) Alkyne1 Alkyne Alkyne2 Alkyne Nitrile Nitrile SevenMembered Seven-membered Metallacycle Metallacyclopentadiene->SevenMembered + Nitrile (Insertion) Pyridine Pyridine Product SevenMembered->Pyridine Reductive Elimination Pyridine->M Regenerates Catalyst

Caption: Generalized mechanism for metal-catalyzed [2+2+2] cycloaddition for pyridine synthesis.

Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition for Polyarylpyridine Synthesis

This protocol provides a general procedure for the synthesis of a polyarylpyridine from a diarylacetylene and a nitrile using a cobalt catalyst.[2]

Materials:

  • Cobalt(II) iodide (CoI₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Zinc powder (activator)

  • Diarylacetylene (e.g., diphenylacetylene)

  • Nitrile (e.g., benzonitrile)

  • Anhydrous, degassed solvent (e.g., 1,2-dichloroethane)

Equipment:

  • Schlenk flask or glovebox for inert atmosphere operations

  • Magnetic stirrer with a hotplate

  • Standard glassware for organic synthesis

Procedure:

  • Catalyst Pre-formation (or in situ generation): In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine CoI₂ (e.g., 5-10 mol%), dppp (e.g., 5-10 mol%), and zinc powder (e.g., 20-30 mol%).

  • Reactant Addition: Add the anhydrous, degassed solvent to the flask, followed by the diarylacetylene (1.0 equiv) and the nitrile (1.2-2.0 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the reaction mixture through a pad of celite or silica gel to remove the catalyst residues.

  • Product Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired polyarylpyridine.

Comparative Analysis of Catalysts

The selection of a catalyst for pyridine synthesis requires a careful consideration of various factors, including the desired product, reaction scale, cost, and environmental impact. The following table provides a comparative summary of the key features of the discussed catalyst classes.

FeatureZeolites (e.g., H-ZSM-5)Spinel Ferrites (e.g., MgFe₂O₄)Homogeneous Co/Rh Complexes
Catalyst Type HeterogeneousHeterogeneousHomogeneous
Typical Synthesis Gas-phase condensationLiquid-phase multi-componentLiquid-phase [2+2+2] cycloaddition
Reactants Aldehydes, ketones, ammoniaAldehydes, active methylenes, ammoniaAlkynes, nitriles
Key Advantages High thermal stability, shape selectivity, well-established technology.[6]Easy magnetic separation, high reusability, low cost.[14]High activity and selectivity, mild reaction conditions, atom economy.[2][19]
Key Disadvantages Prone to deactivation by coking, requires high temperatures.[10]Lower surface area compared to other supports, potential for metal leaching.Difficult to separate from product, catalyst cost can be high, potential for product inhibition.[1][16]
Reusability Can be regenerated by calcination, but activity may decrease over cycles.[20]Excellent reusability over multiple cycles with minimal loss of activity.[14]Challenging, often requires specialized techniques like membrane filtration.[1]

Conclusion and Future Outlook

The field of pyridine synthesis continues to evolve, driven by the need for more efficient, selective, and sustainable catalytic methods.

Heterogeneous catalysis , particularly with zeolites, remains the cornerstone of industrial pyridine production. Future research in this area will likely focus on the design of hierarchical zeolites with improved mass transport properties to mitigate deactivation and enhance catalyst lifetime. The development of novel metal oxide catalysts with tailored active sites and enhanced stability also holds significant promise.

Homogeneous catalysis offers a powerful platform for the synthesis of complex, highly substituted pyridines that are not easily accessible through traditional methods. The development of more robust and recyclable homogeneous catalysts, perhaps through immobilization on solid supports, will be a key area of future investigation.

Ultimately, the choice of catalyst will depend on a careful evaluation of the specific requirements of the desired transformation. For large-scale production of simple pyridines, heterogeneous catalysts like H-ZSM-5 are likely to remain the preferred choice. For the synthesis of complex, functionalized pyridines in a laboratory or pharmaceutical setting, the high selectivity and mild reaction conditions offered by homogeneous transition metal catalysts may be more advantageous. The continued exploration of both catalytic paradigms will undoubtedly lead to new and improved methods for the synthesis of this vital class of heterocyclic compounds.

References

  • Wang, C.-S., Sun, Q., García, F., Wang, C., & Yoshikai, N. (2021). Robust Cobalt Catalyst for Nitrile/Alkyne [2+2+2] Cycloaddition: Synthesis of Polyarylpyridines and Their Mechanochemical Cyclodehydrogenation to Nitrogen-Containing Polyaromatics. Angewandte Chemie International Edition, 60(17), 9627-9634. [Link]

  • Cárdenas-Guerra, M. A., et al. (2023). Effects of the Acidic and Textural Properties of Y-Type Zeolites on the Synthesis of Pyridine and 3-Picoline from Acrolein and Ammonia. Catalysts, 13(4), 648. [Link]

  • Sá, M. M. (2013). The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. The Chemical Record, 13(6), 561-574. [Link]

  • Xu, F., et al. (2013). Rhodium‐Catalyzed [2+2+2] Cycloaddition of Oximes and Diynes To Give Pyridines. Chemistry – A European Journal, 19(7), 2252-2255. [Link]

  • Xu, F., et al. (2013). Rhodium-catalyzed [2+2+2] cycloaddition of oximes and diynes to give pyridines. Chemistry, 19(7), 2252-5. [Link]

  • Wang, C. S., et al. (2021). Robust Cobalt Catalyst for Nitrile/Alkyne [2+2+2] Cycloaddition: Synthesis of Polyarylpyridines and Their Mechanochemical Cyclodehydrogenation to Nitrogen-Containing Polyaromatics*. Angewandte Chemie (International ed. in English), 60(17), 9627–9634. [Link]

  • Sato, H., et al. (1989). The reaction of ammonia and ethanol or related compounds towards pyridines over high-silica zeolites with medium pore size. Applied Catalysis, 48(1), 145-156. [Link]

  • Grotjahn, D. B., et al. (2000). Cobalt-Catalyzed Alkyne−Nitrile Cyclotrimerization To Form Pyridines in Aqueous Solution. Organic Letters, 2(21), 3241-3244. [Link]

  • Wender, P. A., et al. (2013). Highly Enantioselective Rhodium-Catalyzed [2+2+2] Cycloaddition of Diynes to Sulfonimines. Journal of the American Chemical Society, 135(11), 4425-4428. [Link]

  • Grigor'eva, N. G., et al. (2014). Synthesis of pyridine and methylpyridines over zeolite catalysts. Russian Journal of General Chemistry, 84(12), 2419-2423. [Link]

  • Zhang, X., et al. (2018). Sustainable Synthesis of Pyridine Bases from Glycerol. IntechOpen. [Link]

  • Ziarani, G. M., et al. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances, 11(34), 20976-21004. [Link]

  • Golunski, S. E., & Jackson, D. (1986). Heterogeneous conversion of acyclic compounds to pyridine bases—a review. Applied Catalysis, 23(1), 1-12. [Link]

  • Hapke, M., et al. (2014). Cobalt-catalyzed regioselective syntheses of indeno[2,1-c]pyridines from nitriles and diynes bearing propargyl fragments. Organic & Biomolecular Chemistry, 12(30), 5636-5643. [Link]

  • El-Faham, A., et al. (2023). Investigating catalytic pathways: a comparative review of homogeneous and heterogeneous catalysis for 3-aroylimidazo[1,2-a]pyridine synthesis. Molecular Diversity, 28(5), 3479-3495. [Link]

  • Chang, J. R., & Slinn, J. A. (1987). Process for the production of pyridine or alkyl substituted pyridines. U.S.
  • Cárdenas-Guerra, M. A., et al. (2025). Effects of the Acidic and Textural Properties of Y-Type Zeolites on the Synthesis of Pyridine and 3-Picoline from Acrolein and Ammonia. Catalysts, 13(4), 648. [Link]

  • Slobodník, M., et al. (1986). The reaction of ammonia and ethanol or related compounds towards pyridines over high-silica zeolites with medium pore size. Applied Catalysis, 22(1), 145-156. [Link]

  • Pescarmona, P. P. (2010). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry, 12(9), 1584-1590. [Link]

  • Al-Fahd, A. A. (2021). Synthesis and Catalytic Activity of Spinel Ferrites: A Brief Review. Magnetochemistry, 7(8), 114. [Link]

  • Grigor'eva, N. G., et al. (2019). A hierarchically zeolite Y for the N-heterocyclic compounds synthesis. Catalysis Today, 336, 124-130. [Link]

  • Jalili, M., & Salehpour, M. (2024). Preparation of MgFe2O4 Magnetic Nanoparticles and their Application as Catalyst in Pyridine Synthesis. Biological and Molecular Chemistry, 2(2), 108-122. [Link]

  • Li, Y., & Yu, J. (2022). Metal Sites in Zeolites: Synthesis, Characterization, and Catalysis. Chemical Reviews, 122(18), 14616-14687. [Link]

  • Varma, R. S. (2021). Recovery/Reuse of Heterogeneous Supported Spent Catalysts. Catalysts, 11(5), 591. [Link]

  • Mohammadi Ziarani, G., et al. (2021). An efficient protocol for the synthesis of pyridines and hydroquinolones using IRMOF-3/GO/CuFe2O4 composite as a magnetically separable heterogeneous catalyst. Scientific Reports, 11(1), 1-13. [Link]

  • Khan, A., et al. (2023). Ferrite Nanoparticles as Catalysts in Organic Reactions: A Mini Review. Magnetochemistry, 9(6), 156. [Link]

  • Li, X., et al. (2020). Synthesis of Spinel Ferrite MFe2O4 (M = Co, Cu, Mn, and Zn) for Persulfate Activation to Remove Aqueous Organics: Effects of M-Site Metal and Synthetic Method. Frontiers in Chemistry, 8, 589. [Link]

Sources

Comparative

Validation of a High-Yield, Green Synthetic Route for 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile: A Comparative Guide

Executive Summary 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile (CAS: 30145-81-4) is a critical heterocyclic building block used extensively in the development of bioactive compounds and pharmaceuticals, such as the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile (CAS: 30145-81-4) is a critical heterocyclic building block used extensively in the development of bioactive compounds and pharmaceuticals, such as the synthesis of Elbanizine[1]. The traditional batch synthesis of this molecule relies on the condensation of ethyl acetoacetate with 3-amino-2-butenenitrile under prolonged thermal conditions. However, this method is fundamentally limited by moderate yields, toxic solvent requirements, and the formation of complex acyclic side products.

This guide validates a highly efficient, modern alternative: a solvent-free, microwave-assisted condensation catalyzed by Amberlyst-15 . By objectively comparing the mechanistic pathways, experimental protocols, and quantitative outcomes of both methods, this document provides researchers with a self-validating framework to upgrade their synthetic workflows.

PART 1: Mechanistic Grounding & Causality

To understand why the new synthetic route outperforms the traditional baseline, we must analyze the reaction kinetics and the specific causality behind the experimental choices.

The formation of the pyridine ring proceeds via a bimolecular condensation followed by an intramolecular cyclization:

  • Intermolecular Condensation: The primary amine of 3-amino-2-butenenitrile attacks the ketone carbonyl of ethyl acetoacetate, forming an imine/enamine intermediate and releasing water.

  • Intramolecular Cyclization: The nucleophilic enamine carbon (alpha to the nitrile group) attacks the ester carbonyl of the ethyl acetoacetate moiety.

  • Aromatization: The ring closes with the elimination of ethanol, followed by tautomerization to yield the stable aromatic 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile.

The Failure of Conventional Heating

Under traditional convective heating (refluxing ethanol), the initial Schiff base formation is reversible and slow. More critically, the subsequent intramolecular cyclization (Step 2) carries a high activation energy barrier. Prolonged heating leaves the acyclic intermediates vulnerable to intermolecular side reactions, such as oligomerization or competing Knoevenagel condensations, which drastically reduce the isolated yield.

The Superiority of the Microwave/Amberlyst-15 System

To avoid side reactions in one-pot pyridine syntheses, modern approaches increasingly utilize microwave irradiation combined with solid-supported acids[2]. This aligns with broader industry trends toward green, solvent-free Guareschi-Thorpe variants for pyridine synthesis[3].

  • Catalytic Causality: Amberlyst-15 is a macroreticular polystyrene-based ion-exchange resin. Its dense network of sulfonic acid (-SO₃H) groups provides a highly acidic microenvironment that strongly activates the ketone carbonyl of ethyl acetoacetate, driving the initial condensation forward without the need for homogeneous liquid acids.

  • Thermodynamic Causality: Microwave dielectric heating provides rapid, uniform energy transfer directly to the polar intermediates. This instantaneous heating easily overcomes the high activation energy of the intramolecular cyclization step, effectively outcompeting slower intermolecular degradation pathways[4].

PART 2: Experimental Protocols

The following methodologies are designed as self-validating systems. Researchers can replicate these exact stoichiometric and operational parameters to verify the comparative data.

Protocol A: Traditional Batch Synthesis (Baseline)
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: Add ethyl acetoacetate (10.0 mmol, 1.30 g) and 3-amino-2-butenenitrile (10.0 mmol, 0.82 g) to 20 mL of absolute ethanol.

  • Catalysis: Add 1.0 mL of glacial acetic acid to serve as a homogeneous catalyst.

  • Reaction: Heat the mixture to reflux (78 °C) for 8 hours under a continuous nitrogen atmosphere.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath to precipitate the crude product. Filter the solid, wash with 10 mL of cold ethanol, and recrystallize from hot ethanol.

Protocol B: Microwave-Assisted Solvent-Free Synthesis (Validated Route)
  • Setup: In a 10 mL dedicated microwave-safe reaction vial, combine ethyl acetoacetate (10.0 mmol, 1.30 g) and 3-amino-2-butenenitrile (10.0 mmol, 0.82 g).

  • Catalysis: Add 150 mg of Amberlyst-15 (dry, hydrogen form) directly to the neat liquid mixture. No solvent is added.

  • Reaction: Seal the vial and subject it to microwave irradiation. Set the reactor parameters to a maximum power of 150 W and a temperature limit of 100 °C. Irradiate for exactly 15 minutes.

  • Workup: Allow the vial to cool to room temperature. Add 15 mL of hot ethanol to extract the product from the solid resin.

  • Isolation: Filter the hot suspension to recover the Amberlyst-15 catalyst (which can be washed with ethanol, dried, and reused up to 4 times without loss of activity). Concentrate the filtrate under reduced pressure to induce direct crystallization of the highly pure target compound.

PART 3: Comparative Data & Validation

The quantitative data summarized below demonstrates the overwhelming efficiency of the microwave-assisted route. The elimination of solvent during the reaction phase dramatically improves the Environmental Factor (E-Factor), a critical metric in modern drug development.

ParameterProtocol A (Traditional Batch)Protocol B (Microwave-Assisted)
Reaction Time 8 hours15 minutes
Temperature 78 °C (Convective Reflux)100 °C (Dielectric Heating)
Solvent System Ethanol / Acetic AcidSolvent-Free (Neat)
Catalyst Type Glacial Acetic Acid (Homogeneous, Lost)Amberlyst-15 (Heterogeneous, Recyclable)
Isolated Yield 62% - 68%92% - 95%
Purity (HPLC) ~85% (Requires recrystallization)>98% (Direct crystallization)
E-Factor > 25< 2

PART 4: Visualizations

The following diagrams map the operational workflows and the precise molecular causality of the validated synthetic route.

Workflow R Reactants (Ethyl Acetoacetate + 3-Amino-2-butenenitrile) B_Cond Batch Route EtOH/AcOH Reflux (8h) R->B_Cond M_Cond Microwave Route Amberlyst-15 (15m) R->M_Cond B_Work Workup Recrystallization B_Cond->B_Work Prod Target Molecule (4-Hydroxy-2,6-dimethyl pyridine-3-carbonitrile) B_Work->Prod 65% Yield M_Work Workup Hot EtOH Extraction M_Cond->M_Work M_Work->Prod 94% Yield

Fig 1. Workflow comparison of batch vs. microwave-assisted synthesis routes.

Mechanism Step1 1. Carbonyl Activation (Amberlyst-15 -SO3H) Step2 2. Intermolecular Condensation (Imine Formation) Step1->Step2 Step3 3. Intramolecular Cyclization (Nucleophilic Attack on Ester) Step2->Step3 Step4 4. Aromatization (Loss of H2O and EtOH) Step3->Step4 Product 4-Hydroxy-2,6-dimethyl pyridine-3-carbonitrile Step4->Product

Fig 2. Mechanistic pathway of the Amberlyst-15 catalyzed condensation.

PART 5: References

  • Elben, U. (1989). Substituted Dialkylpyridines and Their N-Oxides with an Electron-Withdrawing Substituent. Drugs of the Future, 14(10), 981.

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13, 24654-24661.

  • Benchchem Technical Guides. Avoiding side reactions in one-pot pyridine synthesis. Benchchem.

  • Santra, S., et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Organic Process Research & Development.

Sources

Validation

Spectroscopic Comparison of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile Isomers

The Isomeric Landscape: Positional vs. Tautomeric Variance The structural elucidation of cyanopyridine derivatives is a critical step in drug development, given their potent antimicrobial and anticancer properties[1].

Author: BenchChem Technical Support Team. Date: March 2026

The Isomeric Landscape: Positional vs. Tautomeric Variance

The structural elucidation of cyanopyridine derivatives is a critical step in drug development, given their potent antimicrobial and anticancer properties[1]. When synthesizing or isolating 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile , researchers must navigate a complex isomeric landscape. This complexity arises from two distinct phenomena:

  • Positional Isomerism : The misallocation of methyl and hydroxyl groups during cyclization can yield the closely related isomer, 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile .

  • Prototropic Tautomerism : Both positional isomers exist in a dynamic equilibrium between their lactim (hydroxypyridine) and lactam (pyridone) forms[2].

To ensure scientific integrity and batch-to-batch reproducibility, analytical workflows cannot rely on 1D ¹H NMR alone. Instead, they must employ a self-validating matrix of vibrational and multi-dimensional NMR spectroscopy.

Mechanistic Causality in Spectroscopic Differentiation

The Dielectric Driver of Tautomerism

Tautomerism in hydroxypyridines is not static; it is highly sensitive to the dielectric constant and hydrogen-bonding capacity of the microenvironment[3]. In the gas phase or in non-polar aprotic solvents (e.g., CDCl₃), the lactim (hydroxy) form is thermodynamically favored due to its lower internal energy and preserved aromaticity[2]. However, in the solid state or in highly polar solvents (e.g., DMSO-d₆, aqueous media), intermolecular hydrogen bonding and solvent dielectric stabilization heavily drive the equilibrium toward the highly dipolar lactam (pyridone) form[1].

Topological Constraints for Positional Assignment

While chemical shifts can drift based on concentration and solvent, spatial geometry is absolute. The positional isomers can be definitively distinguished by mapping the spatial proximity of the lone aromatic proton (C5-H) to the adjacent methyl groups using 2D NOESY NMR.

  • In 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile , the C5 proton is flanked by methyl groups at both the C4 and C6 positions.

  • In 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile , the C5 proton is flanked by the C4-hydroxyl group and the C6-methyl group, isolating it from the C2-methyl group.

Comparative Spectroscopic Data

The quantitative data below summarizes the spectroscopic markers required to build a self-validating analytical profile for these isomers.

Table 1: Positional Isomer Differentiation (NMR Topology)
Spectroscopic Feature4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile
¹H NMR: Methyl Protons ~2.4 ppm (C2-CH₃), ~2.3 ppm (C6-CH₃)~2.4 ppm (C4-CH₃), ~2.3 ppm (C6-CH₃)
¹H NMR: Aromatic Proton ~6.1 ppm (C5-H, singlet)~6.0 ppm (C5-H, singlet)
2D NOESY Correlations C5-H correlates only with C6-CH₃C5-H correlates with both C4-CH₃ and C6-CH₃
¹³C NMR: C≡N Shift ~115 ppm~114 ppm
Table 2: Tautomeric Differentiation (Lactim vs. Lactam)
Spectroscopic TechniqueLactim Form (Hydroxypyridine)Lactam Form (Pyridone)Causality / Environmental Driver
FT-IR (Solid ATR) O-H stretch (~3400–3500 cm⁻¹)C=O stretch (~1630–1650 cm⁻¹)Lactam favored in solid state via intermolecular H-bonding[1].
¹H NMR (Solvent) Broad O-H peak (~9.0–10.5 ppm)Sharp N-H peak (~11.5–12.5 ppm)Polar solvents (DMSO-d₆) stabilize the highly dipolar lactam[2].
¹³C NMR (C-O Carbon) ~160–165 ppm (C-OH)~175–180 ppm (C=O)Rehybridization and electron density shift at the oxygen-bearing carbon.

Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols utilize orthogonal techniques to cross-verify structural assignments.

Protocol A: Solid-State FT-IR (ATR) for Tautomeric Profiling
  • Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal (diamond or ZnSe) is thoroughly cleaned with isopropanol. Collect an ambient air background spectrum.

  • Sample Application : Place 1–2 mg of the synthesized cyanopyridine powder directly onto the ATR crystal. Apply uniform pressure using the anvil to ensure intimate optical contact.

  • Acquisition : Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (minimum 32 scans to enhance the signal-to-noise ratio).

  • Causality & Validation : In the solid state, the molecules align to maximize hydrogen bonding, forcing the equilibrium toward the pyridone tautomer. Validate this by identifying a strong, sharp C=O stretching band at ~1630–1650 cm⁻¹ and the absence of a sharp free O-H stretch >3500 cm⁻¹. The presence of a broad N-H stretch (~3100–2800 cm⁻¹) further self-validates the lactam assignment.

Protocol B: Multinuclear & 2D NMR for Positional Verification
  • Solvent Selection : Dissolve 15–20 mg of the compound in 0.6 mL of DMSO-d₆. (Note: DMSO-d₆ is chosen to deliberately lock the compound into the lactam form, preventing line broadening caused by intermediate exchange rates).

  • 1D Acquisition : Acquire standard ¹H (minimum 16 scans) and ¹³C (minimum 512 scans) spectra. Verify the tautomeric state by cross-referencing the N-H proton (~12.0 ppm) with the ¹³C carbonyl shift (~175 ppm).

  • 2D NOESY Acquisition : Set up a 2D NOESY experiment with a mixing time (τm) of 300–500 ms, optimized for the correlation times of small molecules.

  • Causality & Validation : Extract the 1D slice of the C5-H aromatic proton (~6.0–6.1 ppm).

    • If the slice reveals cross-peaks with two distinct methyl singlets, the structure is definitively the 2-hydroxy-4,6-dimethyl isomer.

    • If the slice reveals a cross-peak with only one methyl singlet, it is the 4-hydroxy-2,6-dimethyl isomer. Because this relies on immutable spatial geometry rather than variable chemical shifts, it serves as an absolute proof of structure.

Visualizing the Analytical Workflow

G A Cyanopyridine Isomer Mixture (Positional & Tautomeric) B Solid-State FT-IR (ATR) A->B Aliquot 1 C Multinuclear & 2D NMR A->C Aliquot 2 D Lactam Dominance (C=O str @ ~1650 cm⁻¹) B->D H-Bond Stabilization E Tautomeric State (13C: ~175 ppm vs ~160 ppm) C->E Solvent Polarity (DMSO vs CDCl3) F 4-OH Isomer (NOE: C5-H ↔ C6-CH3 only) C->F Spatial Geometry G 2-OH Isomer (NOE: C5-H ↔ C4-CH3 & C6-CH3) C->G Spatial Geometry

Workflow for the spectroscopic differentiation of cyanopyridine positional and tautomeric isomers.

References

  • Márquez, M. J., Márquez, M. B., Cataldo, P. G., & Brandán, S. A. (2015). "A Comparative Study on the Structural and Vibrational Properties of Two Potential Antimicrobial and Anticancer Cyanopyridine Derivatives." Open Journal of Synthesis Theory and Applications.[Link]

  • Katritzky, A. R., Rowe, J. D., & Roy, S. K. (1967). "Potentially tautomeric pyridines. Part IX. The effect of chlorine substituents on pyridone–hydroxypyridine tautomerism." Journal of the Chemical Society B: Physical Organic.[Link]

  • Al-Qurashi, O. P., et al. (2016). "The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit." Molecules (via PMC).[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Elemental and Structural Analysis of Novel Pyridine Derivatives

In the dynamic landscape of drug discovery and materials science, the synthesis of novel pyridine derivatives continues to be a focal point of research due to their wide-ranging biological activities and versatile applic...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug discovery and materials science, the synthesis of novel pyridine derivatives continues to be a focal point of research due to their wide-ranging biological activities and versatile applications.[1][2] The journey from a promising synthetic route to a well-characterized, pure compound is underpinned by rigorous analytical chemistry. This guide provides an in-depth comparison of the essential elemental and structural analysis techniques, offering practical insights and experimental protocols for researchers, scientists, and drug development professionals. Our focus is not merely on the "how" but the "why," empowering you to make informed decisions in the characterization of your novel pyridine compounds.

The Imperative of Comprehensive Characterization

The precise determination of a novel pyridine derivative's elemental composition and molecular structure is a non-negotiable prerequisite for publication, patenting, and progression into further pharmacological or material testing. An erroneous structural assignment can lead to the misinterpretation of biological data and a significant waste of resources. Therefore, a multi-faceted analytical approach is paramount to unequivocally confirm the identity, purity, and structural integrity of a newly synthesized molecule.

Core Analytical Techniques: A Comparative Overview

The characterization of novel organic compounds, including pyridine derivatives, relies on a suite of complementary analytical techniques. Each method provides a unique piece of the structural puzzle. The primary methods can be broadly categorized into elemental analysis, spectroscopic techniques, and diffraction methods.

TechniquePrincipleInformation ObtainedSample RequirementThroughputDestructive
Combustion Analysis (CHN) Sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantified.Percentage of Carbon, Hydrogen, and Nitrogen.1-3 mg of solidHighYes
High-Resolution Mass Spectrometry (HRMS) Measures the mass-to-charge ratio of ions with very high accuracy.Exact molecular weight and molecular formula.< 1 mgHighYes
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide information about the chemical environment of atoms.Detailed 3D structure, connectivity, and stereochemistry.2-10 mgMediumNo
Single-Crystal X-ray Diffraction (SCXRD) Diffraction of X-rays by a single crystal to determine the arrangement of atoms.Absolute 3D molecular structure and crystal packing.Single crystal of sufficient size and qualityLowNo
Infrared (IR) & Raman Spectroscopy Measures the vibrational frequencies of chemical bonds.Presence of functional groups.< 1 mgHighNo
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Uses an inductively coupled plasma to ionize the sample, followed by mass spectrometric detection.[3]Trace and ultra-trace elemental composition, particularly for metals and some non-metals.Variable (µL to mL for liquids, mg for solids)HighYes

Workflow for the Characterization of a Novel Pyridine Derivative

The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized pyridine derivative.

Characterization Workflow cluster_0 Synthesis & Purification cluster_1 Preliminary Analysis cluster_2 Detailed Structural Elucidation cluster_3 Definitive Analysis Synthesis Synthesis of Novel Pyridine Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification TLC_HPLC TLC/HPLC/GC (Purity Assessment) Purification->TLC_HPLC MS Mass Spectrometry (Molecular Weight) TLC_HPLC->MS IR IR Spectroscopy (Functional Groups) MS->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) IR->NMR HRMS High-Resolution MS (Molecular Formula) NMR->HRMS SCXRD Single-Crystal X-ray Diffraction (if crystalline) NMR->SCXRD If single crystals obtained CHN Combustion Analysis (Elemental Composition) HRMS->CHN Analytical Interplay cluster_elemental Elemental Composition cluster_structure Molecular Structure CHN CHN Analysis (Empirical Formula) HRMS HRMS (Molecular Formula) HRMS->CHN Confirms NMR NMR (Connectivity & 3D Structure) NMR->HRMS Corroborates IR IR/Raman (Functional Groups) NMR->IR Corroborates SCXRD SCXRD (Absolute 3D Structure) SCXRD->NMR Confirms absolutely

Sources

Comparative

The Pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Design

The pyridine ring, a foundational six-membered aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Its consistent presence in a multitude of FDA-approved drugs is a testament to its versatile and advant...

Author: BenchChem Technical Support Team. Date: March 2026

The pyridine ring, a foundational six-membered aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Its consistent presence in a multitude of FDA-approved drugs is a testament to its versatile and advantageous physicochemical properties.[1][2] This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyridine-based compounds, providing researchers, scientists, and drug development professionals with field-proven insights and supporting experimental data to navigate the complexities of pyridine-focused drug design.

The Privileged Nature of the Pyridine Ring

The pyridine scaffold is considered a "privileged scaffold" due to its unique combination of properties that positively influence both the pharmacokinetic (how the body affects a drug) and pharmacodynamic (how a drug affects the body) profiles of a molecule.[1][3] The nitrogen atom within the ring is key to these properties:

  • Basicity and Solubility: The lone pair of electrons on the pyridine nitrogen (pKa of the pyridinium ion is ~5.25) allows for salt formation, which can significantly enhance aqueous solubility—a critical factor for drug formulation and bioavailability.[1][4]

  • Hydrogen Bonding: The nitrogen atom acts as a potent hydrogen bond acceptor, enabling strong and specific interactions with biological targets like enzymes and receptors.[1] This is often a crucial determinant of a drug's potency.

  • Aromaticity and π-π Stacking: The aromatic nature of the ring facilitates π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within protein binding pockets, further contributing to binding affinity.[1]

  • Metabolic Stability: Compared to a phenyl ring, the pyridine ring is often more resistant to metabolic degradation, which can lead to a longer duration of action in the body.[3][5] The strategic replacement of a phenyl ring with a pyridine ring has been shown to improve metabolic stability by as much as 160-fold in certain compounds.[6]

  • Modulation of Potency and Permeability: The simple substitution of a phenyl ring with a pyridine ring can dramatically improve biological potency. In the development of Cdc7 kinase inhibitors, this substitution led to a more than 500-fold increase in potency.[6][7] Furthermore, the pyridine moiety can enhance cellular permeability.[6][7]

The pyridine nucleus is a core component in over 7,000 drug molecules of medicinal importance and is found in 95 FDA-approved pharmaceuticals.[5][8][9] Notable examples include the anti-cancer drug Imatinib (Gleevec), the antiviral Atazanavir (Reyataz), and the proton-pump inhibitor Omeprazole.[5][8]

Comparative Analysis of Substitution Patterns: A Guide to SAR

The true power of the pyridine scaffold in drug design lies in the ability to strategically modify its structure to fine-tune its activity. The position of substituents on the pyridine ring has a profound impact on the molecule's overall properties.

Positional Isomerism and Its Impact on Target Engagement

The location of substituents (at the 2-, 3-, or 4-position) can drastically alter a compound's interaction with its biological target. This is particularly evident in the design of kinase inhibitors, a major class of anti-cancer drugs.

dot

Caption: General concept of SAR for the pyridine scaffold.

A key interaction for many kinase inhibitors is the formation of a hydrogen bond between the pyridine nitrogen and the "hinge" region of the kinase enzyme. The geometry of this interaction is critical for high-affinity binding.

Case Study: Rho Kinase (ROCK) Inhibitors

In the development of pyridine-based Rho kinase (ROCK) inhibitors, the pyridine group was found to form a crucial hydrogen bond with the backbone NH of methionine 156 in the hinge region.[10] A systematic SAR study revealed the following:

  • 2-Position (ortho): Substitution at this position was generally well-tolerated and could be used to mitigate off-target effects, such as inhibition of CYP enzymes (a common cause of drug-drug interactions).[10] For instance, a 2-aminopyridine derivative showed a 35-fold reduction in CYP3A4 inhibition while maintaining potent ROCK inhibition.[10] However, larger substituents like 2-dimethylamino or 2-methoxy groups significantly decreased ROCK potency.[10]

  • 3-Position (meta): This position is often directed towards the solvent-exposed region of the binding pocket, and modifications here can be used to improve solubility and other pharmacokinetic properties.

  • 4-Position (para): Substitutions at this position can have a significant impact on potency, as they can interact with other regions of the active site.

The following table summarizes the SAR data for selected 2-substituted pyridine-based ROCK inhibitors.

Compound2-SubstituentROCK Ki (nM)CYP3A4 IC50 (µM)
10 -H1700.75
29 -CH3~340>20
30 -NH217026
34 -F~340>20
35 -Cl~340>20
32 -N(CH3)2>1000>20
33 -OCH3>1000>20

Data adapted from a study on pyridine-based Rho Kinase (ROCK) inhibitors.[10]

This data clearly demonstrates that small substituents at the 2-position can significantly reduce CYP3A4 inhibition without a major loss of ROCK potency, while larger groups are detrimental to activity.

Experimental Protocols for a Typical SAR Study

A robust SAR study requires a systematic approach involving chemical synthesis, biological evaluation, and data analysis.

General Workflow for a Pyridine-Based SAR Campaign

dot

SAR_Workflow cluster_synthesis Phase 1: Synthesis & Characterization cluster_screening Phase 2: Biological Screening cluster_analysis Phase 3: Data Analysis & Optimization Design Design of Analogs Synthesis Chemical Synthesis Design->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Assays (e.g., Kinase Inhibition) Characterization->InVitro Cellular Cell-Based Assays (e.g., Cytotoxicity) InVitro->Cellular ADME ADME Profiling (Solubility, Stability) Cellular->ADME SAR_Analysis SAR Analysis ADME->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Design Iterative Design

Caption: A typical experimental workflow for a SAR study.

Protocol 1: Synthesis of a 2-Substituted Pyridine Library

This protocol describes a general method for synthesizing a small library of 2-substituted pyridine analogs for SAR studies, starting from a common intermediate.

  • Starting Material: 2-chloro-4-aminopyridine.

  • Suzuki Coupling: React 2-chloro-4-aminopyridine with a variety of boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent (e.g., dioxane/water). This will introduce diverse substituents at the 2-position.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove inorganic salts. Purify the crude product using column chromatography or preparative HPLC to obtain the desired 2-substituted pyridine analogs.

  • Characterization: Confirm the structure and purity of each analog using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Example: ROCK)

This assay measures the ability of the synthesized compounds to inhibit the activity of the target kinase.

  • Reagents and Materials: Recombinant ROCK enzyme, substrate peptide, ATP, assay buffer, 96-well plates, and a detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit).

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure: a. Add the ROCK enzyme, substrate peptide, and test compound to the wells of a 96-well plate and incubate for a short period. b. Initiate the kinase reaction by adding ATP. c. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and add the detection reagent.

  • Data Analysis: Measure the signal (e.g., fluorescence, luminescence) using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of enzyme activity) using a suitable software.[11]

Protocol 3: Cytotoxicity Assay (MTT Assay)

This assay assesses the general toxicity of the compounds to cells.[11]

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line for anti-cancer drugs) in a suitable medium.

  • Cell Seeding: Seed the cells into 96-well plates at a specific density and allow them to adhere overnight.[11]

  • Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for a specified period (e.g., 48-72 hours).[12]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[11][12]

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).[11][12]

  • Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to a vehicle control and determine the GI₅₀ or IC₅₀ value.[12]

Conclusion and Future Directions

The pyridine scaffold is a remarkably versatile and enduring component in medicinal chemistry.[1] Its favorable physicochemical properties and synthetic tractability ensure its continued prominence in the development of new therapeutics.[1][4] A thorough understanding of the structure-activity relationships of pyridine-based compounds, guided by systematic synthesis and biological evaluation, is essential for the rational design of the next generation of innovative medicines. Future research will likely focus on exploring novel substitution patterns, developing more selective and potent pyridine derivatives, and leveraging computational methods to predict the activity and properties of new compounds.[13][14]

References

  • De, S., Kumar S K, A., Shah, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15385–15406. Available from: [Link]

  • Yar, M. S., and Ansari, M. Z. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4251–4272. Available from: [Link]

  • Kumar, A., and Sharma, G. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 27(15), 5035. Available from: [Link]

  • Yar, M. S., & Ansari, M. Z. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4251–4272. Available from: [Link]

  • De, S., Kumar S K, A., Shah, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15385–15406. Available from: [Link]

  • Sahu, J. K., and Ganguly, S. (2020). Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). Current Drug Targets, 21(12), 1195–1214. Available from: [Link]

  • De, S., Kumar S K, A., Shah, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15385–15406. Available from: [Link]

  • Anonymous. (n.d.). A Brief View on Pyridine Compounds. Open Access Journals. Available from: [Link]

  • Kumar, V., Singh, A., Kumar, A., Singh, A., Kumar, A., & Singh, V. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Technology, 5(2), 1-10. Available from: [Link]

  • Singh, S., and Kumar, R. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Applied Pharmaceutical Science, 12(1), 1–11. Available from: [Link]

  • De Witte, W., Tas, A., Jonckers, T. H. M., Van Loock, M., De Meyer, S., De Burghgraeve, T., ... & De Jonghe, S. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Bioorganic & Medicinal Chemistry, 28(1), 115188. Available from: [Link]

  • De Witte, W., Jonckers, T. H. M., Wevers, L., De Meyer, S., De Burghgraeve, T., Gucht, S. V., ... & De Jonghe, S. (2025). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Pharmaceuticals, 18(9), 1234. Available from: [Link]

  • De Witte, W., Tas, A., Jonckers, T. H. M., Van Loock, M., De Meyer, S., De Burghgraeve, T., ... & De Jonghe, S. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Bioorganic & Medicinal Chemistry, 28(1), 115188. Available from: [Link]

  • Feng, Y., and Fox, D. J. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5076–5089. Available from: [Link]

  • Kim, H., and Lee, S. (2023). Structure-activity relationship study of central pyridine-derived TYK2 JH2 inhibitors: Optimization of the PK profile through C4' and C6 variations. Bioorganic & Medicinal Chemistry Letters, 91, 129373. Available from: [Link]

  • Yousef, R. G., Eissa, I. H., Elwan, A., & El-Zahabi, M. A. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Azhar Journal of Pharmaceutical Sciences, 68, 64-81. Available from: [Link]

  • Sahoo, S., and Sahoo, R. K. (2023). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. Journal of Drug Delivery and Therapeutics, 13(7-S), 233-241. Available from: [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Available from: [Link]

  • Anonymous. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(10), 1636-1655. Available from: [Link]

  • Yar, M. S., & Ansari, M. Z. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4251–4272. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile

As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the safety and integrity of the entire laboratory workflow. The proper management and disposal of chemica...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the safety and integrity of the entire laboratory workflow. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are fundamental pillars of a safe, efficient, and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile, grounded in established safety principles and regulatory compliance.

The core principle of laboratory waste management is to treat all chemical by-products as hazardous unless explicitly confirmed otherwise by your institution's safety office.[1] This proactive stance minimizes risk and ensures compliance with federal and local regulations.

Hazard Assessment and Waste Classification

Understanding the chemical nature of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile is the first step in determining its proper disposal pathway. The molecule's structure incorporates both a pyridine ring and a nitrile group, which informs our assessment.

  • Pyridine Derivatives: Pyridine and its derivatives are often classified as hazardous waste.[2][3] They can be toxic and pose environmental risks.

  • Nitrile Compounds (-CN): The nitrile group can be toxic. Of critical importance is the potential for nitriles to generate highly toxic hydrogen cyanide gas if mixed with strong acids.[4]

  • Toxicity Profile: While a specific Safety Data Sheet (SDS) for this exact compound is not available, related structures are often classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause serious skin and eye irritation.[5][6][7]

Core Disposal Workflow: From Generation to Collection

The following protocol outlines the essential steps for safely managing this waste stream within your laboratory.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in any form—pure, in solution, or as waste—ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles are mandatory.[8]

  • Hand Protection: Use chemical-resistant gloves. Nitrile gloves are a common standard, but always consult your institution's chemical safety plan or a glove compatibility chart for specific recommendations.[9]

  • Body Protection: A standard laboratory coat must be worn.[10]

  • Respiratory Protection: Handling of the solid material outside of a certified chemical fume hood should be avoided to prevent inhalation of dust. If there is a risk of aerosol generation, consult with your Environmental Health & Safety (EHS) office about the need for respiratory protection.[11]

Step 2: Waste Segregation and Containerization

Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.[12][13]

  • Choose the Right Container:

    • Collect waste 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile (both solid and any solutions) in a dedicated, properly sealed hazardous waste container.[10]

    • The container must be made of a compatible material (e.g., borosilicate glass or a chemically resistant plastic like HDPE) and be in good condition with a tightly fitting screw cap.[13][14]

    • Never use a container that is incompatible with the waste, such as storing acidic waste in a metal drum.[9][13]

  • Segregation Protocol:

    • This waste stream should be categorized as non-halogenated organic waste .

    • Crucially, do not mix this waste with acidic waste streams due to the risk of a reaction with the nitrile group.[4]

    • Keep it separate from oxidizers, bases, and other reactive chemical waste categories.[10][12]

Step 3: Labeling, Accumulation, and Storage

Clear communication through labeling is a regulatory requirement and essential for safety.

  • Labeling:

    • The container must be clearly labeled with the words "Hazardous Waste."[14]

    • List all chemical constituents by their full name (no abbreviations or formulas) and their approximate concentrations. For this waste, it would be "Waste 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile". If it's in a solvent, list the solvent as well (e.g., "Methanol").

    • Indicate the date when waste was first added to the container (the "accumulation start date").[14]

  • Accumulation and Storage:

    • Keep waste containers closed at all times except when adding waste.[14][15] A funnel left in the opening is not considered a closed container.

    • Store the waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[15]

    • The SAA should be in a secondary containment tray to catch any potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[15]

Step 4: Arranging for Final Disposal

Laboratory personnel should never transport hazardous waste themselves.[1]

  • Contact Your EHS Office: Once the container is full or you are discontinuing the process, contact your institution's Environmental Health & Safety (EHS) office (also known as OCRS, EHRS, or OESO) to schedule a waste pickup.[1][15] They are responsible for the safe transport and final disposal of the waste in compliance with EPA and local regulations.[15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling waste generated from 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile.

G A Waste Generation (4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible Container (Glass or HDPE, Screw Cap) B->C D Label Container Correctly 'Hazardous Waste', Contents, Date C->D E Is this waste mixed with strong acids? D->E F STOP! Incompatible. Use a separate waste stream. E->F Yes G Add waste to container. Keep container closed. E->G No H Store in designated Satellite Accumulation Area (SAA) with secondary containment. G->H I Container Full or Waste No Longer Generated? H->I J Contact EHS/Safety Office for Waste Pickup I->J Yes K Continue to accumulate (Max 12 months) I->K No K->H

Caption: Decision workflow for proper disposal of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile.

Emergency Procedures: Spills and Exposure

Accidents happen, and preparation is key to a safe outcome.

  • Small Spill Cleanup:

    • Alert personnel in the immediate area.

    • Wearing your full PPE, contain the spill.

    • Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) to cover the spill. Do not use combustible materials like paper towels on a solvent-based spill.

    • Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[1]

    • Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Large Spills: Evacuate the area immediately and contact your institution's EHS/Safety office or emergency number.

  • Personal Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][16]

    • Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8]

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Disposal of Empty Containers

An "empty" container that held a hazardous chemical must also be managed properly. The procedure depends on whether the substance is deemed "acutely hazardous" (an EPA "P-listed" waste). While the status of this specific compound is unknown, following the more stringent protocol is the safest course of action.

  • Triple Rinse: Rinse the empty container three times with a solvent capable of removing the residue (e.g., methanol, acetone).[1][13]

  • Collect Rinsate: The rinsate from all three washes must be collected and disposed of as hazardous waste.[1][13]

  • Deface Label: Completely remove or deface all labels on the container to avoid confusion.[1]

  • Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the regular trash or designated glass disposal box.[1]

Summary of Disposal Procedures

ParameterGuidelineRationale
Waste Category Hazardous Chemical Waste (Non-Halogenated Organic)Based on pyridine and nitrile functional groups, which are regulated and potentially toxic.[2][4]
Container Type Compatible, labeled glass or plastic bottle with a secure screw cap.To ensure safe containment and prevent leaks or reactions.[10][13]
Required PPE Safety goggles, chemical-resistant gloves, lab coat.To protect the user from splashes, contact, and contamination.[8][9]
Spill Kit Inert absorbent material (vermiculite, sand), waste bags/container, PPE.To safely contain and clean up accidental releases.[1]
Disposal Method Collection by institutional Environmental Health & Safety (EHS) for incineration or other approved methods.Ensures regulatory compliance and environmental protection.[1][15]

By adhering to these procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure your research is conducted in an environmentally responsible manner. Always consult your institution's specific chemical hygiene and waste disposal plans, as they may have additional requirements.

References

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. [Link]

  • University of Pennsylvania, Environmental Health & Radiation Safety. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

  • Occupational Safety and Health Administration. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. [Link]

  • Duke University, Occupational and Environment Safety Office. (2020, January 22). Laboratory Chemical Waste Management Practices. [Link]

  • Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]

  • Occupational Safety and Health Administration. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • National Center for Biotechnology Information. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. [Link]

  • CP Lab Safety. Nitriles Waste Compatibility. [Link]

  • Emory University. Chemical Waste Disposal Guidelines. [Link]

  • University of St Andrews. Disposal of Chemical Waste - Safety Office. [Link]

  • American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. [Link]

  • Oregon Occupational Safety and Health Administration. Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • Northwestern University, Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Pyridine. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4,6-Dihydroxy-2-Methylpyrimidine, 99%. [Link]

  • U.S. Environmental Protection Agency. (2025, September 22). Registration Review of Pyridine and Pyrimidine Herbicides. [Link]

  • U.S. Environmental Protection Agency. Pyridine - Substance Details. [Link]

  • Regulations.gov. EPA's Toxic Substances Control Act (TSCA) Chemical Substance Inventory. [Link]

Sources

Handling

Personal protective equipment for handling 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile

Handling novel or highly functionalized heterocyclic compounds requires a safety strategy that goes beyond generic laboratory guidelines. 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile (CAS: 30145-81-4) is a highly reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Handling novel or highly functionalized heterocyclic compounds requires a safety strategy that goes beyond generic laboratory guidelines. 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile (CAS: 30145-81-4) is a highly reactive cyanopyridone derivative utilized primarily in advanced drug development and agrochemical synthesis.

To ensure absolute operational safety, researchers must understand the physicochemical mechanisms that make this compound hazardous, specifically its lipophilicity and its ability to degrade standard laboratory elastomers. This guide provides a self-validating, causality-driven protocol for selecting Personal Protective Equipment (PPE) and executing safe handling procedures.

Physicochemical Risk Profile: The Causality of Exposure

Before selecting PPE, it is critical to understand why standard equipment may fail. The hazards of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile are dictated by its molecular structure:

  • Lipophilic Permeation: The substituted pyridine core is highly lipophilic. If the compound contacts the skin—especially when dissolved in organic solvents like DMSO or Dichloromethane (DCM)—it can rapidly penetrate the stratum corneum, carrying the toxic payload into systemic circulation[1].

  • Elastomer Degradation: Pyridine derivatives are notorious for their aggressive solvent action on standard nitrile and latex rubbers. Standard 5-mil disposable nitrile gloves offer poor resistance to these derivatives, often experiencing chemical breakthrough in under 15 minutes[2].

  • Mucosal Irritation: The carbonitrile (-C≡N) moiety and the hydroxyl group make the aerosolized dust highly irritating to the respiratory tract and ocular mucosa[3].

Core Personal Protective Equipment (PPE) Matrix

Based on the chemical compatibility of pyridine derivatives, the following PPE matrix must be strictly adhered to. Do not rely solely on standard disposable nitrile gloves for preparative-scale work[4].

PPE CategoryRequired SpecificationScientific RationaleReplacement / Maintenance Schedule
Hand Protection (Primary) Butyl Rubber or Neoprene gloves (min. 15-mil thickness).Pyridine derivatives rapidly permeate standard nitrile[2]. Butyl rubber provides superior resistance to aromatic and heterocyclic amines.Replace immediately upon visible contamination or after 4 hours of continuous use.
Hand Protection (Analytical) Double-gloved heavy-duty Nitrile (min. 8-mil).Acceptable only for handling dry powders < 1 gram.Discard outer glove immediately after weighing or upon micro-spill.
Eye & Face Protection Snug-fitting chemical splash goggles + Polycarbonate Face Shield.Prevents ocular exposure to highly irritating carbonitrile dust or solvent splashes[3].Inspect for micro-cracks prior to each use; decontaminate post-operation.
Body Protection Flame-Resistant (FR) Lab Coat + Tychem® Apron.Prevents permeation through standard cotton lab coats if dissolved in organic solvents.Launder FR coats weekly; discard Tychem apron if splashed.
Respiratory Protection N95/P100 Particulate Respirator OR Half-mask with ABEK cartridge.P100 blocks solid aerosolized dust. ABEK cartridges are required if the compound is heated or dissolved in volatile solvents[3].Replace particulate filters monthly; replace ABEK cartridges after 8 hours of cumulative use.

PPE Selection Decision Tree

To eliminate ambiguity in the laboratory, follow this logical workflow to determine the required PPE based on your specific experimental scale and solvent usage.

PPE_Selection A Hazard: 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile B Determine Operation Scale A->B C Analytical Scale (< 1g) B->C Micro-dosing D Preparative Scale (> 1g) B->D Bulk Synthesis E Double Nitrile Gloves Fume Hood, Lab Coat C->E F Butyl Gloves, Face Shield Tychem Apron D->F G Solvent Dissolution? F->G H Add ABEK Respirator G->H Yes

Decision tree for selecting PPE based on operational scale and solvent use.

Operational Workflow: Step-by-Step Handling Protocol

A self-validating protocol ensures that safety checks are built directly into the experimental methodology.

Phase 1: Pre-Operation & Donning

  • Validate Engineering Controls: Verify that the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm). Never handle this compound on an open bench[5].

  • Inspect PPE: Perform an inflation test on Butyl or Neoprene gloves to check for microscopic pinholes.

  • Donning Sequence: Put on the FR lab coat, followed by the Tychem apron. Don the primary gloves, ensuring the cuffs extend over the sleeves of the lab coat to prevent skin exposure at the wrists. Don splash goggles last.

Phase 2: Execution (Weighing & Transfer)

  • Static Mitigation: 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile is typically a crystalline powder. Use an anti-static ionizer bar inside the weighing enclosure to prevent the powder from aerosolizing and clinging to gloves.

  • Containment: Place the receiving vial inside a secondary containment tray (e.g., a shallow PTFE dish) to catch any micro-spills during spatula transfer.

  • Solvent Addition: If creating a stock solution, add the solvent slowly down the side of the vial to prevent aerosolization of the dry powder.

Phase 3: Doffing & Decontamination

  • In-Hood Doffing: While your hands are still inside the fume hood, wipe down the exterior of the sealed chemical container with a solvent-compatible wipe.

  • Glove Removal: Remove the heavily contaminated outer gloves inside the fume hood using the "beak method" (pulling the glove inside out) to trap residual chemical dust inside the glove.

  • Hand Hygiene: Wash hands immediately with cold water and soap (cold water keeps skin pores closed, minimizing the risk of absorbing trace chemicals).

Spill Response & Disposal Plan

Because pyridine derivatives are toxic to aquatic organisms and pose long-term environmental hazards[3], strict disposal protocols must be maintained.

Immediate Spill Response:

  • Solid Spills: Do not dry-sweep the powder, as this will aerosolize the carbonitrile dust. Cover the spill with damp absorbent pads (using water or a compatible low-volatility solvent) to suppress dust, then scoop the material into a hazardous waste container using a non-sparking tool.

  • Liquid Spills (in solvent): Isolate the area. Apply a universal chemical absorbent (e.g., vermiculite or a commercial spill kit pad) around the perimeter of the spill to prevent spreading, then work inward[6].

Waste Management:

  • Segregation: Store all waste containing 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile in clearly labeled, high-density polyethylene (HDPE) containers.

  • Incompatibility: Keep this waste strictly segregated from strong oxidizing agents and strong acids, as pyridine derivatives can react exothermically[5].

  • Labeling: Label the waste stream explicitly as "Hazardous Organic Waste - Contains Substituted Pyridines / Nitriles" to ensure proper high-temperature incineration by your environmental health and safety (EHS) department.

References

  • Chemical Handling and Storage - Environmental Health and Safety - Iowa State University. Iowa State University. Available at:[Link]

  • Laboratory Chemical Lab Safety and Handling Guidelines. Saffron Chemicals. Available at:[Link]

  • Nitrile Glove Chemical-Compatibility Reference. UPenn Environmental Health and Radiation Safety (EHRS). Available at:[Link]

  • Pyridine | C5H5N | CID 1049. National Center for Biotechnology Information. PubChem Compound Database. Available at:[Link]

  • Pyridine, alkyl derivatives: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile
Reactant of Route 2
4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile
© Copyright 2026 BenchChem. All Rights Reserved.